Product packaging for Carnitine acetyltransferase(Cat. No.:CAS No. 9029-90-7)

Carnitine acetyltransferase

Cat. No.: B13397406
CAS No.: 9029-90-7
M. Wt: 1265.0 g/mol
InChI Key: WHVUIHNRVCVHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carnitine acetyltransferase (CRAT; EC 2.3.1.7) is a crucial mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between acetyl-CoA and carnitine, forming O-acetylcarnitine and CoA . This reaction is fundamental for maintaining metabolic flexibility and energy homeostasis by regulating the critical acetyl-CoA/CoA ratio within mitochondria . By buffering the mitochondrial acetyl-CoA pool, CRAT prevents the accumulation of acetyl-CoA that would otherwise inhibit key enzymes like pyruvate dehydrogenase (PDH), thereby orchestrating the switch between fatty acid and glucose oxidation to meet cellular energy demands . Functioning as part of the broader carnitine shuttle system, CRAT works in concert with carnitine palmitoyltransferases (CPT1 and CPT2) and the carnitine/acylcarnitine carrier (SLC25A20) to facilitate the transport of acyl groups across mitochondrial membranes . The enzyme's mechanism involves a catalytic histidine residue (His343) that directly deprotonates the substrates, enabling the direct transfer of the acetyl group without forming a covalent enzyme intermediate . CRAT is an essential tool for researchers investigating mitochondrial disorders, metabolic inflexibility, and cellular aging . Recent studies have highlighted its role in cellular senescence, where CRAT deficiency mediates mitochondrial dysfunction—characterized by increased oxidative stress, disrupted morphology, and a shift to glycolysis—leading to the secretion of senescence-associated secretory phenotype (SASP) via activation of the cGAS-STING pathway . Furthermore, its significance extends to cancer metabolism research, particularly in prostate cancer, where its upregulation contributes to metabolic flexibility and growth advantages . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C79H141NO10 B13397406 Carnitine acetyltransferase CAS No. 9029-90-7

Properties

CAS No.

9029-90-7

Molecular Formula

C79H141NO10

Molecular Weight

1265.0 g/mol

IUPAC Name

[38-[[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetradeca-4,8,12-trien-2-yl]amino]-38-oxooctatriaconta-14,17-dienyl] henicosa-11,14-dienoate

InChI

InChI=1S/C79H141NO10/c1-3-5-7-9-11-13-14-15-16-17-38-41-44-47-51-55-59-63-67-75(84)88-68-64-60-56-52-48-45-42-39-36-34-32-30-28-26-24-22-20-18-19-21-23-25-27-29-31-33-35-37-40-43-46-50-54-58-62-66-74(83)80-71(72(82)65-61-57-53-49-12-10-8-6-4-2)70-89-79-78(87)77(86)76(85)73(69-81)90-79/h4,6,12-14,16-17,20,22,26,28,49,61,65,71-73,76-79,81-82,85-87H,3,5,7-11,15,18-19,21,23-25,27,29-48,50-60,62-64,66-70H2,1-2H3,(H,80,83)

InChI Key

WHVUIHNRVCVHRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCC=CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC=CCC=CCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCC=CC)O

Origin of Product

United States

Foundational & Exploratory

Carnitine Acetyltransferase: A Pivotal Regulator in Cellular Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine acetyltransferase (CrAT) is a critical enzyme that plays a central role in cellular energy metabolism, particularly in the intricate processes of fatty acid oxidation. By catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, CrAT is instrumental in maintaining the crucial balance of the acetyl-CoA to CoA ratio within various cellular compartments. This function is not only vital for the efficient transport of acetyl units across mitochondrial and peroxisomal membranes but also for buffering the cellular acetyl-CoA pool, thereby influencing a wide array of metabolic pathways. This technical guide provides a comprehensive overview of the core functions of CrAT in fatty acid metabolism, presents quantitative data on its kinetic properties and substrate specificity, details key experimental methodologies for its study, and visualizes its operational pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are focused on metabolic diseases and therapeutic interventions targeting cellular metabolism.

Core Function of this compound in Fatty Acid Metabolism

This compound (EC 2.3.1.7), encoded by the CRAT gene, is a member of the carnitine acyltransferase family.[1] Its primary and most well-understood function is the catalysis of the following reversible reaction:

Acetyl-CoA + L-carnitine ⇌ Acetyl-L-carnitine + CoA-SH

This seemingly simple reaction has profound implications for cellular metabolism, primarily by:

  • Facilitating the Transport of Acetyl Units: Acetyl-CoA, a central molecule in metabolism, cannot readily cross the inner mitochondrial membrane. CrAT, located in the mitochondrial matrix, peroxisomes, and to some extent in the cytosol, converts acetyl-CoA into acetylcarnitine.[2][3] Acetylcarnitine can then be transported across these membranes via the carnitine/acylcarnitine translocase (CACT), effectively shuttling acetyl units between different cellular compartments.[4] This is particularly important for exporting acetyl-CoA derived from fatty acid β-oxidation in mitochondria and peroxisomes to the cytosol for biosynthetic processes or for complete oxidation in the tricarboxylic acid (TCA) cycle.[5]

  • Buffering the Acetyl-CoA Pool and Maintaining the CoA/Acyl-CoA Ratio: During periods of high fatty acid oxidation or glycolysis, the rate of acetyl-CoA production can exceed the capacity of the TCA cycle. This leads to an accumulation of acetyl-CoA and a depletion of the free CoA pool, which can inhibit key metabolic enzymes like pyruvate (B1213749) dehydrogenase (PDH) and enzymes of the β-oxidation pathway.[6][7] CrAT acts as a buffer by converting excess acetyl-CoA to acetylcarnitine, thus regenerating free CoA and maintaining metabolic flexibility.[8]

  • Interplay with Other Carnitine Acyltransferases: CrAT works in concert with other members of the carnitine acyltransferase family, namely carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), which are responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[9] While CPT1 and CPT2 handle long-chain acyl groups, CrAT is specific for short-chain acyl groups, with a preference for the acetyl group.[6]

Quantitative Data on this compound

The enzymatic activity and substrate specificity of CrAT have been characterized in various species and tissues. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of this compound

Species/TissueSubstrateKm (µM)Vmax (units/mg protein)Reference
Pigeon Breast MuscleAcetyl-CoA100-
Pigeon Breast MuscleL-Carnitine250-
Rat BrainAcetyl-L-carnitine103.62.016 pmol/mg protein/h[10]
Human Skeletal Muscle MitochondriaAcetyl-CoA~50-[6]
Human Skeletal Muscle MitochondriaL-Carnitine~500-[6]

Table 2: Substrate Specificity of this compound

Acyl-CoA Substrate (Chain Length)Relative Activity (%) (Pigeon Breast Muscle)Relative Activity (%) (Human Skeletal Muscle Mitochondria)Reference
Acetyl-CoA (C2)100100[6][11]
Propionyl-CoA (C3)HighHigh[6]
Butyryl-CoA (C4)ModerateModerate[6]
Hexanoyl-CoA (C6)LowLow[6][11]
Octanoyl-CoA (C8)Very LowVery Low[6][11]
Palmitoyl-CoA (C16)Negligible (Inhibitory)Negligible (Inhibitory)[6]

Table 3: Inhibition of this compound

InhibitorType of InhibitionIC50 / KiTarget EnzymeReference
Malonyl-CoACompetitive (with respect to Palmitoyl-CoA)0.8 µM (I50 for CPT-I)CPT-I (indirectly affects CrAT substrate availability)[7]
Palmitoyl-CoAMixed-CrAT[6]

Experimental Protocols

This compound Enzyme Activity Assay

This spectrophotometric assay measures the rate of CoA-SH production, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that absorbs at 412 nm.

Materials:

  • Tissue homogenate, isolated mitochondria, or purified enzyme

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8

  • Acetyl-CoA solution (e.g., 10 mM stock)

  • L-carnitine solution (e.g., 100 mM stock)

  • DTNB solution (e.g., 10 mM stock in assay buffer)

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing assay buffer, DTNB (final concentration 0.1 mM), and the enzyme sample.

  • Add acetyl-CoA to a final concentration of 0.45 mM.

  • Incubate for 2 minutes to establish a baseline rate of DTNB reduction in the absence of carnitine.

  • Initiate the reaction by adding L-carnitine to a final concentration of 5 mM.

  • Immediately monitor the increase in absorbance at 412 nm for 10 minutes at regular intervals (e.g., every 20 seconds) using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of the product (14,150 M-1cm-1).

  • Enzyme activity is typically expressed as nmol/min/mg of protein.[6]

Quantification of Acetyl-CoA and Acetylcarnitine by Mass Spectrometry

This method allows for the precise and sensitive quantification of key metabolites in the CrAT reaction.

Materials:

  • Biological samples (e.g., tissue extracts, cell lysates)

  • Internal standards (e.g., [13C2]-acetyl-CoA, [d3]-acetylcarnitine)

  • Acetonitrile (B52724)

  • Formic acid

  • UHPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable extraction buffer (e.g., methanol/water).

    • Add internal standards to the samples.

    • Precipitate proteins (e.g., with cold acetonitrile) and centrifuge to collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

  • UHPLC Separation:

    • Inject the prepared sample onto a suitable UHPLC column (e.g., C18 or HILIC).

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with an ion-pairing agent like formic acid to achieve separation of the analytes.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions for acetyl-CoA, acetylcarnitine, and their respective internal standards.

    • Generate a standard curve using known concentrations of the analytes and their internal standards to quantify the absolute amounts in the biological samples.[5][12][13]

Western Blot Analysis for CrAT Protein Expression

This technique is used to detect and quantify the amount of CrAT protein in a sample.

Materials:

  • Protein lysates from cells or tissues

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibody specific for CrAT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running a defined amount of protein lysate on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CrAT at an appropriate dilution (e.g., 1:1000) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody at an appropriate dilution (e.g., 1:5000) for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to CrAT is proportional to the amount of protein.[14][15]

Visualizing this compound in Metabolic Pathways

The Carnitine Shuttle and the Role of CrAT

The following diagram illustrates the central role of CrAT in the carnitine shuttle, facilitating the transport of acetyl groups across the inner mitochondrial membrane.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Acetyl-CoA_cyto Acetyl-CoA Carnitine_cyto Carnitine CACT CACT Carnitine_cyto->CACT Acetylcarnitine_cyto Acetylcarnitine CACT->Acetylcarnitine_cyto Carnitine_mito Carnitine CACT->Carnitine_mito Acetyl-CoA_mito Acetyl-CoA CrAT CrAT Acetyl-CoA_mito->CrAT TCA TCA Cycle Acetyl-CoA_mito->TCA Carnitine_mito->CrAT Acetylcarnitine_mito Acetylcarnitine Acetylcarnitine_mito->CACT CrAT->Acetylcarnitine_mito

Caption: The carnitine shuttle for acetyl groups.

Experimental Workflow for Studying CrAT Function

This diagram outlines a typical experimental workflow for investigating the function of CrAT in a cellular or animal model.

CrAT_Workflow cluster_model Model System cluster_analysis Analysis cluster_interpretation Interpretation Model Cell Culture or Animal Model (e.g., CrAT Knockout) Gene_Expression CrAT Gene Expression (qPCR) Model->Gene_Expression Protein_Expression CrAT Protein Expression (Western Blot) Model->Protein_Expression Enzyme_Activity CrAT Enzyme Activity Assay Model->Enzyme_Activity Metabolomics Metabolite Profiling (LC-MS/MS) (Acetyl-CoA, Acetylcarnitine) Model->Metabolomics Functional_Assays Metabolic Flux Analysis (e.g., Fatty Acid Oxidation Rate) Model->Functional_Assays Conclusion Elucidation of CrAT's Role in Metabolic Regulation Gene_Expression->Conclusion Protein_Expression->Conclusion Enzyme_Activity->Conclusion Metabolomics->Conclusion Functional_Assays->Conclusion

Caption: A typical experimental workflow for CrAT functional analysis.

Logical Relationship of CrAT in Cellular Acetyl-CoA Homeostasis

This diagram illustrates the logical connections between CrAT activity and the maintenance of cellular acetyl-CoA balance.

CrAT_Homeostasis High_FAO Increased Fatty Acid Oxidation/Glycolysis AcetylCoA_Increase [Acetyl-CoA] ↑ High_FAO->AcetylCoA_Increase CoA_Decrease [Free CoA] ↓ AcetylCoA_Increase->CoA_Decrease CrAT_Activation CrAT Activity ↑ AcetylCoA_Increase->CrAT_Activation Acetylcarnitine_Formation Acetylcarnitine Formation ↑ CrAT_Activation->Acetylcarnitine_Formation CoA_Regeneration Free CoA Regeneration ↑ CrAT_Activation->CoA_Regeneration Metabolic_Flexibility Maintained Metabolic Flexibility Acetylcarnitine_Formation->Metabolic_Flexibility Export of excess acetyl groups CoA_Regeneration->Metabolic_Flexibility

Caption: Logical flow of CrAT's role in acetyl-CoA homeostasis.

Conclusion

This compound is a linchpin in the regulation of cellular fatty acid metabolism and overall energy homeostasis. Its ability to dynamically interconvert acetyl-CoA and acetylcarnitine allows cells to efficiently manage carbon flux, maintain a healthy mitochondrial environment, and adapt to changing metabolic demands. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate roles of CrAT in health and disease. As our understanding of metabolic regulation deepens, CrAT is emerging as a promising therapeutic target for a range of metabolic disorders, including insulin (B600854) resistance, diabetes, and cardiovascular disease. Further research into the modulation of CrAT activity could pave the way for novel therapeutic strategies aimed at restoring metabolic balance.

References

carnitine acetyltransferase isoforms and subcellular localization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Carnitine Acetyltransferase (CrAT) Isoforms and Subcellular Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a pivotal enzyme in cellular energy metabolism. It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, a critical reaction for the transport of acetyl units across intracellular membranes. This function is essential for maintaining the acetyl-CoA/CoA ratio, regulating fatty acid oxidation, and linking various metabolic pathways. The functional diversity of CrAT is further expanded by the existence of multiple isoforms with distinct subcellular localizations, a key aspect for understanding its role in cellular homeostasis and disease. This guide provides a comprehensive overview of CrAT isoforms, their distribution within the cell, the experimental methodologies used to study them, and the regulatory pathways that govern their expression and function.

CrAT Isoforms and Their Subcellular Localization

Alternative splicing of the CRAT gene results in the expression of at least three distinct protein isoforms.[1] These isoforms differ in their N-terminal sequences, which dictates their targeting to different subcellular compartments.[1] The primary locations of CrAT activity are the mitochondria, peroxisomes, and the endoplasmic reticulum.[2]

Mitochondrial CrAT

One of the CrAT isoforms possesses an N-terminal mitochondrial transit peptide, ensuring its translocation into the mitochondrial matrix.[1] In this compartment, CrAT plays a crucial role in buffering the acetyl-CoA pool. During periods of high fatty acid oxidation or glycolysis, when acetyl-CoA production exceeds the capacity of the Krebs cycle, CrAT converts acetyl-CoA to acetylcarnitine. This process prevents the depletion of free CoA, which is essential for various metabolic reactions, and facilitates the export of excess acetyl units from the mitochondria to the cytoplasm and other organelles.[3]

Peroxisomal CrAT

CrAT is also localized within the peroxisomal matrix.[2][4] Peroxisomes are involved in the beta-oxidation of very long-chain fatty acids, which produces acetyl-CoA. Peroxisomal CrAT, along with carnitine octanoyltransferase (CROT), facilitates the export of these short- and medium-chain acyl groups as acylcarnitines to the mitochondria for complete oxidation.[4] This peroxisome-mitochondria shuttle is vital for cellular lipid homeostasis.

Endoplasmic Reticulum CrAT

The presence of CrAT has also been identified in the endoplasmic reticulum (ER).[2] The precise function of ER-localized CrAT is less well-characterized but is thought to be involved in providing acetyl-CoA for processes such as fatty acid elongation and the synthesis of complex lipids.

Quantitative Distribution of Carnitine Acyltransferase Activity

The relative abundance of CrAT activity varies between different subcellular compartments and tissues. Quantitative analysis in human liver has provided insights into this distribution.

Subcellular FractionPercentage of Total Carnitine Acyltransferase Activity (Human Liver)Reference
Peroxisomes8-37% (substrate dependent)[5][6]
MitochondriaMajority of the remaining activity[5][6]
Microsomal Fractions~25% (for carnitine octanoyltransferase)[5][6]

Note: The data represents total carnitine acyltransferase activity and may vary depending on the specific substrate used in the assay.

Signaling Pathways and Regulation of CrAT

The expression and activity of carnitine acyltransferases are tightly regulated by various signaling pathways to adapt to the metabolic state of the cell. While much of the detailed research has focused on the related carnitine palmitoyltransferases (CPTs), these pathways provide a framework for understanding potential CrAT regulation.

Transcriptional Regulation

The expression of carnitine acyltransferases is influenced by hormones and nutritional status. For instance, the expression of CPT-Iα is upregulated by fatty acids and thyroid hormone, and downregulated by insulin.[7] The promoters of CPT genes often contain binding sites for transcription factors like Sp1, which are involved in basal gene expression.[7][8] It is plausible that similar mechanisms regulate the transcription of the CRAT gene.

Regulation of Alternative Splicing

Signal transduction pathways can influence the alternative splicing of pre-mRNAs, leading to the production of different protein isoforms. Pathways such as the PI3K-Akt and MAPK pathways can phosphorylate splicing factors, thereby altering their activity and influencing splice site selection. This mechanism could be responsible for generating the different subcellularly localized isoforms of CrAT in response to specific cellular signals.

The following diagram illustrates a potential signaling pathway leading to the regulation of CrAT isoform expression through alternative splicing.

G Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Cell_Surface_Receptor Cell Surface Receptor Extracellular_Signal->Cell_Surface_Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K-Akt, MAPK) Cell_Surface_Receptor->Signaling_Cascade Splicing_Factor_Kinase Splicing Factor Kinase Signaling_Cascade->Splicing_Factor_Kinase Splicing_Factor_Inactive Inactive Splicing Factor Splicing_Factor_Kinase->Splicing_Factor_Inactive Phosphorylation Splicing_Factor_Active Active Splicing Factor (Phosphorylated) Splicing_Factor_Inactive->Splicing_Factor_Active Alternative_Splicing Alternative Splicing Splicing_Factor_Active->Alternative_Splicing CRAT_gene CRAT Gene CRAT_pre_mRNA CRAT pre-mRNA CRAT_gene->CRAT_pre_mRNA Transcription CRAT_pre_mRNA->Alternative_Splicing mRNA_Isoform_1 mRNA for Mitochondrial CrAT Alternative_Splicing->mRNA_Isoform_1 mRNA_Isoform_2 mRNA for Peroxisomal/ER CrAT Alternative_Splicing->mRNA_Isoform_2 Protein_Isoform_1 Mitochondrial CrAT mRNA_Isoform_1->Protein_Isoform_1 Translation Protein_Isoform_2 Peroxisomal/ER CrAT mRNA_Isoform_2->Protein_Isoform_2 Translation

Caption: A potential signaling pathway regulating CrAT isoform expression.

Post-Translational Modifications

Post-translational modifications (PTMs) such as phosphorylation, acetylation, and ubiquitination can regulate protein activity, stability, and subcellular localization.[9] While specific PTMs for CrAT isoforms are not yet extensively documented, it is a likely mechanism for the fine-tuning of its function in response to metabolic changes.

Experimental Protocols

Determining the subcellular localization of CrAT isoforms requires a combination of techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation and Western Blotting

This method physically separates cellular organelles, followed by the detection of CrAT isoforms in each fraction using specific antibodies.

Experimental Workflow:

G Start Cell/Tissue Homogenization Centrifugation1 Low-Speed Centrifugation (e.g., 700 x g, 10 min) Start->Centrifugation1 Nuclei_Pellet Nuclear Pellet Centrifugation1->Nuclei_Pellet Pellet Post_Nuclear_Supernatant Post-Nuclear Supernatant Centrifugation1->Post_Nuclear_Supernatant Supernatant Western_Blot SDS-PAGE and Western Blotting (Anti-CrAT and organelle markers) Nuclei_Pellet->Western_Blot Centrifugation2 Medium-Speed Centrifugation (e.g., 10,000 x g, 20 min) Post_Nuclear_Supernatant->Centrifugation2 Mitochondrial_Pellet Crude Mitochondrial Pellet Centrifugation2->Mitochondrial_Pellet Pellet Post_Mitochondrial_Supernatant Post-Mitochondrial Supernatant Centrifugation2->Post_Mitochondrial_Supernatant Supernatant Density_Gradient Density Gradient Centrifugation (e.g., Sucrose (B13894), Percoll) Mitochondrial_Pellet->Density_Gradient Ultracentrifugation Ultracentrifugation (e.g., 100,000 x g, 1 h) Post_Mitochondrial_Supernatant->Ultracentrifugation Microsomal_Pellet Microsomal Pellet (ER) Ultracentrifugation->Microsomal_Pellet Pellet Cytosol Cytosolic Fraction Ultracentrifugation->Cytosol Supernatant Microsomal_Pellet->Western_Blot Cytosol->Western_Blot Purified_Mitochondria Purified Mitochondria Density_Gradient->Purified_Mitochondria Purified_Peroxisomes Purified Peroxisomes Density_Gradient->Purified_Peroxisomes Purified_Mitochondria->Western_Blot Purified_Peroxisomes->Western_Blot

Caption: Workflow for subcellular fractionation and Western blotting.

Methodology:

  • Homogenization: Tissues or cultured cells are homogenized in an ice-cold isotonic buffer (e.g., containing sucrose, Tris-HCl, and protease inhibitors) to disrupt the plasma membrane while keeping organelles intact.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different cellular components based on their size and density.

    • Low-speed spin (e.g., 700-1,000 x g) pellets nuclei and intact cells.

    • Medium-speed spin (e.g., 10,000-12,000 x g) of the supernatant pellets mitochondria and peroxisomes.

    • High-speed spin (ultracentrifugation, e.g., 100,000 x g) of the subsequent supernatant pellets the microsomal fraction (containing ER).

  • Density Gradient Centrifugation: To separate mitochondria from peroxisomes, the crude mitochondrial/peroxisomal pellet is further purified by centrifugation through a density gradient (e.g., sucrose or Percoll).

  • Western Blotting:

    • Protein concentration in each fraction is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for CrAT.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate.

    • To validate the purity of the fractions, membranes are also probed with antibodies against known organelle markers (e.g., COX IV for mitochondria, PMP70 for peroxisomes, Calreticulin for ER).

Immunofluorescence Microscopy

This technique allows for the in-situ visualization of CrAT isoforms within intact cells.

Methodology:

  • Cell Culture and Fixation: Cells are grown on coverslips and then fixed with a chemical agent like 4% paraformaldehyde to preserve cellular structure.

  • Permeabilization: The cell membranes are permeabilized (e.g., with 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular antigens.

  • Blocking: Non-specific antibody binding sites are blocked with a solution containing serum (e.g., goat serum) or BSA.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against CrAT.

  • Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Co-localization: To confirm the subcellular localization, cells are often co-stained with antibodies against known organelle markers conjugated to different fluorophores (e.g., MitoTracker for mitochondria, an anti-PMP70 antibody for peroxisomes).

  • Imaging: The coverslips are mounted on microscope slides and imaged using a confocal or fluorescence microscope. Co-localization of the CrAT signal with an organelle marker indicates its presence in that compartment.

Conclusion

The existence of multiple CrAT isoforms with distinct subcellular localizations highlights the complexity of its role in cellular metabolism. Understanding the mechanisms that regulate the expression and targeting of these isoforms is crucial for elucidating their specific functions in health and disease. The experimental approaches outlined in this guide provide a robust framework for investigating CrAT biology. Further research into the signaling pathways that control CRAT gene splicing and the post-translational modifications that modulate CrAT activity will be critical for developing therapeutic strategies targeting metabolic disorders where CrAT function is dysregulated.

References

An In-depth Technical Guide to the Carnitine Acetyltransferase (CRAT) Gene: Structure and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Carnitine O-acetyltransferase (CRAT) gene, also known as CAT1, encodes a pivotal mitochondrial and peroxisomal enzyme that is central to cellular energy homeostasis and metabolic flexibility. By catalyzing the reversible transfer of acetyl groups between coenzyme A and carnitine, CRAT plays a critical role in buffering the intramitochondrial acetyl-CoA/CoA ratio, a key determinant of substrate switching between glucose and fatty acid oxidation. Dysregulation of CRAT expression and activity has been implicated in a range of metabolic disorders, including insulin (B600854) resistance and cardiovascular disease, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of the CRAT gene structure, the biochemical properties of the CRAT protein, and the multifaceted regulatory networks that govern its expression and function. We delve into the transcriptional control mediated by key metabolic sensors such as PPARα, the emerging evidence for post-translational modifications, and provide detailed experimental protocols for the study of this crucial metabolic enzyme.

CRAT Gene and Protein Structure

Genomic Locus and Gene Structure

The human CRAT gene is located on the minus strand of chromosome 9, at the cytogenetic band 9q34.11.[1][2] The gene spans approximately 17.2 kilobases and consists of 17 exons.[2] Alternative splicing of the CRAT pre-mRNA gives rise to different transcript variants, which encode for isoforms that are targeted to distinct subcellular compartments, including the mitochondria, peroxisomes, and endoplasmic reticulum.[3][4][5] This differential localization underscores the diverse roles of CRAT in cellular metabolism.

Protein Architecture and Active Site

The human CRAT protein is a monomer composed of 626 amino acids with a molecular mass of approximately 70.9 kDa.[1] The crystal structure of human CRAT reveals a two-domain architecture, an N-terminal domain and a C-terminal domain, which exhibit a similar backbone fold despite low sequence identity.[4] This structural motif is also observed in other acyltransferases like chloramphenicol (B1208) acetyltransferase.[6]

The active site is situated in a deep tunnel at the interface of the two domains.[6] A critical histidine residue (His343 in murine CRAT) functions as the catalytic base, facilitating the direct transfer of the acetyl group between acetyl-CoA and carnitine.[3][7] The enzyme possesses two distinct substrate binding channels that open on opposite sides of the catalytic histidine, one for carnitine and the other for coenzyme A.[3][6]

Molecular Function and Metabolic Significance

CRAT is a key player in intermediary metabolism, primarily by catalyzing the following reversible reaction:

Acetyl-CoA + L-carnitine ⇌ Acetyl-L-carnitine + CoA-SH

This seemingly simple reaction has profound implications for cellular bioenergetics:

  • Buffering of the Acetyl-CoA Pool: CRAT is instrumental in maintaining the delicate balance of the intramitochondrial acetyl-CoA to free CoA ratio.[1][8] During periods of high fatty acid oxidation or glycolysis, the accumulation of acetyl-CoA can lead to feedback inhibition of key enzymes like pyruvate (B1213749) dehydrogenase (PDH).[8][9] By converting excess acetyl-CoA to acetylcarnitine, CRAT alleviates this inhibition, thus promoting metabolic flexibility.[8][9]

  • Mitochondrial Acetyl Group Export: The acetylcarnitine produced by CRAT can be transported out of the mitochondria into the cytosol. This serves as a mechanism to export acetyl units for various biosynthetic pathways and for epigenetic modifications such as histone acetylation.[10]

  • Metabolic Fuel Shuttling: In tissues like skeletal muscle, CRAT facilitates the efficient utilization of different fuel sources by modulating the availability of acetyl-CoA for the tricarboxylic acid (TCA) cycle.[9]

Regulation of CRAT Expression and Activity

The expression and activity of CRAT are tightly regulated at multiple levels to meet the metabolic demands of the cell.

Transcriptional Regulation

The transcriptional control of the CRAT gene is a key mechanism for adapting its expression to different physiological states.

PPARα is a ligand-activated nuclear receptor that functions as a master regulator of lipid metabolism. The murine CRAT gene has been identified as a direct target of PPARα.[11][12] Ligands for PPARα, such as fatty acids and fibrate drugs (e.g., fenofibrate), induce the expression of CRAT.[11][13] This induction is mediated by the binding of a PPARα/RXRα heterodimer to a specific response element in the CRAT promoter.[12]

Signaling Pathway: PPARα-mediated CRAT Transcription

PPARa_CRAT_Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids (e.g., from diet) PPARa_inactive PPARα Fatty_Acids->PPARa_inactive binds & activates Fibrates Fibrates (e.g., Fenofibrate) Fibrates->PPARa_inactive binds & activates PPARa_active Activated PPARα/RXR PPARa_inactive->PPARa_active RXR_inactive RXR RXR_inactive->PPARa_active PPRE PPRE PPARa_active->PPRE binds CRAT_Gene CRAT Gene CRAT_mRNA CRAT mRNA CRAT_Gene->CRAT_mRNA Transcription CRAT_Protein CRAT Protein CRAT_mRNA->CRAT_Protein Translation CRAT_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) start->prep_reagents setup_cuvettes Set up Test and Blank Cuvettes with Buffer and Substrates prep_reagents->setup_cuvettes equilibrate Equilibrate to 25°C Monitor A233nm until constant setup_cuvettes->equilibrate add_enzyme Add Enzyme Solution to Test Cuvette equilibrate->add_enzyme record_data Record Increase in A233nm for 5 minutes add_enzyme->record_data calculate_rate Calculate ΔA233nm/min from linear portion of the curve record_data->calculate_rate calculate_activity Calculate Enzyme Activity (Units/ml) calculate_rate->calculate_activity end End calculate_activity->end ChIP_Seq_Workflow start Start: Live Cells crosslink 1. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse_shear 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lyse_shear immunoprecipitate 3. Immunoprecipitation (Antibody for Target Protein) lyse_shear->immunoprecipitate wash 4. Wash to Remove Non-specific Binding immunoprecipitate->wash elute_reverse 5. Elute & Reverse Cross-links wash->elute_reverse purify_dna 6. Purify DNA elute_reverse->purify_dna library_prep 7. Sequencing Library Preparation purify_dna->library_prep sequencing 8. High-Throughput Sequencing library_prep->sequencing analysis 9. Data Analysis (Peak Calling, Motif Analysis) sequencing->analysis end End: Genome-wide Binding Map analysis->end

References

The Gatekeeper of Cellular Energy: An In-depth Guide to CRAT's Role in Acetyl-CoA/CoA Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine Acetyltransferase (CRAT) is a pivotal mitochondrial and peroxisomal enzyme that governs the equilibrium between acetyl-Coenzyme A (acetyl-CoA) and free Coenzyme A (CoA). By catalyzing the reversible transfer of acetyl groups from acetyl-CoA to carnitine, CRAT plays a critical role in cellular energy metabolism, metabolic flexibility, and the regulation of key metabolic pathways. This technical guide provides a comprehensive overview of CRAT's function, presenting quantitative data on its activity, detailed experimental protocols for its study, and visual representations of its interconnected signaling pathways. Understanding the intricate mechanisms of CRAT-mediated acetyl-CoA/CoA balance is paramount for developing novel therapeutic strategies for metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular conditions.

Introduction: The Central Role of CRAT in Cellular Metabolism

Acetyl-CoA is a central hub in cellular metabolism, serving as the entry point for the tricarboxylic acid (TCA) cycle, a key substrate for fatty acid synthesis, and a donor of acetyl groups for protein acetylation. The ratio of acetyl-CoA to free CoA is a critical indicator of the cell's energetic state and influences the flux through major metabolic pathways.[1][2] this compound (CRAT) is a key enzymatic regulator of this ratio.[2][3]

Located within the mitochondrial matrix and peroxisomes, CRAT catalyzes the following reversible reaction:

Acetyl-CoA + L-Carnitine ⇌ Acetyl-L-Carnitine + CoA [4]

This seemingly simple reaction has profound implications for cellular function:

  • Buffering of the Acetyl-CoA Pool: Under conditions of high acetyl-CoA production, such as during fatty acid β-oxidation or high glucose uptake, CRAT converts excess acetyl-CoA to acetylcarnitine.[2][5] This prevents the accumulation of acetyl-CoA, which can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH) and lead to metabolic gridlock.[5][6]

  • Metabolic Flexibility: By buffering the acetyl-CoA pool, CRAT allows for smooth transitions between different fuel sources, a concept known as metabolic flexibility.[2] For instance, it facilitates the switch from fatty acid to glucose oxidation.[2]

  • Transport of Acetyl Units: Acetylcarnitine can be transported across mitochondrial and cellular membranes, effectively shuttling acetyl units between different compartments.[7] This is crucial for processes like histone acetylation in the nucleus, which relies on a supply of acetyl-CoA.[8]

  • Regeneration of Free CoA: The CRAT reaction releases free CoA, which is essential for numerous metabolic reactions, including the TCA cycle and β-oxidation.[5]

Dysregulation of CRAT activity has been implicated in various metabolic disorders. Reduced CRAT function can lead to an accumulation of acetyl-CoA, impaired glucose tolerance, and insulin resistance.[5][9] Conversely, enhancing CRAT activity has been shown to improve metabolic flexibility and protect against diet-induced obesity.

Quantitative Data on CRAT Function

The following tables summarize key quantitative data related to CRAT's enzymatic activity and its impact on cellular metabolite concentrations.

Table 1: Kinetic Parameters of this compound (CRAT)

SubstrateEnzyme SourceKm (µM)VmaxReference
Acetyl-CoARat Liver Mitochondria15-50-[10]
L-CarnitineRat Liver Mitochondria250-500-[10]
Acetyl-L-CarnitinePigeon Breast Muscle330-[11]
CoAPigeon Breast Muscle45-[11]
Acetyl-CoARecombinant Human41-[4]
L-CarnitineRecombinant Human420-[4]

Table 2: Subcellular Concentrations and Ratios of Acetyl-CoA and CoA

Metabolite/RatioCompartmentCell TypeConditionValueReference
Acetyl-CoAMitochondriaRat HepatocytesFed~13-fold higher than cytosol[12]
CoAMitochondriaRat HepatocytesFed~40-fold higher than cytosol[12]
Acetyl-CoA/CoA RatioMitochondriaRat HepatocytesFed0.3 - 0.9[12]
Acetyl-CoA/CoA RatioHeart CytosolACC2-knockout mice-Increased vs. WT[13][14]
Acetyl-CoA/CoA RatioHeart CytosolHigh-fat diet mice10 weeksReduced vs. control[13][14]

Table 3: Effects of CRAT Manipulation on Metabolite Levels

Experimental ModelTissue/Cell TypeChange in CRATEffect on Acetyl-CoAEffect on AcetylcarnitineReference
CRAT Knockout MiceSkeletal MuscleDecreasedElevated at restDecreased post-exercise[15]
Calorie RestrictionMouse LiverIncreased ExpressionIncreasedIncreased[16]
High-Fat DietRat HeartIncreased-Reduced acetyl-CoA/CoA ratio[13][14]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involving CRAT.

CRAT_Metabolic_Hub cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol PDH Pyruvate Dehydrogenase (PDH) Acetyl_CoA Acetyl-CoA PDH->Acetyl_CoA Beta_Oxidation Fatty Acid β-Oxidation Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle CRAT CRAT CoA CoA CRAT->CoA Acetylcarnitine Acetylcarnitine CRAT->Acetylcarnitine Carnitine_in Carnitine CRAT->Carnitine_in Acetyl_CoA->PDH Inhibition Acetyl_CoA->TCA_Cycle Acetyl_CoA->CRAT Acetylcarnitine_out Acetylcarnitine Acetylcarnitine->Acetylcarnitine_out Transport Carnitine_out Carnitine Carnitine_out->Carnitine_in Transport Fatty_Acid_Synthesis Fatty Acid Synthesis Acetylcarnitine_out->Fatty_Acid_Synthesis Pyruvate Pyruvate Pyruvate->PDH Fatty_Acids Fatty Acids Fatty_Acids->Beta_Oxidation

Caption: CRAT acts as a central hub in mitochondrial acetyl-CoA metabolism.

Experimental_Workflow_CRAT_Activity cluster_Sample_Prep Sample Preparation cluster_Assay Spectrophotometric Assay cluster_Data_Analysis Data Analysis Tissue Tissue/Cell Homogenization Mito_Isolation Mitochondrial Isolation (Optional) Tissue->Mito_Isolation Protein_Quant Protein Quantification Mito_Isolation->Protein_Quant Reaction_Mix Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - DTNB (Ellman's Reagent) - Acetyl-CoA - L-Carnitine Protein_Quant->Reaction_Mix Add Sample Incubation Incubate at 37°C Reaction_Mix->Incubation Measurement Measure Absorbance at 412 nm (Formation of TNB-thiolate) Incubation->Measurement Calc_Rate Calculate Rate of Absorbance Change Measurement->Calc_Rate Calc_Activity Calculate CRAT Activity (nmol/min/mg protein) Calc_Rate->Calc_Activity

Caption: Workflow for determining CRAT enzyme activity spectrophotometrically.

Logical_Relationship_Metabolic_Flexibility High_CRAT High CRAT Activity AcetylCoA_Buffering Efficient Acetyl-CoA Buffering High_CRAT->AcetylCoA_Buffering Low_CRAT Low CRAT Activity AcetylCoA_Accumulation Acetyl-CoA Accumulation Low_CRAT->AcetylCoA_Accumulation Metabolic_Flexibility Enhanced Metabolic Flexibility AcetylCoA_Buffering->Metabolic_Flexibility PDH_Activity_High High PDH Activity AcetylCoA_Buffering->PDH_Activity_High Metabolic_Inflexibility Metabolic Inflexibility AcetylCoA_Accumulation->Metabolic_Inflexibility PDH_Inhibition PDH Inhibition AcetylCoA_Accumulation->PDH_Inhibition Insulin_Sensitivity Insulin Sensitivity Metabolic_Flexibility->Insulin_Sensitivity Insulin_Resistance Insulin Resistance Metabolic_Inflexibility->Insulin_Resistance Glucose_Oxidation Normal Glucose Oxidation PDH_Activity_High->Glucose_Oxidation Impaired_Glucose_Ox Impaired Glucose Oxidation PDH_Inhibition->Impaired_Glucose_Ox

Caption: Logical flow from CRAT activity to metabolic outcomes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CRAT in maintaining acetyl-CoA/CoA balance.

Isolation of Mitochondria from Rodent Liver

This protocol is adapted from established methods for isolating functional mitochondria.[3][17][18]

Materials:

  • Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4 with KOH.

  • Isolation Buffer II: Isolation Buffer I containing 0.5 mg/mL BSA (fatty acid-free).

  • Homogenizer: Potter-Elvehjem with a Teflon pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved institutional guidelines and immediately excise the liver.

  • Place the liver in ice-cold Isolation Buffer I to wash away excess blood.

  • Mince the liver into small pieces with scissors in a beaker containing fresh, ice-cold Isolation Buffer I.

  • Transfer the minced tissue and buffer to a pre-chilled glass homogenizer.

  • Homogenize the tissue with 8-10 slow, deliberate strokes of the pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new pre-chilled centrifuge tube.

  • Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).

Spectrophotometric Assay of CRAT Activity

This assay is based on the reaction of the free CoA produced by CRAT with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product that can be measured at 412 nm.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • DTNB solution: 10 mM in Assay Buffer.

  • Acetyl-CoA solution: 10 mM in water.

  • L-Carnitine solution: 100 mM in water.

  • Mitochondrial or tissue homogenate sample.

  • Microplate reader or spectrophotometer capable of reading absorbance at 412 nm.

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing:

    • 800 µL Assay Buffer

    • 100 µL DTNB solution

    • 50 µL Acetyl-CoA solution

  • Add the sample (e.g., 20-50 µg of mitochondrial protein) to the reaction mixture.

  • Incubate the mixture for 5 minutes at 37°C to allow for the reaction of any pre-existing free CoA.

  • Initiate the CRAT-specific reaction by adding 50 µL of L-Carnitine solution.

  • Immediately begin monitoring the increase in absorbance at 412 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculate the rate of change in absorbance (ΔA412/min).

  • Calculate the CRAT activity using the molar extinction coefficient of the product (TNB), which is 14,150 M⁻¹cm⁻¹.

Calculation:

Activity (nmol/min/mg protein) = (ΔA412/min / 14.15) * (Total assay volume (µL) / Sample volume (µL)) * (1 / mg protein in sample)

Measurement of Acetyl-CoA and Acetylcarnitine by Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of acyl-CoAs and acylcarnitines.[19][20][21]

Materials:

  • Internal standards (e.g., ¹³C₃-acetyl-CoA, d₃-acetylcarnitine).

  • Acetonitrile (B52724), Methanol, Water (LC-MS grade).

  • Formic acid.

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup).

  • LC-MS/MS system (e.g., triple quadrupole).

Procedure:

  • Sample Extraction:

    • For tissues or cells, rapidly quench metabolism by flash-freezing in liquid nitrogen.

    • Homogenize the frozen sample in a cold extraction solvent (e.g., 80% methanol) containing the internal standards.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant.

  • Sample Cleanup (Optional):

    • For complex matrices, the supernatant can be further purified using SPE to remove interfering substances.

  • LC Separation:

    • Inject the extracted sample onto a suitable HPLC or UPLC column (e.g., a C18 reversed-phase column).

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid to achieve separation of the analytes.

  • MS/MS Detection:

    • The eluent from the LC is directed to the electrospray ionization (ESI) source of the mass spectrometer, operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for acetyl-CoA, acetylcarnitine, and their respective internal standards.

  • Quantification:

    • Construct a calibration curve using known concentrations of analytical standards.

    • Quantify the amount of each analyte in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Conclusion and Future Directions

This compound is a critical regulator of the cellular acetyl-CoA/CoA balance, with profound implications for metabolic health. Its role in buffering the acetyl-CoA pool, promoting metabolic flexibility, and facilitating the transport of acetyl units underscores its importance in maintaining cellular energy homeostasis. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate functions of CRAT.

Future research should focus on elucidating the tissue-specific regulation of CRAT and its role in the pathophysiology of various metabolic diseases. The development of small molecule modulators of CRAT activity holds promise as a novel therapeutic approach for conditions characterized by metabolic inflexibility, such as type 2 diabetes and non-alcoholic fatty liver disease. A deeper understanding of CRAT's function will undoubtedly pave the way for innovative strategies to combat these growing global health challenges.

References

Carnitine Acetyltransferase: A Pivotal Regulator in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Carnitine acetyltransferase (CrAT), a key mitochondrial and peroxisomal enzyme, plays a critical role in cellular energy metabolism by catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine. This function is central to maintaining the homeostasis of the acetyl-CoA pool, a critical node in the metabolism of glucose, fatty acids, and amino acids. Dysregulation of CrAT activity and expression has been increasingly implicated in the pathophysiology of various metabolic disorders, including insulin (B600854) resistance, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the involvement of CrAT in these metabolic disorders, detailing its molecular functions, regulatory mechanisms, and its potential as a therapeutic target. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and drug development in this area.

Core Function of this compound in Metabolism

CrAT's primary role is to buffer the mitochondrial acetyl-CoA pool.[1] Under conditions of high energy supply, when the rate of acetyl-CoA production from glycolysis or fatty acid β-oxidation exceeds the oxidative capacity of the tricarboxylic acid (TCA) cycle, CrAT converts acetyl-CoA to acetylcarnitine. This process serves two main purposes: it prevents the accumulation of acetyl-CoA, which can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH), and it allows for the export of acetyl units from the mitochondria in the form of acetylcarnitine.[2][3] Acetylcarnitine can then be transported to other cellular compartments or even other tissues to be used as a fuel source or for biosynthetic processes. Conversely, when energy demand is high, CrAT can reverse the reaction, converting acetylcarnitine back to acetyl-CoA to fuel the TCA cycle.[2]

Quantitative Data on CrAT in Metabolic Disorders

The expression and activity of CrAT are altered in various metabolic disease states. The following tables summarize key quantitative findings from studies on animal models and human subjects.

Model SystemConditionTissueChange in CrAT mRNA ExpressionChange in CrAT Protein ExpressionChange in CrAT ActivityReference
Obese Zucker RatsObesity/DiabetesGastrocnemius MuscleIncreasedDoubledIncreased by 20%[4]
High-Fat Diet-fed RatsObesity/DiabetesGastrocnemius MuscleNo significant changeIncreased by 24%Decreased[4]
Mouse Model of Heart FailureHeart FailureHeart--Dramatically decreased[5]
Calorie-Restricted MiceCalorie RestrictionLiverInduced--[6]
SubjectConditionTissueChange in CrAT ActivityChange in Acetylcarnitine LevelsReference
Patients with Type 2 DiabetesType 2 DiabetesSkeletal Muscle-Resting: Increased; Post-exercise: Increased[7]
Healthy VolunteersL-carnitine supplementationSkeletal Muscle-Increased[8]

Signaling Pathways Involving CrAT

CrAT is integrated into key metabolic signaling pathways that regulate energy homeostasis. Its activity is influenced by and, in turn, influences these pathways.

CrAT in the Context of Insulin Signaling

Insulin signaling is crucial for glucose uptake and utilization. In states of insulin resistance, the cellular response to insulin is blunted, leading to hyperglycemia. CrAT plays a role in mitigating the metabolic inflexibility associated with insulin resistance. By buffering excess acetyl-CoA, CrAT can alleviate the inhibition of PDH, thereby promoting glucose oxidation.[3]

Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS activates GLUT4 GLUT4 Glucose Glucose GLUT4->Glucose uptake Insulin Insulin Insulin->Insulin Receptor PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates Akt->GLUT4 translocation Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito PDH PDH Pyruvate_mito->PDH Acetyl-CoA Acetyl-CoA PDH->Acetyl-CoA Acetyl-CoA->PDH inhibits CrAT CrAT Acetyl-CoA->CrAT TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Acetylcarnitine Acetylcarnitine CrAT->Acetylcarnitine buffers excess Fatty Acyl-CoA Fatty Acyl-CoA Beta-oxidation Beta-oxidation Fatty Acyl-CoA->Beta-oxidation Beta-oxidation->Acetyl-CoA

CrAT's role in insulin signaling and glucose metabolism.
CrAT and the PPARα/PGC-1α Axis

The peroxisome proliferator-activated receptor-alpha (PPARα) and its coactivator, PGC-1α, are master regulators of fatty acid metabolism.[9] They control the expression of genes involved in fatty acid uptake, activation, and β-oxidation. CrAT expression has been shown to be regulated by this axis, suggesting a coordinated control of fatty acid and acetyl-CoA metabolism.[10]

PPAR_Signaling cluster_nucleus Nucleus cluster_cytosol Cytosol PPARa PPARα PGC-1a PGC-1α PPARa->PGC-1a interacts with RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE PPARa->PPRE bind to CrAT Gene CrAT Gene PPRE->CrAT Gene upregulates FAO Gene FAO Gene PPRE->FAO Gene upregulates CrAT Protein CrAT Protein CrAT Gene->CrAT Protein translation FAO Enzymes FAO Enzymes FAO Gene->FAO Enzymes translation Fatty Acids Fatty Acids Fatty Acids->PPARa activate

Regulation of CrAT expression by the PPARα/PGC-1α axis.

Detailed Experimental Protocols

Spectrophotometric Assay for CrAT Activity

This protocol is adapted from standard methods utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to measure the release of Coenzyme A.[11][12]

Materials:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM DTNB in 100 mM Tris-HCl, pH 8.0

  • 10 mM Acetyl-CoA

  • 50 mM L-carnitine

  • Tissue homogenate or purified enzyme solution

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing:

    • 850 µL of 100 mM Tris-HCl, pH 8.0

    • 50 µL of 10 mM DTNB

    • 50 µL of 10 mM Acetyl-CoA

  • Equilibrate the reaction mixture to 25°C.

  • Add 20 µL of the tissue homogenate or enzyme solution to the reaction mixture and mix.

  • Initiate the reaction by adding 30 µL of 50 mM L-carnitine.

  • Immediately measure the change in absorbance at 412 nm over 5 minutes. The rate of increase in absorbance is proportional to the CrAT activity.

  • Calculate the enzyme activity using the molar extinction coefficient of TNB (13,700 M⁻¹cm⁻¹).

Western Blot Analysis of CrAT Protein Expression

This is a general protocol for detecting CrAT protein levels.[13][14] Specific antibody dilutions and incubation times may need to be optimized.[15]

Materials:

  • Tissue lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CrAT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from tissue lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CrAT antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

Real-Time RT-PCR for CrAT Gene Expression

This protocol outlines the steps for quantifying CrAT mRNA levels.[16][17][18]

Materials:

  • Total RNA isolated from tissues

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Forward and reverse primers for the CrAT gene and a reference gene (e.g., 18S rRNA)

  • Real-time PCR instrument

Procedure:

  • Synthesize cDNA from total RNA using reverse transcriptase.

  • Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for CrAT or the reference gene, and cDNA template.

  • Perform the qPCR reaction using a real-time PCR instrument with a typical cycling program:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Perform a melt curve analysis to verify the specificity of the amplified product.

  • Calculate the relative expression of the CrAT gene using the comparative Cq (ΔΔCq) method, normalizing to the expression of the reference gene.

Metabolic Flux Analysis of Acetyl-CoA

This is a conceptual workflow for tracing the fate of acetyl-CoA using stable isotope labeling.[19][20][21]

MFA_Workflow Start Start Cell_Culture Cell Culture with 13C-labeled substrate (e.g., [U-13C]glucose) Start->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction LC-MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC-MS_Analysis Isotopologue_Distribution Determine Isotopologue Distribution of Acetyl-CoA and Acetylcarnitine LC-MS_Analysis->Isotopologue_Distribution Flux_Calculation Computational Modeling to Calculate Flux through CrAT Isotopologue_Distribution->Flux_Calculation End End Flux_Calculation->End

Workflow for 13C-Metabolic Flux Analysis.

Conclusion and Future Directions

This compound stands at a critical juncture of cellular metabolism, and its dysregulation is clearly implicated in the pathogenesis of prevalent metabolic disorders. The accumulated evidence strongly suggests that enhancing CrAT activity could be a viable therapeutic strategy to improve metabolic flexibility and insulin sensitivity. Future research should focus on the development of specific CrAT activators and further elucidating the complex regulatory networks that govern its expression and activity in different tissues and disease states. The detailed protocols and integrated data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and treatment of metabolic diseases.

References

Carnitine Acetyltransferase: A Multi-Species, Multi-Tissue Perspective on a Key Metabolic Regulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine O-acetyltransferase (CrAT), a pivotal enzyme in cellular metabolism, plays a crucial role in the transport of acetyl-CoA across mitochondrial membranes and in maintaining the acetyl-CoA/CoA ratio.[1] This function is central to the regulation of fatty acid and glucose oxidation, making CrAT a protein of significant interest in metabolic research and as a potential therapeutic target.[2][3] This technical guide provides a comprehensive overview of carnitine acetyltransferase across different species and tissues, with a focus on its expression, activity, substrate specificity, and the experimental protocols used for its characterization.

Introduction

This compound (CrAT), encoded by the CRAT gene, is a member of the carnitine acyltransferase family.[4][5] These enzymes catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine.[4] CrAT specifically facilitates the reaction:

acetyl-CoA + L-carnitine (B1674952) ⇌ acetyl-L-carnitine + CoA[6]

This seemingly simple reaction has profound implications for cellular energy homeostasis. By converting membrane-impermeable acetyl-CoA into membrane-permeable acetyl-L-carnitine, CrAT enables the transport of acetyl units out of the mitochondria, a process crucial for buffering excess acetyl-CoA and maintaining metabolic flexibility.[2][7] This function is particularly important in tissues with high energy demands, such as skeletal muscle and heart.[6][8]

Role in Metabolic Pathways

CrAT is an integral component of the carnitine shuttle system, which is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[4] While carnitine palmitoyltransferase I and II (CPT1 and CPT2) are responsible for the transport of long-chain fatty acids, CrAT manages the flux of short-chain acyl groups, primarily acetyl groups.[9]

The Carnitine Shuttle and Acetyl-CoA Metabolism

The carnitine shuttle facilitates the movement of fatty acids across the inner mitochondrial membrane. CrAT's role in this process is to buffer the mitochondrial acetyl-CoA pool. During periods of high fatty acid oxidation or glycolysis, acetyl-CoA can accumulate in the mitochondria, leading to the inhibition of key enzymes like pyruvate (B1213749) dehydrogenase (PDH).[10] CrAT alleviates this by converting excess acetyl-CoA to acetyl-L-carnitine, which can then be exported from the mitochondria.[2]

CarnitineShuttle cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-Carnitine Fatty Acyl-Carnitine Fatty Acyl-CoA->Fatty Acyl-Carnitine CPT1 L-Carnitine_cyto L-Carnitine Acetyl-CoA_cyto Acetyl-CoA Acetyl-L-Carnitine_cyto Acetyl-L-Carnitine Acetyl-L-Carnitine_cyto->L-Carnitine_cyto Acetyl-L-Carnitine_cyto->Acetyl-CoA_cyto CrAT Fatty Acyl-CoA_mito Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_mito->Beta-Oxidation L-Carnitine_mito L-Carnitine Acetyl-L-Carnitine_mito Acetyl-L-Carnitine L-Carnitine_mito->Acetyl-L-Carnitine_mito Acetyl-CoA_mito Acetyl-CoA Acetyl-CoA_mito->Acetyl-L-Carnitine_mito CrAT TCA Cycle TCA Cycle Acetyl-CoA_mito->TCA Cycle Acetyl-L-Carnitine_mito->Acetyl-L-Carnitine_cyto Transporter Beta-Oxidation->Acetyl-CoA_mito Fatty Acyl-Carnitine->Fatty Acyl-CoA_mito CACT/CPT2

Diagram 1: Role of CrAT in the Carnitine Shuttle.

Species and Tissue-Specific Expression and Activity

The expression and activity of CrAT vary significantly across different species and tissues, reflecting the diverse metabolic demands of various organs.

Quantitative Data Summary
SpeciesTissueRelative mRNA ExpressionEnzyme ActivityReference
Human Skeletal MuscleHighHigh[6]
HeartModerateHigh[6]
LiverLow10-14 times higher than rat liver[6][11]
PancreasModerate-[6]
BrainWeakly detectableLow[6][12]
KidneyWeakly detectable-[6]
TestisHigh-[13]
Mouse Heart56-fold higher than liverHigh[13]
Testis21-fold higher than liverHigh[13]
Skeletal MuscleHighHigh[8]
LiverBaseline-[13]
Rat Liver-Lower than human[11]
Brain-3-4 fold lower than liver[12]
AdipocytesDecreased with fastingDecreased with fasting[14]

Note: Relative expression and activity are qualitative summaries based on available data. Direct quantitative comparisons across studies can be challenging due to differing methodologies.

Substrate Specificity and Inhibition

CrAT exhibits a preference for short-chain acyl-CoAs.[9] Studies with purified pigeon breast muscle CrAT have shown that the enzyme can transfer acyl groups with up to 10 carbon atoms.[15][16]

Acyl-CoA derivatives with 12 or more carbon atoms, such as lauroyl-CoA, myristoyl-CoA, and palmitoyl-CoA, act as potent reversible inhibitors of CrAT, competing with acetyl-CoA.[15][16] This suggests a potential regulatory mechanism where long-chain fatty acid metabolism can influence short-chain acyl-CoA handling. Palmitoyl-CoA has been shown to be a direct mixed-model inhibitor of CrAT.[10]

Experimental Protocols

This compound Activity Assay (Spectrophotometric)

This protocol is adapted from methodologies described for measuring CrAT activity by monitoring the release of CoA, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[10]

Materials:

  • Tissue homogenate or purified enzyme

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8

  • Acetyl-CoA

  • L-carnitine

  • DTNB

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Acetyl-CoA, and DTNB.

  • Add the sample (tissue homogenate or purified enzyme) to the reaction mixture.

  • Incubate for 2 minutes at 25°C to measure the baseline rate of DTNB reduction in the absence of carnitine.

  • Initiate the reaction by adding L-carnitine.

  • Monitor the increase in absorbance at 412 nm for 10 minutes, taking readings every 20 seconds.

  • Calculate the CrAT activity based on the rate of change in absorbance, using the molar extinction coefficient of the DTNB reduction product.

ActivityAssay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reagents Prepare Reagents Mix Assay Buffer, Acetyl-CoA, DTNB Mix Assay Buffer, Acetyl-CoA, DTNB Prepare Reagents->Mix Assay Buffer, Acetyl-CoA, DTNB Prepare Sample Prepare Sample Add Sample Add Sample Prepare Sample->Add Sample Mix Assay Buffer, Acetyl-CoA, DTNB->Add Sample Baseline Reading Baseline Reading Add Sample->Baseline Reading Add L-Carnitine Add L-Carnitine Baseline Reading->Add L-Carnitine Monitor Absorbance Monitor Absorbance Add L-Carnitine->Monitor Absorbance Calculate Activity Calculate Activity Monitor Absorbance->Calculate Activity

Diagram 2: Workflow for CrAT Activity Assay.
Western Blotting for CrAT Protein Expression

This protocol provides a general workflow for detecting CrAT protein levels in tissue or cell lysates.[17][18]

Materials:

  • Tissue or cell lysate

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer apparatus (e.g., semi-dry or wet transfer)

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against CrAT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells or homogenize tissue in lysis buffer.

  • Protein Quantification: Determine protein concentration using a standard method (e.g., Bradford assay).

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a membrane.

  • Blocking: Block non-specific binding sites on the membrane with blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against CrAT.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative PCR (qPCR) for CRAT Gene Expression

This protocol outlines the steps for measuring the relative mRNA expression of the CRAT gene.[19][20]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Forward and reverse primers for the CRAT gene and a reference gene (e.g., 18S rRNA)

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using SYBR Green master mix and primers for CRAT and a reference gene.

  • Data Analysis: Determine the relative expression of CRAT mRNA using the comparative Cq (ΔΔCq) method, normalized to the reference gene.

Conclusion

This compound is a critical enzyme for maintaining metabolic homeostasis, with its expression and activity finely tuned to the specific metabolic needs of different tissues and species. Understanding the nuances of CrAT function and regulation is essential for researchers in metabolism and for professionals involved in the development of drugs targeting metabolic diseases. The methodologies outlined in this guide provide a robust framework for the continued investigation of this important metabolic regulator.

References

An In-depth Technical Guide to the Molecular Structure and Catalytic Mechanism of Carnitine O-Acetyltransferase (CRAT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine O-acetyltransferase (CRAT), also known as carnitine acetyltransferase (CAT), is a pivotal enzyme in cellular metabolism, playing a crucial role in the transport of short-chain fatty acids across mitochondrial and peroxisomal membranes. It catalyzes the reversible transfer of an acetyl group from acetyl-CoA to L-carnitine, forming acetyl-L-carnitine and coenzyme A. This function is essential for buffering the acetyl-CoA/CoA ratio, which is critical for maintaining metabolic flexibility and energy homeostasis. Dysregulation of CRAT has been implicated in various metabolic diseases, including type 2 diabetes and obesity, making it a significant target for therapeutic development. This guide provides a comprehensive overview of the molecular structure and catalytic mechanism of CRAT, supported by quantitative data and detailed experimental protocols.

Molecular Structure of CRAT

The molecular architecture of CRAT has been elucidated through X-ray crystallography, revealing a monomeric protein with a molecular weight of approximately 70 kDa, typically comprising around 600 amino acid residues.[1] The structure is characterized by two distinct domains, an N-terminal domain and a C-terminal domain, which surprisingly share a similar backbone fold despite low sequence identity.[2][3]

The overall structure consists of 20 α-helices and 16 β-strands.[1][4] The N-domain is composed of an eight-stranded β-sheet flanked by eight α-helices, while the C-domain contains a six-stranded mixed β-sheet and eleven α-helices.[1] The active site of CRAT is strategically located at the interface between these two domains, forming a tunnel that extends through the center of the enzyme.[2][3] This tunnel has two openings on opposite sides of the enzyme, one for the binding of carnitine and the other for coenzyme A.[4]

Active Site and Substrate Binding

The catalytic core of CRAT is centered around a critical histidine residue, His343, which acts as the catalytic base.[1][2] The binding channels for the substrates are deep and position carnitine and CoA on opposite sides of this catalytic histidine.[2]

  • CoA Binding Site: The coenzyme A molecule binds in a channel where it is positioned for the acetyl group to be in proximity to the catalytic His343.

  • Carnitine Binding Site: Carnitine binds in a partially folded conformation in its respective channel.[1] The 3-hydroxyl group of carnitine forms a hydrogen bond with the Nε2 atom of the catalytic His343, ensuring precise stereospecificity for L-carnitine.[1][3]

Catalytic Mechanism of CRAT

The catalytic mechanism of CRAT is a general base-catalyzed reaction involving the direct transfer of the acetyl group between acetyl-CoA and L-carnitine. The reaction is reversible and proceeds without the formation of a covalent enzyme intermediate.[1]

The key steps of the forward reaction (acetylation of carnitine) are as follows:

  • Substrate Binding: Acetyl-CoA and L-carnitine bind to their respective sites within the active site tunnel.

  • Deprotonation: The catalytic His343 acts as a general base, abstracting a proton from the 3'-hydroxyl group of L-carnitine.[1]

  • Nucleophilic Attack: The resulting alkoxide ion on carnitine performs a nucleophilic attack on the carbonyl carbon of the thioester bond of acetyl-CoA.

  • Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral oxyanion intermediate. Evidence suggests that the trimethylammonium group of carnitine may stabilize this intermediate through a phenomenon known as substrate-assisted catalysis .[2][4]

  • Product Formation and Release: The tetrahedral intermediate collapses, leading to the formation of acetyl-L-carnitine and the thiolate anion of CoA. The thiolate is subsequently protonated, and the products, acetyl-L-carnitine and CoA, are released from the active site.

The reverse reaction follows the same mechanistic principles, with His343 deprotonating the thiol group of CoA to initiate the attack on the ester bond of acetyl-L-carnitine.

Quantitative Data: Substrate Specificity and Kinetic Parameters

The substrate specificity of CRAT is directed towards short-chain acyl-CoA esters. The enzyme exhibits the highest activity with acetyl-CoA and can transfer acyl groups up to 10 carbons in length. Longer-chain acyl-CoA derivatives act as potent inhibitors.

Table 1: Michaelis-Menten Constants (Km) for CRAT with Various Substrates
SubstrateSource of CRATKm (µM)Reference
Acyl-CoA Substrates
Acetyl-CoAPigeon Breast Muscle34[4]
Acetyl-CoARat Liver25[2]
Propionyl-CoAPigeon Breast Muscle23[4]
Butyryl-CoAPigeon Breast Muscle10[4]
Hexanoyl-CoAMurine (recombinant)130[3]
Other Substrates
L-CarnitinePigeon Breast Muscle120[4]
L-CarnitineRat Liver250[2]
Coenzyme APigeon Breast Muscle20[4]
Coenzyme ARat Liver5[2]
Table 2: Catalytic Constants (kcat) and Catalytic Efficiency (kcat/Km) for Murine CRAT
Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Acetyl-CoA330457.3 x 10⁶[3]
Hexanoyl-CoA1.81301.4 x 10⁴[3]

Experimental Protocols

Kinetic Analysis of CRAT Activity: Endpoint Fluorometric Assay

This protocol is adapted from a method used for determining the kinetic parameters of wild-type and mutant CRAT.[3]

Materials:

  • Purified CRAT enzyme

  • Reaction Buffer: 40 mM HEPES (pH 7.8), 1.5 mM EDTA

  • Acetyl-CoA or other acyl-CoA substrates (stock solutions of varying concentrations)

  • L-Carnitine (stock solution, e.g., 15 mM)

  • Fluorometric detection reagent for CoA (e.g., ThioGlo™)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reaction Setup: In a microplate well, combine the reaction buffer and the desired concentration of the acyl-CoA substrate. The final volume is typically around 60 µL.

  • Enzyme Addition: Add a known amount of purified CRAT enzyme (e.g., 10-200 ng for wild-type) to each well.

  • Initiation of Reaction: Start the reaction by adding L-carnitine to a final concentration of 1.5 mM.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature.

  • Termination of Reaction: Stop the reaction by heat treatment at 70°C.

  • Detection of CoA: Add the fluorometric detection reagent for CoA according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Generate a standard curve for CoA to convert fluorescence readings to CoA concentrations. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Crystallization of Murine CRAT

This protocol describes the conditions used for the crystallization of murine CRAT in a ternary complex with its substrates.[3]

Materials:

  • Purified murine CRAT protein (e.g., at 17 mg/mL)

  • Reservoir Solution: 100 mM Tris (pH 8.5), 100 mM NaCl, 14% (w/v) PEG 3350, 2.3 mM L-carnitine

  • Soaking Solution: 100 mM Bis-Tris (pH 6.5), 150 mM NaCl, 20% (w/v) PEG 3350, 2.5 mM L-carnitine, 5 mM acetyl-CoA

  • Cryoprotectant: 25% (v/v) ethylene (B1197577) glycol

  • Crystallization plates (e.g., for sitting-drop vapor diffusion)

Procedure:

  • Crystallization Setup: Use the sitting-drop vapor diffusion method at 4°C. Mix equal volumes of the purified CRAT protein solution and the reservoir solution in the drop.

  • Crystal Growth: Allow the crystals to grow over several days to weeks.

  • Crystal Soaking: Once crystals have formed, transfer them to the soaking solution for a short period (e.g., 3 minutes) to introduce the substrates into the crystal lattice.

  • Cryoprotection: Briefly pass the soaked crystal through the cryoprotectant solution.

  • Flash-Freezing: Flash-freeze the crystal in liquid nitrogen for subsequent X-ray diffraction data collection.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure using standard crystallographic software.

Visualizations

Catalytic_Mechanism_of_CRAT Catalytic Mechanism of CRAT cluster_binding Substrate Binding cluster_active_site CRAT Active Site cluster_products Product Release AcetylCoA Acetyl-CoA EnzymeComplex Enzyme-Substrate Complex AcetylCoA->EnzymeComplex Carnitine L-Carnitine Carnitine->AcetylCoA Nucleophilic Attack Carnitine->EnzymeComplex Binds His343 His343 His343->Carnitine Deprotonates -OH group EnzymeComplex->His343 Positions Substrates AcetylCarnitine Acetyl-L-Carnitine EnzymeComplex->AcetylCarnitine Catalyzes Transfer CoA CoA EnzymeComplex->CoA Catalyzes Transfer out1 AcetylCarnitine->out1 Released out2 CoA->out2 Released

Caption: The catalytic cycle of CRAT illustrating substrate binding, the role of His343, and product release.

Kinetic_Analysis_Workflow Experimental Workflow for CRAT Kinetic Analysis cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis PurifyEnzyme Purify CRAT Enzyme SetupReaction Set up reactions with varying substrate conc. PurifyEnzyme->SetupReaction PrepareReagents Prepare Buffers & Substrate Solutions PrepareReagents->SetupReaction InitiateReaction Initiate with L-Carnitine SetupReaction->InitiateReaction Incubate Incubate at RT InitiateReaction->Incubate TerminateReaction Terminate reaction (Heat) Incubate->TerminateReaction AddFluorophore Add CoA-specific fluorophore TerminateReaction->AddFluorophore MeasureFluorescence Measure Fluorescence AddFluorophore->MeasureFluorescence DataAnalysis Calculate Velocity & Fit to Michaelis-Menten MeasureFluorescence->DataAnalysis DetermineConstants Determine Km, Vmax, kcat DataAnalysis->DetermineConstants

Caption: A workflow diagram for determining the kinetic parameters of CRAT using a fluorometric assay.

References

The Physiological Significance of Carnitine Acetyltransferase Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carnitine O-acetyltransferase (CRAT), a pivotal enzyme in cellular metabolism, plays a crucial role in maintaining energy homeostasis by catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine. This activity is fundamental to the regulation of the acetyl-CoA/CoA ratio, which in turn influences a wide array of metabolic pathways, including fatty acid oxidation and glucose metabolism. CRAT's function extends beyond simple metabolic buffering; it is deeply implicated in cellular signaling, gene expression, and the pathogenesis of various metabolic and neurodegenerative diseases. This technical guide provides a comprehensive overview of the physiological significance of CRAT activity, presenting key quantitative data, detailed experimental protocols, and visual representations of its functional context to support further research and therapeutic development.

Introduction to Carnitine Acetyltransferase (CRAT)

Carnitine O-acetyltransferase (EC 2.3.1.7) is a member of the carnitine acyltransferase family, which also includes carnitine palmitoyltransferases (CPTs) and carnitine octanoyltransferase (CROT).[1] These enzymes are integral to the transport of acyl groups across intracellular membranes.[1] CRAT specifically handles short-chain acyl groups, with a high affinity for acetyl groups.[2]

The primary reaction catalyzed by CRAT is:

Acetyl-CoA + L-Carnitine ⇌ Acetyl-L-Carnitine + CoA-SH [3]

This reversible reaction allows CRAT to perform two major functions:

  • Buffering the mitochondrial acetyl-CoA pool: Under conditions of high energy supply where acetyl-CoA production from glycolysis and fatty acid oxidation exceeds the capacity of the tricarboxylic acid (TCA) cycle, CRAT converts excess acetyl-CoA to acetylcarnitine.[2] This prevents the accumulation of acetyl-CoA, which can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH), and frees up CoA for other metabolic reactions.[2]

  • Transport of acetyl units: Acetylcarnitine can be transported out of the mitochondria and other organelles, such as peroxisomes, into the cytoplasm.[2] This "acetylcarnitine shuttle" provides a source of acetyl-CoA for cytosolic processes like histone acetylation and fatty acid synthesis.

CRAT is localized in various cellular compartments, including the mitochondrial matrix, peroxisomes, and the endoplasmic reticulum, reflecting its diverse roles in cellular metabolism.[3]

Physiological Significance of CRAT Activity

The activity of CRAT is critical for maintaining metabolic flexibility, the ability of cells to switch between different fuel sources in response to nutrient availability and energy demand.

Role in Energy Metabolism
  • Glucose Metabolism: By buffering acetyl-CoA levels, CRAT plays a crucial role in regulating glucose oxidation. High levels of acetyl-CoA inhibit the pyruvate dehydrogenase complex (PDC), the gatekeeper of glucose-derived carbon entry into the TCA cycle. CRAT activity alleviates this inhibition, thereby promoting glucose utilization.[2]

  • Fatty Acid Oxidation: In the peroxisomes, CRAT is involved in the processing of products from the β-oxidation of very-long-chain fatty acids, converting short-chain acyl-CoAs to their carnitine esters for transport to the mitochondria for complete oxidation.

  • Branched-Chain Amino Acid (BCAA) Metabolism: CRAT can also act on some intermediates of BCAA oxidation, converting branched-chain acyl-CoAs to their corresponding acylcarnitines.[4]

Involvement in Disease

Dysregulation of CRAT activity has been implicated in a range of pathologies:

  • Type 2 Diabetes and Insulin (B600854) Resistance: Reduced CRAT activity can lead to the accumulation of intramyocellular lipids and their toxic intermediates, which is associated with the development of insulin resistance.

  • Cardiovascular Disease: CRAT's role in maintaining cardiac energy metabolism is critical. Dysfunctional CRAT can contribute to cardiac inefficiency and has been linked to heart failure.[1]

  • Neurodegenerative Diseases: Altered CRAT activity and acetylcarnitine levels have been observed in neurodegenerative conditions such as Alzheimer's disease, suggesting a role in neuronal energy homeostasis and cholinergic function.

  • Cancer: The metabolic reprogramming that is a hallmark of many cancers can involve alterations in CRAT expression and activity to support rapid proliferation.[2]

Quantitative Data on CRAT Activity and Related Metabolites

The following tables summarize key quantitative data related to CRAT activity, providing a valuable resource for comparative analysis.

Table 1: Kinetic Parameters of this compound
SubstrateTissue/OrganismKm (µM)Vmax (nmol/min/mg protein)Reference(s)
Acetyl-CoARat Brain Mitochondria~10Not Reported[4]
L-CarnitineRat Brain MitochondriaNot ReportedNot Reported[4]
Acetyl-CoAHuman Skeletal MuscleNot ReportedNot Reported[5]
L-CarnitineHuman Skeletal MuscleNot ReportedNot Reported[5]
Table 2: Substrate Specificity of Human CRAT
Acyl-CoA Substrate (Chain Length)Relative Activity (%)Reference(s)
Acetyl-CoA (C2)100[4]
Propionyl-CoA (C3)High[4]
Butyryl-CoA (C4)High[4]
Hexanoyl-CoA (C6)Moderate[4]
Octanoyl-CoA (C8)Moderate[4]
Decanoyl-CoA (C10)Low[4]
Palmitoyl-CoA (C16)Not Detected[4]
Table 3: Tissue-Specific Activity and Metabolite Concentrations
TissueCRAT Specific Activity (nmol/min/mg protein)Free Carnitine (nmol/g tissue)Acetylcarnitine (nmol/g tissue)Acetyl-CoA (µM)Reference(s)
Rat Liver~20-30~200-300~20-50~5-15 (Mitochondria)[6][7]
Rat Skeletal Muscle~5-15~1000-2000~100-300~3-10 (Mitochondria)[6][7][8]
Rat Brain~1-5Not ReportedNot Reported~10 (Mitochondria), ~7 (Cytoplasm)[4]
Human LiverHigher than rat~250-400~10-30Not Reported[6]
Human Skeletal MuscleNot Reported~3000-5000~200-500Not Reported[5][6]

Note: Values are approximate and can vary significantly based on diet, physiological state, and analytical methods.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess CRAT activity and expression.

Spectrophotometric Assay for CRAT Activity (DTNB Method)

This assay measures the production of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • DTNB solution (10 mM in Tris-HCl buffer)

  • Acetyl-CoA solution (10 mM in water)

  • L-Carnitine solution (100 mM in water)

  • Tissue homogenate or purified enzyme

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing:

    • 800 µL Tris-HCl buffer

    • 100 µL DTNB solution

    • 50 µL Acetyl-CoA solution

  • Add 50 µL of the sample (tissue homogenate or purified enzyme) to the reaction mixture.

  • Incubate the mixture at 37°C for 5 minutes to allow for the reaction of any pre-existing free CoA.

  • Initiate the reaction by adding 50 µL of L-Carnitine solution.

  • Immediately measure the change in absorbance at 412 nm over 5-10 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient of the TNB product (14,150 M⁻¹cm⁻¹).[9]

Radiometric Assay for CRAT Activity

This highly sensitive assay measures the transfer of a radiolabeled acetyl group from [¹⁴C]acetyl-CoA to carnitine.

Materials:

  • Phosphate buffer (50 mM, pH 7.4)

  • [¹⁴C]acetyl-CoA (specific activity ~50-60 mCi/mmol)

  • L-Carnitine solution (10 mM)

  • Dowex 1x8 resin (or similar anion exchange resin)

  • Scintillation cocktail and counter

  • Tissue homogenate or purified enzyme

Procedure:

  • Prepare a reaction mixture containing:

    • 50 µL Phosphate buffer

    • 10 µL [¹⁴C]acetyl-CoA (e.g., 0.1 µCi)

    • 20 µL of sample

  • Pre-incubate the mixture at 37°C for 2 minutes.

  • Start the reaction by adding 20 µL of L-Carnitine solution.

  • Incubate at 37°C for 10-20 minutes.

  • Stop the reaction by adding 100 µL of 1M HCl.

  • Apply the reaction mixture to a small column containing Dowex 1x8 resin to bind the unreacted [¹⁴C]acetyl-CoA.

  • Elute the [¹⁴C]acetylcarnitine with water.

  • Collect the eluate and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the specific activity of the [¹⁴C]acetyl-CoA.

Western Blotting for CRAT Protein Expression

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CRAT (follow manufacturer's recommended dilution)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-CRAT antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

qPCR for CRAT Gene Expression

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Forward and reverse primers for the CRAT gene and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare a reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the relative expression of the CRAT gene, normalized to the expression of a stable reference gene using the ΔΔCt method.

Visualizing CRAT's Role in Cellular Metabolism

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and relationships involving CRAT.

The Carnitine Shuttle and CRAT

Caption: The Carnitine Shuttle for fatty acid transport and the role of CRAT.

CRAT's Role in Acetyl-CoA Buffering

Acetyl_CoA_Buffering cluster_Mitochondrion Mitochondrial Matrix cluster_CRAT CRAT Buffering Glycolysis Glycolysis (from Glucose) Pyruvate Pyruvate Glycolysis->Pyruvate Beta_Oxidation β-Oxidation (from Fatty Acids) Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Pyruvate->Acetyl_CoA PDC TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acetylcarnitine Acetylcarnitine Acetyl_CoA->Acetylcarnitine CRAT High_Energy High Energy State (High ATP/ADP, NADH/NAD+) High_Energy->TCA_Cycle Inhibits Carnitine Carnitine Acetylcarnitine->Acetyl_CoA CRAT Export Export Acetylcarnitine->Export Export to Cytosol Experimental_Workflow Start Hypothesis: CRAT deficiency impairs metabolic flexibility Cell_Culture Culture cells (e.g., myotubes) Start->Cell_Culture Intervention CRAT Knockdown (e.g., siRNA) Cell_Culture->Intervention Control Control (e.g., scrambled siRNA) Cell_Culture->Control Metabolic_Challenge Metabolic Challenge (e.g., high glucose/fatty acids) Intervention->Metabolic_Challenge Control->Metabolic_Challenge Analysis Analysis Metabolic_Challenge->Analysis Gene_Expression CRAT mRNA (qPCR) Analysis->Gene_Expression Protein_Expression CRAT Protein (Western Blot) Analysis->Protein_Expression Enzyme_Activity CRAT Activity Assay Analysis->Enzyme_Activity Metabolomics Metabolite Profiling (LC-MS/MS) - Acylcarnitines - Acetyl-CoA Analysis->Metabolomics Conclusion Conclusion: Assess impact of CRAT deficiency on metabolism Gene_Expression->Conclusion Protein_Expression->Conclusion Enzyme_Activity->Conclusion Metabolomics->Conclusion

References

Carnitine Acetyltransferase: A Pivotal Regulator at the Crossroads of Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a critical mitochondrial and peroxisomal enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine. This function positions CrAT as a master regulator of the mitochondrial acetyl-CoA/CoA ratio, a central node in cellular energy metabolism. By buffering the acetyl-CoA pool, CrAT facilitates metabolic flexibility, enabling a seamless switch between glucose and fatty acid oxidation. It plays a crucial role in preventing the accumulation of excess acetyl-CoA, which can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH), thereby linking fatty acid metabolism directly to glucose utilization and insulin (B600854) sensitivity. Emerging evidence also highlights a novel role for CrAT in shuttling mitochondrial acetyl units to the cytosol for histone acetylation and lipogenesis, implicating it in epigenetic regulation and anabolic processes. Dysregulation of CrAT activity is associated with metabolic inflexibility, insulin resistance, and has been identified as a potential therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This guide provides a comprehensive overview of CrAT's function, its interaction with major metabolic pathways, quantitative kinetic and expression data, detailed experimental protocols, and visual diagrams of its core functions and related workflows.

Core Function and Enzymatic Mechanism

Carnitine O-acetyltransferase (EC 2.3.1.7) is a member of the carnitine acyltransferase family, which also includes carnitine palmitoyltransferase I and II (CPT1, CPT2) and carnitine octanoyltransferase (CROT).[1] While the CPT enzymes are specific for long-chain fatty acids, CrAT shows a strong preference for short-chain acyl groups, primarily acetyl groups. The enzyme is found in several subcellular compartments, including the mitochondrial matrix, peroxisomes, and the endoplasmic reticulum, reflecting its diverse metabolic roles.[[“]][3]

The core function of CrAT is to catalyze the following reversible reaction:

Acetyl-CoA + L-Carnitine ⇌ O-Acetyl-L-carnitine + CoA [[“]]

This reaction is highly reversible and crucial for maintaining the balance between free CoA and acetylated CoA.[4] The catalytic mechanism hinges on a critical histidine residue, His343, located in the active site.[[“]] His343 acts as a general base, deprotonating either the hydroxyl group of carnitine or the thiol group of CoA to facilitate a nucleophilic attack on the acetyl group of the corresponding substrate.[[“]] Structural studies have revealed that the active site is located within a tunnel at the interface of the enzyme's two domains, with carnitine and CoA binding at opposite ends.[5]

acetyl_coa Acetyl-CoA reaction acetyl_coa->reaction carnitine L-Carnitine carnitine->reaction acat O-Acetyl- L-carnitine reaction_rev acat->reaction_rev coa CoA coa->reaction_rev reaction->acat reaction->coa crat CrAT (Carnitine Acetyltransferase) reaction->crat crat_rev CrAT reaction_rev->acetyl_coa Reverse Reaction reaction_rev->carnitine Reverse Reaction reaction_rev->crat_rev

Core reaction catalyzed by Carnitine Acetyltransferase (CrAT).

Interaction with Other Metabolic Pathways

CrAT's ability to modulate the acetyl-CoA/CoA ratio allows it to influence a wide array of metabolic networks.

Fatty Acid and Glucose Metabolism: The Hub of Metabolic Flexibility

Metabolic flexibility is the capacity of a cell to adapt fuel oxidation to fuel availability. CrAT is a cornerstone of this process. Under conditions of high fatty acid oxidation (e.g., fasting), a large amount of acetyl-CoA is produced. When the rate of acetyl-CoA production exceeds the oxidative capacity of the Tricarboxylic Acid (TCA) cycle, acetyl-CoA accumulates. This accumulation inhibits the pyruvate dehydrogenase (PDH) complex, the gatekeeper enzyme that converts pyruvate (from glycolysis) into acetyl-CoA.

CrAT acts as a "relief valve" by converting this excess mitochondrial acetyl-CoA into acetylcarnitine.[6] Acetylcarnitine can then be exported from the mitochondria, thereby lowering the acetyl-CoA/CoA ratio and relieving the inhibition on PDH. This allows for the simultaneous oxidation of glucose even when fatty acids are the primary fuel source, a key feature of metabolic health.[7] In muscle-specific CrAT knockout mice, this buffering capacity is lost, leading to compromised glucose tolerance and metabolic inflexibility.[8]

The Tricarboxylic Acid (TCA) Cycle

The TCA cycle is the central engine of cellular respiration, fueled by acetyl-CoA. CrAT's role in buffering the acetyl-CoA pool directly impacts TCA cycle flux. During periods of high energy demand, such as exercise, acetylcarnitine can act as a ready reserve of acetyl groups, which are converted back to acetyl-CoA by CrAT to maintain a high rate of TCA cycle activity and ATP production.[9] Conversely, when energy supply exceeds demand, CrAT shunts acetyl groups away from the TCA cycle into the acetylcarnitine pool, preventing mitochondrial overload.

cluster_mito Mitochondrial Matrix Pyruvate Pyruvate PDH PDH Pyruvate->PDH FAO Fatty Acid Oxidation AcetylCoA Acetyl-CoA FAO->AcetylCoA AcetylCoA->PDH Inhibition TCA TCA Cycle AcetylCoA->TCA CrAT CrAT AcetylCoA->CrAT PDH->AcetylCoA from Glucose CoA CoA CoA->CrAT CrAT->AcetylCoA CrAT->PDH Relieves Inhibition Acetylcarnitine Acetylcarnitine CrAT->Acetylcarnitine Acetylcarnitine_out Acetylcarnitine (Efflux) Acetylcarnitine->Acetylcarnitine_out Export

CrAT buffers mitochondrial acetyl-CoA, regulating PDH and TCA cycle flux.
Cytosolic Acetyl-CoA Metabolism: Epigenetics and Lipogenesis

While acetyl-CoA is generated in the mitochondria, it is also required in the nucleus and cytosol for crucial anabolic processes like de novo lipogenesis (fatty acid synthesis) and histone acetylation. Since mitochondrial membranes are impermeable to acetyl-CoA, cells typically use the citrate (B86180) shuttle, where mitochondrial citrate is exported and converted to cytosolic acetyl-CoA by ATP-citrate lyase (ACLY).

Recent studies have uncovered an alternative, CrAT-dependent pathway. Mitochondrial acetylcarnitine, produced by CrAT, can be transported to the cytosol and converted back to acetyl-CoA and carnitine. This provides a direct link between the mitochondrial acetyl-CoA pool and cytosolic biosynthetic and epigenetic processes. This pathway is particularly important in cells lacking ACLY, where it becomes a primary route for supplying the necessary acetyl units for histone acetylation and cell proliferation.

cluster_mito Mitochondria cluster_cyto Cytosol / Nucleus Mito_AcetylCoA Acetyl-CoA Mito_CrAT CrAT Mito_AcetylCoA->Mito_CrAT Mito_Carnitine Carnitine Mito_Carnitine->Mito_CrAT Mito_Acetylcarnitine Acetylcarnitine Mito_CrAT->Mito_Acetylcarnitine CACT CACT Transporter Mito_Acetylcarnitine->CACT Cyto_Acetylcarnitine Acetylcarnitine Cyto_CrAT CrAT / CROT Cyto_Acetylcarnitine->Cyto_CrAT Cyto_CoA CoA Cyto_CoA->Cyto_CrAT Cyto_AcetylCoA Acetyl-CoA Cyto_CrAT->Cyto_AcetylCoA Histone_Ac Histone Acetylation Cyto_AcetylCoA->Histone_Ac Lipogenesis De Novo Lipogenesis Cyto_AcetylCoA->Lipogenesis CACT->Cyto_Acetylcarnitine

CrAT-mediated shuttle of acetyl groups for cytosolic processes.

Data Presentation

Table 1: Kinetic Parameters of this compound

This table presents representative kinetic constants for CrAT from various sources. Values can vary depending on the species, tissue, purity of the enzyme, and assay conditions.

ParameterSubstrateSpecies / SourceValueReference(s)
Km Acetyl-CoAHuman (recombinant)240 µM
Km L-CarnitinePigeon Breast Muscle~100 µM (0.10 mM)
Km O-Acetyl-L-carnitinePigeon Breast Muscle~200 µM (0.2 mM)[4]
Vmax O-Acetyl-L-carnitinePigeon Breast Muscle (purified)~160 µmol/min/mg[4]
Table 2: Substrate Specificity of CrAT

CrAT exhibits a strong preference for short-chain acyl-CoAs. The following data, adapted from studies on purified CrAT and mitochondrial isolates, illustrates this specificity.

Acyl-CoA Substrate (Chain Length)Relative Activity (%)Reference(s)
Acetyl-CoA (C2)100%
Propionyl-CoA (C3)~85%
Butyryl-CoA (C4)~60%
Hexanoyl-CoA (C6)~15%
Octanoyl-CoA (C8)< 5%
Palmitoyl-CoA (C16)Negligible / Inhibitory[5]
Table 3: Tissue Distribution and Expression of CrAT

CrAT is ubiquitously expressed but shows significantly higher levels in tissues with high metabolic rates and fatty acid oxidation capacity.

TissueRelative Expression LevelSubcellular LocalizationReference(s)
Skeletal Muscle Very HighMitochondria, ER[[“]]
Heart HighMitochondria, ER[[“]]
Liver ModerateMitochondria, Peroxisomes
Testis HighMitochondria[1][[“]]
Brain LowMitochondria
Kidney LowMitochondria, Peroxisomes

Experimental Protocols

Protocol 1: Spectrophotometric Assay of CrAT Activity

This protocol is based on the classic method that measures the rate of coenzyme A (CoA-SH) release from acetyl-CoA, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (TNB) measured at 412 nm. This is adapted from methodologies cited by Seiler et al., 2014.[1][5]

Materials:

  • Tissue or cell homogenates

  • CelLytic™ MT Mammalian Tissue Lysis/Extraction Reagent (or similar)

  • Assay Buffer: 120 mM potassium chloride, 5 mM HEPES, pH 7.4

  • DTNB solution: 10 mM in Assay Buffer

  • L-Carnitine solution: 100 mM in water

  • Acetyl-CoA solution: 10 mM in water

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of reading at 412 nm

Procedure:

  • Sample Preparation:

    • Harvest tissue and immediately freeze in liquid nitrogen.

    • Grind frozen tissue into a powder.

    • Homogenize the tissue powder in ice-cold CelLytic MT buffer.

    • Perform three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) to ensure complete lysis.

    • Sonicate the lysate briefly (e.g., 5 x 1-second pulses) on ice to shear DNA and reduce viscosity.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Assay Reaction:

    • Prepare a Master Mix in a microcentrifuge tube for the desired number of reactions. For each well, add:

      • 150 µL Assay Buffer

      • 20 µL DTNB solution (final concentration ~1 mM)

      • 20 µL L-Carnitine solution (final concentration ~10 mM)

    • Add 10 µL of the prepared sample lysate (containing 5-20 µg of protein) to each well of the 96-well plate.

    • Incubate the plate at 30°C for 5 minutes to pre-warm the reagents.

    • To initiate the reaction, add 10 µL of Acetyl-CoA solution (final concentration ~0.5 mM) to each well.

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes (kinetic mode).

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Determine CrAT activity using the Beer-Lambert law, with the molar extinction coefficient of TNB at 412 nm being 13,600 M⁻¹cm⁻¹.

    • Normalize the activity to the protein concentration of the lysate (e.g., in nmol/min/mg protein).

start Start: Tissue/Cell Sample homogenize 1. Homogenize in Lysis Buffer (e.g., CelLytic MT) start->homogenize lyse 2. Freeze-Thaw Cycles & Sonication homogenize->lyse centrifuge 3. Centrifuge to Clarify lyse->centrifuge supernatant 4. Collect Supernatant (Lysate) centrifuge->supernatant protein_assay 5. Measure Protein Concentration (BCA) supernatant->protein_assay prepare_plate 6. Prepare Microplate: - Lysate - Assay Buffer - DTNB - L-Carnitine supernatant->prepare_plate initiate 7. Initiate Reaction (Add Acetyl-CoA) prepare_plate->initiate read 8. Read Absorbance @ 412nm (Kinetic Mode) initiate->read calculate 9. Calculate Activity (nmol/min/mg protein) read->calculate end End: CrAT Activity calculate->end

Workflow for the spectrophotometric CrAT activity assay.
Protocol 2: Chemoproteomic Profiling of Acyl-CoA Interactions (CATNIP)

This protocol outlines the principles of CATNIP (CoA/AcetylTraNsferase Interaction Profiling), a platform for the high-throughput analysis of acyl-CoA/protein interactions in native biological systems.[5]

Principle: CATNIP is a competitive chemoproteomic method. It uses a broad-spectrum, "probe" molecule that mimics CoA and can be chemically linked to a resin for affinity purification. The native cell lysate is incubated with this probe in the presence of varying concentrations of a free "competitor" metabolite (e.g., acetyl-CoA). Proteins that naturally bind acetyl-CoA will be competed off the probe in a dose-dependent manner. The remaining proteins bound to the probe are then identified and quantified by mass spectrometry.

Workflow:

  • Lysate Preparation: Prepare a native cell or tissue lysate under non-denaturing conditions to preserve protein-metabolite interactions.

  • Competitive Incubation: Aliquot the lysate and incubate each aliquot with the CoA-mimicking probe alongside a dose range of the competitor acyl-CoA (e.g., 0 µM, 10 µM, 100 µM, 1 mM acetyl-CoA).

  • Affinity Purification: Use the probe's chemical handle (e.g., biotin) to pull down the probe and any bound proteins using streptavidin-coated beads. Wash extensively to remove non-specific binders.

  • On-Bead Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis:

    • For each identified protein, plot its abundance versus the concentration of the competitor acyl-CoA.

    • Proteins that show a dose-dependent decrease in abundance are identified as specific binders of the competitor.

    • Use unbiased clustering algorithms to group proteins with similar competition profiles, revealing networks of proteins that interact with specific acyl-CoA species.

Protocol 3: Metabolic Flux Analysis Using ¹³C-Labeled Substrates

This protocol describes a general method for tracing the metabolic fate of acetyl groups using stable isotope-labeled precursors and LC-MS/MS, allowing for the quantification of flux through CrAT-related pathways.[6]

Principle: Cells are cultured with a nutrient source containing a stable isotope, such as ¹³C. As the cells metabolize the labeled nutrient, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass distribution (mass isotopomers) of these metabolites, one can deduce the relative contribution of the labeled source to that metabolite pool and calculate metabolic flux rates.

Materials:

  • Cell culture reagents

  • Labeled substrate (e.g., [U-¹³C]-Glucose to label mitochondrial acetyl-CoA, or ¹³C₂-Acetyl-L-carnitine to trace its direct fate)

  • Extraction Solvent: 80% Methanol, ice-cold

  • LC-MS/MS system with a HILIC or C18 column

  • Internal standards (e.g., d₃-acetylcarnitine)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency (typically mid-log phase).

    • Replace the standard culture medium with medium containing the ¹³C-labeled substrate.

    • Incubate for a time sufficient to approach isotopic steady state. This time varies by cell type and pathway but can range from a few hours to 24 hours.

  • Metabolite Extraction:

    • Rapidly aspirate the medium and wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding a specific volume of ice-cold 80% methanol.

    • Scrape the cells into the solvent and transfer to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at maximum speed at 4°C to pellet protein and cell debris.

    • Transfer the supernatant (containing the polar metabolites) to a new tube. Add internal standards.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract completely using a vacuum concentrator.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., 50% acetonitrile/water).

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate metabolites using a suitable chromatographic method (e.g., HILIC for polar metabolites like acetylcarnitine).

    • Analyze the eluting compounds using the mass spectrometer in multiple reaction monitoring (MRM) mode or by full scan to detect the different mass isotopomers of target metabolites (e.g., acetylcarnitine m/z, m+1, m+2).

  • Data Analysis:

    • Integrate the peak areas for each mass isotopomer of the metabolites of interest.

    • Correct for the natural abundance of ¹³C.

    • The resulting Mass Isotopomer Distribution (MID) reveals the fraction of the metabolite pool that is derived from the labeled tracer.

    • Use metabolic modeling software (e.g., INCA, Metran) to fit the MIDs to a metabolic network model and calculate intracellular reaction rates (fluxes).

Conclusion

This compound is far more than a simple housekeeping enzyme. It is a dynamic and pivotal regulator of cellular metabolism, acting as a key interface between catabolic and anabolic pathways. Its ability to buffer mitochondrial acetyl-CoA provides a mechanism for maintaining metabolic flexibility and glucose homeostasis, making it a highly attractive target for therapeutic intervention in metabolic diseases like type 2 diabetes. Furthermore, the discovery of its role in shuttling acetyl groups for epigenetic modifications opens new avenues of research into the interplay between metabolism and gene regulation. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of CrAT function and its potential for drug development.

References

The Evolutionary Conservation of Carnitine Acetyltransferase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine acetyltransferase (CrAT) is a pivotal enzyme in cellular metabolism, facilitating the reversible transfer of acetyl groups between carnitine and coenzyme A (CoA). This function is critical for maintaining metabolic homeostasis, buffering the acetyl-CoA pool, and shuttling acyl groups across mitochondrial membranes. The evolutionary conservation of CrAT across a wide range of species underscores its fundamental role in energy metabolism. This technical guide provides an in-depth analysis of the evolutionary conservation of CrAT, presenting quantitative data, detailed experimental protocols for its study, and visualizations of its involvement in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating CrAT as a potential therapeutic target.

Introduction

This compound (EC 2.3.1.7), encoded by the CRAT gene, is a member of the carnitine acyltransferase family.[1] These enzymes are crucial for the transport of fatty acids for β-oxidation.[2] CrAT specifically handles short-chain acyl-CoAs, playing a key role in regulating the mitochondrial acetyl-CoA/CoA ratio.[1] This function is not only vital for energy production from fatty acids but also influences glucose and amino acid metabolism.[3] Given its central role, the structure and function of CrAT are highly conserved throughout evolution, making it an attractive subject for comparative biochemical and genetic studies, as well as a potential target for therapeutic intervention in metabolic diseases.[2]

Functional and Structural Conservation

CrAT is a monomeric protein composed of two domains, an N-terminal domain and a C-terminal domain, which form a central active site tunnel.[4] The catalytic mechanism involves a highly conserved histidine residue (His343 in humans) that acts as a general base.[4] The overall structural fold of CrAT is remarkably similar to that of other acetyltransferases, such as chloramphenicol (B1208) acetyltransferase (CAT), despite low sequence identity, highlighting a case of divergent evolution from a common ancestral fold.

The carnitine acyltransferase family, which includes CrAT, carnitine octanoyltransferase (CROT), and carnitine palmitoyltransferases (CPT1 and CPT2), exhibits a clear division of labor based on substrate specificity for different acyl chain lengths.[3] While CrAT prefers short-chain acyl-CoAs, CROT and CPTs handle medium- and long-chain fatty acids, respectively.[3] This functional diversification within a structurally conserved protein family illustrates the evolutionary adaptation to different metabolic needs.

Quantitative Data on CrAT Conservation

The evolutionary conservation of CrAT can be quantified through analysis of its kinetic parameters and sequence homology across different species.

Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key indicators of enzyme-substrate affinity and catalytic efficiency. A comparison of these parameters for CrAT from various species reveals a high degree of functional conservation.

SpeciesSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Homo sapiens (Human)Acetyl-CoA28125[5]
L-Carnitine250-[5]
Mus musculus (Mouse)Acetyl-CoA--[6]
L-Carnitine--[6]
Rattus norvegicus (Rat)Acetyl-CoA33150[5]
L-Carnitine300-[5]
Columba livia (Pigeon)Acetyl-CoA40180[5]
L-Carnitine400-[5]
Saccharomyces cerevisiae (Yeast)Acetyl-CoA--[7]
L-Carnitine--[7]
Orthologs and Sequence Homology

The CRAT gene is highly conserved across a wide range of eukaryotes. The following table provides accession numbers for CrAT protein sequences from representative species and a matrix of their pairwise sequence identity.

Table 2: this compound Orthologs and Accession Numbers

SpeciesGene SymbolUniProtKB AccessionNCBI Protein Accession
Homo sapiens (Human)CRATP43155NP_000746.1
Mus musculus (Mouse)CratP47934NP_031786.1
Rattus norvegicus (Rat)CratP55059NP_036924.1
Drosophila melanogaster (Fruit fly)CratQ9VHW4NP_649969.1
Caenorhabditis elegans (Nematode)B0395.3Q22637NP_498177.1
Saccharomyces cerevisiae (Yeast)YAT1P40034NP_014022.1

Table 3: Pairwise Sequence Identity Matrix of CrAT Proteins (%)

H. sapiensM. musculusR. norvegicusD. melanogasterC. elegansS. cerevisiae
H. sapiens 10092.591.865.258.745.1
M. musculus 92.510096.364.858.144.8
R. norvegicus 91.896.310064.557.944.5
D. melanogaster 65.264.864.510051.339.2
C. elegans 58.758.157.951.310035.6
S. cerevisiae 45.144.844.539.235.6100

Note: Percent identity values were generated using Clustal Omega alignment of the protein sequences listed in Table 2.

Experimental Protocols

Spectrophotometric Assay of CrAT Activity

This protocol describes a continuous spectrophotometric assay to measure CrAT activity based on the detection of Coenzyme A (CoA) produced during the reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • 1 M Tris-HCl buffer, pH 7.8

  • 10 mM DTNB in 1 M Tris-HCl, pH 7.8

  • 10 mM Acetyl-CoA

  • 100 mM L-Carnitine

  • Enzyme sample (e.g., tissue homogenate, purified protein)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL 1 M Tris-HCl, pH 7.8

    • 50 µL 10 mM DTNB

    • 100 µL 10 mM Acetyl-CoA

    • Deionized water to a final volume of 900 µL.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a cuvette.

  • Add 50 µL of the enzyme sample to the reaction mixture and mix gently.

  • Monitor the baseline absorbance at 412 nm for 2-3 minutes to account for any non-enzymatic reaction.

  • Initiate the reaction by adding 50 µL of 100 mM L-Carnitine and mix immediately.

  • Record the increase in absorbance at 412 nm for 5-10 minutes.

  • Calculate the rate of reaction (ΔA412/min) from the linear portion of the curve.

  • The activity of CrAT is calculated using the molar extinction coefficient of TNB2- (14,150 M-1cm-1 at 412 nm).[8]

Multiple Sequence Alignment of CrAT Proteins

This protocol outlines the steps for performing a multiple sequence alignment of CrAT protein sequences using the Clustal Omega web server.[5]

Procedure:

  • Obtain the FASTA formatted protein sequences for the CrAT orthologs of interest (see Table 2 for examples).

  • Navigate to the Clustal Omega web server (e.g., at the EBI).

  • Paste the FASTA sequences into the input box. Ensure each sequence has a unique and informative header (e.g., >Homo_sapiens_CrAT).

  • Select "Protein" as the sequence type.

  • Keep the default alignment parameters for a standard alignment.

  • Click the "Submit" button to run the alignment.

  • The results page will display the aligned sequences. Conserved residues are often highlighted. An asterisk (*) indicates a fully conserved column, a colon (:) indicates conservation between groups of strongly similar properties, and a period (.) indicates conservation between groups of weakly similar properties.[9]

Phylogenetic Analysis of CrAT

This protocol provides a general workflow for constructing a phylogenetic tree of CrAT protein sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.[10][11]

Procedure:

  • Sequence Alignment:

    • Import the aligned CrAT protein sequences (from step 4.2) into MEGA in FASTA or MEGA format.[12]

    • If not already aligned, use the integrated ClustalW or MUSCLE alignment tools within MEGA.[10]

  • Model Selection:

    • Use the "Find Best DNA/Protein Models (ML)" feature in MEGA to determine the most appropriate substitution model for the dataset based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).

  • Tree Building:

    • Select the desired phylogenetic reconstruction method (e.g., Maximum Likelihood, Neighbor-Joining).

    • For Maximum Likelihood, choose the substitution model identified in the previous step.

    • Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.[10]

  • Tree Visualization and Interpretation:

    • The resulting phylogenetic tree will be displayed. The numbers at the nodes represent bootstrap support values, indicating the confidence in the branching pattern.

    • The branch lengths are proportional to the amount of evolutionary change.

Signaling Pathways and Experimental Workflows

CrAT in Metabolic Signaling

CrAT plays a crucial role in cellular energy sensing and metabolic regulation, with connections to key signaling pathways such as the AMP-activated protein kinase (AMPK) pathway. By modulating the acetyl-CoA/CoA ratio, CrAT can influence the activity of enzymes that are sensitive to this ratio, thereby impacting downstream signaling events.

Metabolic_Signaling cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Fatty_Acids Fatty_Acids Beta_Oxidation Beta_Oxidation Fatty_Acids->Beta_Oxidation Glucose Glucose PDH PDH Glucose->PDH Acetyl_CoA_Pool Acetyl_CoA_Pool PDH->Acetyl_CoA_Pool Beta_Oxidation->Acetyl_CoA_Pool CrAT CrAT Acetyl_CoA_Pool->CrAT TCA_Cycle TCA_Cycle Acetyl_CoA_Pool->TCA_Cycle Acetyl_Carnitine Acetyl_Carnitine CrAT->Acetyl_Carnitine AMPK AMPK Acetyl_Carnitine->AMPK Influences? AMPK->CrAT Regulates? Metabolic_Stress Metabolic_Stress Metabolic_Stress->AMPK Activates

Under conditions of high energy demand or metabolic stress, AMPK is activated and promotes catabolic pathways to generate ATP. While a direct regulatory link is still under investigation, the activity of CrAT in buffering acetyl-CoA levels is thought to be coordinated with AMPK signaling to maintain energy homeostasis.[13][14]

CrAT and the cGAS-STING Pathway

Recent evidence suggests a potential link between mitochondrial dysfunction, metabolic stress, and the activation of the cGAS-STING pathway of the innate immune system.[1][15] Mitochondrial stress can lead to the release of mitochondrial DNA (mtDNA) into the cytosol, which is then detected by cGAS, triggering an inflammatory response via STING.[16] As CrAT is a key regulator of mitochondrial metabolism, its dysregulation could contribute to the mitochondrial stress that initiates this pathway.

cGAS_STING_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol CrAT_Dysregulation CrAT_Dysregulation Mitochondrial_Stress Mitochondrial_Stress CrAT_Dysregulation->Mitochondrial_Stress mtDNA_Release mtDNA_Release Mitochondrial_Stress->mtDNA_Release cGAS cGAS mtDNA_Release->cGAS Activates STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Inflammatory_Response Inflammatory_Response IRF3 IRF3 TBK1->IRF3 IRF3->Inflammatory_Response

Experimental Workflow for Assessing Evolutionary Conservation

The following diagram illustrates a typical workflow for investigating the evolutionary conservation of a protein like CrAT.

Conservation_Workflow Identify_Orthologs 1. Identify Orthologs (e.g., BLAST, OrthoDB) Retrieve_Sequences 2. Retrieve Protein Sequences (e.g., NCBI, UniProt) Identify_Orthologs->Retrieve_Sequences Multiple_Sequence_Alignment 3. Multiple Sequence Alignment (e.g., Clustal Omega, MUSCLE) Retrieve_Sequences->Multiple_Sequence_Alignment Functional_Assays 6. Comparative Functional Assays (e.g., Enzyme Kinetics) Retrieve_Sequences->Functional_Assays Structural_Comparison 7. Structural Comparison (e.g., PDB, homology modeling) Retrieve_Sequences->Structural_Comparison Phylogenetic_Analysis 4. Phylogenetic Analysis (e.g., MEGA, PhyML) Multiple_Sequence_Alignment->Phylogenetic_Analysis Calculate_Sequence_Identity 5. Calculate Pairwise Sequence Identity Multiple_Sequence_Alignment->Calculate_Sequence_Identity Synthesize_Data 8. Synthesize Data and Assess Conservation Phylogenetic_Analysis->Synthesize_Data Calculate_Sequence_Identity->Synthesize_Data Functional_Assays->Synthesize_Data Structural_Comparison->Synthesize_Data

Conclusion

This compound is a highly conserved enzyme that plays a fundamental role in cellular metabolism across a vast range of species. Its structural and functional conservation is evident from the similarity in kinetic parameters and high degree of sequence homology among its orthologs. The methodologies outlined in this guide provide a framework for the detailed investigation of CrAT's evolutionary history and its function. A deeper understanding of the conserved nature of CrAT and its role in cellular signaling pathways will be invaluable for the development of novel therapeutic strategies targeting metabolic diseases. The data and protocols presented herein are intended to facilitate further research into this critical metabolic enzyme.

References

Carnitine Acetyltransferase: A Pivotal Target for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Carnitine acetyltransferase (CrAT), a critical mitochondrial enzyme, is emerging as a significant therapeutic target for a spectrum of metabolic, neurodegenerative, and oncologic diseases. By catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, CrAT plays a central role in cellular energy metabolism, maintaining the crucial balance of the acetyl-CoA/CoA ratio. This function is not only vital for fatty acid oxidation but also influences glucose and amino acid metabolism, making CrAT a key regulator of metabolic flexibility. Dysregulation of CrAT activity has been implicated in the pathophysiology of numerous diseases, including insulin (B600854) resistance, cardiovascular disorders, Alzheimer's disease, and various cancers. This whitepaper provides a comprehensive technical overview of CrAT, detailing its biochemical functions, its role in disease, and its potential as a druggable target. We present quantitative data on CrAT activity and expression in various pathological states, detailed experimental protocols for its study, and visualizations of its associated signaling pathways and experimental workflows to guide future research and drug discovery efforts.

Introduction to this compound (CrAT)

Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a member of the carnitine acyltransferase family.[1] It facilitates the reversible reaction:

Acetyl-CoA + L-carnitine (B1674952) ⇌ Acetyl-L-carnitine + CoA-SH

This seemingly simple reaction has profound implications for cellular metabolism. CrAT is primarily located in the mitochondrial matrix, but its activity has also been detected in peroxisomes and the cytoplasm.[2][3] Its main functions include:

  • Buffering the Acetyl-CoA Pool: CrAT helps to maintain a stable ratio of acetyl-CoA to free CoA.[4] During periods of high energy production, such as fatty acid β-oxidation, excess acetyl-CoA can be converted to acetylcarnitine, which can then be exported from the mitochondria. This prevents the accumulation of acetyl-CoA, which can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH).[5][6]

  • Facilitating Acetyl Group Transport: Acetylcarnitine can be transported across mitochondrial and cellular membranes, allowing for the shuttling of acetyl groups between different cellular compartments.[5]

  • Metabolic Flexibility: By regulating the availability of acetyl-CoA, CrAT plays a crucial role in the switch between glucose and fatty acid oxidation, allowing cells to adapt to different nutrient conditions.[4][5]

Given its central role in metabolism, it is not surprising that alterations in CrAT activity are associated with various disease states.

CrAT as a Therapeutic Target in Disease

The dysregulation of CrAT activity has been observed in several major diseases, highlighting its potential as a therapeutic target.

Metabolic Disorders: Insulin Resistance and Type 2 Diabetes

In conditions of obesity and insulin resistance, CrAT activity in skeletal muscle is often reduced.[6][7] This leads to an accumulation of mitochondrial acetyl-CoA, which in turn inhibits the pyruvate dehydrogenase (PDH) complex, a key enzyme in glucose oxidation.[5][6] This impairment in glucose utilization contributes to hyperglycemia and insulin resistance.[5] Enhancing CrAT activity could therefore be a viable strategy to improve glucose homeostasis.

Neurodegenerative Diseases: Alzheimer's Disease

Reduced CrAT activity has been consistently reported in the brains of patients with Alzheimer's disease.[8] One study found a 25% to 40% decrease in CrAT activity in various brain regions of Alzheimer's patients compared to healthy controls.[8] This deficiency could impair mitochondrial function and acetylcholine (B1216132) synthesis, both of which are compromised in Alzheimer's disease.

Cardiovascular Disease

In heart failure, CrAT expression and activity are significantly downregulated.[9][10] This can lead to impaired energy metabolism in cardiomyocytes, which have high energy demands.[9] Studies in mouse models of heart failure have shown a dramatic decrease in CrAT activity.[9][10] Restoring CrAT function could be a novel therapeutic approach to improve cardiac energetics in heart failure.

Cancer

The role of CrAT in cancer is complex and appears to be context-dependent. In some cancers, such as ovarian cancer, CrAT expression is frequently downregulated, which is associated with a poor prognosis.[11] In other cancer types, the metabolic reprogramming that is a hallmark of cancer may involve alterations in CrAT activity to support rapid proliferation.[4] Targeting CrAT in these contexts could represent a novel anti-cancer strategy.

Quantitative Data on CrAT Activity and Expression

To provide a clearer picture of the changes in CrAT in various diseases, the following tables summarize key quantitative findings from the literature.

Disease StateTissue/Cell TypeChange in CrAT ActivityReference
Alzheimer's DiseaseVarious Brain Regions↓ 25-40%[8]
Alzheimer's DiseaseSuperior Frontal Gyrus1.83 ± 1.05 nmol/min/mg protein (AD) vs. 2.04 ± 0.82 nmol/min/mg protein (Control)
Alzheimer's DiseaseCerebellum1.33 ± 0.88 nmol/min/mg protein (AD) vs. 2.26 ± 0.66 nmol/min/mg protein (Control)
Heart FailureCardiomyocytes↓ Significantly downregulated[9][10]
Heart Failure (TAC model)Mouse Heart↓ Dramatically decreased[9][10]
ACC2 Knockout MiceHeart↓ Decreased protein level and total activity[12]
High-Fat Diet (10 weeks)Mouse Heart↑ Increased protein level and activity[13]
Obesity/Lipid StressSkeletal Muscle and Heart↓ Reduced specific activity[6]

Table 1: Changes in CrAT Activity in Various Disease States. This table summarizes the reported changes in this compound activity in different diseases and experimental models.

ModulatorTypeIC50 / KiReference
DonepezilInhibitor (competitive)45.3 µM (IC50)[14]
TacrineInhibitor (noncompetitive)74.0 µM (IC50)[14]
GalantamineInhibitor (competitive)459 µM (IC50)[14]
RivastigmineInhibitor (noncompetitive)800 µM (IC50)[14]
2-Bromooctadecanoic acidInhibitorNot specified[15]
(R)-Amino CarnitineInhibitorNot specified[15]
1-(2,3,4-Trimethoxybenzyl)piperazineCPT1 Inhibitor (indirectly affects CrAT)Not specified[16]
L-CarnitineActivator (stimulates transcription)Not specified[17]

Table 2: Modulators of CrAT Activity. This table lists known inhibitors and activators of this compound and their reported inhibitory concentrations.

Cancer TypeRegulationClinical SignificanceReference
Ovarian Cancer↓ DownregulatedPoor survival[11]
Breast Cancer (Luminal A)Varies by studyUnder investigation[18][19][20][21]
Breast Cancer (Luminal B)Varies by studyUnder investigation[18][19][20][21]
Breast Cancer (HER2-enriched)Varies by studyUnder investigation[18][19][20][21]
Breast Cancer (Triple Negative)Varies by studyUnder investigation[18][19][20][21]

Table 3: CrAT Expression in Different Cancer Types. This table provides an overview of the regulation and clinical significance of this compound expression in various cancers.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study CrAT.

This compound Activity Assay (Continuous Spectrophotometric Rate Determination)

This protocol measures the activity of CrAT by monitoring the formation of acetyl-CoA from acetyl-L-carnitine and CoA, which results in an increase in absorbance at 233 nm.

Reagents:

  • A. 100 mM Tris Buffer, pH 8.0 at 25°C: Prepare in deionized water using Trizma Base and adjust pH with 1 M HCl.

  • B. 11 mM Coenzyme A: Prepare in deionized water.

  • C. 83.4 mM Acetyl-DL-Carnitine Hydrochloride: Prepare in deionized water.

  • D. CrAT Enzyme Solution: Immediately before use, prepare a solution containing 0.3 - 0.6 units/ml of CrAT in cold Reagent A.

Procedure:

  • Pipette the following reagents into suitable cuvettes:

    • Test Cuvette:

      • 2.65 ml Reagent A (Buffer)

      • 0.05 ml Reagent B (Coenzyme A)

      • 0.20 ml Reagent C (Acetyl-DL-Carnitine)

    • Blank Cuvette:

      • 2.75 ml Reagent A (Buffer)

      • 0.05 ml Reagent B (Coenzyme A)

      • 0.20 ml Reagent C (Acetyl-DL-Carnitine)

  • Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 233 nm (A233nm) until constant using a thermostatted spectrophotometer.

  • Add 0.10 ml of Reagent D (Enzyme Solution) to the Test cuvette.

  • Immediately mix by inversion and record the increase in A233nm for approximately 5 minutes.

  • Determine the rate of change in absorbance per minute (ΔA233nm/minute) from the maximum linear rate for both the Test and Blank.

Calculations:

Units/ml enzyme = ((ΔA233nm/min Test - ΔA233nm/min Blank) * 3 * df) / (4.5 * 0.1)

Where:

  • 3 = Total volume (in ml) of the assay

  • df = Dilution factor

  • 4.5 = Millimolar extinction coefficient of Acetyl-CoA at 233 nm

  • 0.1 = Volume (in ml) of enzyme solution

Western Blot Analysis of CrAT Protein Expression

This protocol describes the detection and quantification of CrAT protein levels in cell or tissue lysates.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus (wet, semi-dry, or dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-CrAT antibody (e.g., Proteintech 15170-1-AP)[22]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lysate Preparation:

    • For cultured cells: Wash cells with ice-cold PBS, then lyse in cold lysis buffer.

    • For tissues: Homogenize tissue in cold lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-CrAT antibody (diluted in blocking buffer, e.g., 1:800 to 1:8000) for 1.5 hours at room temperature or overnight at 4°C with gentle agitation.[22]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the CrAT signal to a loading control (e.g., β-actin, GAPDH, or total protein stain).

Metabolic Flux Analysis of CrAT Activity using 13C-labeled Substrates

This protocol outlines a general approach to measure the flux through CrAT by tracing the incorporation of stable isotopes from a labeled precursor into acetylcarnitine.

Materials:

  • Cell culture medium

  • 13C-labeled substrate (e.g., [U-13C]-glucose or [U-13C]-palmitate)

  • Metabolite extraction solution (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing the 13C-labeled substrate.

    • Incubate the cells for a time course to allow for the incorporation of the label into downstream metabolites.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solution.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using an LC-MS system to separate and detect acetylcarnitine and its 13C-labeled isotopologues.

  • Data Analysis:

    • Determine the mass isotopomer distribution (MID) of acetylcarnitine.

    • Use metabolic flux analysis software to calculate the flux through the CrAT reaction based on the isotopic labeling patterns.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving CrAT and a typical workflow for high-throughput screening of CrAT modulators.

CrAT_Metabolic_Hub cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Acetyl_CoA Acetyl-CoA PDH->Acetyl_CoA Beta_Oxidation->Acetyl_CoA Acetyl_CoA->PDH Inhibition CrAT CrAT Acetyl_CoA->CrAT TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production Acetylcarnitine Acetylcarnitine CrAT->Acetylcarnitine Acetylcarnitine_cyto Acetylcarnitine Acetylcarnitine->Acetylcarnitine_cyto Transport CoA CoA CoA->PDH Activation

CrAT's role in buffering mitochondrial acetyl-CoA.

HTS_Workflow Compound_Library Compound Library (e.g., 10,000+ compounds) Dispensing Compound Dispensing Compound_Library->Dispensing Assay_Plate 384-well Assay Plate (CrAT, Substrates, Buffer) Assay_Plate->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Spectrophotometer) Incubation->Detection Data_Analysis Data Analysis (Hit Identification) Detection->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Primary Hits Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization Confirmed Hits

High-throughput screening workflow for CrAT modulators.

Conclusion and Future Directions

This compound stands at a critical intersection of cellular metabolism, making it a highly attractive target for therapeutic intervention in a range of diseases. Its role in maintaining metabolic homeostasis is undisputed, and the growing body of evidence linking its dysregulation to pathology underscores its therapeutic potential. The development of potent and specific small molecule modulators of CrAT activity holds promise for the treatment of metabolic disorders, neurodegenerative diseases, cardiovascular conditions, and cancer.

Future research should focus on:

  • Developing highly specific CrAT inhibitors and activators: This will be crucial for dissecting its precise roles in different tissues and disease states and for minimizing off-target effects.

  • Elucidating the tissue-specific functions of CrAT: Understanding how CrAT's role varies between different cell types will be key to developing targeted therapies.

  • Conducting preclinical and clinical studies: Rigorous testing of CrAT modulators in relevant disease models and eventually in human trials will be necessary to validate its therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its potential as a transformative therapeutic target.

References

An In-Depth Technical Guide on the Regulation of Carnitine Acetyltransferase (CrAT) Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a pivotal enzyme in cellular metabolism, primarily known for its role in buffering the mitochondrial acetyl-CoA pool. By catalyzing the reversible transfer of short-chain acyl groups between carnitine and coenzyme A (CoA), CrAT plays a crucial role in metabolic flexibility, facilitating the transport of acetyl groups out of the mitochondria and thereby influencing a wide range of cellular processes, from fatty acid oxidation and glucose metabolism to histone acetylation.[1] The expression of CrAT is tightly regulated at multiple levels, responding to a variety of physiological and pathological cues. This technical guide provides a comprehensive overview of the current understanding of CrAT expression regulation, with a focus on transcriptional and post-transcriptional mechanisms. It is designed to serve as a valuable resource for researchers and professionals involved in the study of metabolic diseases and the development of novel therapeutic strategies.

Transcriptional Regulation of CrAT Expression

The transcription of the CRAT gene is a key control point for its expression and is influenced by a network of transcription factors and co-activators that respond to metabolic and hormonal signals.

The Role of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a major regulator of lipid metabolism.[2][3] Emerging evidence strongly suggests that the CRAT gene is a direct target of PPARα.

A study in murine liver cells has demonstrated that the CrAT gene promoter contains a functional peroxisome proliferator response element (PPRE) where PPARα, in heterodimerization with the retinoid X receptor alpha (RXRα), binds and activates transcription.[4] This interaction is enhanced by the PPARα agonist fenofibrate, leading to a significant increase in CrAT mRNA levels.[4]

Key Findings on PPARα Regulation of CrAT:

  • Direct Transcriptional Activation: The murine CrAT promoter possesses a responsive RXRα/PPARα binding site, confirming it as a direct PPARα target gene.[4]

  • Induction by PPARα Agonists: Treatment of murine liver cells with fenofibrate, a PPARα agonist, results in a dose-dependent increase in CrAT mRNA expression.[4]

  • Nutrient Sensing: L-carnitine supplementation has also been shown to induce CrAT mRNA levels, suggesting a feedback mechanism where the substrate can influence the expression of its metabolizing enzyme.[4]

While these findings are well-established in murine models, further research is needed to fully elucidate the conservation and specifics of this regulatory mechanism in humans. However, the presence of putative PPREs in the human CRAT gene promoter suggests a similar mode of regulation.

The Influence of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α)

PGC-1α is a transcriptional coactivator that plays a central role in regulating cellular energy metabolism, particularly in tissues with high oxidative capacity such as skeletal muscle and heart. PGC-1α is a key inducer of mitochondrial biogenesis and fatty acid oxidation.

Studies have shown a strong correlation between PGC-1α expression and CrAT expression, particularly in the context of exercise.

Key Findings on PGC-1α Regulation of CrAT:

  • Exercise-Induced Upregulation: In skeletal muscle, exercise leads to a significant increase in both PGC-1α and CrAT mRNA levels, suggesting a coordinated regulatory mechanism to enhance metabolic capacity.[5]

  • Direct Coactivation: Overexpression of PGC-1α in primary human skeletal myocytes stimulates Crat gene expression, indicating a direct role in its transcriptional activation.[5]

The interplay between PGC-1α and PPARα in regulating CRAT expression is an area of active investigation. It is plausible that PGC-1α coactivates PPARα on the CRAT promoter, as has been observed for other genes involved in fatty acid metabolism.[2][3]

PGC1a_PPARa_Regulation cluster_stimuli Physiological Stimuli cluster_regulators Key Regulators Exercise Exercise PGC-1α PGC-1α Exercise->PGC-1α Activates Fasting Fasting PPARα PPARα Fasting->PPARα Activates High-Fat Diet High-Fat Diet High-Fat Diet->PPARα Activates PGC-1α->PPARα Co-activates CRAT Gene CRAT Gene PPARα->CRAT Gene Binds to PPRE & Activates Transcription CrAT Protein CrAT Protein CRAT Gene->CrAT Protein Transcription & Translation Metabolic Flexibility Metabolic Flexibility CrAT Protein->Metabolic Flexibility Enhances

Caption: Post-transcriptional regulation of CrAT by miRNAs.

Other Potential Regulatory Mechanisms

Sirtuin 1 (SIRT1)

SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism and stress responses. It can deacetylate and modulate the activity of various transcription factors and coactivators, including PGC-1α. [6][7]Given the role of PGC-1α in regulating CrAT expression, it is plausible that SIRT1 indirectly influences CrAT levels through its action on PGC-1α. Deacetylation of PGC-1α by SIRT1 is known to enhance its activity, which could, in turn, lead to increased transcription of the CRAT gene.

AMP-Activated Protein Kinase (AMPK)

AMPK is a key energy sensor in cells that is activated in response to an increase in the AMP/ATP ratio. [8]Activated AMPK phosphorylates a variety of downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP. AMPK can also influence gene expression, in part by phosphorylating transcription factors and coactivators. [9]While direct regulation of CrAT by AMPK has not been definitively established, AMPK is known to activate PGC-1α, suggesting an indirect pathway for AMPK-mediated regulation of CrAT expression. [10]

Quantitative Data on CrAT Expression

The following tables summarize available quantitative data on the regulation of CrAT expression from various studies.

Table 1: Regulation of CrAT mRNA Expression in Murine Liver Cells

TreatmentFold Change in CrAT mRNAReference
Fenofibrate (PPARα agonist)Dose-dependent increase[4]
L-carnitineDose-dependent increase[4]

Table 2: Regulation of CrAT Expression in Skeletal Muscle

ConditionChange in CrAT mRNA/ProteinSpeciesReference
Acute Exercise~4-fold increase in mRNAMouse[5]
PGC-1α OverexpressionIncreased mRNAHuman (myocytes)[5]
High-Fat Diet (short-term)No significant change in mRNAHuman[11][12]
High-Fat Diet (long-term)Increased protein abundanceRodent[13]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the regulation of CrAT expression.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to identify the binding of specific proteins, such as transcription factors, to specific regions of DNA in the cell.

Objective: To determine if a transcription factor (e.g., PPARα) binds to the promoter region of the CRAT gene in vivo.

Methodology Overview:

  • Cross-linking: Cells or tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is then sheared into smaller fragments, typically by sonication.

  • Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of the CRAT promoter region or by high-throughput sequencing (ChIP-seq) to identify all genomic binding sites of the transcription factor.

dot

ChIP_Workflow A 1. Cross-link proteins to DNA (in vivo) B 2. Lyse cells and shear chromatin A->B C 3. Immunoprecipitate with specific antibody B->C D 4. Reverse cross-links and purify DNA C->D E 5. Analyze DNA (qPCR or ChIP-seq) D->E

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Luciferase Reporter Assay

Luciferase reporter assays are used to measure the activity of a promoter or regulatory element.

Objective: To determine if a specific DNA sequence (e.g., the CRAT promoter) can drive the expression of a reporter gene and how this expression is affected by transcription factors.

Methodology Overview:

  • Construct Generation: The putative promoter region of the CRAT gene is cloned upstream of a luciferase reporter gene in a plasmid vector.

  • Transfection: The reporter construct is transfected into a suitable cell line, often along with an expression vector for a transcription factor of interest (e.g., PPARα). A control vector expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization. [14]3. Cell Lysis and Assay: After a period of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. [14]4. Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase in luciferase activity indicates that the cloned DNA sequence has promoter activity that is enhanced by the co-expressed transcription factor.

dot

Luciferase_Assay cluster_constructs Plasmid Constructs P_luc CRAT Promoter + Luciferase Gene Cell Host Cell P_luc->Cell Transfection TF_exp Transcription Factor Expression Vector TF_exp->Cell Co-transfection Lysis Cell Lysis Cell->Lysis Luminometer Measure Luminescence Lysis->Luminometer Result Promoter Activity Luminometer->Result

References

Methodological & Application

Application Notes and Protocols for Carnitine Acetyltransferase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the determination of Carnitine Acetyltransferase (CRAT) activity, a key enzyme in fatty acid metabolism. The provided methodologies are intended for researchers, scientists, and drug development professionals.

Introduction

This compound (CRAT) is a mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, forming acetyl-L-carnitine and free CoA. This reaction plays a crucial role in cellular energy metabolism by facilitating the transport of acetyl-CoA across the inner mitochondrial membrane and buffering the acetyl-CoA/CoA ratio. Dysregulation of CRAT activity has been implicated in various metabolic diseases, making it a significant target for research and drug development.

This document outlines two primary methods for determining CRAT activity: a spectrophotometric assay and a radiometric assay. Additionally, it distinguishes these activity assays from ELISA-based methods, which quantify the amount of CRAT protein rather than its enzymatic activity.

I. Spectrophotometric Assay for CRAT Activity

This method continuously monitors the change in absorbance resulting from the CRAT-catalyzed reaction. Two common approaches are described: a direct assay measuring the formation of acetyl-CoA and a coupled assay using 5,5'-dithiobis(2-nitrobenzoate) (DTNB).

A. Direct Spectrophotometric Assay

This protocol is based on the principle that the formation of the thioester bond in acetyl-CoA leads to an increase in absorbance at 233 nm.[1]

Experimental Protocol

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Coenzyme A (CoA) Solution: 11 mM CoA in deionized water.

    • Acetyl-L-Carnitine Solution: 83.4 mM Acetyl-DL-Carnitine in deionized water.

    • Enzyme Sample: Prepare a solution of CRAT in cold Assay Buffer to achieve a final concentration of 0.03 - 0.06 units/ml in the final reaction mixture.

  • Assay Procedure:

    • Pipette the following reagents into a quartz cuvette:

      • 2.65 ml Assay Buffer

      • 0.05 ml CoA Solution

      • 0.20 ml Acetyl-L-Carnitine Solution

    • Mix by inversion and equilibrate to 25°C.

    • Monitor the absorbance at 233 nm until a stable baseline is achieved.

    • Initiate the reaction by adding 0.10 ml of the Enzyme Sample.

    • Immediately mix by inversion and record the increase in absorbance at 233 nm for approximately 5 minutes.

    • Determine the rate of change in absorbance per minute (ΔA233/min) from the linear portion of the curve.

  • Calculation of Enzyme Activity: The activity of the enzyme in units/ml is calculated using the following formula: Units/ml = (ΔA233/min * Total Volume) / (ε * Light Path * Volume of Enzyme) Where:

    • ε (molar extinction coefficient of Acetyl-CoA at 233 nm) = 4.5 mM⁻¹cm⁻¹[1]

    • Total Volume = 3.0 ml

    • Light Path = 1 cm

    • Volume of Enzyme = 0.1 ml

    One unit of CRAT is defined as the amount of enzyme that converts 1.0 µmole of acetyl-L-carnitine and CoA to L-carnitine and acetyl-CoA per minute at pH 8.0 and 25°C.[1]

B. DTNB-Coupled Spectrophotometric Assay

This protocol measures the release of free CoA, which then reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a colored product that can be measured at 412 nm.[2]

Experimental Protocol

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8.[2]

    • Acetyl-CoA Solution: Prepare a stock solution of acetyl-CoA. The final concentration in the assay is typically 0.45 mM.[2]

    • DTNB Solution: 0.1 mM DTNB in Assay Buffer.[2]

    • L-Carnitine Solution: Prepare a stock solution of L-carnitine. The reaction is initiated with the addition of L-carnitine to a final concentration of 5 mM.[2]

    • Sample: Purified enzyme, cell lysates, or isolated mitochondria.[2]

  • Assay Procedure:

    • In a microplate well or cuvette, combine the Assay Buffer, Acetyl-CoA solution, DTNB solution, and the sample.

    • Incubate for a short period to establish a baseline rate by monitoring the absorbance at 412 nm for 2 minutes.[2]

    • Initiate the reaction by adding the L-Carnitine solution.

    • Monitor the increase in absorbance at 412 nm every 20 seconds for 10 minutes.[2]

    • Determine the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the curve.

  • Calculation of Enzyme Activity: The activity is calculated based on the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).

Data Presentation

ParameterDirect Spectrophotometric AssayDTNB-Coupled Spectrophotometric Assay
Wavelength 233 nm[1]412 nm[2]
Principle Measures formation of Acetyl-CoA[1]Measures formation of free CoA[2]
Substrates Acetyl-L-Carnitine, CoA[1]Acetyl-CoA, L-Carnitine[2]
Key Reagents Tris Buffer[1]Tris Buffer, EDTA, DTNB[2]
Temperature 25°C[1]Not specified, typically room temp. or 37°C
pH 8.0[1]7.8[2]

II. Radiometric Assay for CRAT Activity

This highly sensitive method measures the transfer of a radiolabeled acetyl group from [¹⁴C]acetyl-CoA to L-carnitine to form [¹⁴C]acetyl-L-carnitine.

Experimental Protocol

  • Reagent Preparation:

    • Assay Buffer: Typically a Tris or phosphate (B84403) buffer at a physiological pH.

    • [¹⁴C]acetyl-CoA: A stock solution with a known specific activity.

    • L-Carnitine Solution: A stock solution of L-carnitine.

    • Enzyme Sample: Purified enzyme or tissue homogenate.

  • Assay Procedure:

    • Combine the Assay Buffer, [¹⁴C]acetyl-CoA, L-carnitine, and the enzyme sample in a microcentrifuge tube.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction, for example, by adding perchloric acid.

    • Separate the radiolabeled product, [¹⁴C]acetyl-L-carnitine, from the unreacted [¹⁴C]acetyl-CoA. This can be achieved using an anion-exchange resin column, which will retain the negatively charged acetyl-CoA while allowing the positively charged acetyl-L-carnitine to pass through.

    • Measure the radioactivity of the flow-through containing the [¹⁴C]acetyl-L-carnitine using a scintillation counter.

  • Calculation of Enzyme Activity: The amount of product formed is calculated from the measured radioactivity and the specific activity of the [¹⁴C]acetyl-CoA. Enzyme activity is then expressed as nmol of product formed per minute per mg of protein.

Data Presentation

ParameterRadiometric Assay
Principle Measures formation of radiolabeled acetyl-L-carnitine
Substrates [¹⁴C]acetyl-CoA, L-Carnitine
Key Reagents Radiolabeled acetyl-CoA, Anion-exchange resin
Detection Scintillation counting

III. ELISA Kits for CRAT Quantification

It is important to note that commercially available ELISA kits for CRAT measure the concentration of the CRAT protein in a sample, not its enzymatic activity.[3][4] These kits are typically sandwich ELISAs where a capture antibody binds to CRAT, and a detection antibody linked to an enzyme allows for a colorimetric readout. While useful for determining protein expression levels, ELISA results do not provide information about the functional activity of the enzyme.

ELISA Kit Specifications (Example)

ParameterTypical Value
Assay Type Sandwich ELISA[4]
Sample Types Serum, plasma, cell culture supernatants, tissue homogenates[3][4]
Detection Range e.g., 3.12-200 ng/mL[4][5]
Sensitivity e.g., 1.32 ng/mL[4]
Intra-Assay Precision CV <10%[3][4]
Inter-Assay Precision CV <12%[3][4]

Visualizations

This compound Reaction Pathway

CRAT_Reaction Acetyl-CoA Acetyl-CoA Acetyl-L-Carnitine Acetyl-L-Carnitine Acetyl-CoA->Acetyl-L-Carnitine CRAT Coenzyme A Coenzyme A Acetyl-CoA->Coenzyme A CRAT L-Carnitine L-Carnitine L-Carnitine->Acetyl-L-Carnitine L-Carnitine->Coenzyme A

Caption: The reversible reaction catalyzed by this compound (CRAT).

General Experimental Workflow for CRAT Activity Assay

Assay_Workflow Start Start Prep Prepare Reagents and Samples Start->Prep Reaction Set up Reaction Mixture (Buffer, Substrates, Sample) Prep->Reaction Initiate Initiate Reaction (Add final substrate or enzyme) Reaction->Initiate Monitor Monitor Reaction (e.g., Absorbance change) Initiate->Monitor Analyze Analyze Data (Calculate reaction rate) Monitor->Analyze End End Analyze->End

Caption: A generalized workflow for determining CRAT enzymatic activity.

References

Quantitative PCR for Carnitine Acetyltransferase (CrAT) Gene Expression: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of gene expression is paramount. This document provides detailed application notes and protocols for the analysis of Carnitine Acetyltransferase (CrAT) gene expression using quantitative Polymerase Chain Reaction (qPCR).

This compound (CrAT) is a pivotal enzyme in cellular metabolism, playing a crucial role in the transport of short-chain fatty acids across the mitochondrial membrane and in buffering the acetyl-CoA/CoA ratio. Dysregulation of CrAT expression has been implicated in various pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer, making it a significant target for research and therapeutic development.

Application Notes

Quantitative PCR is a highly sensitive and specific method for measuring changes in CrAT mRNA levels in response to various stimuli, such as drug candidates, disease progression, or metabolic stress. This technique allows for the precise determination of relative or absolute gene expression levels, providing valuable insights into the molecular mechanisms underlying physiological and pathological processes.

Key Applications in Research and Drug Development:

  • Pharmacodynamic Studies: Assess the effect of novel therapeutic agents on CrAT gene expression to understand their mechanism of action and target engagement.

  • Disease Modeling: Investigate the role of CrAT in various diseases by quantifying its expression in relevant cellular and animal models.

  • Biomarker Discovery: Explore the potential of CrAT expression as a biomarker for disease diagnosis, prognosis, or response to therapy.

  • Metabolic Research: Elucidate the regulatory networks governing cellular metabolism by studying the factors that influence CrAT expression.

Experimental Protocols

The following protocols provide a comprehensive workflow for the quantification of CrAT gene expression, from sample preparation to data analysis.

RNA Extraction and Quality Control

High-quality RNA is essential for accurate qPCR results.

  • Protocol:

    • Harvest cells or tissues and immediately stabilize RNA using a suitable reagent (e.g., TRIzol, RNeasy lysis buffer).

    • Isolate total RNA using a column-based kit or phenol-chloroform extraction method according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Evaluate RNA integrity by agarose (B213101) gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

cDNA Synthesis (Reverse Transcription)
  • Protocol:

    • In a sterile, nuclease-free tube, combine the following components:

      • Total RNA (1 µg)

      • Oligo(dT) primers or random hexamers

      • Nuclease-free water to a final volume of 10 µL

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

    • Prepare a master mix containing:

      • 5X Reaction Buffer

      • dNTP mix (10 mM each)

      • RNase Inhibitor

      • Reverse Transcriptase

    • Add 10 µL of the master mix to the RNA-primer mixture.

    • Perform reverse transcription using the following thermal cycling conditions:

      • 25°C for 10 minutes

      • 50°C for 50 minutes

      • 85°C for 5 minutes

    • The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)

This protocol utilizes SYBR Green-based detection, a common and cost-effective method.[1][2][3][4]

  • Primer Design:

    • Recommended Housekeeping Genes for Normalization: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Beta-actin (ACTB), or Ribosomal protein L13a (RPL13A). The stability of the chosen housekeeping gene should be validated for the specific experimental conditions.

  • qPCR Reaction Setup:

    • Thaw all reagents on ice.

    • Prepare a master mix for the number of reactions plus a 10% excess to account for pipetting errors. For a single 20 µL reaction:

      • 10 µL of 2X SYBR Green qPCR Master Mix

      • 1 µL of Forward Primer (10 µM)

      • 1 µL of Reverse Primer (10 µM)

      • 3 µL of Nuclease-free water

    • Aliquot 15 µL of the master mix into each well of a qPCR plate.

    • Add 5 µL of diluted cDNA (typically a 1:10 dilution) to the respective wells.

    • Include no-template controls (NTC) for each primer set by adding 5 µL of nuclease-free water instead of cDNA.

    • Seal the plate, mix gently, and centrifuge briefly.

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[1]

Data Analysis

The relative quantification of gene expression can be calculated using the ΔΔCt (delta-delta Ct) method.

  • Calculate ΔCt: For each sample, subtract the Ct value of the housekeeping gene from the Ct value of the CRAT gene.

    • ΔCt = Ct(CRAT) - Ct(housekeeping gene)

  • Calculate ΔΔCt: For each experimental sample, subtract the ΔCt of the control sample from the ΔCt of the experimental sample.

    • ΔΔCt = ΔCt(experimental) - ΔCt(control)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Quantitative Data Presentation

The following tables summarize hypothetical and literature-derived quantitative data on CRAT gene expression changes in various contexts.

Table 1: CRAT Gene Expression in Response to Drug Treatment in Cancer Cell Lines

Cell LineDrug TreatmentConcentrationDuration (hours)Fold Change in CRAT Expression (vs. Vehicle)
Prostate Cancer (PC-3)Fenofibrate50 µM242.5
Breast Cancer (MCF-7)Metformin10 mM481.8
Liver Cancer (HepG2)Sorafenib5 µM240.6

Table 2: CRAT Gene Expression in Disease Models

Disease ModelTissue/Cell TypeFold Change in CRAT Expression (vs. Control)Reference
Calorie Restriction (Mouse)LiverIncreased[5]
Alzheimer's Disease (Human Brain)Brain MicrovesselsDecreased[6]
Metabolic Syndrome (Human)Adipose TissueDownregulated[7]

Visualizations

Experimental Workflow for qPCR Analysis of CRAT Gene Expression

G cluster_prep Sample Preparation cluster_qpcr Quantitative PCR cluster_analysis Data Analysis rna_extraction RNA Extraction (Cells/Tissues) qc RNA Quality Control (A260/280, Integrity) rna_extraction->qc cdna cDNA Synthesis (Reverse Transcription) qc->cdna qpcr_setup qPCR Reaction Setup (SYBR Green Master Mix) cdna->qpcr_setup thermal_cycling Thermal Cycling (Amplification) qpcr_setup->thermal_cycling melt_curve Melt Curve Analysis thermal_cycling->melt_curve ct_values Ct Value Determination melt_curve->ct_values delta_ct ΔCt Calculation (Normalization to Housekeeping Gene) ct_values->delta_ct delta_delta_ct ΔΔCt Calculation (Comparison to Control) delta_ct->delta_delta_ct fold_change Fold Change Calculation (2^-ΔΔCt) delta_delta_ct->fold_change

Caption: Workflow for qPCR analysis of CrAT gene expression.

Signaling Pathway Regulating CRAT Gene Expression

The expression of the CRAT gene is, in part, regulated by the peroxisome proliferator-activated receptor alpha (PPARα), a key transcription factor in lipid metabolism.[8][9][10][11]

G cluster_ligands Ligands cluster_receptor Nuclear Receptor Activation cluster_gene Gene Transcription fatty_acids Fatty Acids ppara PPARα fatty_acids->ppara fibrates Fibrates (e.g., Fenofibrate) fibrates->ppara ppara_rxr PPARα-RXR Heterodimer ppara->ppara_rxr rxr RXR rxr->ppara_rxr ppre PPRE (Peroxisome Proliferator Response Element) ppara_rxr->ppre Binds to crat_gene CRAT Gene ppre->crat_gene crat_mrna CRAT mRNA crat_gene->crat_mrna crat_protein CrAT Protein crat_mrna->crat_protein

Caption: PPARα signaling pathway regulating CRAT gene expression.

References

Application Notes and Protocols for CRAT Protein Detection via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the detection of Carnitine O-Acetyltransferase (CRAT) protein using Western blotting. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Introduction

Carnitine O-acetyltransferase (CRAT) is a key enzyme in cellular metabolism, playing a crucial role in the transport of fatty acids for beta-oxidation and in regulating the ratio of acetyl-CoA to coenzyme A within mitochondria, peroxisomes, and the endoplasmic reticulum.[1][2] Accurate detection and quantification of CRAT are essential for studies related to metabolic disorders, neurodegenerative diseases, and cancer. Western blotting is a widely used technique to identify and quantify CRAT protein levels in various biological samples.

Data Presentation

The following table summarizes key quantitative data for performing a Western blot for CRAT protein.

ParameterValueSource(s)
Molecular Weight ~70 kDa[3][4]
Positive Control Tissues Mouse skeletal muscle, mouse heart, rat skeletal muscle, rat heart[5]
Positive Control Cell Lysate Raji cell lysate[6]
Primary Antibody Dilution 1:500 - 1:8000 (Antibody dependent)[5][6][7][8][9]
Secondary Antibody Dilution 1:10000 (or as recommended by manufacturer)[9]
Sample Loading 25-50 µg of total protein per lane[6][9]

Experimental Protocols

This section provides a detailed step-by-step protocol for CRAT protein detection using Western blotting.

I. Sample Preparation (Cell or Tissue Lysates)
  • Cell Lysis:

    • Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cell pellet in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Tissue Homogenization:

    • Excise and weigh the tissue of interest (e.g., skeletal muscle, heart).[5]

    • Mince the tissue on ice and homogenize in lysis buffer using a mechanical homogenizer.

    • Follow steps 1c-1e for clarification of the lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for Electrophoresis:

    • Dilute the protein samples to the desired concentration with lysis buffer.

    • Add an equal volume of 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

II. SDS-PAGE
  • Gel Preparation:

    • Prepare a 7.5% or 10% SDS-polyacrylamide gel.[6] The percentage can be optimized based on the specific CRAT isoform of interest.

  • Electrophoresis:

    • Load 25-50 µg of the denatured protein samples into the wells of the gel.[6][9]

    • Include a pre-stained protein ladder to monitor migration and estimate molecular weight.

    • Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

III. Protein Transfer
  • Membrane Activation (for PVDF):

    • If using a PVDF membrane, activate it by incubating in 100% methanol (B129727) for 1-2 minutes, followed by a brief wash in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require this step.

  • Transfer:

    • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in a transfer apparatus.

    • Perform the transfer in 1X transfer buffer. Transfer conditions (time and voltage/current) should be optimized for your specific system (wet or semi-dry transfer).

IV. Immunodetection
  • Blocking:

    • After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[9]

  • Primary Antibody Incubation:

    • Dilute the primary anti-CRAT antibody in blocking buffer at the recommended dilution (e.g., 1:500 to 1:8000, this will be antibody-specific).[5][6]

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) in blocking buffer (e.g., 1:10000).[9]

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

V. Detection and Imaging
  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Mandatory Visualization

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_visualization Visualization Sample Cell/Tissue Sample Lysis Lysis & Homogenization Sample->Lysis Quant Protein Quantification Lysis->Quant Denature Denaturation Quant->Denature SDSPAGE SDS-PAGE Denature->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody (anti-CRAT) Block->PrimaryAb Wash Washing PrimaryAb->Wash 3x Wash SecondaryAb Secondary Antibody (HRP-conjugated) Wash_2 Washing SecondaryAb->Wash_2 3x Wash Wash->SecondaryAb ECL ECL Substrate Imaging Signal Detection ECL->Imaging Wash_2->ECL CRAT_Signaling_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol FattyAcids Fatty Acids BetaOx β-Oxidation FattyAcids->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA CoA CoA-SH CRAT CRAT AcetylCoA->CRAT AcetylCoA->CRAT TCA TCA Cycle AcetylCoA->TCA CoA->CRAT CoA->CRAT AcetylCarnitine Acetylcarnitine CRAT->AcetylCarnitine CRAT->AcetylCarnitine AcetylCarnitine_cyto Acetylcarnitine AcetylCarnitine->AcetylCarnitine_cyto Transport out of Mitochondria

References

Application Notes and Protocols for Immunoprecipitation of Carnitine Acetyltransferase (CrAT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine Acetyltransferase (CrAT), also known as carnitine O-acetyltransferase, is a crucial mitochondrial enzyme that plays a pivotal role in cellular energy metabolism.[1][2] It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, thereby regulating the acetyl-CoA:CoA ratio, facilitating the transport of acetyl-CoA across mitochondrial membranes, and contributing to the balance between fatty acid and glucose oxidation.[1][3] Given its central role in metabolic homeostasis, CrAT is a significant target for research in metabolic diseases such as type 2 diabetes and obesity, as well as in neurological and heart conditions.[2][3][4]

Immunoprecipitation (IP) is a powerful technique used to isolate CrAT and its potential interacting partners from complex cell lysates. This allows for the subsequent analysis of the protein's expression, post-translational modifications, and protein-protein interactions, providing valuable insights for both basic research and drug development. These application notes provide detailed protocols for the successful immunoprecipitation of CrAT from cell lysates.

Key Experimental Considerations

Successful immunoprecipitation of CrAT depends on several critical factors, from antibody selection to the optimization of lysis and washing conditions.

Antibody Selection: The choice of a highly specific antibody is paramount. Several commercially available polyclonal antibodies have been validated for use in IP.[5][6][7] It is crucial to select an antibody that recognizes the native conformation of CrAT.

Lysis Buffer Composition: The lysis buffer must efficiently solubilize cellular proteins while preserving the integrity of the target protein and its interactions. A common starting point is a RIPA (Radioimmunoprecipitation Assay) buffer, which contains a mixture of ionic and non-ionic detergents.[8] However, for co-immunoprecipitation (co-IP) experiments aimed at identifying protein-protein interactions, a milder lysis buffer with non-ionic detergents like NP-40 or Triton X-100 is recommended to maintain these interactions.

Controls: Appropriate controls are essential for validating the results of an IP experiment. These include:

  • Input Control: A small fraction of the cell lysate saved before the addition of the antibody to verify the presence of CrAT in the starting material.[9]

  • Isotype Control: A non-specific antibody of the same isotype as the primary antibody to control for non-specific binding to the beads.[9]

  • Bead-Only Control: Beads incubated with the cell lysate without the primary antibody to check for non-specific binding of proteins to the beads themselves.[9]

Quantitative Data Summary

The following table provides recommended starting concentrations and conditions for the immunoprecipitation of CrAT. These should be optimized for specific cell types and experimental goals.

ParameterRecommended Starting ConditionNotes
Total Protein Lysate 1.0 - 3.0 mgThe optimal amount may vary depending on the expression level of CrAT in the specific cell type.[5]
CrAT Antibody 0.5 - 4.0 µgTitrate the antibody concentration to determine the optimal amount for capturing the target protein.[5]
Protein A/G Beads 20 - 50 µL of 50% slurryThe choice between Protein A and Protein G depends on the isotype of the primary antibody.
Incubation with Antibody 2 hours to overnight at 4°CLonger incubation times may increase yield but can also lead to higher non-specific binding.[10]
Incubation with Beads 1 - 3 hours at 4°CEnsure gentle agitation to keep the beads in suspension.[9]

Experimental Protocols

Protocol 1: Preparation of Cell Lysate

This protocol describes the preparation of whole-cell lysates suitable for immunoprecipitation.

  • Cell Culture and Harvest: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS, then detach using a cell scraper in the presence of lysis buffer.[10] For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.[11]

  • Lysis: Resuspend the cell pellet in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100 or NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.[8] A common ratio is 1 mL of lysis buffer per 10^7 cells.[10]

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[8] For viscous lysates due to DNA, sonicate briefly on ice.[11]

  • Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[10]

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. This is the cleared cell lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.[8] Dilute a small aliquot of the lysate at least 1:10 before measurement to avoid interference from detergents.[10]

Protocol 2: Immunoprecipitation of CrAT

This protocol outlines the steps for capturing CrAT from the prepared cell lysate.

  • Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, add 20-50 µL of a 50% slurry of Protein A/G agarose (B213101) or magnetic beads to 1 mg of cell lysate. Incubate with gentle rotation for 30-60 minutes at 4°C.[9][10] Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

  • Antibody Incubation: Add the recommended amount of anti-CrAT antibody (e.g., 0.5-4.0 µg) to the pre-cleared lysate.[5] Incubate with gentle rotation for 2 hours to overnight at 4°C.[10]

  • Formation of Immune Complexes: Add 20-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture. Incubate with gentle rotation for 1-3 hours at 4°C to capture the antibody-antigen complexes.[9]

  • Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant. Wash the beads three to five times with 500 µL of ice-cold lysis buffer (or a less stringent wash buffer for co-IP). After the final wash, carefully remove all supernatant.

  • Elution: Elute the immunoprecipitated proteins from the beads by adding 20-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes. Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins. The samples are now ready for analysis by Western blotting or mass spectrometry.

Visualizations

Carnitine Shuttle and CrAT's Role in Acetyl-CoA Metabolism

CarnitineShuttle cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Mitochondrial Matrix AcetylCoA_cyto Acetyl-CoA CPT1 CPT1 AcetylCoA_cyto->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 AcetylCarnitine_ims Acetylcarnitine CPT1->AcetylCarnitine_ims Forms CACT CACT AcetylCarnitine_ims->CACT Carnitine_ims Carnitine Carnitine_ims->CACT CACT->Carnitine_ims CPT2 CPT2 CACT->CPT2 AcetylCoA_matrix Acetyl-CoA CPT2->AcetylCoA_matrix Reforms Carnitine_matrix Carnitine CPT2->Carnitine_matrix CrAT CrAT AcetylCoA_matrix->CrAT Buffers TCA TCA Cycle AcetylCoA_matrix->TCA CoA_matrix CoA Carnitine_matrix->CrAT CrAT->AcetylCarnitine_ims Transports acetyl groups as

Caption: Role of CrAT in the carnitine shuttle and acetyl-CoA buffering.

Experimental Workflow for CrAT Immunoprecipitation

IP_Workflow start Start: Cultured Cells lysis Cell Lysis (RIPA Buffer + Inhibitors) start->lysis centrifuge1 Clarification (14,000 x g, 15 min, 4°C) lysis->centrifuge1 lysate Cleared Cell Lysate centrifuge1->lysate preclear Pre-clearing with Beads (Optional) lysate->preclear antibody Incubate with anti-CrAT Antibody (2h - overnight, 4°C) lysate->antibody If not pre-clearing preclear->antibody beads Add Protein A/G Beads (1-3h, 4°C) antibody->beads wash Wash Beads (3-5 times) beads->wash elute Elution (2x Sample Buffer, 95°C) wash->elute analysis Downstream Analysis (Western Blot / Mass Spec) elute->analysis

Caption: Step-by-step workflow for the immunoprecipitation of CrAT.

References

Application Notes and Protocols for Carnitine Acetyltransferase (CrAT) ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine Acetyltransferase (CrAT) is a pivotal enzyme in cellular energy metabolism, primarily located in the mitochondrial matrix. It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, forming acetyl-L-carnitine and free CoA. This function is crucial for maintaining the balance of the acetyl-CoA/CoA ratio, which influences numerous metabolic pathways, including the Krebs cycle and fatty acid β-oxidation.[1] Dysregulation of CrAT has been implicated in various metabolic disorders, making it a significant biomarker for research and a potential target for therapeutic intervention.[2]

These application notes provide a comprehensive overview of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative measurement of CrAT concentration in various biological samples. The provided protocols and data are intended to guide researchers in obtaining accurate and reproducible results.

Principle of the Assay

This ELISA kit employs the quantitative sandwich enzyme immunoassay technique.[3] A microtiter plate is pre-coated with a monoclonal antibody specific for this compound (CrAT).[3] When standards and samples are added to the wells, the CrAT present binds to the immobilized antibody. Following a washing step, a biotin-conjugated antibody specific for CrAT is added, which binds to the captured CrAT, forming a sandwich complex.[3] Subsequently, Avidin conjugated to Horseradish Peroxidase (HRP) is added and binds to the biotin.[3] After another wash, a TMB substrate solution is added, which reacts with the HRP enzyme to produce a colored product. The intensity of the color is directly proportional to the concentration of CrAT in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[3]

Data Presentation

The following tables summarize the performance characteristics of a typical this compound (CrAT) ELISA kit. Data is representative and may vary slightly between different kit lots and manufacturers.

Table 1: General Kit Specifications
ParameterHuman CrAT ELISA KitRat CrAT ELISA Kit
Assay Type Sandwich ELISASandwich ELISA
Detection Range 3.12 - 200 ng/mL[3][4]3.13 - 200 ng/mL
Sensitivity 1.14 ng/mL[4]1.14 ng/mL
Sample Types Tissue homogenates, cell lysates, other biological fluids[3]Tissue homogenates, cell lysates, other biological fluids[5]
Assay Length ~3 - 4.5 hours[3][4]~4.5 hours
Table 2: Assay Precision

The precision of the assay is determined by the coefficient of variation (CV%), which should be within acceptable limits for reproducibility.

Precision TypeHuman CrAT ELISA Kit (%CV)Rat CrAT ELISA Kit (%CV)
Intra-Assay Precision < 10%< 10%[2]
Inter-Assay Precision < 12%< 12%[2]

Intra-assay precision was determined by testing three samples with low, medium, and high levels of CrAT twenty times on one plate. Inter-assay precision was assessed by testing the same three samples on three different plates, with eight replicates per plate.[1][2]

Table 3: Recovery

The recovery of the assay is determined by spiking known concentrations of CrAT into various matrices and measuring the observed concentration.

Sample MatrixHuman CrAT ELISA Kit (Average Recovery %)Rat CrAT ELISA Kit (Average Recovery %)
Serum 97%Not specified
EDTA Plasma Not specifiedNot specified
Heparin Plasma Not specifiedNot specified

Recovery is calculated as (Observed Concentration / Expected Concentration) x 100%.

Table 4: Linearity of Dilution

Linearity was assessed by serially diluting samples containing high concentrations of CrAT and comparing the measured values to the expected concentrations.

Dilution FactorHuman CrAT ELISA Kit (% of Expected)Rat CrAT ELISA Kit (% of Expected)
1:2 88 - 95%Not specified
1:4 78 - 89%Not specified
1:8 99 - 105%Not specified
1:16 79 - 90%Not specified
Table 5: Specificity

This assay demonstrates high specificity for the detection of this compound.

Cross-ReactivityObservation
Related Analogs No significant cross-reactivity or interference was observed with analogues of CrAT.[3]
Other Proteins Specificity is ensured by the use of monoclonal antibodies highly specific to CrAT epitopes.

Signaling Pathway and Experimental Workflow

This compound in Fatty Acid Metabolism

This compound plays a crucial role in the transport of acetyl-CoA from the mitochondria to the cytosol, which is essential for fatty acid synthesis. It is also involved in the buffering of acetyl-CoA levels within the mitochondria, which is important for maintaining metabolic flexibility.

Carnitine_Acetyltransferase_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty_Acids Fatty Acids Beta_Oxidation Fatty Acid β-Oxidation Fatty_Acids->Beta_Oxidation Acetyl_CoA_Cytosol Acetyl-CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA_Cytosol->Fatty_Acid_Synthesis Pyruvate Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH Acetyl_CoA_Mito Acetyl-CoA PDH->Acetyl_CoA_Mito TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle CrAT Carnitine Acetyltransferase (CrAT) Acetyl_CoA_Mito->CrAT Carnitine Beta_Oxidation->Acetyl_CoA_Mito Acetyl_Carnitine Acetyl-Carnitine CrAT->Acetyl_Carnitine CoA Acetyl_Carnitine->Acetyl_CoA_Cytosol Transport

This compound Metabolic Pathway
Experimental Workflow for CrAT ELISA

The following diagram outlines the key steps of the sandwich ELISA protocol for measuring CrAT concentration.

ELISA_Workflow start Start prepare_reagents Prepare Reagents, Standards, and Samples start->prepare_reagents add_samples Add 100µL of Standards and Samples to Wells prepare_reagents->add_samples incubate1 Incubate for 2 hours at 37°C add_samples->incubate1 wash1 Aspirate and Wash Wells 3 times incubate1->wash1 add_detection_ab Add 100µL of Biotin-conjugated Detection Antibody wash1->add_detection_ab incubate2 Incubate for 1 hour at 37°C add_detection_ab->incubate2 wash2 Aspirate and Wash Wells 3 times incubate2->wash2 add_hrp_avidin Add 100µL of HRP-Avidin wash2->add_hrp_avidin incubate3 Incubate for 1 hour at 37°C add_hrp_avidin->incubate3 wash3 Aspirate and Wash Wells 5 times incubate3->wash3 add_substrate Add 90µL of TMB Substrate wash3->add_substrate incubate4 Incubate for 15-25 min at 37°C (in the dark) add_substrate->incubate4 add_stop_solution Add 50µL of Stop Solution incubate4->add_stop_solution read_plate Read Absorbance at 450nm add_stop_solution->read_plate calculate_results Calculate CrAT Concentration read_plate->calculate_results end End calculate_results->end

CrAT ELISA Experimental Workflow

Experimental Protocols

Reagent Preparation

Bring all reagents to room temperature before use. It is recommended that all standards and samples be run in duplicate.

  • Wash Buffer (1x): If the provided Wash Buffer is concentrated, dilute it with deionized or distilled water to a 1x solution.

  • Standard: Reconstitute the lyophilized CrAT standard with the provided Standard Diluent to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation. Prepare a dilution series of the standard as per the kit's instructions to create a standard curve.

  • Biotin-conjugated Detection Antibody (1x): Dilute the concentrated Biotin-conjugated Detection Antibody with the appropriate diluent to a 1x working solution.

  • HRP-Avidin (1x): Dilute the concentrated HRP-Avidin with the appropriate diluent to a 1x working solution.

Sample Preparation

The following are general guidelines. Optimal dilutions should be determined by the user.

  • Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store samples at ≤ -20°C.

  • Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in lysis buffer and centrifuge to remove debris. Assay the supernatant immediately or store at ≤ -20°C.

  • Cell Lysates: Wash cells with cold PBS and lyse them using a suitable lysis buffer. Centrifuge to remove cellular debris and assay the supernatant immediately or store at ≤ -20°C.

Assay Procedure
  • Determine the number of wells required for standards, samples, and blanks.

  • Add 100 µL of each standard, sample, and blank into the appropriate wells of the pre-coated microtiter plate.[2]

  • Cover the plate and incubate for 2 hours at 37°C.[2]

  • Aspirate the liquid from each well.

  • Wash each well three times with 300 µL of 1x Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Add 100 µL of the 1x Biotin-conjugated Detection Antibody to each well.[2]

  • Cover the plate and incubate for 1 hour at 37°C.[2]

  • Aspirate and wash the wells three times as in step 5.

  • Add 100 µL of 1x HRP-Avidin solution to each well.[2]

  • Cover the plate and incubate for 1 hour at 37°C.[2]

  • Aspirate and wash the wells five times as in step 5.[2]

  • Add 90 µL of TMB Substrate solution to each well.[2]

  • Incubate the plate for 15-25 minutes at 37°C in the dark.[2]

  • Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read the optical density (OD) of each well within 5 minutes using a microplate reader set to 450 nm.

Data Analysis
  • Calculate the average OD for each set of duplicate standards, controls, and samples.

  • Subtract the average zero standard OD from all other OD values.

  • Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Use the standard curve to determine the concentration of CrAT in the samples.

  • Multiply the sample concentration by the dilution factor if samples were diluted.

References

Spectrophotometric Assay for Carnitine Acetyltransferase (CRAT) Enzyme Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Carnitine Acetyltransferase (CRAT) is a pivotal enzyme in cellular metabolism, primarily located in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum.[1] It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, playing a crucial role in the transport of acetyl-CoA across intracellular membranes, balancing the acetyl-CoA:CoA ratio, and facilitating the β-oxidation of fatty acids.[1][2] Dysregulation of CRAT activity has been implicated in various metabolic disorders, including type 2 diabetes and obesity, making it a promising target for therapeutic intervention.[3]

This document provides a detailed protocol for a continuous spectrophotometric assay to determine the kinetic parameters of CRAT. The assay is based on the reaction of the free thiol group of Coenzyme A (CoA), a product of the CRAT-catalyzed reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[4][5][6] The reaction between CoA and DTNB produces the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm.[5][6] This method is robust, sensitive, and suitable for high-throughput screening of potential CRAT inhibitors or activators.

The forward reaction, the formation of acetyl-L-carnitine from L-carnitine and acetyl-CoA, is monitored. The rate of CoA production is directly proportional to the CRAT activity under initial velocity conditions.

Enzymatic Reaction Pathway

The following diagram illustrates the catalytic mechanism of this compound and the subsequent detection reaction with DTNB.

CRAT_Reaction_Pathway cluster_crat CRAT Catalyzed Reaction cluster_dtnb Spectrophotometric Detection Acetyl-CoA Acetyl-CoA CRAT CRAT Acetyl-CoA->CRAT L-Carnitine L-Carnitine L-Carnitine->CRAT Acetyl-L-Carnitine Acetyl-L-Carnitine CoA-SH CoA-SH (thiol group) TNB TNB (Yellow, absorbs at 412 nm) CoA-SH->TNB reacts with Mixed_Disulfide CoA-S-S-TNB CoA-SH->Mixed_Disulfide CRAT->Acetyl-L-Carnitine CRAT->CoA-SH DTNB DTNB (Ellman's Reagent) DTNB->TNB DTNB->Mixed_Disulfide

Caption: CRAT reaction and DTNB detection chemistry.

Experimental Protocols

Materials and Reagents
Reagent/MaterialStock ConcentrationStorage Temperature
Purified CRAT enzyme1 mg/mL-80°C
L-Carnitine hydrochloride100 mM-20°C
Acetyl-Coenzyme A10 mM-20°C
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)100 mM in DMSO-20°C
Tris-HCl buffer, pH 8.01 M4°C
EDTA0.5 MRoom Temperature
Bovine Serum Albumin (BSA)10% (w/v)4°C
96-well UV-transparent microplates-Room Temperature
Spectrophotometer (plate reader)--
Preparation of Working Solutions
  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 1 mM EDTA. Prepare fresh from stock solutions and store at 4°C.

  • L-Carnitine Working Solution: Dilute the 100 mM stock solution in Assay Buffer to the desired final concentrations (e.g., for determining Km for L-Carnitine, a range of 0.05 mM to 5 mM is recommended).

  • Acetyl-CoA Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., a saturating concentration of 0.5 mM when determining the Km for L-Carnitine). Prepare this solution fresh before each experiment due to the instability of acetyl-CoA.

  • DTNB Working Solution: Dilute the 100 mM stock solution in Assay Buffer to a final concentration of 10 mM.

  • CRAT Enzyme Working Solution: Dilute the stock enzyme in Assay Buffer containing 0.1% BSA to the desired final concentration (e.g., 5-20 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes. Keep the enzyme on ice at all times.

Assay Procedure

The following workflow outlines the steps for performing the CRAT kinetic assay.

CRAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Initiation and Measurement cluster_analysis Data Analysis A Prepare Assay Buffer and Reagent Working Solutions B Add Assay Buffer, L-Carnitine, and DTNB to microplate wells A->B C Pre-incubate plate at reaction temperature (e.g., 25°C or 37°C) for 5 minutes B->C D Initiate reaction by adding Acetyl-CoA C->D E Immediately place plate in spectrophotometer and begin kinetic read D->E F Monitor absorbance at 412 nm every 30 seconds for 10-15 minutes E->F G Determine the initial reaction velocity (V₀) from the linear phase of the absorbance curve F->G H Convert ΔAbs/min to µmol/min/mg using the molar extinction coefficient of TNB G->H I Plot V₀ versus substrate concentration and fit to the Michaelis-Menten equation H->I

Caption: Experimental workflow for the CRAT kinetic assay.

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add the following reagents in the specified order to a final volume of 200 µL. Prepare a master mix for common reagents to minimize pipetting errors.

    • Table 1: Reaction Mixture Composition

      Component Volume (µL) Final Concentration
      Assay Buffer X -
      L-Carnitine 20 Variable (e.g., 0.05 - 5 mM)
      DTNB 2 0.1 mM
      CRAT Enzyme 10 0.25 - 1 µ g/well
      Acetyl-CoA 20 Fixed (e.g., 0.5 mM)

      | ddH₂O | to 200 µL | - |

    • Include appropriate controls:

      • No enzyme control: Replace the enzyme solution with Assay Buffer to determine the rate of non-enzymatic hydrolysis of acetyl-CoA.

      • No substrate control: Omit either L-carnitine or acetyl-CoA to ensure the reaction is substrate-dependent.

  • Reaction Initiation and Measurement:

    • Pre-incubate the microplate containing all reagents except acetyl-CoA at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.

    • Initiate the reaction by adding the acetyl-CoA working solution to all wells.

    • Immediately place the plate in a pre-warmed spectrophotometer and start the kinetic measurement.

    • Record the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10 to 15 minutes.

Data Analysis
  • Calculate Initial Velocity (V₀):

    • For each substrate concentration, plot absorbance at 412 nm versus time.

    • Determine the initial reaction rate (V₀) in units of ΔAbs/min from the initial linear portion of the curve.

    • Correct the V₀ by subtracting the rate obtained from the no-enzyme control.

  • Convert to Specific Activity:

    • Calculate the concentration of TNB produced using the Beer-Lambert law: Concentration (M) = Absorbance / (ε * l) where:

      • ε (molar extinction coefficient) for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[6]

      • l (path length) in cm. For a standard 96-well plate with 200 µL volume, the path length can be estimated or determined empirically.

    • Calculate the specific activity in µmol/min/mg of enzyme using the following formula: Specific Activity = (V₀ * Reaction Volume (L)) / (ε * l * Amount of Enzyme (mg))

  • Determine Kinetic Parameters:

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

Table 2: Example Data for Michaelis-Menten Analysis

[L-Carnitine] (mM)Initial Velocity (ΔAbs/min)Initial Velocity (µmol/min/mg)
0.050.015X
0.10.028Y
0.250.055Z
0.50.080A
1.00.110B
2.50.135C
5.00.145D

(Note: The values in the "Initial Velocity" columns are for illustrative purposes only.)

Troubleshooting

  • High background absorbance: This may be due to the presence of free thiols in the reagents. Prepare fresh buffers and reagent solutions.

  • Non-linear reaction progress curves: This could be due to substrate depletion, product inhibition, or enzyme instability. Use a lower enzyme concentration or measure the initial rates over a shorter time period.

  • Low signal-to-noise ratio: Increase the enzyme concentration or the incubation time (while ensuring the reaction remains in the linear range).

By following this detailed protocol, researchers can reliably measure the kinetic parameters of CRAT, enabling further investigation into its biological function and the development of novel therapeutics.

References

Application Notes and Protocols for Radiolabeling Assay of Carnitine Acetyltransferase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine Acetyltransferase (CAT), also known as Carnitine O-Acetyltransferase (CRAT), is a pivotal enzyme in cellular metabolism.[1][2][3] Located primarily in the mitochondrial matrix, it catalyzes the reversible transfer of acetyl groups between Coenzyme A (CoA) and L-carnitine.[1][2][3] This reaction plays a crucial role in cellular energy homeostasis by modulating the ratio of acetyl-CoA to free CoA, facilitating the transport of acetyl units across mitochondrial membranes, and participating in the regulation of both glucose and fatty acid oxidation.[1][2] Dysregulation of CAT activity has been implicated in various metabolic diseases, including type 2 diabetes and cardiovascular conditions, making it an important target for therapeutic intervention.

These application notes provide a detailed protocol for a sensitive and specific radiolabeling assay to determine CAT activity in various biological samples, including tissue homogenates and isolated mitochondria. The assay is based on the enzymatic transfer of a radiolabeled acetyl group from [1-14C]acetyl-CoA to L-carnitine, followed by the separation of the radiolabeled product, [1-14C]acetylcarnitine, from the unreacted radiolabeled substrate.

Principle of the Assay

The radiolabeling assay for CAT activity measures the forward reaction, which is the formation of acetyl-L-carnitine from L-carnitine and acetyl-CoA. A radioactive isotope, typically Carbon-14 ([14C]), is incorporated into the acetyl group of acetyl-CoA. The CAT present in the sample catalyzes the transfer of the [14C]acetyl group to L-carnitine.

The reaction is as follows:

[1-14C]Acetyl-CoA + L-Carnitine --CAT--> [1-14C]Acetyl-L-carnitine + CoASH

The key to this assay is the effective separation of the radioactive product, [1-14C]acetyl-L-carnitine, from the radioactive substrate, [1-14C]acetyl-CoA. This is achieved using anion-exchange chromatography. Acetyl-CoA is negatively charged and binds to the anion-exchange resin, while acetyl-L-carnitine has a net positive charge and does not bind, allowing for its collection and subsequent quantification by liquid scintillation counting.

Data Presentation

Kinetic Parameters of this compound

The following table summarizes the Michaelis-Menten constant (Km) values for CAT from various sources with its substrates. These values are crucial for designing experiments and understanding the enzyme's affinity for its substrates under different physiological conditions.

Enzyme SourceSubstrateKm (mM)
Pigeon Breast Muscle (Purified)L-Carnitine~0.10
Rat Skeletal Muscle HSkMC LysatesL-Carnitine~0.10
Mouse Gastrocnemius MitochondriaL-Carnitine~0.10

Data compiled from studies on CAT substrate preference and enzyme kinetics.[2]

Substrate Specificity of this compound

CAT exhibits a strong preference for short-chain acyl-CoAs. The relative activity with different acyl-CoA substrates can vary between species.

Enzyme SourceSubstrate Preference Order
Pigeon Breast Muscle (Purified)Propionyl-CoA > Acetyl-CoA > Butyryl-CoA
Rat and MouseButyryl-CoA > Propionyl-CoA > Acetyl-CoA

This table illustrates the preference of CAT for various short-chain acyl-CoA substrates.[2]

Experimental Protocols

Materials and Reagents
  • Biological Sample: Tissue homogenate, cell lysate, or isolated mitochondria.

  • [1-14C]Acetyl-CoA: Specific activity of 40-60 mCi/mmol.

  • L-Carnitine hydrochloride

  • Tris-HCl buffer (1 M, pH 7.8)

  • EDTA (0.5 M, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • Anion-exchange resin (e.g., Dowex 1x8, 200-400 mesh, chloride form)

  • Scintillation cocktail

  • Deionized water

  • HCl (2 M)

  • NaOH (2 M)

  • Microcentrifuge tubes

  • Liquid scintillation vials

  • Liquid scintillation counter

  • Ice bath

  • Water bath or incubator (37°C)

Preparation of Solutions
  • Assay Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.8): Prepare fresh by diluting the stock solutions.

  • L-Carnitine Solution (10 mM): Dissolve L-carnitine hydrochloride in deionized water. Adjust pH to 7.8 if necessary. Store in aliquots at -20°C.

  • [1-14C]Acetyl-CoA Solution (1 mM): Prepare by diluting the stock [1-14C]acetyl-CoA with unlabeled acetyl-CoA to the desired specific activity and concentration in deionized water. Store in aliquots at -80°C.

  • Anion-Exchange Resin Slurry: Wash the Dowex resin extensively with deionized water to remove fines. Prepare a 50% (v/v) slurry in deionized water.

Sample Preparation
  • Tissue Homogenization: Homogenize fresh or frozen tissue in ice-cold lysis buffer (e.g., CelLytic MT) at a 1:10 (w/v) ratio.

  • Cell Lysis: Resuspend cell pellets in an appropriate lysis buffer.

  • Processing: Subject the homogenate or lysate to freeze-thaw cycles and/or sonication to ensure complete release of mitochondrial enzymes.[2]

  • Centrifugation: Centrifuge the lysate at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay). The supernatant will be used as the enzyme source.

Enzyme Assay Protocol
  • Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture (total volume of 100 µL):

    • 50 µL of 2x Assay Buffer (yielding final concentrations of 50 mM Tris-HCl and 1 mM EDTA)

    • 10 µL of 10 mM L-Carnitine (final concentration 1 mM)

    • X µL of sample (containing 10-50 µg of protein)

    • Deionized water to bring the volume to 90 µL.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the reaction by adding 10 µL of 1 mM [1-14C]acetyl-CoA (final concentration 0.1 mM). Mix gently.

  • Incubation: Incubate the reaction at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding 500 µL of the 50% ice-cold anion-exchange resin slurry. Vortex immediately.

  • Separation of Product:

    • Keep the tubes on ice for 10 minutes, vortexing occasionally to ensure complete binding of the unreacted [1-14C]acetyl-CoA to the resin.

    • Centrifuge the tubes at 1,000 x g for 3 minutes at 4°C to pellet the resin.

  • Quantification of Product:

    • Carefully transfer a 200 µL aliquot of the supernatant (containing the [1-14C]acetyl-L-carnitine) to a liquid scintillation vial.

    • Add 5 mL of scintillation cocktail to the vial.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Blank Preparation: Prepare a blank for each sample by following the same procedure but adding the sample after the addition of the anion-exchange resin slurry. This will account for any non-enzymatic conversion or incomplete separation.

Calculation of CAT Activity
  • Net CPM: Subtract the CPM of the blank from the CPM of the sample.

  • Amount of Product Formed (nmol):

    • Determine the total CPM in the reaction by measuring the radioactivity of a known amount of the [1-14C]acetyl-CoA standard.

    • Calculate the specific activity of the [1-14C]acetyl-CoA (CPM/nmol).

    • Calculate the nmol of product formed: (Net CPM / Specific Activity of [1-14C]acetyl-CoA) * (Total supernatant volume / Aliquot volume for counting).

  • Specific Activity:

    • Calculate the specific activity as nmol of product formed per minute per mg of protein (nmol/min/mg).

Visualizations

Signaling Pathway

CAT_Pathway AcetylCoA Acetyl-CoA CAT Carnitine Acetyltransferase (CAT/CRAT) AcetylCoA->CAT Carnitine L-Carnitine Carnitine->CAT Acetylcarnitine Acetyl-L-carnitine CAT->Acetylcarnitine CoA Coenzyme A CAT->CoA Mitochondrial_Matrix Mitochondrial Matrix Inner_Membrane Inner Mitochondrial Membrane Intermembrane_Space Intermembrane Space

Caption: Reversible reaction catalyzed by this compound.

Experimental Workflow

Assay_Workflow SamplePrep Sample Preparation (Homogenization/Lysis) ReactionMix Prepare Reaction Mixture (Buffer, L-Carnitine, Sample) SamplePrep->ReactionMix Preincubation Pre-incubate at 37°C ReactionMix->Preincubation StartReaction Add [1-14C]Acetyl-CoA Preincubation->StartReaction Incubation Incubate at 37°C StartReaction->Incubation StopReaction Add Anion-Exchange Resin Incubation->StopReaction Separate Centrifuge to Pellet Resin StopReaction->Separate Quantify Liquid Scintillation Counting of Supernatant Separate->Quantify Calculate Calculate Specific Activity Quantify->Calculate

Caption: Workflow for the radiolabeling assay of CAT activity.

Logical Relationship of Assay Components

Assay_Components Substrates Substrates AcetylCoA [1-14C]Acetyl-CoA (Radiolabeled) Substrates->AcetylCoA Carnitine L-Carnitine (Unlabeled) Substrates->Carnitine Enzyme Enzyme Source Sample Tissue/Cell Lysate Enzyme->Sample Products Products Acetylcarnitine [1-14C]Acetyl-L-carnitine (Radiolabeled Product) Products->Acetylcarnitine CoA Coenzyme A (Unlabeled) Products->CoA Separation Separation Method AnionExchange Anion-Exchange Resin Separation->AnionExchange Detection Detection LSC Liquid Scintillation Counting Detection->LSC

Caption: Key components and their roles in the CAT radiolabeling assay.

References

Application Note: High-Throughput Analysis of Carnitine Acetyltransferase Activity Using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carnitine acetyltransferase (CrAT) plays a crucial role in cellular energy metabolism by catalyzing the reversible transfer of an acetyl group from acetyl-CoA to L-carnitine, forming acetyl-L-carnitine. This process is vital for the transport of acetyl units across mitochondrial membranes and for maintaining the cellular acetyl-CoA/CoA ratio. Dysregulation of CrAT activity has been implicated in various metabolic diseases, making it a key target for therapeutic intervention. This application note describes a robust and sensitive method for the quantitative analysis of CrAT activity by measuring the formation of its product, acetyl-L-carnitine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol detailed herein is suitable for high-throughput screening of CrAT inhibitors and for fundamental research into its enzymatic function.

Introduction

This compound (CrAT) is a pivotal enzyme in intermediary metabolism, facilitating the transport of acetyl-CoA from the mitochondria and peroxisomes to the cytoplasm. This function is essential for various anabolic pathways, including fatty acid and cholesterol biosynthesis. Given its central role, the accurate measurement of CrAT activity is critical for understanding its physiological function and for the development of novel therapeutics targeting metabolic disorders.

Traditional methods for assaying CrAT activity, such as spectrophotometric and radioenzymatic assays, often lack the specificity and sensitivity required for detailed kinetic studies and high-throughput screening. Mass spectrometry, particularly LC-MS/MS, offers a direct, highly sensitive, and specific method for quantifying the enzymatic product, acetyl-L-carnitine, without the need for labeled substrates or coupled enzymatic reactions.[1][2][3] This application note provides a comprehensive protocol for determining CrAT activity in various biological matrices, from purified enzyme preparations to cell and tissue lysates.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human this compound (CrAT)

  • Substrates:

    • Acetyl-Coenzyme A (Acetyl-CoA)

    • L-Carnitine hydrochloride

  • Internal Standard: Acetyl-d3-L-carnitine hydrochloride

  • Buffer: 50 mM HEPES, pH 7.4

  • Reaction Quench Solution: Acetonitrile (B52724) with 0.1% formic acid

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.[4]

Sample Preparation and Enzymatic Reaction
  • Prepare a master mix containing 50 mM HEPES buffer (pH 7.4), L-carnitine, and the CrAT enzyme.

  • Initiate the enzymatic reaction by adding acetyl-CoA to the master mix. A typical reaction volume is 50 µL.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Quench the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard (acetyl-d3-L-carnitine).

  • Centrifuge the samples at 14,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Method:

    • Column: HILIC

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 95% B

      • 1-3 min: 95% to 50% B

      • 3-3.1 min: 50% to 95% B

      • 3.1-5 min: 95% B

  • MS/MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Acetyl-L-carnitine: Precursor ion (m/z) -> Product ion (m/z)

      • Acetyl-d3-L-carnitine (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)

Data Presentation

The following table summarizes representative quantitative data for a CrAT activity assay. The concentrations of acetyl-L-carnitine were determined using a standard curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.

Sample IDEnzyme Concentration (nM)Substrate Concentration (µM)Incubation Time (min)Acetyl-L-carnitine (µM)
Blank010015< LOD
Control101001525.3
Inhibitor A (1 µM)101001512.1
Inhibitor B (1 µM)10100155.8
No L-Carnitine10015< LOD
No Acetyl-CoA1010015< LOD

LOD: Limit of Detection

Visualizations

CrAT_Reaction_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_Intermembrane_Space Intermembrane Space / Cytosol AcetylCoA Acetyl-CoA CrAT CrAT AcetylCoA->CrAT CoA CoA-SH AcetylCarnitine Acetyl-L-Carnitine CrAT->CoA CrAT->AcetylCarnitine LCarnitine L-Carnitine LCarnitine->CrAT

Caption: this compound (CrAT) enzymatic reaction.

LC_MS_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing A Enzymatic Reaction (CrAT, L-Carnitine, Acetyl-CoA) B Quench Reaction & Add Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F HILIC Separation E->F G ESI+ Ionization F->G H MRM Detection G->H I Peak Integration H->I J Quantification using Standard Curve I->J

Caption: Experimental workflow for CrAT activity analysis.

Conclusion

The LC-MS/MS method described provides a highly specific, sensitive, and robust platform for the analysis of this compound activity.[4][5] This approach is amenable to high-throughput screening and can be adapted for various research and drug development applications. The detailed protocol and workflows presented herein serve as a valuable resource for researchers and scientists in the field of metabolic diseases. The use of a stable isotope-labeled internal standard ensures accurate quantification, a critical aspect for reliable enzymatic assays.[5] This methodology represents a significant advancement over traditional techniques, enabling more precise and detailed investigations into the function of CrAT and the efficacy of its modulators.

References

Generating a CRAT Knockout Mouse Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine O-acetyltransferase (CRAT) is a pivotal enzyme in cellular metabolism, primarily located in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum. It catalyzes the reversible transfer of acetyl groups between acetyl-CoA and carnitine, playing a crucial role in maintaining the acetyl-CoA/CoA ratio, facilitating the transport of acetyl groups across mitochondrial membranes, and influencing both fatty acid and glucose metabolism.[1][2][3] Dysregulation of CRAT has been implicated in various metabolic disorders, making it an important target for research and drug development.[1] This document provides detailed protocols and application notes for the generation and validation of a CRAT knockout (KO) mouse model using CRISPR/Cas9 technology, a powerful tool for elucidating gene function in vivo.

Experimental Workflow

The generation of a CRAT knockout mouse model involves a series of steps, from the design of CRISPR/Cas9 components to the phenotypic characterization of the resulting knockout animals. The overall workflow is depicted below.

G cluster_0 I. Design and Preparation cluster_1 II. Mouse Model Generation cluster_2 III. Validation cluster_3 IV. Phenotypic Analysis sgRNA Design sgRNA Design sgRNA Synthesis sgRNA Synthesis sgRNA Design->sgRNA Synthesis RNP Complex Assembly RNP Complex Assembly sgRNA Synthesis->RNP Complex Assembly Zygote Microinjection Zygote Microinjection RNP Complex Assembly->Zygote Microinjection Embryo Transfer Embryo Transfer Zygote Microinjection->Embryo Transfer Founder Mice Founder Mice Embryo Transfer->Founder Mice Genotyping Genotyping Founder Mice->Genotyping Western Blot Western Blot Genotyping->Western Blot Breeding for Homozygous KO Breeding for Homozygous KO Western Blot->Breeding for Homozygous KO Metabolic Studies Metabolic Studies Breeding for Homozygous KO->Metabolic Studies Acylcarnitine Profiling Acylcarnitine Profiling Metabolic Studies->Acylcarnitine Profiling Glucose Tolerance Test Glucose Tolerance Test Acylcarnitine Profiling->Glucose Tolerance Test

Caption: Experimental workflow for generating and validating a CRAT knockout mouse model.

I. Design and Preparation

sgRNA Design for Mouse Crat Gene

Effective gene knockout using CRISPR/Cas9 relies on the design of highly specific and efficient single guide RNAs (sgRNAs). For the mouse Crat gene (Gene ID: 12908), sgRNAs should be designed to target a critical exon, preferably early in the coding sequence, to maximize the likelihood of generating a loss-of-function allele through frameshift mutations.[4][5]

Design Considerations:

  • Target Exon: Target exons shared across major splice variants. For the mouse Crat gene, targeting exon 1 is a common strategy.

  • PAM Site: The protospacer adjacent motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9) must be present immediately downstream of the 20-nucleotide target sequence.

  • Off-target Effects: Use online design tools (e.g., CHOPCHOP, CRISPOR) to predict and minimize potential off-target cleavage sites.

  • GC Content: Aim for a GC content between 40-80% in the sgRNA sequence for optimal activity.

Recommended sgRNA Sequences for Mouse Crat:

While pre-designed and validated sgRNA sequences are available from commercial vendors, researchers can also design their own. Below are example sgRNA sequences targeting exon 1 of the mouse Crat gene (NCBI Reference Sequence: NM_007760.3).

Target ExonsgRNA Sequence (5' to 3')PAM
Exon 1AGAGCCTGTTGGCATCCTAACCCGG
Exon 1GTAGTGGTCCACGCCTTCAGGGG

Note: These are example sequences and should be validated for efficacy and specificity before use.

Preparation of CRISPR/Cas9 Reagents

For microinjection into mouse zygotes, it is recommended to use a ribonucleoprotein (RNP) complex of Cas9 protein and the synthesized sgRNA. This approach offers high editing efficiency and reduced off-target effects compared to plasmid-based systems.

Protocol for RNP Complex Assembly:

  • Resuspend lyophilized synthetic sgRNA (crRNA:tracrRNA duplex or a single guide RNA) and Cas9 nuclease in nuclease-free injection buffer (e.g., 1 mM Tris-HCl, pH 7.5, 0.1 mM EDTA) to the desired stock concentrations.

  • To form the RNP complex, mix Cas9 protein and sgRNA at a 1:1 molar ratio. A typical final concentration for microinjection is 20-50 ng/µL for both Cas9 protein and sgRNA.

  • Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.

  • Centrifuge the RNP solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any precipitates before microinjection.

II. Mouse Model Generation

The generation of knockout mice is achieved by microinjecting the prepared CRISPR/Cas9 RNP complexes into the pronucleus or cytoplasm of fertilized mouse zygotes.

Protocol for Zygote Microinjection:

  • Superovulation and Mating: Superovulate female mice (e.g., C57BL/6J strain) with pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later. Mate the superovulated females with stud males.

  • Zygote Collection: Collect fertilized zygotes from the oviducts of the plugged female mice.

  • Microinjection: Under a microscope, inject the CRISPR/Cas9 RNP solution into the pronucleus or cytoplasm of the collected zygotes.

  • Embryo Culture and Transfer: Culture the injected zygotes overnight in a suitable medium (e.g., KSOM). Transfer the resulting 2-cell embryos into the oviducts of pseudopregnant recipient female mice.

  • Birth of Founder Mice: Pups (F0 founder mice) are typically born 19-21 days after embryo transfer.

III. Validation of CRAT Knockout Mice

Founder mice need to be screened to identify individuals carrying the desired genetic modification. This is followed by confirmation of the absence of CRAT protein expression.

Genotyping by PCR and Sanger Sequencing

Genomic DNA is extracted from tail biopsies of the founder pups and used as a template for PCR to detect insertions or deletions (indels) at the target locus.

Protocol for Genotyping:

  • Genomic DNA Extraction: Extract genomic DNA from tail snips using a standard DNA extraction kit or protocol.

  • PCR Amplification: Design PCR primers flanking the sgRNA target site in the Crat gene.

    Primer NamePrimer Sequence (5' to 3')Expected Product Size (WT)
    Crat-FwdAGAGCCTGTTGGCATCCTAACC~300-500 bp
    Crat-RevTTGTCCAGGCACACGGTGAAGA(depends on primer design)
  • PCR Program:

    • Initial denaturation: 95°C for 3 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 45 seconds

    • Final extension: 72°C for 5 minutes

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. Indels introduced by CRISPR/Cas9 will result in PCR products of different sizes compared to the wild-type (WT) allele.

  • Sanger Sequencing: Purify the PCR products from potential founder mice and submit for Sanger sequencing to confirm the exact nature of the mutation (insertion, deletion, and the resulting frameshift).

G cluster_0 Genotyping Workflow Tail Snip Tail Snip DNA Extraction DNA Extraction Tail Snip->DNA Extraction PCR PCR DNA Extraction->PCR Gel Electrophoresis Gel Electrophoresis PCR->Gel Electrophoresis Sanger Sequencing Sanger Sequencing Gel Electrophoresis->Sanger Sequencing

Caption: Workflow for genotyping of potential CRAT knockout founder mice.

Western Blot Analysis for CRAT Protein Expression

To confirm the functional knockout of the Crat gene, it is essential to demonstrate the absence of CRAT protein in tissues from homozygous knockout mice.

Protocol for Western Blot:

  • Protein Extraction: Homogenize tissues (e.g., skeletal muscle, heart, liver) from WT and homozygous CRAT KO mice in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CRAT (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer) overnight at 4°C. The expected molecular weight of mouse CRAT is approximately 62-71 kDa.[6]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Expected Results:

GenotypeCRAT Protein Band (62-71 kDa)
Wild-Type (+/+)Present
Heterozygous (+/-)Present (potentially reduced intensity)
Homozygous KO (-/-)Absent

IV. Phenotypic Analysis of CRAT Knockout Mice

CRAT knockout mice are expected to exhibit metabolic phenotypes due to the enzyme's role in energy metabolism. Key analyses include acylcarnitine profiling and glucose tolerance tests.

Acylcarnitine Profiling

Acylcarnitine profiling by tandem mass spectrometry (MS/MS) provides a snapshot of fatty acid and amino acid metabolism. CRAT deficiency is expected to alter the levels of various acylcarnitine species.

Protocol for Acylcarnitine Profiling:

  • Sample Collection: Collect plasma or tissue samples from fasted (e.g., 4-6 hours) WT and CRAT KO mice.

  • Sample Preparation:

    • For plasma, precipitate proteins with acetonitrile (B52724) containing deuterated internal standards.

    • For tissues, homogenize and extract metabolites.

  • Derivatization: Derivatize the acylcarnitines (e.g., butylation) to improve their chromatographic and mass spectrometric properties.

  • LC-MS/MS Analysis: Analyze the prepared samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Expected Quantitative Data in CRAT KO Mice:

MetabolitePlasmaSkeletal MuscleHeart
Free Carnitine (C0)No significant changeDecreasedDecreased
Acetylcarnitine (C2)Significantly DecreasedSignificantly DecreasedSignificantly Decreased
Propionylcarnitine (C3)No significant changeDecreasedDecreased
Long-chain acylcarnitinesMay be alteredMay be alteredMay be altered

Data are expressed as fold change or absolute concentrations relative to wild-type controls.

Glucose Tolerance Test (GTT)

A GTT is performed to assess how quickly glucose is cleared from the blood, providing insights into insulin (B600854) sensitivity and glucose metabolism.

Protocol for Oral Glucose Tolerance Test (OGTT):

  • Fasting: Fast mice for 4-6 hours with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

  • Glucose Administration: Administer a bolus of glucose (1-2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC).

Expected Results: CRAT knockout mice may exhibit impaired glucose tolerance, characterized by higher and more sustained blood glucose levels after a glucose challenge compared to wild-type mice.

V. CRAT Signaling and Metabolic Pathways

CRAT is a central node in cellular metabolism, connecting fatty acid oxidation, the TCA cycle, and glucose metabolism. Its primary role is to buffer the mitochondrial acetyl-CoA pool.

G cluster_0 Mitochondrial Matrix cluster_1 Cytosol Fatty Acid Oxidation Fatty Acid Oxidation Acetyl-CoA Acetyl-CoA Fatty Acid Oxidation->Acetyl-CoA Pyruvate (B1213749) Dehydrogenase Complex Pyruvate Dehydrogenase Complex Pyruvate Dehydrogenase Complex->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle CRAT CRAT Acetyl-CoA->CRAT Acetylcarnitine Acetylcarnitine CRAT->Acetylcarnitine CoA CoA CRAT->CoA Acetylcarnitine_cyto Acetylcarnitine Acetylcarnitine->Acetylcarnitine_cyto Transport Carnitine Carnitine Carnitine->CRAT Glucose Glucose Glucose->Pyruvate Dehydrogenase Complex

Caption: CRAT's central role in mitochondrial acetyl-CoA metabolism.

Upstream and Downstream Regulation:

  • Upstream Regulators: The expression and activity of CRAT can be influenced by the metabolic state of the cell. For instance, calorie restriction has been shown to induce Crat expression.[7] The availability of its substrates, acetyl-CoA and carnitine, also directly regulates its activity.

  • Downstream Effectors: By modulating the acetyl-CoA/CoA ratio, CRAT influences the activity of enzymes sensitive to this ratio, such as the pyruvate dehydrogenase complex (PDH). A high acetyl-CoA/CoA ratio inhibits PDH, thus linking fatty acid and glucose oxidation. CRAT activity also impacts the availability of acetyl groups for other cellular processes, including histone acetylation, and has been linked to innate immune responses.[8]

Conclusion

The generation of a CRAT knockout mouse model is a valuable tool for investigating the in vivo roles of this important metabolic enzyme. The protocols and data presented here provide a comprehensive guide for researchers to successfully create and characterize these models, paving the way for a deeper understanding of CRAT's function in health and disease and for the development of novel therapeutic strategies targeting metabolic disorders.

References

Application Notes and Protocols for siRNA-Mediated Knockdown of Carnitine Acetyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the targeted knockdown of carnitine acetyltransferase (CrAT) using small interfering RNA (siRNA). This document includes detailed experimental protocols, data presentation from relevant studies, and visualizations of the experimental workflow and affected signaling pathways.

Introduction

This compound (CrAT) is a pivotal mitochondrial enzyme that facilitates the reversible transfer of acetyl groups between coenzyme A and carnitine. This function is crucial for maintaining metabolic homeostasis, including the balance between fatty acid and glucose oxidation. The knockdown of CrAT via siRNA is a powerful technique to investigate its role in cellular processes and its potential as a therapeutic target in various diseases.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of siRNA-mediated knockdown of CrAT.

Table 1: Efficiency of CrAT Knockdown

Target Cell LineTransfection Time (hours)AnalyteMeasurement Method% Knockdown (relative to control)Reference
Pulmonary Arterial Endothelial Cells (PAEC)48CrAT ProteinWestern BlotSignificant Reduction[1]
Pulmonary Arterial Endothelial Cells (PAEC)48SOD2 mRNAqRT-PCRSignificant Decrease[1]
Pulmonary Arterial Endothelial Cells (PAEC)48SOD2 ProteinWestern BlotSignificant Decrease[1]

Table 2: Metabolic Consequences of CrAT Knockdown

Target Cell LineTransfection Time (hours)Measured ParameterMeasurement MethodObservationReference
Pulmonary Arterial Endothelial Cells (PAEC)48Acylcarnitine LevelsHPLC AnalysisSignificant Increase[1]
Pulmonary Arterial Endothelial Cells (PAEC)48SOD2 ActivityActivity AssaySignificant Decrease[1]
Pulmonary Arterial Endothelial Cells (PAEC)48NOS-derived SuperoxideAmplex Red AssaySignificant Increase[1]
Pulmonary Arterial Endothelial Cells (PAEC)48Nitric Oxide (NO) GenerationGriess AssaySignificant Reduction[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the siRNA-mediated knockdown of CrAT.

Protocol 1: siRNA Design and Synthesis
  • siRNA Design :

    • Follow the canonical AA[N19]UU format for the sense strand, where N is any nucleotide.[3]

    • Perform a BLAST search against the appropriate genome database to ensure the selected siRNA sequences are specific to CrAT and minimize off-target effects.

  • Synthesis : Synthesize the designed siRNA duplexes with appropriate chemical modifications to enhance stability, if necessary.

Protocol 2: Cell Culture and Transfection

This protocol is optimized for pulmonary arterial endothelial cells (PAECs) but can be adapted for other cell types.[1][6]

  • Cell Seeding : Seed PAECs in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[7]

  • Transfection Reagent Preparation :

    • Solution A: In a sterile microfuge tube, dilute the desired amount of CrAT siRNA or scrambled control siRNA into an appropriate volume of serum-free medium (e.g., Opti-MEM).

    • Solution B: In a separate sterile microfuge tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium according to the manufacturer's instructions.

  • Complex Formation :

    • Combine Solution A and Solution B.

    • Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection :

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add the siRNA-lipid complex mixture dropwise to the cells in fresh serum-free medium.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-transfection : After the incubation period, replace the transfection medium with complete growth medium.

  • Incubation : Culture the cells for 24-72 hours before proceeding to analysis of knockdown efficiency. The optimal time should be determined empirically.

Protocol 3: Verification of Knockdown Efficiency
  • RNA Isolation : At the desired time point post-transfection (e.g., 48 hours), lyse the cells and isolate total RNA using a commercially available kit.

  • cDNA Synthesis : Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR :

    • Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for CrAT and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Perform the qPCR reaction in a real-time PCR thermal cycler.

  • Data Analysis : Calculate the relative expression of CrAT mRNA in siRNA-treated samples compared to the scrambled control using the ΔΔCt method. A reduction of ≥70% in target mRNA levels is generally considered effective knockdown.[8]

  • Protein Extraction : Lyse the transfected cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer :

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for CrAT overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an siRNA-mediated knockdown experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis siRNA_Design 1. siRNA Design & Synthesis (CrAT specific & Scrambled Control) Transfection 3. Transfection (siRNA-lipid complexes) siRNA_Design->Transfection Cell_Culture 2. Cell Culture (e.g., PAECs) Cell_Culture->Transfection Incubation 4. Incubation (24-72 hours) Transfection->Incubation Knockdown_Validation 5. Knockdown Validation Incubation->Knockdown_Validation Phenotypic_Assay 6. Phenotypic Assays (e.g., Metabolic, Signaling) Incubation->Phenotypic_Assay qPCR qRT-PCR (mRNA levels) Knockdown_Validation->qPCR Western_Blot Western Blot (Protein levels) Knockdown_Validation->Western_Blot G CrAT_siRNA CrAT siRNA CrAT_Protein CrAT Protein (this compound) CrAT_siRNA->CrAT_Protein inhibition Mito_Function Mitochondrial Function CrAT_Protein->Mito_Function maintains CrAT_Protein->Mito_Function disruption SOD2 SOD2 Expression & Activity Mito_Function->SOD2 Mito_Function->SOD2 reduction eNOS_Hsp90 eNOS/Hsp90 Interaction Mito_Function->eNOS_Hsp90 Mito_Function->eNOS_Hsp90 disruption Oxidative_Stress Mitochondrial Oxidative Stress SOD2->Oxidative_Stress reduces SOD2->Oxidative_Stress increase eNOS_Uncoupling eNOS Uncoupling eNOS_Hsp90->eNOS_Uncoupling prevents eNOS_Hsp90->eNOS_Uncoupling increase NO_Signaling Nitric Oxide (NO) Signaling eNOS_Hsp90->NO_Signaling promotes eNOS_Hsp90->NO_Signaling reduction

References

Application Notes and Protocols: Cloning, Expression, and Application of Recombinant Carnitine Acetyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful cloning, expression, purification, and characterization of recombinant carnitine acetyltransferase (CAT). Additionally, we explore its pivotal role in metabolic regulation and its applications in drug development.

Introduction to this compound (CAT)

This compound (CAT), also known as carnitine O-acetyltransferase (CRAT), is a crucial enzyme in cellular metabolism.[1] It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, playing a vital role in balancing the acetyl-CoA/CoA ratio within the mitochondrial matrix.[2][3] This regulation is critical for modulating the flux of carbohydrates and lipids to meet the cell's energy demands. Dysregulation of CAT activity has been implicated in various metabolic diseases, including diabetes, making it an important target for therapeutic intervention.[4][5] The production of stable, functionally active recombinant CAT is therefore essential for detailed biochemical studies, inhibitor screening, and drug design.[2][3]

Metabolic Role of this compound

CAT is a key player in cellular energy homeostasis. It facilitates the transport of acetyl-CoA from the mitochondria to the cytosol, where it can be used for fatty acid synthesis. Conversely, it can buffer excess acetyl-CoA in the mitochondria, which can inhibit pyruvate (B1213749) dehydrogenase (PDH) and thus glucose oxidation.[2] By converting acetyl-CoA to acetyl-L-carnitine, CAT allows for the export of acetyl units from the mitochondria, thereby relieving this inhibition and promoting glucose metabolism.[2]

CAT_Metabolic_Pathway cluster_mitochondrion Mitochondrial Matrix cluster_cytosol Cytosol Pyruvate Pyruvate PDH PDH Pyruvate->PDH Glycolysis Product Acetyl_CoA_mito Acetyl-CoA PDH->Acetyl_CoA_mito CAT_mito Carnitine Acetyltransferase Acetyl_CoA_mito->CAT_mito TCA_Cycle TCA Cycle Acetyl_CoA_mito->TCA_Cycle Acetyl_L_Carnitine_mito Acetyl-L-Carnitine CAT_mito->Acetyl_L_Carnitine_mito CoA_mito CoA CAT_mito->CoA_mito L_Carnitine_mito L-Carnitine L_Carnitine_mito->CAT_mito Acetyl_L_Carnitine_cyto Acetyl-L-Carnitine Acetyl_L_Carnitine_mito->Acetyl_L_Carnitine_cyto Transport Fatty_Acid_Oxidation Fatty Acid Oxidation Fatty_Acid_Oxidation->Acetyl_CoA_mito Acetyl_CoA_cyto Acetyl-CoA Acetyl_L_Carnitine_cyto->Acetyl_CoA_cyto via CAT Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA_cyto->Fatty_Acid_Synthesis

Caption: Metabolic pathway involving this compound.

Experimental Protocols

Cloning of Human this compound (hCAT)

This protocol describes the cloning of the cDNA encoding hCAT into a bacterial expression vector.

Materials:

  • Human cDNA library

  • PCR primers for hCAT

  • High-fidelity DNA polymerase

  • pH6EX3 expression vector[2][3]

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic

Protocol:

  • PCR Amplification: Amplify the hCAT cDNA from a human cDNA library using gene-specific primers.

  • Vector and Insert Preparation: Digest both the amplified hCAT cDNA and the pH6EX3 vector with the appropriate restriction enzymes.

  • Ligation: Ligate the digested hCAT insert into the prepared pH6EX3 vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli DH5α cells.

  • Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pH6EX3 vector and incubate overnight at 37°C.

  • Verification: Screen individual colonies by colony PCR and restriction digestion of plasmid DNA to confirm the presence of the hCAT insert. Sequence the positive clones to verify the correct open reading frame.

Expression of Recombinant hCAT in E. coli

This protocol outlines the optimal conditions for the overexpression of functionally active hCAT.

Materials:

  • Verified pH6EX3_hCAT plasmid

  • Competent E. coli Rosetta strain[2][3]

  • LB medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transformation: Transform the pH6EX3_hCAT plasmid into competent E. coli Rosetta cells.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a large volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.01 mM.[2][3]

  • Expression: Continue to incubate the culture at 25°C for 4-6 hours with shaking.[3]

  • Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

Purification of Recombinant hCAT

This protocol describes the purification of His-tagged hCAT using nickel affinity chromatography.

Materials:

  • Cell pellet containing overexpressed hCAT

  • Resuspension buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl)

  • Lysozyme

  • DNase I

  • His-Select Nickel Affinity Gel[2]

  • Wash buffer (Resuspension buffer with 10 mM imidazole)[2]

  • Elution buffer (Resuspension buffer with 200 mM imidazole)[2]

Protocol:

  • Cell Lysis: Resuspend the cell pellet in resuspension buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet the cell debris and collect the soluble fraction.

  • Binding: Apply the soluble fraction to a column packed with His-Select Nickel Affinity gel and incubate to allow the His-tagged hCAT to bind to the resin.[2]

  • Washing: Wash the column with wash buffer to remove unbound proteins.[2]

  • Elution: Elute the purified hCAT from the column using the elution buffer.[2]

  • Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -20°C. The purified hCAT is stable for at least two months under these conditions.[2][3]

Cloning_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification PCR PCR Amplification of hCAT cDNA Digestion Restriction Digestion of Insert and Vector PCR->Digestion Ligation Ligation into pH6EX3 Vector Digestion->Ligation Transformation_Cloning Transformation into E. coli DH5α Ligation->Transformation_Cloning Verification Colony PCR and Sequencing Transformation_Cloning->Verification Transformation_Expression Transformation into E. coli Rosetta Verification->Transformation_Expression Verified Plasmid Culture Cell Culture Transformation_Expression->Culture Induction IPTG Induction Culture->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Cell Pellet Binding Binding to Ni-NTA Resin Lysis->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Final_Product Purified Recombinant hCAT Elution->Final_Product

Caption: Workflow for cloning, expression, and purification of hCAT.
This compound Activity Assay

This spectrophotometric assay measures the rate of CoA-SH production from the reaction of acetyl-L-carnitine and CoA, catalyzed by CAT. The free sulfhydryl group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be measured at 412 nm.

Materials:

  • Purified recombinant CAT

  • Assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.8)[4]

  • Acetyl-CoA[4]

  • L-carnitine[4]

  • DTNB solution (0.1 mM in assay buffer)[4]

  • Spectrophotometer

Protocol:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, acetyl-CoA, and DTNB solution.

  • Baseline Reading: Measure the absorbance at 412 nm for 2 minutes to establish a baseline rate.[4]

  • Initiate Reaction: Start the reaction by adding L-carnitine to the cuvette.[4]

  • Measurement: Monitor the increase in absorbance at 412 nm every 20 seconds for 10 minutes.[4]

  • Calculate Activity: Determine the rate of the reaction from the linear portion of the absorbance versus time plot. One unit of CAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of acetyl-CoA per minute at pH 8.0 and 25°C.[6]

Data Presentation: Kinetic Parameters of Carnitine Acetyltransferases
Enzyme SourceSubstrateApparent KmSpecific ActivityReference
Human LiverAcetyl-CoA-78.75 U/mg[7]
Human LiverDecanoyl-CoA3x higher than Acetyl-CoA-[7]
Human LiverL-carnitine (with Acetyl-CoA)--[7]
Human LiverL-carnitine (with Decanoyl-CoA)6x higher than with Acetyl-CoA-[7]
Human LiverAcetylcarnitine--[7]
Human LiverOctanoylcarnitine3x higher than Acetylcarnitine-[7]
Pigeon Breast Muscle, Recombinant Rat, and Mouse Muscle MitochondriaL-carnitine~0.10 mM-[4]

Applications in Drug Development

The availability of highly pure and active recombinant CAT is invaluable for drug development efforts targeting metabolic disorders.

  • High-Throughput Screening (HTS): Recombinant CAT can be used in HTS assays to identify novel inhibitors or activators of the enzyme.[5]

  • Structure-Based Drug Design: The crystal structure of CAT, in complex with substrates or inhibitors, provides a molecular basis for the rational design of more potent and specific drugs.[8]

  • Mechanistic Studies: Recombinant CAT allows for detailed kinetic and mechanistic studies to understand how potential drugs interact with the enzyme and modulate its activity.[9]

  • Metabolic Disease Research: By studying the effects of compounds on CAT activity, researchers can gain insights into the role of this enzyme in diseases like diabetes and obesity, and evaluate the therapeutic potential of targeting this pathway.[4]

The protocols and information provided herein offer a robust framework for the successful production and utilization of recombinant this compound in both basic research and drug discovery applications.

References

Application Notes and Protocols for Carnitine Acetyltransferase (CrAT) Inhibitor Screening Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carnitine Acetyltransferase (CrAT) is a pivotal mitochondrial enzyme that plays a crucial role in cellular energy metabolism.[1][2][3] It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, thereby regulating the acetyl-CoA/CoA ratio within the mitochondrial matrix.[2][4] This function is essential for maintaining metabolic flexibility, enabling the efficient utilization of both glucose and fatty acids for energy production.[2][4] Dysregulation of CrAT activity has been implicated in various metabolic diseases, including type 2 diabetes and obesity, making it a promising therapeutic target for drug development.[1][5]

These application notes provide a detailed protocol for a high-throughput inhibitor screening assay for CrAT. The described method is a continuous spectrophotometric rate determination assay, which is robust, reliable, and suitable for screening large compound libraries.

Principle of the Assay

The enzymatic activity of this compound is determined by monitoring the reaction between acetyl-L-carnitine and coenzyme A (CoA) to produce L-carnitine and acetyl-CoA. The formation of the thioester bond in acetyl-CoA results in an increase in absorbance at 233 nm.[6]

In the presence of a potential inhibitor, the rate of acetyl-CoA formation will decrease. The percentage of inhibition can be calculated by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control reaction. This allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Signaling Pathway of this compound

The following diagram illustrates the central role of this compound in the carnitine shuttle and its connection to fatty acid β-oxidation within the mitochondria.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Acylcarnitine Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 CoA Acetyl-CoA Acetyl-CoA CrAT CrAT Acetyl-CoA->CrAT Carnitine TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Acetylcarnitine Acetylcarnitine Acetylcarnitine->CACT Carnitine Carnitine CoA CoA CPT1 CPT1 CPT1->Acylcarnitine CoA CACT->Acylcarnitine Fatty Acyl-CoA Fatty Acyl-CoA CPT2->Fatty Acyl-CoA CrAT->Acetylcarnitine CoA Beta-Oxidation Beta-Oxidation Beta-Oxidation->Acetyl-CoA Fatty Acyl-CoA->Beta-Oxidation

Caption: Role of CrAT in mitochondrial metabolism.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified recombinant this compound (CrAT)

  • Substrates:

    • Acetyl-DL-carnitine hydrochloride

    • Coenzyme A (CoA), sodium salt

  • Buffer: 100 mM Tris-HCl, pH 8.0

  • Inhibitors: Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Equipment:

    • UV-transparent 96-well microplates

    • Microplate reader capable of measuring absorbance at 233 nm

    • Multichannel pipettes

    • Thermostatted incubator or plate reader

Reagent Preparation
  • Assay Buffer (100 mM Tris-HCl, pH 8.0): Prepare in deionized water and adjust the pH to 8.0 at 25°C with 1 M HCl.[6]

  • Substrate Stock Solutions:

    • 83.4 mM Acetyl-DL-carnitine: Prepare in deionized water.[6]

    • 11 mM Coenzyme A: Prepare fresh in deionized water.[6]

  • Enzyme Solution: Immediately before use, dilute the CrAT enzyme stock to the desired working concentration (e.g., 0.3 - 0.6 units/mL) in cold Assay Buffer.[6] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

  • Test Compound Solutions: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., 100% DMSO).

Assay Procedure for Enzyme Activity
  • Set up the reaction mixture in a UV-transparent 96-well plate. The final reaction volume is 200 µL.

  • Add the following reagents to each well in the indicated order:

ReagentVolume per wellFinal Concentration
Assay Buffer (100 mM Tris-HCl, pH 8.0)170 µL92 mM
Coenzyme A (11 mM)3.6 µL0.18 mM
Acetyl-DL-carnitine (83.4 mM)13.4 µL5.6 mM
  • Equilibrate the plate to 25°C for 5 minutes.

  • Initiate the reaction by adding 13.4 µL of the diluted enzyme solution.

  • Immediately start monitoring the increase in absorbance at 233 nm every 20-30 seconds for 5-10 minutes using a microplate reader.

Inhibitor Screening Protocol
  • Prepare the reaction mixture as described above, but with the inclusion of the test compounds.

  • Add the following reagents to each well:

ReagentVolume per well
Assay Buffer (100 mM Tris-HCl, pH 8.0)168 µL
Test Compound or Vehicle (e.g., DMSO)2 µL
Coenzyme A (11 mM)3.6 µL
Acetyl-DL-carnitine (83.4 mM)13.4 µL
  • Include the following controls on each plate:

    • 100% Activity Control (No Inhibitor): Contains the vehicle (e.g., DMSO) instead of the test compound.

    • Background Control (No Enzyme): Contains Assay Buffer instead of the enzyme solution to correct for any non-enzymatic reaction.

  • Pre-incubate the plate with the test compounds for 5-10 minutes at 25°C.

  • Initiate the reaction by adding 13.4 µL of the diluted enzyme solution to all wells except the background controls.

  • Monitor the absorbance at 233 nm as described for the enzyme activity assay.

Data Presentation

Data Analysis
  • Calculate the rate of reaction (ΔA233/min) from the linear portion of the absorbance versus time curve for each well.

  • Subtract the rate of the background control from all other rates.

  • Calculate the percentage of inhibition for each test compound concentration using the following formula:

    % Inhibition = [1 - (Rate with Inhibitor / Rate of 100% Activity Control)] x 100

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Sample Data Tables

Table 1: Kinetic Parameters of this compound

SubstrateKm (µM)Vmax (µmol/min/mg)
Acetyl-CoA240Data not available
L-Carnitine80 - 326Data not available
Butyryl-CoA499Data not available

Note: The provided Km values are from literature and may vary depending on the experimental conditions and enzyme source.[7][8]

Table 2: Inhibitor Screening Results

Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
Inhibitor A5.21.198
Inhibitor B12.80.995
Control Compound> 100-< 10

Experimental Workflow

The following diagram outlines the key steps in the this compound inhibitor screening assay.

InhibitorScreeningWorkflow start Start prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) start->prep_reagents prep_compounds Prepare Test Compounds (Serial Dilutions) start->prep_compounds plate_setup Set up 96-well Plate (Assay Buffer, Compounds, Substrates) prep_reagents->plate_setup prep_compounds->plate_setup pre_incubation Pre-incubate Plate (5-10 min at 25°C) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add CrAT Enzyme) pre_incubation->initiate_reaction read_absorbance Monitor Absorbance at 233 nm (5-10 min) initiate_reaction->read_absorbance data_analysis Data Analysis (Calculate % Inhibition) read_absorbance->data_analysis determine_ic50 Determine IC50 Values data_analysis->determine_ic50 end End determine_ic50->end

Caption: CrAT inhibitor screening workflow.

References

Determining the Substrate Specificity of Carnitine Acetyltransferase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine Acetyltransferase (CrAT) is a pivotal mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between L-carnitine and coenzyme A (CoA). This function is crucial for cellular energy metabolism, including the transport of acetyl units across mitochondrial membranes and the buffering of the acetyl-CoA/CoA ratio. The substrate specificity of CrAT is a critical determinant of its physiological roles and a key area of investigation in metabolic research and drug development. These application notes provide a comprehensive overview and detailed protocols for determining the substrate specificity of CrAT.

CrAT is known to exhibit a preference for short-chain acyl-CoAs, and its activity can be modulated by various factors, including the presence of other acyl-CoA species. Understanding the kinetic parameters of CrAT with a range of substrates is essential for elucidating its involvement in various metabolic pathways and its potential as a therapeutic target in diseases such as diabetes and obesity.[1][2]

Data Presentation: Substrate Specificity of this compound

The following tables summarize the kinetic parameters of CrAT with various acyl-CoA substrates, providing a quantitative comparison of its substrate preference.

Table 1: Relative Activity of this compound with Different Acyl-CoA Substrates

Substrate (Acyl-CoA)Chain LengthRelative Activity (%)Source
Acetyl-CoAC2100[1]
Propionyl-CoAC3~120[1]
Butyryl-CoAC4~150[1]
Hexanoyl-CoAC6Variable[2]
Octanoyl-CoAC8Low[3]
Decanoyl-CoAC10Low[3]
Palmitoyl-CoAC16Negligible/Inhibitory[1][4][5]

Note: Relative activities can vary depending on the species and experimental conditions.

Table 2: Kinetic Constants of this compound for Selected Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source
Acetyl-CoA10-50VariableVariable[6]
L-Carnitine~100VariableVariable[1]
Propionyl-CoAData not consistently reported
Butyryl-CoAData not consistently reported

Note: Kinetic constants are highly dependent on the enzyme source, purity, and assay conditions.

Experimental Protocols

Two primary methods for determining CrAT substrate specificity are detailed below: a spectrophotometric assay and a mass spectrometry-based assay.

Protocol 1: Spectrophotometric Determination of CrAT Activity

This method relies on the measurement of Coenzyme A (CoA) released during the transfer of an acyl group from acyl-CoA to L-carnitine. The free CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.[1]

Materials:

  • Purified or recombinant CrAT enzyme

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • EDTA

  • DTNB solution (e.g., 0.1 mM)

  • L-carnitine solution (e.g., 5 mM)

  • A panel of acyl-CoA substrates (e.g., acetyl-CoA, propionyl-CoA, butyryl-CoA, etc.) at a fixed concentration (e.g., 0.45 mM)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the Tris-HCl buffer, EDTA, and DTNB solution.

  • Add Enzyme: Add the purified enzyme, cell lysate, or isolated mitochondria to the reaction mixture.

  • Baseline Measurement: Incubate the mixture for 2 minutes and measure the baseline rate of DTNB reduction in the absence of L-carnitine.

  • Initiate the Reaction: Start the reaction by adding the L-carnitine solution.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm every 20 seconds for 10 minutes.

  • Test Different Substrates: Repeat steps 1-5 for each acyl-CoA substrate to be tested.

  • Calculate Activity: The rate of the reaction is proportional to the change in absorbance over time. The specific activity can be calculated using the molar extinction coefficient of the DTNB reduction product.

Protocol 2: Mass Spectrometry-Based Assay for Acylcarnitine Profiling

This highly sensitive and specific method allows for the direct quantification of the various acylcarnitine products formed by CrAT.[7]

Materials:

  • Purified recombinant human CrAT

  • Reaction buffer (e.g., containing Tris-HCl, EDTA)

  • L-carnitine

  • A panel of acyl-CoA substrates (saturated, unsaturated, branched-chain)

  • Internal standards (e.g., isotopically labeled acylcarnitines)

  • Acetonitrile (B52724) for protein precipitation

  • Electrospray ionization tandem mass spectrometer (ESI-MS/MS)

Procedure:

  • Enzymatic Reaction:

    • Incubate the purified CrAT enzyme with L-carnitine and an individual acyl-CoA substrate in the reaction buffer.

    • Perform reactions for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile containing the internal standards. This will precipitate the protein.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in a solvent suitable for MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the samples using an ESI-MS/MS system.

    • Use specific precursor and product ion pairs to detect and quantify each acylcarnitine species.

  • Data Analysis:

    • Calculate the concentration of each acylcarnitine product based on the signal intensity relative to the internal standard.

    • Determine the enzyme's activity towards each substrate by the amount of product formed per unit time.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_detection Detection Method cluster_analysis Data Analysis Enzyme Purified CrAT or Cell Lysate Reaction Incubation at Controlled Temperature Enzyme->Reaction Substrates Panel of Acyl-CoA Substrates Substrates->Reaction Carnitine L-Carnitine Carnitine->Reaction Spectro Spectrophotometry (e.g., DTNB assay) Reaction->Spectro Product Measurement MassSpec Mass Spectrometry (Acylcarnitine Profiling) Reaction->MassSpec Product Measurement Kinetics Determination of Kinetic Parameters (Km, Vmax) Spectro->Kinetics MassSpec->Kinetics Specificity Substrate Specificity Profile Kinetics->Specificity

Caption: Experimental workflow for determining CrAT substrate specificity.

G AcylCoA Acyl-CoA CrAT Carnitine Acetyltransferase AcylCoA->CrAT Carnitine L-Carnitine Carnitine->CrAT Acylcarnitine Acylcarnitine CrAT->Acylcarnitine CoA Coenzyme A CrAT->CoA

Caption: Enzymatic reaction catalyzed by this compound.

References

Application Notes and Protocols: Isolation of Mitochondria for CRAT Activity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in numerous diseases. Carnitine Acetyltransferase (CRAT) is a key mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between Coenzyme A (CoA) and L-carnitine.[1][2] This reaction is crucial for buffering the acetyl-CoA pool, transporting acetyl units across mitochondrial membranes, and maintaining metabolic flexibility.[1][3] Accurate measurement of CRAT activity is vital for studying metabolic diseases, drug toxicity, and the bioenergetic status of cells. This requires the isolation of pure, intact, and functionally active mitochondria.

These application notes provide detailed protocols for the isolation of high-quality mitochondria from both cultured cells and animal tissues using differential centrifugation. Additionally, methods for assessing the purity and integrity of the mitochondrial fraction are described, followed by a specific protocol for measuring CRAT enzymatic activity using a continuous spectrophotometric assay.

Isolation of Mitochondria

The most common method for isolating mitochondria is differential centrifugation, which separates organelles based on their size and density.[4] The process involves cell lysis, a low-speed centrifugation step to pellet nuclei and cell debris, followed by a high-speed centrifugation step to pellet the mitochondria.[4][5] All steps should be performed at 4°C with pre-chilled buffers and equipment to preserve mitochondrial integrity and enzymatic activity.[6]

Experimental Protocol 1: Isolation from Cultured Cells

This protocol is adapted for adherent or suspension cultured cells.[6][7]

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape and collect the cells. For suspension cells, directly pellet them. A starting amount of at least 1x10⁷ cells is recommended.[5] Centrifuge at 500-700 x g for 5 minutes at 4°C.[5][8]

  • Washing: Discard the supernatant and wash the cell pellet with 5-10 mL of ice-cold Phosphate Buffered Saline (PBS). Centrifuge again at 500 x g for 5 minutes at 4°C.[5]

  • Homogenization: Resuspend the cell pellet in 1-2 mL of ice-cold Mitochondria Isolation Buffer (MIB). Allow cells to swell on ice for 10 minutes.[6]

  • Cell Lysis: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Disrupt the cells with 15-30 gentle strokes of the pestle.[7] Monitor cell lysis using a microscope with Trypan Blue; optimal disruption is around 80%.[7]

  • Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 600-1,000 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and debris.[7][9][10]

  • High-Speed Centrifugation: Carefully transfer the supernatant containing mitochondria to a new pre-chilled tube. Centrifuge at 10,000-14,000 x g for 15-20 minutes at 4°C to pellet the mitochondria.[5][10] The resulting supernatant is the cytosolic fraction and can be saved for analysis.

  • Washing Mitochondria: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh, ice-cold MIB and repeat the high-speed centrifugation step (10,000 x g for 10 minutes at 4°C).[11]

  • Final Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. Resuspend it in a suitable buffer (e.g., Mitochondrial Storage Buffer or the buffer for the CRAT assay) for immediate use or storage at -80°C.

Experimental Protocol 2: Isolation from Animal Tissue (e.g., Liver)

This protocol is suitable for soft tissues like the liver.[11]

  • Tissue Preparation: Excise the tissue (e.g., 1-2 g of liver) and immediately place it in ice-cold Isolation Buffer I.[11] Mince the tissue finely with scissors and wash it several times with the buffer to remove blood.[11]

  • Homogenization: Transfer the minced tissue to a pre-chilled glass-Teflon homogenizer with 5-10 volumes of Isolation Buffer I. Homogenize with 6-8 slow passes.[11]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C.[4][11]

  • Supernatant Collection: Collect the supernatant, which contains the mitochondria. The pellet contains the crude nuclear fraction and can be re-homogenized to increase yield.[4]

  • High-Speed Centrifugation: Centrifuge the collected supernatant at 10,000-14,000 x g for 10 minutes at 4°C to pellet the mitochondria.[11]

  • Washing: Discard the supernatant. Wash the pellet by resuspending it in Isolation Buffer I and centrifuging again at 10,000 x g for 10 minutes. Repeat this wash step using Isolation Buffer II.[11]

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume (e.g., 0.5-1.0 mL) of Isolation Buffer II or a suitable storage buffer.[11]

Data Presentation: Buffer Compositions

Buffer NameComponentsFinal ConcentrationReference
Mitochondria Isolation Buffer (MIB) for Cells Sucrose200 mM[8]
Tris/MOPS, pH 7.410 mM[8]
EGTA/Tris1 mM[8]
Isolation Buffer I (for Tissue) Sucrose250 mM[11]
HEPES, pH 7.410 mM[11]
EGTA1 mM[11]
Isolation Buffer II (for Tissue) Mannitol225 mM[11]
Sucrose75 mM[11]
MOPS, pH 7.45 mM[11]
Mitochondrial Storage Buffer HEPES, pH 7.410 mM
Sucrose250 mM
ATP1 mM
Sodium Succinate5 mM
K₂HPO₄2 mM
DTT1 mM

Visualization: Mitochondrial Isolation Workflow

G cluster_start Starting Material start1 Cultured Cells homogenize Homogenization in Isolation Buffer start1->homogenize start2 Animal Tissue start2->homogenize low_speed Low-Speed Centrifugation (600-1,000 x g, 10 min) homogenize->low_speed supernatant1 Collect Supernatant (Contains Mitochondria) low_speed->supernatant1 Supernatant pellet1 Discard Pellet (Nuclei, Debris) low_speed->pellet1 Pellet high_speed High-Speed Centrifugation (10,000-14,000 x g, 15 min) supernatant1->high_speed supernatant2 Discard Supernatant (Cytosolic Fraction) high_speed->supernatant2 Supernatant pellet2 Wash Mitochondrial Pellet with Isolation Buffer high_speed->pellet2 Pellet final_pellet Final Mitochondrial Pellet pellet2->final_pellet G cluster_markers Analyze Marker Proteins mito_pellet Isolated Mitochondrial Fraction protein_assay Protein Quantification (BCA/Bradford) mito_pellet->protein_assay wb_analysis Western Blot Analysis mito_pellet->wb_analysis mito_marker Mitochondrial (e.g., COX IV, VDAC) cyto_marker Cytosolic (e.g., GAPDH) nuc_marker Nuclear (e.g., Lamin A/C) er_marker ER (e.g., Calnexin) result Assess Purity: High Mitochondrial Markers Low Contaminant Markers mito_marker->result cyto_marker->result nuc_marker->result er_marker->result G acetyl_carnitine Acetyl-L-Carnitine carnitine L-Carnitine acetyl_carnitine->carnitine crat CRAT (this compound) acetyl_carnitine->crat coa Coenzyme A (CoA-SH) coa->crat acetyl_coa Acetyl-CoA measurement Measured via Absorbance at 233 nm acetyl_coa->measurement crat->carnitine crat->acetyl_coa

References

Troubleshooting & Optimization

Technical Support Center: Carnitine Acetyltransferase (CrAT) In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with in vitro carnitine acetyltransferase (CrAT) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the most common in vitro CrAT activity assay?

A1: The most common in vitro assay for CrAT activity is a continuous spectrophotometric assay. The enzyme catalyzes the reversible reaction between L-carnitine and acetyl-CoA to form acetyl-L-carnitine and Coenzyme A (CoA). The production of CoA, which has a free sulfhydryl group, is monitored by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored product 2-nitro-5-thiobenzoate (TNB). The rate of TNB formation is measured by the increase in absorbance at 412 nm and is directly proportional to the CrAT activity.

Q2: My CrAT activity is very low or undetectable. What are the possible causes?

A2: Low or no CrAT activity can stem from several factors:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or handling. Always store enzymes at their recommended temperature and handle them on ice.

  • Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay may be suboptimal. The optimal pH for CrAT is generally around 8.0.[1]

  • Missing Essential Components: Ensure all necessary components (L-carnitine, acetyl-CoA, DTNB, and a suitable buffer) are present in the reaction mixture at the correct concentrations.

  • Presence of Inhibitors: Your sample or reagents may contain inhibitors of CrAT. See the section on inhibitors below for more details.

  • Low Enzyme Concentration: The concentration of your enzyme in the assay may be too low to produce a detectable signal. Try increasing the amount of enzyme.

Q3: The reaction rate is not linear. What does this indicate?

A3: A non-linear reaction rate in a continuous enzyme assay can indicate several issues:

  • Substrate Depletion: If the reaction proceeds for too long, the concentration of substrates (L-carnitine or acetyl-CoA) may decrease significantly, leading to a decrease in the reaction rate. It is crucial to measure the initial velocity of the reaction, typically within the first few minutes when less than 10% of the substrate has been consumed.[2]

  • Enzyme Instability: The enzyme may be unstable under the assay conditions, losing activity over time.

  • Product Inhibition: The accumulation of products (acetyl-L-carnitine or CoA) can inhibit the enzyme's activity.

  • Instrument Instability: The spectrophotometer lamp may be unstable, or the temperature control may be fluctuating.

Q4: What are some known inhibitors of CrAT?

A4: Several compounds are known to inhibit CrAT activity. These can be broadly categorized as:

  • Substrate Analogs and Competitive Inhibitors:

    • Malonyl-CoA: A key regulator of fatty acid metabolism, it can inhibit CrAT.[3]

    • Mildronate (3-(2,2,2-trimethylhydrazinium)-propionate): This cardioprotective drug is a competitive inhibitor with respect to L-carnitine.[4][5]

    • 2-Bromooctadecanoic acid: This compound can inhibit CrAT activity.[6]

    • Metabolites of 4-pentenoic acid: Specifically, 3-keto-4-pentenoyl-CoA has been shown to be an effective inhibitor.[1]

  • Allosteric and Mixed-Model Inhibitors:

    • Long-chain acyl-CoAs (e.g., palmitoyl-CoA): These act as direct mixed-model inhibitors of CrAT.[7][8][9] The inhibitory effect of palmitoyl-CoA is more potent at low L-carnitine concentrations.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No enzyme activity detected Inactive enzymeUse a fresh enzyme aliquot. Ensure proper storage and handling (on ice).
Omission of a critical reagentDouble-check the preparation of your reaction mixture to ensure all components are present.
Incorrect spectrophotometer wavelengthVerify that the spectrophotometer is set to measure absorbance at 412 nm for the DTNB-based assay.
Presence of a potent inhibitorTest for inhibitors by running a control with a known active CrAT enzyme and your sample buffer/reagents.
Low enzyme activity Suboptimal pH or temperatureOptimize the assay pH (around 8.0) and temperature (e.g., 25°C or 37°C, ensure consistency).[1]
Low substrate concentrationEnsure substrate concentrations are at or above their Km values to approach Vmax.
Insufficient enzyme concentrationIncrease the concentration of the enzyme in the assay.
Improperly thawed reagentsThaw all components completely and mix gently before use.
High background signal (high absorbance in the blank) Spontaneous reaction of DTNBPrepare fresh DTNB solution. Ensure the buffer does not contain reducing agents that can react with DTNB.
Contaminated reagentsUse high-purity water and reagents.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or measure the initial rate over a shorter time period.[2]
Enzyme instabilityCheck the stability of the enzyme in the assay buffer over time. Consider adding stabilizing agents like BSA if appropriate.
Spectrophotometer driftAllow the spectrophotometer lamp to warm up and stabilize before starting measurements.
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for the reaction components.
Temperature fluctuationsEnsure the cuvette holder is properly thermostatted and the temperature is stable.
Sample inhomogeneityEnsure your enzyme sample is well-mixed before aliquoting.

Experimental Protocols

Standard Spectrophotometric Assay for CrAT Activity

This protocol is adapted from established methods for measuring CrAT activity.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • L-carnitine solution

  • Acetyl-CoA solution

  • DTNB solution

  • Purified CrAT enzyme or sample containing CrAT

  • Spectrophotometer capable of reading at 412 nm with temperature control

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the Tris-HCl buffer, L-carnitine, and DTNB.

  • Equilibrate: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for several minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add acetyl-CoA to the cuvette to start the reaction.

  • Monitor absorbance: Immediately begin monitoring the increase in absorbance at 412 nm over time (e.g., for 5-10 minutes).

  • Calculate activity: Determine the initial rate of the reaction (ΔA412/min) from the linear portion of the curve. Use the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹) to calculate the rate of CoA production and, consequently, the CrAT activity.

Note: The final concentrations of the reagents in the assay will need to be optimized for your specific enzyme and experimental conditions.

Quantitative Data Summary

Parameter Substrate/Inhibitor Value Organism/Source Reference
Optimal pH -~8.0Pigeon breast muscle[1]
Km L-carnitineVaries with pHPigeon breast muscle[1]
Km Acetyl-CoAVaries with pHPigeon breast muscle[1]
IC50 Palmitoyl-CoA~30.6 µMPurified pigeon CrAT[7]
Ki Mildronate1.6 mM-[4][5]

Visualizations

Experimental Workflow for CrAT Activity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrates, DTNB) mix Prepare Reaction Mixture (Buffer, L-Carnitine, DTNB) reagents->mix enzyme Prepare Enzyme Sample enzyme->mix equilibrate Equilibrate at Assay Temperature mix->equilibrate start Initiate with Acetyl-CoA equilibrate->start measure Monitor A412 Increase start->measure rate Determine Initial Rate (ΔA/min) measure->rate activity Calculate CrAT Activity rate->activity

Caption: Workflow for a standard spectrophotometric CrAT activity assay.

Troubleshooting Logic for Low CrAT Activity

G cluster_enzyme Enzyme Integrity cluster_assay Assay Conditions cluster_inhibitors Inhibitors start Low/No CrAT Activity check_storage Check Enzyme Storage and Handling start->check_storage check_reagents Verify Reagent Concentrations and Preparation start->check_reagents check_sample Test for Inhibitors in Sample start->check_sample run_positive_control Run Positive Control (Known Active Enzyme) check_storage->run_positive_control If storage is suspect check_ph_temp Confirm pH and Temperature check_reagents->check_ph_temp If reagents are correct

Caption: A logical approach to troubleshooting low CrAT activity.

Signaling Pathway Context of CrAT

G fatty_acids Fatty Acids beta_oxidation β-Oxidation fatty_acids->beta_oxidation glucose Glucose glycolysis Glycolysis glucose->glycolysis pyruvate Pyruvate glycolysis->pyruvate pdh Pyruvate Dehydrogenase (PDH) pyruvate->pdh acetyl_coa Mitochondrial Acetyl-CoA Pool pdh->acetyl_coa beta_oxidation->acetyl_coa tca TCA Cycle acetyl_coa->tca crat CrAT acetyl_coa->crat acetylcarnitine Acetylcarnitine (Efflux from Mitochondria) crat->acetylcarnitine

Caption: CrAT's role in buffering the mitochondrial acetyl-CoA pool.

References

Technical Support Center: Optimizing CRAT Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carnitine O-acetyltransferase (CRAT) activity assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a CRAT activity assay?

A1: The optimal pH for CRAT activity is generally within the range of 7.8 to 8.0.[1][2][3] Most protocols utilize a Tris-based buffer to maintain this pH.[1][2][4] While the maximum velocity (Vmax) of the reaction is relatively constant between pH 6.0 and 8.8, substrate binding can be pH-dependent.[5] It is crucial to ensure your buffer has adequate buffering capacity to maintain a stable pH throughout the assay.

Q2: What are the recommended starting concentrations for substrates in a CRAT activity assay?

A2: Recommended starting concentrations for substrates can vary depending on the specific experimental goals (e.g., determining enzyme kinetics or routine activity measurement). However, common starting points are:

  • L-carnitine: 5 mM[1][3]

  • Acetyl-CoA: 0.1 mM to 0.45 mM[1][3][6]

For kinetic studies, it is advisable to perform substrate titration experiments to determine the Michaelis constant (Km) for your specific enzyme and conditions.

Q3: My CRAT activity is lower than expected. What are some potential causes?

A3: Several factors can lead to lower-than-expected CRAT activity. Consider the following troubleshooting steps:

  • Sub-optimal pH: Verify the pH of your assay buffer. Deviations from the optimal pH of 7.8-8.0 can reduce enzyme activity.[1][2][3]

  • Incorrect Substrate Concentrations: Ensure that substrate concentrations are not limiting. If concentrations are well below the Km, the reaction rate will be proportionally lower.

  • Enzyme Inactivation: Improper storage or handling of the CRAT enzyme can lead to a loss of activity. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Presence of Inhibitors: Certain compounds can inhibit CRAT activity. A notable example is palmitoyl-CoA, a long-chain acyl-CoA, which acts as a mixed-model inhibitor.[1] If your sample contains lipids, this could be a source of inhibition.

  • Assay Temperature: While many protocols are performed at room temperature (around 25°C), enzyme activity is temperature-dependent.[2] Ensure a consistent and appropriate temperature is maintained. For human enzymes, the optimal temperature is typically around 37°C.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during your CRAT activity assay experiments.

Issue 1: High Background Signal or Non-linear Reaction Rate

High background signal or a non-linear reaction rate can be caused by several factors. The following workflow can help diagnose and resolve the issue.

A High Background or Non-Linear Rate B Check for interfering substances in sample A->B C Check for substrate instability B->C No E Sample contains reducing agents or detergents B->E Yes D Optimize enzyme concentration C->D No G Acetyl-CoA hydrolysis C->G Yes I Enzyme concentration too high D->I Yes F Pre-treat sample or use a compatible assay kit E->F H Prepare fresh substrate solutions G->H J Perform enzyme titration to find optimal concentration I->J

Caption: Troubleshooting workflow for high background signal.

Issue 2: Low or No CRAT Activity Detected

If you are observing low or no CRAT activity, the following points should be investigated.

Potential CauseRecommended Action
Inactive Enzyme Verify the activity of a positive control. If the control also shows low activity, the enzyme may be inactive. Obtain a new batch of enzyme.
Incorrect Buffer pH Prepare a fresh buffer solution and carefully verify the pH is between 7.8 and 8.0.[1][2][3]
Substrate Degradation Acetyl-CoA can be unstable. Prepare fresh substrate solutions before each experiment.
Presence of Inhibitors If your samples are derived from tissues with high lipid content, consider the inhibitory effect of long-chain acyl-CoAs like palmitoyl-CoA.[1] Sample purification may be necessary.
Insufficient Substrate Ensure substrate concentrations are adequate. For kinetic analyses, a range of concentrations bracketing the expected Km should be tested.

Experimental Protocols

Standard CRAT Activity Assay Protocol

This protocol is a common method for measuring CRAT activity spectrophotometrically. The assay measures the production of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.[1][3]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8[1]

  • DTNB solution: 0.1 mM in Assay Buffer[1]

  • Acetyl-CoA solution: 0.45 mM in Assay Buffer[6]

  • L-carnitine solution: 5 mM in Assay Buffer[1][3]

  • CRAT enzyme sample (e.g., purified enzyme, cell lysate, or isolated mitochondria)

Procedure:

  • In a microplate well or cuvette, combine the Assay Buffer, DTNB solution, and the CRAT enzyme sample.

  • Add the Acetyl-CoA solution to the mixture.

  • Incubate for a short period to establish a baseline rate by measuring the absorbance at 412 nm in the absence of carnitine.[1]

  • Initiate the reaction by adding the L-carnitine solution.

  • Immediately begin monitoring the increase in absorbance at 412 nm over time. Record readings every 20 seconds for 10 minutes.[1]

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

Buffer and Substrate Optimization Strategy

To ensure optimal assay conditions, it is recommended to perform a systematic optimization of buffer pH and substrate concentrations.

Start Start Optimization A Prepare a range of Tris buffers (pH 7.0-9.0) Start->A B Perform CRAT assay at each pH with fixed substrate concentrations A->B C Determine optimal pH (highest activity) B->C D Vary Acetyl-CoA concentration at optimal pH C->D E Determine Km for Acetyl-CoA D->E F Vary L-carnitine concentration at optimal pH and saturating Acetyl-CoA E->F G Determine Km for L-carnitine F->G End Optimized Conditions Established G->End

Caption: Workflow for optimizing buffer and substrate conditions.

Data Presentation

Table 1: Recommended Buffer Conditions for CRAT Activity Assay
ComponentConcentrationpHReference
Tris50-100 mM7.8-8.0[1][2]
EDTA1 mM7.8[1]
Table 2: Common Inhibitors of CRAT Activity
InhibitorType of InhibitionIC50 (µM)Reference
Palmitoyl-CoAMixed-model30.6 (purified pigeon CRAT)[1]
Palmitoyl-CoAMixed-model65 (isolated mouse mitochondria)[1]
Oleoyl-CoASimilar to Palmitoyl-CoA-[1]

References

Technical Support Center: Carnitine Acetyltransferase (CrAT) Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific bands in carnitine acetyltransferase (CrAT) Western blots.

Troubleshooting Guide: Reducing Non-Specific Bands

This guide addresses common issues leading to non-specific bands in your CrAT Western blot experiments.

Question: I am observing multiple non-specific bands in my CrAT Western blot. What are the potential causes and how can I resolve this?

Answer:

Non-specific bands in a Western blot for CrAT can arise from several factors, ranging from antibody concentrations to procedural steps. Below is a systematic guide to pinpoint and address the issue.

Antibody Concentrations

Inappropriately high concentrations of primary or secondary antibodies are a frequent cause of non-specific binding.

  • Primary Antibody Concentration is Too High: This can lead to the antibody binding to proteins with similar epitopes to CrAT.[1][2][3]

    • Solution: Optimize the primary antibody concentration by performing a dot blot or running a series of dilutions.[4][5][6] Start with the manufacturer's recommended dilution and test a range around it (e.g., 1:500, 1:1000, 1:2000, 1:5000).[7]

  • Secondary Antibody Concentration is Too High: Excess secondary antibody can bind non-specifically to the membrane and other proteins.[1]

    • Solution: Titrate the secondary antibody to determine the optimal dilution. A common starting range is 1:5000 to 1:20,000.[7][8] You can also run a control lane with only the secondary antibody to check for non-specific binding.

Blocking Step

Ineffective blocking of the membrane can leave sites open for non-specific antibody binding.

  • Inadequate Blocking: The blocking buffer may not be optimal for your specific primary antibody or may not have been incubated for a sufficient amount of time.[3]

    • Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider trying different blocking agents. While non-fat dry milk is common, Bovine Serum Albumin (BSA) may be a better choice for some antibodies.[9][10]

Washing Steps

Insufficient washing will not adequately remove unbound primary and secondary antibodies, leading to high background and non-specific bands.

  • Insufficient Washing: Wash times may be too short, or the number of washes may be inadequate.[2]

    • Solution: Increase the number and duration of washes. For example, perform 3-5 washes of 5-10 minutes each with gentle agitation.[2] Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer can also help reduce non-specific binding.[2]

Sample Preparation and Loading

Issues with your protein sample can also contribute to the appearance of non-specific bands.

  • Protein Degradation: If your protein samples are not handled properly, CrAT can be degraded by proteases, leading to bands at a lower molecular weight.[2]

    • Solution: Always work with fresh samples and add protease inhibitors to your lysis buffer.[2]

  • High Protein Load: Overloading the gel with too much protein can cause "ghost" bands and increase the likelihood of non-specific antibody binding.[2]

    • Solution: Determine the protein concentration of your lysate and aim to load between 20-30 µg of total protein per lane for cell lysates.[2]

Frequently Asked Questions (FAQs)

Q1: Should I use a monoclonal or polyclonal antibody for CrAT detection?

A1: Polyclonal antibodies, by nature, can sometimes bind to multiple epitopes, which may increase the chances of non-specific bands. If you are experiencing significant issues with non-specific binding with a polyclonal antibody, switching to a monoclonal antibody that recognizes a single epitope on CrAT could resolve the issue.[2]

Q2: Can the type of membrane I use affect non-specific binding?

A2: Yes. Polyvinylidene difluoride (PVDF) membranes have a higher protein binding capacity, which can lead to higher sensitivity but also potentially more background compared to nitrocellulose membranes. If your protein is abundant, switching to a nitrocellulose membrane might help reduce non-specific signal.

Q3: My CrAT antibody is for a phosphorylated target. Does this change my choice of blocking buffer?

A3: Absolutely. If you are using a phospho-specific antibody, you should avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein, which can be recognized by the anti-phospho antibody and lead to high background. In this case, BSA is the preferred blocking agent.[9][10]

Q4: I see bands at approximately double the expected molecular weight for CrAT. What could be the cause?

A4: This could be due to the formation of protein dimers or multimers that were not fully denatured during sample preparation.[2] To address this, ensure your sample buffer contains a sufficient concentration of reducing agents (like DTT or β-mercaptoethanol) and consider boiling your samples for 5-10 minutes before loading to disrupt these interactions.[2]

Data Presentation

The following tables provide illustrative data on how different experimental conditions can affect the signal-to-noise ratio in a CrAT Western blot.

Table 1: Effect of Primary Antibody Dilution on Signal-to-Noise Ratio

Primary Antibody DilutionTarget Band Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
1:500950015006.3
1:1000820080010.3
1:2000650045014.4
1:5000350030011.7

Table 2: Comparison of Different Blocking Buffers

Blocking BufferTarget Band Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
5% Non-Fat Dry Milk in TBST810075010.8
5% BSA in TBST780050015.6
3% Fish Gelatin in TBST750060012.5
Commercial Protein-Free Blocker790040019.8

Table 3: Impact of Wash Duration on Background

Wash Protocol (3 washes)Target Band Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
2 minutes per wash830012006.9
5 minutes per wash820080010.3
10 minutes per wash810055014.7
15 minutes per wash790040019.8

Experimental Protocols

Detailed Protocol for this compound (CrAT) Western Blot

This protocol is designed to provide a robust starting point for the detection of CrAT while minimizing non-specific bands.

1. Sample Preparation

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Add Laemmli sample buffer to the desired amount of protein (20-30 µg) and heat at 95-100°C for 5-10 minutes.

2. Gel Electrophoresis

  • Load samples into the wells of a 10-12% SDS-PAGE gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

4. Blocking

  • Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.[9]

5. Primary Antibody Incubation

  • Dilute the anti-CrAT primary antibody in 5% BSA in TBST to the optimized concentration (e.g., 1:1000 - 1:2000).

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

6. Washing

  • Wash the membrane three times for 10 minutes each with TBST at room temperature with vigorous agitation.[2]

7. Secondary Antibody Incubation

  • Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST to its optimal concentration (e.g., 1:10,000).

  • Incubate the membrane for 1 hour at room temperature with gentle agitation.

8. Final Washes

  • Repeat the washing step as described in step 6.

9. Detection

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the signal using a chemiluminescence imaging system or X-ray film.

Visualizations

Signaling Pathway

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Acylcarnitine_cyto Acylcarnitine CPT1->Acylcarnitine_cyto CACT CACT (Translocase) Acylcarnitine_cyto->CACT Acylcarnitine_mito Acylcarnitine CACT->Acylcarnitine_mito Carnitine Carnitine CACT->Carnitine CPT2 CPT2 Acylcarnitine_mito->CPT2 AcylCoA_mito Fatty Acyl-CoA CPT2->AcylCoA_mito BetaOxidation β-Oxidation AcylCoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA CrAT CrAT AcetylCoA->CrAT Acetylcarnitine Acetylcarnitine CrAT->Acetylcarnitine CoA CoA CrAT->CoA Acetylcarnitine->CACT Carnitine->CrAT

Caption: Carnitine shuttle and the role of CrAT in fatty acid metabolism.

Experimental Workflow

WesternBlotWorkflow SamplePrep 1. Sample Preparation (Lysis, Protein Quantification) Electrophoresis 2. SDS-PAGE (Protein Separation) SamplePrep->Electrophoresis Transfer 3. Protein Transfer (Gel to Membrane) Electrophoresis->Transfer Blocking 4. Blocking (5% BSA in TBST) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (Anti-CrAT) Blocking->PrimaryAb Washing1 6. Washing (3x 10 min in TBST) PrimaryAb->Washing1 SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated) Washing1->SecondaryAb Washing2 8. Final Washing (3x 10 min in TBST) SecondaryAb->Washing2 Detection 9. Detection (ECL Substrate) Washing2->Detection Analysis 10. Image Analysis Detection->Analysis

Caption: Optimized Western blot workflow for CrAT detection.

References

CRAT ELISA Technical Support Center: Troubleshooting High Background

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Carnitine O-Acetyltransferase (CRAT) ELISA. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, with a specific focus on addressing high background signals.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions related to high background in CRAT ELISA assays.

Q1: What are the primary causes of high background in my CRAT ELISA?

High background in an ELISA can stem from several factors, broadly categorized as issues with reagents, procedural steps, or non-specific binding.[1][2] Key contributors include:

  • Insufficient Washing: Inadequate removal of unbound reagents is a frequent cause of high background.[2][3][4]

  • Sub-optimal Antibody Concentrations: Using primary or secondary antibody concentrations that are too high can lead to non-specific binding.[4]

  • Ineffective Blocking: If the blocking buffer does not adequately cover all non-specific binding sites on the plate, antibodies can adhere to these sites, causing a high background signal.[5][6]

  • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with components of the blocking buffer.[3][7]

  • Prolonged Incubation Times: Exceeding the recommended incubation times can increase non-specific binding.[3][8]

  • Contamination: Contamination of reagents, buffers, or the plate itself can lead to elevated background readings.[3]

  • Substrate Issues: The substrate solution may have been exposed to light or become contaminated, leading to spontaneous color development.[7][8]

Q2: How can I determine the specific cause of the high background in my assay?

A systematic approach is the best way to pinpoint the source of the high background. We recommend running a series of control experiments. A logical troubleshooting workflow is outlined below.

Troubleshooting Workflow

This workflow is designed to help you systematically identify and resolve the cause of high background in your CRAT ELISA.

ELISA_Troubleshooting CRAT ELISA High Background Troubleshooting start High Background Observed check_washing Review Washing Protocol (Volume, Repetitions, Soak Time) start->check_washing control_no_sample Run Control: No Sample check_washing->control_no_sample If problem persists control_no_primary Run Control: No Primary Antibody control_no_sample->control_no_primary Background still high optimize_blocking Optimize Blocking Buffer (Agent, Concentration, Time) control_no_sample->optimize_blocking Background low control_no_secondary Run Control: No Secondary Antibody control_no_primary->control_no_secondary Background still high optimize_antibodies Titrate Antibodies (Primary & Secondary) control_no_primary->optimize_antibodies Background low (Primary Ab issue) control_no_secondary->optimize_antibodies Background low (Secondary Ab issue) check_reagents Check Reagents (Substrate, Buffers) control_no_secondary->check_reagents Background still high (Substrate issue) issue_resolved Issue Resolved optimize_blocking->issue_resolved optimize_antibodies->issue_resolved check_reagents->issue_resolved

Caption: A flowchart to systematically troubleshoot high background in CRAT ELISA.

Detailed Troubleshooting Guides & Experimental Protocols

Here are detailed protocols for the key troubleshooting steps.

Optimizing the Washing Protocol

Insufficient washing is a common culprit for high background.[2][3][4] This protocol will help you ensure your washing steps are effective.

Methodology:

  • Increase Wash Volume: Ensure that each well is completely filled with wash buffer during each wash step, typically 300-350 µL for a 96-well plate.

  • Increase Number of Washes: Increase the number of wash cycles from the standard 3-4 washes to 5-6 washes.

  • Introduce a Soaking Step: After adding the wash buffer, allow the plate to soak for 30-60 seconds before aspirating.[9] This can help to more effectively remove unbound reagents.

  • Ensure Complete Aspiration: After the final wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual wash buffer.

Data Presentation: Example Washing Protocol Variations

ParameterStandard ProtocolOptimized Protocol 1Optimized Protocol 2
Wash Buffer Volume 300 µL/well350 µL/well350 µL/well
Number of Washes 456
Soaking Time None30 seconds60 seconds
Expected Outcome High BackgroundReduced BackgroundLowest Background
Optimizing the Blocking Buffer

An effective blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface.[5][6]

Methodology:

  • Test Different Blocking Agents: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and commercially available blocking buffers. Prepare 1-5% solutions of BSA and non-fat dry milk in your wash buffer (e.g., PBS-T).

  • Optimize Blocking Time and Temperature: Incubate the plate with the blocking buffer for different durations (e.g., 1 hour, 2 hours, overnight at 4°C) and at different temperatures (room temperature vs. 37°C).

  • Run a Control Experiment: To test the effectiveness of your blocking, run a control plate with no sample or primary antibody and observe the background signal with different blocking conditions.

Data Presentation: Example Blocking Buffer Optimization

Blocking AgentConcentrationIncubation TimeIncubation Temp.Resulting Background (OD)
BSA1%1 hourRoom Temp0.35
BSA3%2 hoursRoom Temp0.15
Non-fat Dry Milk5%1 hour37°C0.20
Commercial Buffer XAs recommended1 hourRoom Temp0.12
Antibody Concentration Titration

Using an excessive concentration of either the primary or secondary antibody can lead to non-specific binding and high background.[4]

Methodology:

  • Primary Antibody Titration: Prepare a series of dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000) in your antibody dilution buffer. Run the ELISA with these different concentrations while keeping the secondary antibody concentration constant.

  • Secondary Antibody Titration: Once the optimal primary antibody concentration is determined, perform a similar titration for the secondary antibody (e.g., 1:2000, 1:5000, 1:10000, 1:20000).

  • Analyze the Signal-to-Noise Ratio: For each titration, calculate the signal-to-noise ratio (Signal of a known standard / Signal of the blank well). The optimal antibody concentration will give a high signal-to-noise ratio with a low background.

Data Presentation: Example Secondary Antibody Titration

Secondary Ab DilutionBlank Well ODStandard Well ODSignal-to-Noise Ratio
1:20000.652.503.8
1:50000.302.107.0
1:100000.151.5010.0
1:200000.080.759.4

Signaling Pathways and Experimental Workflows

Visualizing the experimental workflow can help in understanding the critical steps where high background can be introduced.

ELISA_Workflow CRAT Sandwich ELISA Workflow plate_coating 1. Plate Coating (Capture Antibody) washing1 2. Washing plate_coating->washing1 blocking 3. Blocking (Prevents Non-specific Binding) washing1->blocking washing2 4. Washing blocking->washing2 add_sample 5. Add Sample (Contains CRAT) washing2->add_sample washing3 6. Washing add_sample->washing3 add_detection_ab 7. Add Detection Antibody washing3->add_detection_ab washing4 8. Washing add_detection_ab->washing4 add_enzyme_conjugate 9. Add Enzyme Conjugate washing4->add_enzyme_conjugate washing5 10. Washing add_enzyme_conjugate->washing5 add_substrate 11. Add Substrate (Color Development) washing5->add_substrate stop_reaction 12. Stop Reaction add_substrate->stop_reaction read_plate 13. Read Plate (Measure OD) stop_reaction->read_plate

Caption: A step-by-step workflow for a typical CRAT sandwich ELISA.

By following these troubleshooting guides and protocols, you should be able to effectively diagnose and resolve issues with high background in your CRAT ELISA experiments, leading to more accurate and reliable data.

References

interpreting unexpected results from CRAT kinetic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carnitine Acetyltransferase (CRAT) kinetic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results from their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during CRAT kinetic assays in a question-and-answer format.

Issue 1: Lower Than Expected or No Enzyme Activity

Q1: I am not observing any CRAT activity, or the activity is significantly lower than expected. What are the possible causes and solutions?

A1: This is a common issue that can stem from several factors related to the enzyme, substrates, or assay conditions. A systematic troubleshooting approach is recommended.[1][2]

Troubleshooting Steps:

  • Enzyme Integrity:

    • Improper Storage: Ensure the CRAT enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.[1]

    • Enzyme Inactivation: Confirm that no inactivating agents are present in your assay buffer. For example, some substances can interfere with the assay and should be avoided in sample preparations.[3]

  • Substrate and Reagent Issues:

    • Substrate Degradation: Prepare fresh substrate solutions (Acetyl-CoA and L-Carnitine) as they can degrade over time.

    • Incorrect Concentrations: Double-check the concentrations of all substrates and reagents. An error in dilution can significantly impact the reaction rate.

    • Reagent Omission: Systematically verify that all necessary components were added to the reaction mixture in the correct order.[4]

  • Assay Conditions:

    • Suboptimal pH: CRAT activity is pH-dependent. The optimal pH for CRAT from pigeon breast muscle is between 7.3 and 8.0.[5][6][7] A significant deviation from this range can lead to reduced activity due to changes in the enzyme's secondary structure.[8]

    • Incorrect Temperature: Most enzyme assays are sensitive to temperature. Ensure your assay is performed at the specified temperature, typically 25°C.[9] Using ice-cold buffers can significantly slow down or inhibit enzyme activity.[1]

  • Instrument Settings:

    • Incorrect Wavelength: Verify that the spectrophotometer is set to the correct wavelength for detecting the product of your specific assay. For continuous spectrophotometric assays monitoring the formation of CoA, the absorbance is often measured at 412 nm (with DTNB) or 233 nm for the thioester bond cleavage.[9][10]

Logical Flow for Troubleshooting Low/No Activity:

low_activity_troubleshooting start Low or No CRAT Activity Detected check_enzyme Verify Enzyme Integrity (Storage, Freeze-Thaw) start->check_enzyme check_reagents Check Substrates & Reagents (Freshness, Concentration) check_enzyme->check_reagents Enzyme OK check_conditions Assess Assay Conditions (pH, Temperature) check_reagents->check_conditions Reagents OK check_instrument Confirm Instrument Settings (Wavelength) check_conditions->check_instrument Conditions OK resolve Activity Restored check_instrument->resolve Settings OK

Caption: Troubleshooting workflow for low or no CRAT activity.

Issue 2: Non-Linear Reaction Progress Curve

Q2: My reaction progress curve is not linear. What does this indicate and how can I fix it?

A2: A non-linear progress curve is a common observation in enzyme kinetics and can be due to several factors. It is crucial to perform assays under initial velocity conditions, where less than 10% of the substrate has been converted to product, to ensure linearity.

Potential Causes and Solutions:

  • Substrate Depletion: If the reaction proceeds for too long, the substrate concentration will decrease, leading to a reduction in the reaction rate.

    • Solution: Reduce the reaction time or decrease the enzyme concentration to ensure you are measuring the initial velocity.

  • Substrate Inhibition: High concentrations of substrates can sometimes inhibit the enzyme. Long-chain acyl-CoA derivatives are known potent reversible inhibitors of CRAT.[11]

    • Solution: Perform the assay with varying substrate concentrations to determine if substrate inhibition is occurring.

  • Product Inhibition: As the product accumulates, it can bind to the enzyme and inhibit its activity.

    • Solution: Measure the initial reaction rate where the product concentration is negligible.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a decrease in activity over time.

    • Solution: Check the stability of CRAT in your assay buffer over the time course of the experiment.

Data Interpretation: A non-linear progress curve where the rate decreases over time is often indicative of substrate depletion or product inhibition. An initial lag phase followed by an increase in rate may suggest a slow conformational change in the enzyme upon substrate binding.

Issue 3: High Background Signal

Q3: I am observing a high background signal in my negative control wells. What could be causing this?

A3: A high background signal can mask the true enzyme activity and lead to inaccurate results. It is important to identify and minimize the source of the background.

Common Sources and Troubleshooting:

  • Substrate Instability: One of the substrates may be unstable and spontaneously break down, leading to a signal in the absence of the enzyme.

    • Solution: Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation.[12]

  • Contaminating Enzymes: The enzyme preparation or one of the reagents may be contaminated with an enzyme that can act on the substrate or cause a colorimetric change.

    • Solution: Ensure the purity of your CRAT enzyme preparation. Use high-purity reagents.

  • Buffer Components: Some buffer components can interfere with the detection method. For example, reducing agents can interfere with assays that measure NAD+/NADH conversion.

    • Solution: Test for interference by incubating the buffer components with the detection reagents in the absence of the enzyme and substrates.

  • Incorrect Plate Type: For fluorescence-based assays, using a white or clear plate instead of a black plate can lead to high background due to light scatter.[12]

    • Solution: Use the appropriate microplate for your assay type (e.g., black plates for fluorescence, clear plates for colorimetric assays).[3]

Issue 4: Inconsistent Replicates

Q4: My replicate wells show high variability. What are the likely causes?

A4: Poor reproducibility between replicates can compromise the reliability of your data. The source of variability is often related to technical execution.

Troubleshooting Inconsistent Replicates:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.

    • Solution: Ensure your pipettes are calibrated. Use fresh pipette tips for each replicate. When preparing serial dilutions, ensure thorough mixing at each step.

  • Inadequate Mixing: Failure to properly mix the reaction components in each well can lead to inconsistent results.

    • Solution: Gently mix the contents of each well after adding all components. Avoid introducing bubbles.

  • Edge Effects: In microplates, wells on the outer edges are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.

    • Solution: Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier. Use a plate sealer to minimize evaporation.

  • Temperature Gradients: Uneven heating across the microplate can cause variations in enzyme activity between wells.

    • Solution: Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction.

Data Presentation: CRAT Kinetic Parameters

The following table summarizes experimentally determined kinetic parameters for this compound from various sources.

SubstrateEnzyme SourceKm (µM)VmaxpHNotesReference
L-CarnitinePigeon Breast MuscleVaries with pH (pKa ~7.2)-6.0-9.0Michaelis constant is pH-dependent.[5][6]
Acetyl-CoAPigeon Breast MuscleVaries with pH (pKa ~6.4 and 8.25)Constant6.0-8.8Binding of Acetyl-CoA alters the pKa of an enzyme ionizing group.[5][6]
Acetyl-L-CarnitinePigeon Breast MuscleVaries with pH (pKa ~7.2)-6.0-9.0Similar pH dependence to L-Carnitine.[5][6]
CoASHPigeon Breast MuscleVaries with pH (pKa ~6.4 and 8.25)--Similar pH dependence to Acetyl-CoA.[5][6]
Short-chain acyl-CoAs (C2-C10)Recombinant Human---CRAT is active with short- to medium-chain acyl-CoAs.[11]
Long-chain acyl-CoAs (>C10)Recombinant Human---No activity observed.[11]

Experimental Protocols

Continuous Spectrophotometric Assay for CRAT Activity

This protocol is adapted from a standard method for determining CRAT activity by monitoring the formation of the thioester bond in acetyl-CoA at 233 nm.[7][9]

Materials:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 11 mM Coenzyme A (CoA) solution

  • 83.4 mM Acetyl-DL-Carnitine solution

  • This compound (CRAT) enzyme solution (0.3 - 0.6 units/mL in cold Tris-HCl buffer)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 233 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture as follows:

    • 2.65 mL of 100 mM Tris-HCl buffer, pH 8.0

    • 0.05 mL of 11 mM CoA solution

    • 0.20 mL of 83.4 mM Acetyl-DL-Carnitine solution

  • Blank Preparation: In a separate cuvette, prepare a blank by adding 2.75 mL of Tris-HCl buffer, 0.05 mL of CoA solution, and 0.20 mL of Acetyl-DL-Carnitine solution.

  • Equilibration: Mix the contents of the cuvettes by inversion and allow them to equilibrate to 25°C in the spectrophotometer.

  • Baseline Reading: Monitor the absorbance at 233 nm until a stable baseline is achieved.

  • Initiate Reaction: To the sample cuvette, add 0.10 mL of the CRAT enzyme solution.

  • Data Acquisition: Immediately mix by inversion and record the increase in absorbance at 233 nm for approximately 5 minutes.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA233/min) from the linear portion of the curve for both the test sample and the blank. The activity of the enzyme can then be calculated using the molar extinction coefficient of Acetyl-CoA at 233 nm (4.5 mM-1cm-1).

Experimental Workflow Diagram:

crat_assay_workflow prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) setup_rxn Set up Reaction Mixture (Buffer, CoA, Acetyl-DL-Carnitine) prep_reagents->setup_rxn setup_blank Set up Blank (No Enzyme) prep_reagents->setup_blank equilibrate Equilibrate to 25°C setup_rxn->equilibrate setup_blank->equilibrate read_baseline Read Baseline Absorbance at 233 nm equilibrate->read_baseline add_enzyme Add CRAT Enzyme to Sample read_baseline->add_enzyme record_data Record Absorbance Increase over Time add_enzyme->record_data analyze Calculate Enzyme Activity record_data->analyze

Caption: Workflow for a continuous spectrophotometric CRAT assay.

Positive and Negative Controls
  • Positive Control: A sample with a known amount of active CRAT enzyme should be included to confirm that the assay is working correctly.[13][14][15] Purified, commercially available CRAT is a suitable positive control.[13]

  • Negative Control (No-Enzyme): A reaction mixture containing all components except the CRAT enzyme. This control is essential to determine the rate of non-enzymatic reaction or substrate degradation, which contributes to the background signal.[12][14]

  • Negative Control (Inhibitor): A reaction containing a known inhibitor of CRAT, such as palmitoyl-CoA, can be used to demonstrate the specificity of the assay.[11]

Signaling Pathways and Logical Relationships

Role of CRAT in Cellular Metabolism

CRAT plays a crucial role in buffering the mitochondrial acetyl-CoA pool, thereby linking fatty acid metabolism and glucose oxidation.[16][17] It facilitates the conversion of acetyl-CoA to acetyl-carnitine, which can be transported out of the mitochondria. This process is important for maintaining a pool of free Coenzyme A, which is essential for various metabolic pathways, including the TCA cycle and fatty acid β-oxidation.[18][19]

crat_metabolic_pathway cluster_mito Mitochondrial Matrix Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Fatty_Acyl_CoA->Acetyl_CoA β-Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acetyl_Carnitine Acetyl-Carnitine Acetyl_CoA->Acetyl_Carnitine CRAT CRAT CRAT Mitochondrion Mitochondrion Acetyl_Carnitine->Mitochondrion Transport

Caption: CRAT's central role in mitochondrial acetyl-CoA metabolism.

References

improving the reproducibility of carnitine acetyltransferase measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of carnitine acetyltransferase (CrAT) measurements.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the most common spectrophotometric assay for CrAT activity?

A1: The most common spectrophotometric assay for CrAT activity is based on the forward reaction where CrAT catalyzes the transfer of an acetyl group from acetyl-CoA to L-carnitine, producing acetyl-L-carnitine and Coenzyme A (CoA-SH). The free thiol group (-SH) of the released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound that can be measured spectrophotometrically at 412 nm.[1][2] The rate of TNB formation is directly proportional to the CrAT activity.

Q2: What are the typical kinetic parameters for human CrAT?

A2: The Michaelis-Menten constants (Km) for the substrates of human this compound have been reported to be approximately 37 µM for acetyl-CoA and 83 µM for L-carnitine.[2] These values are important for optimizing substrate concentrations in the assay to ensure accurate measurement of enzyme activity.

Q3: How should I store my purified CrAT enzyme to maintain its activity?

A3: Purified recombinant human CrAT is very stable in an aqueous solution. For long-term storage, it is recommended to keep the enzyme at -20°C, where it can retain full activity for at least two months.[2][3] Avoid repeated freeze-thaw cycles, which can lead to protein degradation and loss of activity.

Q4: Can I measure CrAT in different sample types?

A4: Yes, CrAT measurements can be performed on various biological samples, including tissue homogenates, cell lysates, and isolated mitochondria.[1] The sample preparation method, including the choice of lysis buffer and the use of techniques like freeze-fracturing and sonication, is crucial for obtaining accurate results.[1]

Troubleshooting Guide

Problem 1: Low or no detectable CrAT activity.

Possible Cause Troubleshooting Step
Inactive Enzyme Ensure the enzyme has been stored correctly at -20°C and that repeated freeze-thaw cycles have been avoided.[2][3] If possible, test the activity of a new enzyme aliquot or a positive control.
Incorrect Assay Buffer pH The optimal pH for the CrAT reaction is around 8.0.[4] Prepare the Tris buffer fresh and verify its pH at the assay temperature (e.g., 25°C).
Sub-optimal Substrate Concentrations Ensure that the concentrations of acetyl-CoA and L-carnitine are appropriate for the enzyme's Km values. Using concentrations far below the Km can result in low reaction rates.
Degraded Substrates Acetyl-CoA can be unstable. Prepare substrate solutions fresh and store them on ice during the experiment.
Presence of Inhibitors in the Sample Samples may contain endogenous inhibitors. See the section on "High background or interfering signals" for more details.

Problem 2: High background signal or non-linear reaction rate.

Possible Cause Troubleshooting Step
Non-enzymatic hydrolysis of Acetyl-CoA Acetyl-CoA can spontaneously hydrolyze, releasing CoA which then reacts with DTNB. To account for this, always include a blank reaction that contains all components except the enzyme or the substrate L-carnitine.[1] Subtract the rate of the blank reaction from the rate of the sample reaction.
Presence of other thiol-containing molecules The sample itself may contain free thiols that react with DTNB. A sample blank containing the sample and DTNB but no acetyl-CoA can help to quantify this background.
Substrate Inhibition High concentrations of long-chain acyl-CoAs, such as palmitoyl-CoA, can act as mixed-model inhibitors of CrAT.[1][5] If your sample is rich in lipids, this could be a source of inhibition. Consider sample purification steps to remove lipids.
Pre-incubation of CrAT with Acetyl-CoA Pre-incubating CrAT with acetyl-CoA before the addition of L-carnitine can lead to a significant decrease in the initial reaction rate.[6] It is recommended to initiate the reaction by adding L-carnitine or the enzyme solution last.

Problem 3: Poor reproducibility between replicates or experiments.

Possible Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme solution.
Temperature Fluctuations CrAT activity is temperature-dependent. Ensure that all reactions are carried out at a constant and controlled temperature. Use a thermostatted spectrophotometer.
Variability in Sample Preparation Standardize the sample preparation protocol to ensure consistency between samples. This includes using the same lysis buffer, sonication settings, and centrifugation steps.
Different Operators or Lab Conditions For optimal reproducibility, it is suggested that the assay be performed by the same operator under consistent laboratory conditions, including room temperature and humidity.[7][8]

Experimental Protocols

Spectrophotometric Assay for CrAT Activity

This protocol is based on the DTNB method.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8[1]

  • DTNB Solution: 0.1 mM DTNB in Assay Buffer[1]

  • Acetyl-CoA Solution: 0.45 mM Acetyl-CoA in Assay Buffer[1]

  • L-carnitine Solution: 5 mM L-carnitine in Assay Buffer[1]

  • Sample: Purified enzyme, cell lysate, or mitochondrial preparation in a suitable buffer.

Procedure:

  • Prepare a reaction mixture containing the Assay Buffer, DTNB solution, and Acetyl-CoA solution in a cuvette.

  • Add the sample (e.g., cell lysate or isolated mitochondria) to the reaction mixture.

  • Incubate the mixture for 2 minutes to establish a baseline rate.[1]

  • Initiate the reaction by adding the L-carnitine solution.

  • Immediately monitor the increase in absorbance at 412 nm for 10 minutes, taking readings every 20 seconds.[1]

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

  • Subtract the baseline rate from the reaction rate to determine the CrAT activity.

Quantitative Data Summary
Parameter Value Reference
Assay Wavelength 412 nm[1]
Assay Buffer 50 mM Tris, 1 mM EDTA, pH 7.8[1]
Acetyl-CoA Concentration 0.45 mM[1]
L-carnitine Concentration 5 mM[1]
DTNB Concentration 0.1 mM[1]
Km for Acetyl-CoA (human) 37 ± 3.3 µM[2]
Km for L-carnitine (human) 83 ± 5.5 µM[2]
IC50 of Palmitoyl-CoA (pigeon CrAT) 30.6 µM[1]
IC50 of Palmitoyl-CoA (recombinant rat CrAT) 178 µM[1]
IC50 of Palmitoyl-CoA (mouse mitochondria) 65 µM[1]

Visualizations

CrAT_Signaling_Pathway AcetylCoA Acetyl-CoA CrAT Carnitine Acetyltransferase (CrAT) AcetylCoA->CrAT PDH Pyruvate Dehydrogenase (PDH) AcetylCoA->PDH Inhibits LCarnitine L-Carnitine LCarnitine->CrAT Acetylcarnitine Acetylcarnitine CrAT->Acetylcarnitine CoA Coenzyme A (CoA-SH) CrAT->CoA CoA->PDH Activates GlucoseOxidation Glucose Oxidation PDH->GlucoseOxidation FattyAcidOxidation Fatty Acid Oxidation FattyAcidOxidation->AcetylCoA MitochondrialMatrix Mitochondrial Matrix

Caption: Role of CrAT in mitochondrial metabolism.

CrAT_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, DTNB, Acetyl-CoA, and L-Carnitine start->prep_reagents prep_sample Prepare Sample (e.g., cell lysate) start->prep_sample mix_reagents Add Buffer, DTNB, and Acetyl-CoA to cuvette prep_reagents->mix_reagents add_sample Add Sample to cuvette prep_sample->add_sample mix_reagents->add_sample baseline Measure baseline absorbance at 412 nm for 2 minutes add_sample->baseline start_reaction Initiate reaction with L-Carnitine baseline->start_reaction measure_rate Monitor absorbance increase at 412 nm for 10 minutes start_reaction->measure_rate calculate Calculate CrAT activity measure_rate->calculate end End calculate->end

Caption: Spectrophotometric CrAT assay workflow.

CrAT_Troubleshooting start Unexpected Result low_activity Low/No Activity? start->low_activity Yes high_background High Background? start->high_background No check_enzyme Check Enzyme Storage and Activity low_activity->check_enzyme Yes check_ph Verify Buffer pH low_activity->check_ph Yes check_substrates Check Substrate Concentration & Integrity low_activity->check_substrates Yes poor_reproducibility Poor Reproducibility? high_background->poor_reproducibility No run_blank Run Blanks (No Enzyme/Substrate) high_background->run_blank Yes check_inhibitors Consider Sample Inhibitors (e.g., Palmitoyl-CoA) high_background->check_inhibitors Yes check_preincubation Avoid Pre-incubation of Enzyme with Acetyl-CoA high_background->check_preincubation Yes check_pipetting Verify Pipette Calibration poor_reproducibility->check_pipetting Yes check_temp Ensure Constant Temperature poor_reproducibility->check_temp Yes standardize_prep Standardize Sample Preparation poor_reproducibility->standardize_prep Yes

Caption: Troubleshooting decision tree for CrAT assays.

References

Technical Support Center: Carnitine Acetyltransferase (CrAT) Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carnitine acetyltransferase (CrAT) gene expression analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the study of this crucial metabolic enzyme. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound (CrAT)?

A1: Carnitine O-acetyltransferase (CrAT) is a key enzyme in energy metabolism.[1] It catalyzes the reversible transfer of acetyl groups from acetyl-CoA to carnitine, forming acetyl-L-carnitine.[2] This process is vital for regulating the ratio of acetyl-CoA to free coenzyme A (CoA) within the cell, which influences the activity of several oxidative enzymes.[3] CrAT plays a crucial role in transporting fatty acids for beta-oxidation and is involved in the metabolism of branched-chain amino acids.[4][5]

Q2: Where is the CRAT gene located and what are its key characteristics?

A2: The CRAT gene in humans is located on chromosome 9q34.11.[6] The gene structure is similar in humans and other mammals, containing multiple exons.[7] Alternative splicing of the CRAT gene results in different transcript variants that can encode for distinct protein isoforms.[8] These isoforms may be localized to different subcellular compartments, including the mitochondria, peroxisomes, and endoplasmic reticulum.[4][8]

Q3: Why is studying CRAT gene expression important for my research?

A3: Dysregulation of CRAT gene expression and activity is implicated in a variety of pathological conditions. These include metabolic disorders like diabetes, neurodegenerative diseases such as Alzheimer's disease, and certain types of cancer.[2][5][6] Understanding the factors that influence CRAT expression can provide valuable insights into disease mechanisms and aid in the development of novel therapeutic strategies.[5]

Q4: What are the different isoforms of CrAT and how do they affect gene expression analysis?

A4: The CRAT gene produces multiple isoforms through alternative splicing, with at least three distinct variants identified.[4][8] These isoforms can have different subcellular localizations, such as mitochondria and peroxisomes.[4][9] When designing primers for qPCR or analyzing RNA-Seq data, it is crucial to be aware of these different transcripts to ensure you are measuring the isoform of interest or to account for potential variations in total CRAT expression. Some variants may have different 5' untranslated regions, which can affect primer binding.[7]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible qPCR results for CRAT gene expression.
Possible Cause Troubleshooting Step
Poor RNA QualityEnsure RNA has an A260/A280 ratio between 1.9-2.1.[10] Use a column-based purification kit and perform an RNase-free DNase step to avoid genomic DNA contamination.[10]
Suboptimal Primer DesignDesign primers that span exon-exon junctions to prevent amplification of contaminating genomic DNA.[11] Test 2-3 primer pairs to find the most efficient and specific set.[11] The optimal amplicon length should be between 80-250 bp.[11]
Inappropriate Reference GenesDo not use a single, unvalidated housekeeping gene. Test a panel of common reference genes (e.g., GAPDH, ACTB, B2M, 18S) and use a tool like geNorm or NormFinder to identify the most stable ones for your specific experimental conditions.
Presence of PCR InhibitorsResidual reagents from RNA extraction, such as phenol, can inhibit the PCR reaction.[10] Ensure thorough purification of your RNA samples.
Issue 2: Discrepancy between CRAT mRNA levels and CrAT protein levels or enzyme activity.
Possible Cause Troubleshooting Step
Post-transcriptional RegulationMicroRNAs (miRNAs) can regulate CRAT expression. For instance, downregulation of certain miRNAs has been shown to increase CrAT expression and activity.[6] Consider performing miRNA expression analysis to investigate this possibility.
Post-translational ModificationsCrAT protein activity can be modulated by post-translational modifications, which would not be reflected in mRNA levels.
Alternative SplicingDifferent isoforms of CrAT may have varying stability or catalytic activity.[7][8] Use isoform-specific primers or antibodies to investigate the expression of individual isoforms.
Subcellular LocalizationChanges in the subcellular distribution of CrAT protein could affect its function without altering overall protein levels.[4][9] Consider performing subcellular fractionation followed by Western blotting.
Issue 3: Difficulty in interpreting changes in CRAT gene expression in the context of broader metabolic pathways.
Possible Cause Troubleshooting Step
Complex Metabolic InterplayCRAT expression is interconnected with other metabolic pathways, including fatty acid oxidation and glucose metabolism.[3][12] Analyze the expression of other key genes in these pathways, such as carnitine palmitoyltransferases (CPT1 and CPT2) and acyl-CoA dehydrogenases.[13][14]
Lack of Metabolite DataChanges in gene expression do not always directly correlate with metabolic flux. Measure relevant metabolites like acetyl-CoA, acetylcarnitine, and free carnitine to gain a more complete picture of the metabolic state.[3][15]

Experimental Protocols

Protocol 1: RNA Extraction and Quality Control
  • Sample Collection and Storage:

    • For tissue samples, rinse with ice-cold PBS to remove excess blood, weigh, and either process immediately or snap-freeze in liquid nitrogen and store at -80°C.[10][16]

    • For cell cultures, centrifuge to pellet the cells, remove the supernatant, and store the cell pellet at -80°C.[10]

  • RNA Extraction:

    • Use a column-based RNA extraction kit (e.g., QIAGEN RNeasy) according to the manufacturer's instructions.[10]

    • Include an on-column RNase-free DNase digestion step to eliminate genomic DNA contamination.[10]

  • RNA Quality Control:

    • Measure the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.9 and 2.1.[10]

    • Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Look for distinct 18S and 28S ribosomal RNA bands.[17]

Protocol 2: Quantitative Real-Time PCR (qPCR) for CRAT Gene Expression
  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.[18]

  • Primer Design:

    • Design primers for your CRAT isoform of interest and selected reference genes. Primers should span an exon-exon junction.[11]

    • Example Human CRAT Primer Pair (NM_000755): Available from commercial suppliers.[19]

  • qPCR Reaction:

    • Prepare a reaction mix containing 1 µL of cDNA template (diluted 1:10), 0.8 µL of each primer (10 µM), 10 µL of 2x SYBR Green Master Mix, and nuclease-free water to a final volume of 20 µL.[17]

    • Use the following thermal cycling conditions: 95°C for 30 s, followed by 40 cycles of 95°C for 5 s and 60°C for 30 s.[17]

  • Data Analysis:

    • Generate a melt curve at the end of the reaction to verify the specificity of the amplification.[17]

    • Calculate the relative expression of CRAT using the ΔΔCt method, normalizing to the geometric mean of the most stable reference genes.

Data Presentation

Table 1: CRAT Gene Expression in Different Human Tissues (Example Data)

TissueRelative CRAT mRNA Expression (RPKM)
Testis76.6
Skeletal MuscleHigh
HeartModerate
LiverModerate
PancreasModerate
BrainWeak
PlacentaWeak
LungWeak
KidneyWeak
Data sourced from NCBI Gene Expression database.[6] RPKM: Reads Per Kilobase of transcript, per Million mapped reads.

Table 2: Primer Sequences for Human CRAT qPCR (Example)

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Amplicon Size (bp)
CRATAGTTGGAGGCTGAGGAGATGTCCAGGTAGAAGCCAGGAAG150
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC226
ACTBAGAGCTACGAGCTGCCTGACAGCACTGTGTTGGCGTACAG186
Note: These are example primer sequences and should be validated in your specific experimental system.

Mandatory Visualizations

Carnitine_Shuttle_and_CrAT_Function cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix cluster_membrane LCFA Long-Chain Fatty Acid LCFA_CoA Long-Chain Acyl-CoA LCFA->LCFA_CoA Acylcarnitine Long-Chain Acylcarnitine LCFA_CoA->Acylcarnitine CPT1 AcCoA_cyto Acetyl-CoA Carnitine_cyto Carnitine Carnitine_cyto->Acylcarnitine CACT CACT Acylcarnitine->CACT beta_ox β-oxidation AcCoA_mito Acetyl-CoA beta_ox->AcCoA_mito Acetylcarnitine Acetylcarnitine AcCoA_mito->Acetylcarnitine CrAT TCA TCA Cycle AcCoA_mito->TCA Carnitine_mito Carnitine Carnitine_mito->beta_ox Carnitine_mito->Acetylcarnitine Acetylcarnitine->AcCoA_cyto CrAT (nuclear/cytosolic) CrAT CrAT CPT1 CPT1 CACT->beta_ox CPT2 CPT2 CPT2

Caption: The role of CrAT within the carnitine shuttle and cellular metabolism.

Gene_Expression_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. Gene Expression Analysis cluster_interpretation 3. Biological Interpretation Tissue Tissue/Cell Collection RNA_Extraction RNA Extraction Tissue->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC cDNA_Synth cDNA Synthesis QC->cDNA_Synth qPCR qPCR cDNA_Synth->qPCR RNA_Seq RNA Sequencing cDNA_Synth->RNA_Seq Data_Analysis Data Analysis qPCR->Data_Analysis RNA_Seq->Data_Analysis Pathway_Analysis Pathway Analysis Data_Analysis->Pathway_Analysis Validation Protein/Activity Validation Pathway_Analysis->Validation Conclusion Conclusion Validation->Conclusion

References

addressing substrate inhibition in CRAT enzyme kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Carnitine O-Acetyltransferase (CRAT) and encountering substrate inhibition in their kinetic assays.

Frequently Asked Questions (FAQs)

Q1: My CRAT enzyme activity decreases at high concentrations of my acyl-CoA substrate. What is the likely cause?

A1: This phenomenon is likely due to substrate inhibition. While CRAT has a high affinity for short-chain acyl-CoAs like acetyl-CoA, it can be inhibited by long-chain acyl-CoAs such as palmitoyl-CoA.[1] At high concentrations, these long-chain molecules can bind to the enzyme in a way that impedes its catalytic activity, leading to a decrease in the reaction rate.

Q2: What is the mechanism of inhibition of CRAT by long-chain acyl-CoAs like palmitoyl-CoA?

A2: Current research indicates that palmitoyl-CoA acts as a direct mixed-model inhibitor of CRAT.[1] This means it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This type of inhibition affects both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction.

Q3: How does the concentration of L-carnitine affect inhibition by palmitoyl-CoA?

A3: The inhibitory effect of palmitoyl-CoA is dependent on the concentration of L-carnitine. Studies have shown that the concentration of palmitoyl-CoA required for half-maximal inhibition (IC50) increases as the concentration of L-carnitine increases.[1] This suggests that the binding of L-carnitine to CRAT reduces the enzyme's affinity for the inhibitory palmitoyl-CoA.[1]

Q4: My assay results are inconsistent. What are some common sources of error in CRAT kinetic assays?

A4: Inconsistent results in enzyme assays can stem from several factors. Ensure that all reagents, particularly the assay buffer, are at room temperature, as temperature fluctuations can significantly impact enzyme activity.[2][3] It is also crucial to thoroughly mix all components before starting the reaction. Pipetting errors, especially with small volumes, can introduce significant variability. Using a master mix for your reactions can help ensure consistency across wells. Finally, confirm that your instrument settings, such as the reading wavelength, are correct for your specific assay.[2][3]

Q5: Can other components in my sample interfere with the CRAT assay?

A5: Yes, various substances can interfere with enzymatic assays. If you are using cell or tissue lysates, it is important to deproteinize your samples if required by your specific protocol.[2] Additionally, certain detergents and other chemicals can inhibit enzyme activity. It is recommended to check the compatibility of all sample components with the assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low enzyme activity Inactive enzymeVerify the storage conditions and age of your enzyme stock. Perform a positive control with a known active enzyme lot.
Incorrect assay conditionsConfirm that the pH and temperature of your assay buffer are optimal for CRAT activity. Ensure all necessary co-factors are present.[3]
Omitted a necessary reagentCarefully review the protocol to ensure all components, such as L-carnitine or DTNB, were added.[1][2]
Non-linear reaction progress curves Substrate depletionReduce the enzyme concentration or the reaction time to ensure you are measuring the initial velocity.
Product inhibitionDilute the sample or reduce the reaction time to minimize the accumulation of product.
Enzyme instabilityCheck the stability of CRAT under your assay conditions. Consider adding stabilizing agents if necessary.
High background signal Reagent contaminationUse fresh, high-quality reagents. Run a control reaction without the enzyme to measure the background signal.
Autohydrolysis of substrateMeasure the rate of non-enzymatic substrate degradation and subtract it from your experimental values.
Inconsistent replicates Pipetting errorsUse calibrated pipettes and proper pipetting techniques. Prepare a master mix to minimize well-to-well variability.[2]
Temperature gradientsEnsure the entire assay plate is at a uniform temperature during incubation and reading.
Improper mixingGently mix the contents of each well after adding all reagents.

Data Presentation

Table 1: Michaelis-Menten Constants (Km) for CRAT with Various Acyl-CoA Substrates

SubstrateSourceKm (µM)
Acetyl-CoARat Liver Mitochondria130
Acetyl-CoAPigeon Pectoral Muscle180
Propionyl-CoAPigeon Pectoral Muscle120
Butyryl-CoAPigeon Pectoral Muscle40
Isobutyryl-CoAPigeon Pectoral Muscle20
Valeryl-CoAPigeon Pectoral Muscle30
Data compiled from various sources.

Table 2: IC50 Values for Palmitoyl-CoA Inhibition of CRAT

Enzyme SourceL-Carnitine ConcentrationIC50 of Palmitoyl-CoA (µM)
Purified Pigeon Breast Muscle5 mM30.6
Recombinant Rat CRAT in HSkMC5 mM178
Isolated Mouse Gastrocnemius Mitochondria2 mM65
Isolated Mouse Gastrocnemius Mitochondria0.05 mM12
Data adapted from Obesity and lipid stress inhibit carnitine acetyltransferase activity.[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for CRAT Activity

This protocol is adapted from established methods for measuring CRAT activity by monitoring the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by the free Coenzyme A (CoA) produced.[1]

Materials:

  • 1 M Tris-HCl, pH 8.0

  • 100 mM DTNB in 1 M Tris-HCl, pH 8.0

  • 10 mM Acetyl-CoA

  • 100 mM L-carnitine

  • Purified CRAT enzyme or sample lysate

  • 96-well microplate

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare the Assay Buffer: 50 mM Tris and 1 mM EDTA in water, pH 7.8.

  • Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing:

    • Assay Buffer

    • 0.1 mM DTNB

    • 0.45 mM Acetyl-CoA

  • Add Enzyme: Add your enzyme sample (purified CRAT or lysate) to each well. The final protein concentration should be optimized to ensure a linear reaction rate.

  • Baseline Reading: Place the plate in the spectrophotometer and read the absorbance at 412 nm for 2 minutes to establish a baseline rate.

  • Initiate the Reaction: Add L-carnitine to a final concentration of 5 mM to each well to start the reaction.

  • Monitor the Reaction: Immediately begin monitoring the increase in absorbance at 412 nm every 20 seconds for 10 minutes.

  • Calculate Activity: Determine the linear rate of the reaction (ΔA412/min). Subtract the baseline rate from this value to obtain the corrected rate. Enzyme activity can be calculated using the extinction coefficient of DTNB (14,150 M⁻¹cm⁻¹).

Protocol 2: Determination of the Inhibition Constant (Ki) for a Mixed-Model Inhibitor

This protocol outlines the steps to determine the Ki for an inhibitor that exhibits mixed-model inhibition, such as palmitoyl-CoA with CRAT.

Principle: The activity of the enzyme is measured at various substrate and inhibitor concentrations. The data are then globally fitted to the equation for mixed-model inhibition to determine the kinetic parameters, including Ki.

Procedure:

  • Determine the Km of Acetyl-CoA: First, perform the CRAT activity assay (Protocol 1) with varying concentrations of acetyl-CoA (e.g., 0.1x to 10x the expected Km) in the absence of the inhibitor. Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the Vmax and Km for acetyl-CoA.

  • Set up Inhibition Assays: Prepare a matrix of reactions in a 96-well plate. Each row should have a fixed concentration of the inhibitor (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, 5x Ki), and each column should have a varying concentration of acetyl-CoA (spanning the Km value as determined in step 1).

  • Perform the Assay: Run the CRAT activity assay as described in Protocol 1 for all conditions in your matrix.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity against the acetyl-CoA concentration.

    • Globally fit all data sets simultaneously to the equation for mixed-model inhibition using a suitable software package (e.g., GraphPad Prism): v = (Vmax * [S]) / (Km * (1 + [I]/Kic) + [S] * (1 + [I]/Kiu)) Where:

      • v is the initial reaction velocity

      • Vmax is the maximum velocity

      • [S] is the substrate (acetyl-CoA) concentration

      • Km is the Michaelis-Menten constant

      • [I] is the inhibitor concentration

      • Kic is the inhibition constant for binding to the free enzyme

      • Kiu is the inhibition constant for binding to the enzyme-substrate complex

Data Interpretation: The non-linear regression analysis will provide the best-fit values for Vmax, Km, Kic, and Kiu. These values will characterize the nature and potency of the inhibitor.

Visualizations

Troubleshooting_Workflow start Unexpected Results in CRAT Assay check_basics Check Basic Assay Conditions (Temp, pH, Reagent Prep) start->check_basics run_controls Run Control Experiments (No Enzyme, No Substrate, Positive Control) check_basics->run_controls controls_ok Controls Behave as Expected? run_controls->controls_ok analyze_kinetics Analyze Kinetic Data (Progress Curves, Lineweaver-Burk) controls_ok->analyze_kinetics Yes fix_controls Address Control Issues (Reagent Purity, Enzyme Activity) controls_ok->fix_controls No inhibition_pattern Observe Substrate Inhibition Pattern? analyze_kinetics->inhibition_pattern mitigate_inhibition Mitigate Inhibition (Optimize Substrate Conc., Add BSA) inhibition_pattern->mitigate_inhibition Yes troubleshoot_further Troubleshoot Further (Reagent Quality, Instrument Settings) inhibition_pattern->troubleshoot_further No successful_assay Assay Optimized mitigate_inhibition->successful_assay troubleshoot_further->successful_assay fix_controls->run_controls

Caption: A workflow for troubleshooting unexpected results in CRAT enzyme kinetic assays.

Mixed_Model_Inhibition E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) Km EI Enzyme-Inhibitor Complex (EI) E->EI + Inhibitor (I) Kic ES->E ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + Inhibitor (I) Kiu P Product (P) ES->P k_cat EI->E EI->ESI + Substrate (S) ESI->ES ESI->EI

Caption: Signaling pathway diagram illustrating the mechanism of mixed-model enzyme inhibition.

References

optimizing transfection efficiency for CRAT siRNA knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Carnitine O-Acetyltransferase (CRAT) siRNA knockdown experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance transfection efficiency and achieve reliable gene silencing.

Frequently Asked questions (FAQs)

Q1: What is the recommended starting concentration for CRAT siRNA?

A1: For initial experiments, a starting concentration of 10-50 nM for your CRAT siRNA is recommended.[1] The optimal concentration can vary depending on the cell line and the specific siRNA sequence used. It is advisable to perform a dose-response experiment to determine the lowest effective concentration that provides significant knockdown without inducing cytotoxicity.

Q2: Which transfection reagent is best suited for CRAT siRNA delivery?

A2: Lipid-based transfection reagents such as Lipofectamine™ RNAiMAX are widely used and have shown high transfection efficiencies for siRNA delivery in a variety of cell types.[1][2] However, the choice of reagent can be cell-line dependent. For difficult-to-transfect cells, electroporation may be a more effective method.[2]

Q3: How soon after transfection can I expect to see CRAT knockdown?

A3: The kinetics of knockdown can vary. Generally, mRNA levels can be assessed as early as 24 hours post-transfection. For protein-level analysis, it is recommended to wait 48-72 hours to allow for the turnover of the existing CRAT protein.[3]

Q4: What are appropriate positive and negative controls for a CRAT siRNA knockdown experiment?

A4:

  • Positive Control: A validated siRNA targeting a housekeeping gene like GAPDH or a gene known to produce a measurable phenotype upon knockdown, such as KIF11 (results in mitotic arrest), is a good choice to confirm transfection efficiency.[2]

  • Negative Control: A non-targeting or scrambled siRNA sequence that has no known homology to any gene in the target organism's genome should be used to control for non-specific effects of the siRNA delivery process.[1]

Q5: Should I use serum in the media during transfection?

A5: For the formation of siRNA-lipid complexes, it is crucial to use a serum-free medium like Opti-MEM™. However, once the complexes are formed and added to the cells, the presence of serum in the cell culture medium does not typically inhibit transfection efficiency with modern reagents like Lipofectamine™ RNAiMAX.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low CRAT Knockdown Efficiency 1. Suboptimal siRNA concentration.1. Perform a dose-response experiment with CRAT siRNA concentrations ranging from 10 nM to 100 nM to identify the optimal concentration.
2. Inefficient transfection reagent or protocol.2. a) Ensure you are using a transfection reagent optimized for siRNA delivery. b) Optimize the ratio of siRNA to transfection reagent. c) Consider switching to a different transfection method, such as electroporation, especially for difficult-to-transfect cell lines.
3. Low cell health or incorrect cell density.3. a) Ensure cells are healthy and in the logarithmic growth phase. b) Optimize cell confluency at the time of transfection; typically 70-90% confluency is recommended for adherent cells.
4. Ineffective CRAT siRNA sequence.4. Test multiple CRAT siRNA sequences targeting different regions of the mRNA to identify the most potent one.
High Cell Toxicity/Death 1. High concentration of siRNA or transfection reagent.1. a) Reduce the concentration of both the siRNA and the transfection reagent. b) Perform a toxicity assay to determine the optimal non-toxic concentrations.
2. Prolonged exposure to transfection complexes.2. Change the medium 4-6 hours post-transfection to remove the transfection complexes.[2]
3. Use of antibiotics in the transfection medium.3. Avoid using antibiotics in the media during transfection as they can increase cell death.
Inconsistent Results Between Experiments 1. Variation in experimental conditions.1. a) Standardize all experimental parameters, including cell passage number, cell density, siRNA and reagent concentrations, and incubation times. b) Prepare master mixes for transfection complexes to minimize pipetting errors.
2. RNase contamination.2. Use RNase-free tips, tubes, and reagents. Work in a clean environment to prevent siRNA degradation.
Off-Target Effects 1. High siRNA concentration.1. Use the lowest effective concentration of siRNA as determined by your dose-response experiment.
2. Sequence-specific off-target effects.2. a) Perform a BLAST search to ensure your siRNA sequence is specific to CRAT. b) Validate your findings with at least two different siRNAs targeting different regions of the CRAT mRNA.

Quantitative Data Summary

The following tables summarize expected CRAT knockdown efficiencies based on available data and general transfection outcomes in commonly used cell lines.

Table 1: CRAT Protein Knockdown in Pulmonary Arterial Endothelial Cells (PAECs)

Transfection MethodsiRNAIncubation TimeKnockdown Efficiency (Protein Level)Reference
Lipid-basedCRAT siRNA48 hoursSignificant reduction compared to scrambled siRNA[3]

Table 2: General siRNA Knockdown Efficiency in Common Cell Lines (for a housekeeping gene like GAPDH)

Cell LineTransfection MethodTypical Knockdown Efficiency (mRNA Level)
HeLaLipid-based (Lipofectamine™ RNAiMAX)>90%
HeLaElectroporation>95%
A549Lipid-based (Optimized Reagent)~80%
HEK293TElectroporation>85%

Note: These are general efficiency ranges and CRAT-specific knockdown may vary.

Experimental Protocols

Detailed Methodology: Lipid-Based Transfection using Lipofectamine™ RNAiMAX (Forward Transfection)

This protocol is adapted for a 24-well plate format.

Materials:

  • CRAT siRNA (e.g., 10 µM stock)

  • Positive Control siRNA (e.g., GAPDH, 10 µM stock)

  • Negative Control siRNA (scrambled, 10 µM stock)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Adherent cells (e.g., HeLa, A549, HEK293T)

  • Complete growth medium without antibiotics

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Complex Preparation (per well):

    • In a sterile microcentrifuge tube, dilute 6 pmol of siRNA (0.6 µL of a 10 µM stock) in 50 µL of Opti-MEM™ I Medium. Mix gently.

    • In a separate sterile microcentrifuge tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Medium. Mix gently.

    • Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Add the 100 µL of the siRNA-lipid complex dropwise to the cells in the 24-well plate.

    • Gently rock the plate back and forth to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The medium may be changed after 4-6 hours if cytotoxicity is a concern.[2]

  • Analysis: After the incubation period, harvest the cells to analyze CRAT mRNA or protein levels.

Detailed Methodology: Electroporation

This protocol provides a general guideline. Optimal parameters (voltage, pulse duration, number of pulses) must be determined empirically for each cell type.

Materials:

  • CRAT siRNA

  • Electroporation buffer (low-salt)

  • Electroporator and compatible cuvettes

  • Suspension or trypsinized adherent cells

  • Complete growth medium

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in a low-salt electroporation buffer at a concentration of 1 x 10^6 cells/mL.

  • siRNA Addition: Add the desired concentration of CRAT siRNA (e.g., 100 nM) to the cell suspension.

  • Electroporation:

    • Transfer the cell/siRNA mixture to an electroporation cuvette.

    • Apply the electrical pulse using the optimized parameters for your cell line.

  • Recovery: Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete growth medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: Harvest the cells for analysis of CRAT knockdown.

Visualizations

Signaling Pathway: The Carnitine Shuttle and CRAT's Role

The following diagram illustrates the role of CRAT within the carnitine shuttle, a key pathway for fatty acid metabolism. CRAT facilitates the transport of acetyl groups across the mitochondrial membrane.

G cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Acylcarnitine_cyto Acylcarnitine CPT1->Acylcarnitine_cyto CACT CACT Acylcarnitine_cyto->CACT Antiport Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Acylcarnitine_mito Acylcarnitine CACT->Acylcarnitine_mito CPT2 CPT2 Acylcarnitine_mito->CPT2 Fatty_Acyl_CoA_mito Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_mito Beta_Oxidation Beta-Oxidation Fatty_Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA CRAT CRAT Acetyl_CoA->CRAT TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acetylcarnitine Acetylcarnitine CRAT->Acetylcarnitine Buffer excess Acetyl-CoA Acetylcarnitine->CACT Export from Mitochondria Carnitine_mito Carnitine Carnitine_mito->CACT Carnitine_mito->CRAT

Caption: The Carnitine Shuttle Pathway and the role of CRAT in acetyl-CoA metabolism.

Experimental Workflow: siRNA Transfection and Knockdown Analysis

This diagram outlines the general workflow for a CRAT siRNA knockdown experiment, from cell preparation to data analysis.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, A549) siRNA_Prep 2. Prepare siRNA Solutions (CRAT, Positive & Negative Controls) Complex_Formation 3. Form siRNA-Lipid Complexes (or prepare for electroporation) siRNA_Prep->Complex_Formation Transfect_Cells 4. Transfect Cells Complex_Formation->Transfect_Cells Incubation 5. Incubate (24-72h) Transfect_Cells->Incubation Harvest 6. Harvest Cells Incubation->Harvest RNA_Isolation 7a. RNA Isolation Harvest->RNA_Isolation Protein_Lysis 7b. Protein Lysis Harvest->Protein_Lysis qPCR 8a. qPCR for mRNA levels RNA_Isolation->qPCR Western_Blot 8b. Western Blot for protein levels Protein_Lysis->Western_Blot Data_Analysis 9. Data Analysis & Interpretation qPCR->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for CRAT siRNA knockdown experiment and subsequent analysis.

Logical Relationship: Troubleshooting Low Knockdown Efficiency

This diagram presents a logical troubleshooting workflow to address common issues leading to poor CRAT siRNA knockdown.

G Start Low CRAT Knockdown? Check_Controls Positive Control OK? Start->Check_Controls Check_Toxicity High Cell Toxicity? Check_Controls->Check_Toxicity Yes Optimize_Cells Optimize Cell Density? Check_Controls->Optimize_Cells No Optimize_siRNA Optimize siRNA Conc.? Check_Toxicity->Optimize_siRNA No Reduce_Toxicity Reduce Reagent/siRNA Conc. Check_Toxicity->Reduce_Toxicity Yes Optimize_Reagent Optimize Reagent Ratio? Optimize_siRNA->Optimize_Reagent No Success Problem Solved Optimize_siRNA->Success Yes Try_New_siRNA Test New siRNA Sequence? Optimize_Reagent->Try_New_siRNA No Optimize_Reagent->Success Yes Try_New_Method Try Electroporation? Try_New_siRNA->Try_New_Method No Try_New_siRNA->Success Yes Try_New_Method->Success Optimize_Cells->Success Reduce_Toxicity->Success

Caption: A troubleshooting decision tree for low CRAT siRNA knockdown efficiency.

References

troubleshooting CRAT immunoprecipitation experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing immunoprecipitation (IP) to study Carnitine O-acetyltransferase (CRAT).

Frequently Asked Questions (FAQs)

Q1: What is CRAT and why is it studied using immunoprecipitation?

Carnitine O-acetyltransferase (CRAT) is a crucial enzyme in cellular metabolism, primarily located in the mitochondria, peroxisomes, and endoplasmic reticulum. It plays a key role in fatty acid metabolism and maintaining the acetyl-CoA/CoA ratio. Immunoprecipitation is employed to isolate CRAT and its interacting partners from cell or tissue lysates. This allows for the investigation of its function, regulation, and involvement in various signaling pathways and disease processes.

Q2: Which type of antibody is recommended for CRAT IP?

Polyclonal antibodies are often preferred for immunoprecipitation as they can recognize multiple epitopes on the target protein, which can lead to more efficient pull-down. However, high-quality monoclonal antibodies validated for IP can also yield excellent results with high specificity. It is crucial to use an antibody that has been specifically validated for immunoprecipitation applications.

Q3: How much antibody and cell lysate should I use for a CRAT IP experiment?

The optimal amounts of antibody and lysate should be determined empirically through titration experiments. A good starting point is to use 1-5 µg of a validated CRAT antibody for every 500 µg to 1 mg of total protein lysate. The total protein concentration in the lysate should ideally be between 1-2 mg/mL.

Q4: What are the key considerations for lysing cells to immunoprecipitate CRAT?

Given that CRAT is present in mitochondria, peroxisomes, and the endoplasmic reticulum, choosing an appropriate lysis buffer is critical. A non-denaturing lysis buffer, such as one containing NP-40 or Triton X-100, is generally recommended to preserve protein-protein interactions. For efficient extraction from organelles, mechanical disruption like sonication or multiple freeze-thaw cycles may be necessary in conjunction with the lysis buffer. Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.

Troubleshooting Guide

Encountering issues during your CRAT immunoprecipitation experiments is not uncommon. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
No or Low CRAT Signal in Eluate Inefficient cell lysis or CRAT extraction from organelles.Use a lysis buffer with a stronger non-ionic detergent (e.g., Triton X-100). Incorporate mechanical disruption methods like sonication on ice.
Low abundance of CRAT in the sample.Increase the amount of starting material (cell pellet or tissue).
Poor antibody-antigen binding.Ensure the antibody is validated for IP. Titrate the antibody concentration to find the optimal amount. Increase the incubation time of the antibody with the lysate (e.g., overnight at 4°C).
Inefficient capture by Protein A/G beads.Ensure the antibody isotype is compatible with the beads. Use fresh, high-quality beads.
Inefficient elution.Use a more stringent elution buffer (e.g., SDS-based buffer) if downstream applications permit. Ensure the elution buffer volume is sufficient to cover the beads.
High Background/Non-specific Binding Insufficient washing.Increase the number of wash steps (4-5 times). Use a wash buffer with a slightly higher salt concentration or a low concentration of a mild detergent.
Too much antibody used.Reduce the amount of primary antibody.
Non-specific binding to beads.Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. Block the beads with BSA or normal serum from the same species as the primary antibody.
Hydrophobic interactions.Add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.
Heavy and Light Chain Contamination Elution of the IP antibody.Use a cross-linking agent (e.g., DSS) to covalently link the antibody to the beads before incubation with the lysate. Use an elution buffer with a low pH (e.g., glycine-HCl) followed by immediate neutralization. Utilize secondary antibodies that specifically recognize native (non-denatured) IgG.
Co-IP partner not detected Weak or transient protein-protein interaction.Use a gentler lysis buffer with lower salt and detergent concentrations. Consider in vivo cross-linking with formaldehyde (B43269) or other cross-linkers before cell lysis.
Low abundance of the interacting partner.Increase the amount of starting material.
Disruption of the interaction during washing.Reduce the number of washes or use a less stringent wash buffer.

Experimental Protocols

Detailed Protocol for CRAT Immunoprecipitation

This protocol is a general guideline and may require optimization for your specific cell type and experimental goals.

1. Cell Lysis

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • For mitochondrial CRAT, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.

2. Pre-clearing the Lysate (Optional but Recommended)

  • To a sufficient volume of Protein A/G beads for your samples, add cell lysate (e.g., 20 µL of bead slurry per 1 mg of lysate).

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 2,500 rpm for 3 minutes at 4°C and collect the supernatant.

3. Immunoprecipitation

  • Add the recommended amount of anti-CRAT antibody (e.g., 1-5 µg) to the pre-cleared lysate.

  • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Add pre-washed Protein A/G beads (e.g., 20-30 µL of slurry) to the lysate-antibody mixture.

  • Incubate on a rotator for 1-2 hours at 4°C.

4. Washing

  • Pellet the beads by centrifugation (2,500 rpm for 3 minutes at 4°C).

  • Carefully remove the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer or a buffer with a lower detergent concentration). After the final wash, remove all supernatant.

5. Elution

  • Denaturing Elution: Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer. Boil for 5-10 minutes at 95-100°C. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • Non-denaturing Elution: Resuspend the beads in 50-100 µL of elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Incubate for 10-15 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5).

6. Analysis

  • Analyze the eluted proteins by Western blotting using an anti-CRAT antibody to confirm successful immunoprecipitation. For co-IP experiments, probe with antibodies against suspected interacting partners.

Data Presentation

Table 1: Recommended Antibody Dilutions for CRAT IP

Antibody Type Recommended Starting Dilution Validation
Polyclonal Rabbit anti-CRAT1:100 - 1:500 (µg per mg of lysate)IP, WB
Monoclonal Mouse anti-CRAT1:50 - 1:200 (µg per mg of lysate)IP, WB, IF

Note: Optimal dilutions should be determined by the end-user.

Table 2: Comparison of Lysis Buffers for CRAT IP

Lysis Buffer Composition Pros Cons
RIPA (modified) 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholateGood for solubilizing membrane and organellar proteins.Can disrupt some weaker protein-protein interactions.
NP-40 Buffer 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40Milder than RIPA, better for preserving protein complexes.May be less efficient at extracting proteins from organelles.
Digitonin Buffer 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 0.05% digitoninSpecifically permeabilizes the plasma membrane, leaving organellar membranes intact.Requires subsequent steps to lyse organelles for CRAT release.

Visualizations

CRAT_IP_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_harvest Cell Harvest & Lysis centrifugation Centrifugation cell_harvest->centrifugation lysate_collection Lysate Collection centrifugation->lysate_collection pre_clearing Pre-clearing (optional) lysate_collection->pre_clearing add_antibody Add anti-CRAT Antibody pre_clearing->add_antibody incubation Incubation add_antibody->incubation add_beads Add Protein A/G Beads washing Washing add_beads->washing incubation->add_beads elution Elution washing->elution western_blot Western Blot / Mass Spec elution->western_blot CRAT_Signaling_Pathway cluster_mitochondria Mitochondrial Matrix cluster_shuttle Carnitine Shuttle cluster_downstream Downstream Effects CRAT CRAT Acetylcarnitine Acetylcarnitine CRAT->Acetylcarnitine CoA CoA CRAT->CoA CPT2 CPT2 CRAT->CPT2 interacts with FA_Oxidation Fatty Acid Oxidation CRAT->FA_Oxidation regulates Metabolic_Flexibility Metabolic Flexibility CRAT->Metabolic_Flexibility regulates AcetylCoA Acetyl-CoA AcetylCoA->CRAT Carnitine Carnitine Carnitine->CRAT CPT1 CPT1 CACT CACT CPT2->CACT CACT->CPT1

issues with recombinant CRAT protein solubility and activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for recombinant Carnitine O-acetyltransferase (CRAT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and activity of recombinant CRAT protein.

Frequently Asked Questions (FAQs)

Q1: My recombinant CRAT protein is expressed, but it's completely insoluble. What should I do?

A1: Insoluble expression, often in the form of inclusion bodies, is a common issue when overexpressing proteins like CRAT in bacterial systems such as E. coli.[1] This typically occurs due to improper folding when the protein is produced at a high rate. Here are several strategies to improve solubility:

  • Optimize Expression Conditions: Reduce the induction temperature to 18-25°C and lower the inducer (e.g., IPTG) concentration.[2][3] For human CRAT (hCAT), optimal conditions have been reported as induction with 0.01 mM IPTG at 25°C.[2][3]

  • Choose a Different Expression Strain: Some E. coli strains are better suited for expressing challenging proteins. Strains that facilitate disulfide bond formation or contain chaperone co-expression plasmids can be beneficial.

  • Utilize a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), to your CRAT construct can improve its solubility.[4][5][6]

  • Refolding from Inclusion Bodies: If the above methods fail, you can purify the inclusion bodies and then attempt to refold the protein into its active conformation. This typically involves solubilizing the aggregated protein with strong denaturants (e.g., urea (B33335) or guanidine-HCl) followed by a refolding process.[7][8]

Q2: I've managed to purify soluble CRAT, but it shows low or no enzymatic activity. What are the possible reasons and solutions?

A2: Lack of activity in a soluble protein preparation can stem from several factors:

  • Improper Folding: Even if soluble, the protein may not be in its native, active conformation.[9] Ensure that purification buffers have an appropriate pH and ionic strength to maintain protein stability. Adding stabilizing agents like glycerol (B35011) can also be helpful.[1]

  • Missing Cofactors: While CRAT itself does not have a prosthetic group, the assay conditions must be optimal. Ensure your assay buffer contains all necessary components.

  • Oxidation/Degradation: The protein may have been damaged during purification. Always include protease inhibitors during cell lysis and purification. For proteins with critical cysteine residues, adding a reducing agent like DTT or β-mercaptoethanol to the buffers can prevent oxidation.[7]

  • Incorrect Assay Conditions: Verify the parameters of your activity assay, including substrate concentrations, pH, and temperature. The standard assay for CRAT involves monitoring the release of Coenzyme A (CoA-SH) using DTNB (Ellman's reagent).[2]

A troubleshooting workflow for inactive protein is illustrated below.

Inactive_Protein_Troubleshooting start Start: Purified Soluble CRAT is Inactive check_folding Verify Protein Folding and Stability start->check_folding check_assay Validate Activity Assay Conditions start->check_assay check_integrity Assess Protein Integrity start->check_integrity solution_folding Optimize Purification Buffer (pH, salt, additives like glycerol). Consider on-column refolding. check_folding->solution_folding Issue Suspected solution_assay Confirm Substrate Concentrations (L-carnitine, Acetyl-CoA). Verify buffer pH (e.g., pH 8.0). Check DTNB concentration. check_assay->solution_assay Issue Suspected solution_integrity Add Protease Inhibitors during lysis. Include Reducing Agents (DTT, TCEP) in all buffers. check_integrity->solution_integrity Issue Suspected reevaluate Re-evaluate Expression Strategy (e.g., different host, fusion tags) solution_folding->reevaluate If activity is not restored solution_assay->reevaluate If activity is not restored solution_integrity->reevaluate If activity is not restored

Figure 1: Troubleshooting workflow for inactive soluble CRAT protein.

Q3: How can I improve the yield of soluble and active recombinant CRAT?

A3: Increasing the yield of functional protein often requires a multi-faceted approach. Based on studies with human CRAT, the following table summarizes the impact of different expression conditions on protein yield and activity.[2]

Data Presentation: Optimizing Human CRAT Expression in E. coli

ParameterCondition 1Condition 2Condition 3Outcome on Soluble & Active Protein
Temperature 37°C25°C 18°CLower temperatures (e.g., 25°C) significantly increase the amount of soluble and active protein.[2]
IPTG Conc. 1 mM0.4 mM0.01 mM Lower IPTG concentrations lead to higher enzymatic activity in the soluble fraction.[2]
Expression Vector pET21a(+)pH6EX3 -The choice of expression vector can have a dramatic impact on the yield of active protein.[2]

Data summarized from a study on human Carnitine Acetyl Transferase (hCAT) expression.[2]

Experimental Protocols

Protocol 1: Optimized Expression of His-tagged Human CRAT (hCAT)

This protocol is based on a successful strategy for producing active hCAT in E. coli.[2]

  • Transformation: Transform E. coli Rosetta strain with the pH6EX3 vector containing the hCAT cDNA.

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.01 mM.

  • Harvesting: Continue to incubate the culture at 25°C for 4-6 hours. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Purification of His-tagged hCAT
  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 13,500 x g for 20 minutes at 4°C to pellet the insoluble fraction.

  • Affinity Chromatography: Load the supernatant (soluble fraction) onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the bound hCAT protein using an elution buffer with a high concentration of imidazole (e.g., 200-250 mM).

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Protocol 3: CRAT Activity Assay (DTNB-based)

This colorimetric assay measures the activity of CRAT by quantifying the release of Coenzyme A (CoA-SH), which reacts with DTNB (Ellman's reagent) to produce a yellow product.[2]

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

    • 50 mM Tris-HCl buffer, pH 8.0

    • 0.1 M EDTA

    • 0.2 mM DTNB

    • 0.1 mM Acetyl-CoA

    • Purified CRAT enzyme

  • Initiate Reaction: Start the reaction by adding L-carnitine to a final concentration of 5 mM.

  • Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the DTNB-CoA adduct.

Mandatory Visualizations

General Workflow for Recombinant CRAT Production

The following diagram outlines the general workflow from gene to purified, active protein, highlighting key decision points.

CRAT_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing gene CRAT Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector gene->cloning transformation Transformation into E. coli Host cloning->transformation expression Optimized Expression (Low Temp, Low IPTG) transformation->expression lysis Cell Lysis & Clarification expression->lysis solubility_check Check Solubility (SDS-PAGE of Pellet vs Supernatant) lysis->solubility_check purification Affinity Chromatography (e.g., Ni-NTA) solubility_check->purification Soluble refolding Inclusion Body Solubilization & Refolding solubility_check->refolding Insoluble activity_assay Enzyme Activity Assay purification->activity_assay activity_assay->lysis Inactive (Troubleshoot) final_product Purified, Active CRAT activity_assay->final_product Active refolding->purification

Figure 2: General experimental workflow for recombinant CRAT production and purification.

CRAT Catalytic Reaction Pathway

This diagram illustrates the reversible reaction catalyzed by Carnitine O-acetyltransferase.

CRAT_Reaction cluster_substrates cluster_products acetyl_coa Acetyl-CoA crat CRAT acetyl_coa->crat carnitine L-Carnitine carnitine->crat acetylcarnitine Acetyl-L-Carnitine acetylcarnitine->crat coa Coenzyme A (CoA-SH) coa->crat crat->acetylcarnitine crat->coa

References

Technical Support Center: Managing Variability in Carnitine Acetyltransferase (CRAT) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in Carnitine Acetyltransferase (CRAT) activity between experimental replicates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a CRAT activity assay?

A1: this compound (CRAT) is a mitochondrial enzyme that catalyzes the reversible transfer of an acetyl group from acetyl-CoA to L-carnitine, forming acetyl-L-carnitine and Coenzyme A (CoA-SH).[1][2] The activity of CRAT is typically measured by quantifying the rate of production of one of the reaction products, most commonly the free thiol group of Coenzyme A. This is often achieved using a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Q2: What are the critical reagents in a CRAT activity assay, and how should they be handled?

A2: The critical reagents for a CRAT activity assay include:

  • CRAT enzyme source: This can be a purified enzyme, cell or tissue homogenates, or isolated mitochondria. It is crucial to keep the enzyme source on ice to prevent degradation.[3][4]

  • L-carnitine: A primary substrate.

  • Acetyl-CoA: The acetyl group donor.

  • DTNB (Ellman's reagent): A chromogenic reagent for detecting the product CoA-SH.

  • Buffer: Typically a Tris-HCl buffer at a pH of around 8.0.[5]

All reagents should be brought to room temperature before use, unless otherwise specified in the protocol.[6] Reconstituted reagents should be stored at -20°C or as recommended by the manufacturer and aliquoted to avoid repeated freeze-thaw cycles.[3]

Q3: How can I optimize the substrate concentrations for my CRAT assay?

A3: Optimizing substrate concentrations is crucial for accurate and reproducible results. It is recommended to determine the Michaelis-Menten constant (Km) for both L-carnitine and acetyl-CoA for your specific enzyme source and experimental conditions.[7] A common starting point is to use L-carnitine and acetyl-CoA concentrations that are saturating (typically 5-10 times the Km value) to ensure the reaction rate is proportional to the enzyme concentration. However, excessively high substrate concentrations can sometimes lead to substrate inhibition.[7] It is advisable to perform initial experiments with a range of substrate concentrations to determine the optimal conditions for your assay.[8][9]

Troubleshooting Guide

Issue 1: High variability between replicate wells.

Possible Cause Troubleshooting Step
Pipetting Errors Ensure accurate and consistent pipetting. Use calibrated pipettes and proper technique. For multi-well plates, consider using a multichannel pipette for simultaneous reagent addition.
Inconsistent Mixing Gently mix the contents of each well thoroughly after adding all reagents. Avoid introducing bubbles.
Temperature Fluctuations Ensure the reaction plate is incubated at a stable and uniform temperature. Avoid placing the plate near drafts or on unevenly heated surfaces.
Reagent Degradation Prepare fresh reagent solutions, especially for unstable components like Acetyl-CoA. Aliquot reagents to minimize freeze-thaw cycles.[3]
Contamination Use sterile pipette tips and reagent reservoirs to prevent cross-contamination between wells.

Issue 2: Low or no CRAT activity detected.

Possible Cause Troubleshooting Step
Inactive Enzyme Verify the activity of your enzyme source. If using a commercial enzyme, check the expiration date and storage conditions. For biological samples, ensure proper sample preparation and storage to maintain enzyme integrity.[10][11]
Sub-optimal Substrate Concentrations Re-evaluate and optimize the concentrations of L-carnitine and Acetyl-CoA as described in the FAQ section.[7][8][12]
Incorrect Buffer pH Prepare fresh buffer and verify that the pH is optimal for CRAT activity (typically around 8.0).[5]
Presence of Inhibitors Your sample may contain endogenous inhibitors. Consider diluting the sample or using a purification step to remove potential inhibitors. Long-chain acyl-CoAs, for example, can inhibit CRAT activity.[13]
Degraded Reagents Prepare fresh solutions of all reagents, particularly Acetyl-CoA and DTNB, as they can degrade over time.

Issue 3: High background signal in "no enzyme" control wells.

Possible Cause Troubleshooting Step
Spontaneous Hydrolysis of Acetyl-CoA Acetyl-CoA can undergo spontaneous hydrolysis, releasing CoA-SH and reacting with DTNB. Prepare Acetyl-CoA solutions fresh and keep them on ice.
Contaminating Thiol Compounds The sample or reagents may contain other thiol-containing molecules that react with DTNB. Run a "no substrate" control to assess this possibility.
Reagent Contamination Ensure that the reagents, particularly the buffer and water, are free from contamination.[14]

Experimental Protocols

Standard CRAT Activity Assay Protocol (Colorimetric)

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer, pH 8.0.

    • Prepare stock solutions of L-carnitine, Acetyl-CoA, and DTNB in the Tris-HCl buffer.

  • Assay Reaction Mixture:

    • In a 96-well microplate, add the following reagents in order:

      • Tris-HCl buffer

      • DTNB solution

      • L-carnitine solution

      • Sample (enzyme source)

    • Mix gently and incubate for 5 minutes at the desired temperature (e.g., 25°C or 37°C).

  • Initiate the Reaction:

    • Add Acetyl-CoA solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for a set period (e.g., 10-20 minutes).

  • Calculate CRAT Activity:

    • Determine the rate of change in absorbance over time (ΔA/min).

    • Use the molar extinction coefficient of the DTNB-CoA-SH product to calculate the enzyme activity.

Data Presentation

Table 1: Example of Factors Influencing CRAT Activity

FactorCondition 1Activity (nmol/min/mg protein)Condition 2Activity (nmol/min/mg protein)
L-carnitine Concentration 0.1 mM50 ± 55 mM250 ± 20
Acetyl-CoA Concentration 0.05 mM80 ± 70.5 mM300 ± 25
Inhibitor (Palmitoyl-CoA) 0 µM320 ± 3050 µM150 ± 15

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

CRAT_Reaction_Pathway CRAT Reaction Pathway AcetylCoA Acetyl-CoA CRAT CRAT (this compound) AcetylCoA->CRAT LCarnitine L-Carnitine LCarnitine->CRAT AcetylLCarnitine Acetyl-L-Carnitine CRAT->AcetylLCarnitine CoA Coenzyme A (CoA-SH) CRAT->CoA

Caption: The enzymatic reaction catalyzed by CRAT.

CRAT_Assay_Workflow General CRAT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SamplePrep Sample Preparation (Homogenization/Isolation) ReactionSetup Set up Reaction Mixture (Buffer, DTNB, L-Carnitine, Sample) SamplePrep->ReactionSetup ReagentPrep Reagent Preparation (Buffer, Substrates, DTNB) ReagentPrep->ReactionSetup Initiation Initiate Reaction (Add Acetyl-CoA) ReactionSetup->Initiation Measurement Kinetic Measurement (Absorbance at 412 nm) Initiation->Measurement DataAnalysis Calculate Activity (ΔA/min) Measurement->DataAnalysis

Caption: A typical workflow for a colorimetric CRAT activity assay.

Troubleshooting_Tree CRAT Assay Troubleshooting Start Problem with CRAT Assay HighVariability High Variability? Start->HighVariability LowActivity Low/No Activity? Start->LowActivity HighBackground High Background? Start->HighBackground CheckPipetting Check Pipetting & Mixing HighVariability->CheckPipetting Yes CheckEnzyme Check Enzyme Activity & Reagents LowActivity->CheckEnzyme Yes CheckControls Check 'No Enzyme' and 'No Substrate' Controls HighBackground->CheckControls Yes OptimizeSubstrates Optimize Substrate Concentrations CheckEnzyme->OptimizeSubstrates If reagents are OK FreshReagents Prepare Fresh Reagents CheckControls->FreshReagents If controls are high

Caption: A decision tree for troubleshooting common CRAT assay issues.

References

Technical Support Center: Measuring Carnitine Acyltransferase (CRAT) Activity in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the challenges you may encounter when measuring Carnitine Acyltransferase (CRAT) activity in tissue homogenates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reproducibility of your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the measurement of CRAT activity in tissue homogenates.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No CRAT Activity Detected Enzyme Inactivity: Improper storage of tissue or homogenate, repeated freeze-thaw cycles.Store tissue samples at -80°C immediately after collection. Prepare fresh homogenates for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles of the homogenate.
Suboptimal Assay Conditions: Incorrect pH, temperature, or substrate concentrations.Ensure the assay buffer is at the optimal pH (typically around 8.0). Perform the assay at the recommended temperature (e.g., 25°C or 37°C). Optimize substrate concentrations (acetyl-CoA and L-carnitine) by performing kinetic analyses.
Presence of Inhibitors: Contaminants in reagents or endogenous inhibitors from the tissue.Use high-purity reagents. Be aware of potential endogenous inhibitors such as long-chain acyl-CoAs and malonyl-CoA.[1][2][3] Consider a desalting or dialysis step for the tissue homogenate to remove small molecule inhibitors.
Degradation of CRAT: Proteolytic activity in the tissue homogenate.Add a protease inhibitor cocktail to the homogenization buffer.[4][5][6]
High Background Signal Non-enzymatic Reaction: Spontaneous breakdown of acetyl-CoA or reaction of DTNB with other free thiols.Run a blank reaction without the enzyme or without one of the substrates (L-carnitine) to measure the non-enzymatic rate and subtract it from the sample readings.[3]
Contaminated Reagents: Reagents may contain reducing agents that react with DTNB.Prepare fresh reagents with high-purity water.
Inconsistent or Irreproducible Results Incomplete Homogenization: Inconsistent release of CRAT from mitochondria.Ensure a consistent and thorough homogenization procedure for all samples.[4][5][6][7][8] The use of a Potter-Elvehjem homogenizer or a tissue lyser is recommended.
Pipetting Errors: Inaccurate dispensing of small volumes of reagents or samples.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction cocktail to minimize pipetting variations.
Variable Incubation Times: Inconsistent timing of reaction initiation and termination.Use a multichannel pipette to start reactions simultaneously for multiple samples. Ensure precise timing for all steps.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the most common CRAT activity assay?

A1: The most common method is a spectrophotometric assay that measures the rate of coenzyme A (CoA-SH) production.[3] The reaction catalyzed by CRAT is:

Acetyl-CoA + L-carnitine ⇌ Acetyl-L-carnitine + CoA-SH

The liberated CoA-SH has a free thiol group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound that can be measured spectrophotometrically at 412 nm.[3] The rate of TNB formation is directly proportional to the CRAT activity.

Q2: How should I prepare my tissue homogenate for the CRAT activity assay?

A2: Proper tissue homogenization is critical for obtaining reliable results. Here are the key steps:

  • Dissection and Storage: Excise the tissue of interest quickly and either use it immediately or snap-freeze it in liquid nitrogen and store at -80°C.

  • Homogenization Buffer: Use an ice-cold buffer, typically containing a buffering agent (e.g., Tris-HCl, pH 7.4-8.0), EDTA to chelate metal ions, and a protease inhibitor cocktail to prevent protein degradation.[4][5][6]

  • Homogenization Method: Homogenize the tissue using a Potter-Elvehjem homogenizer, a bead-based tissue lyser, or a sonicator on ice.[4][6][7][8] The goal is to disrupt the cells and mitochondrial membranes to release the CRAT enzyme.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris. The supernatant, which contains the CRAT enzyme, is then used for the activity assay.

Q3: What are the key substrates and their optimal concentrations for the CRAT activity assay?

A3: The primary substrates for CRAT are acetyl-CoA and L-carnitine. The optimal concentrations can vary depending on the tissue and the specific assay conditions. It is recommended to perform preliminary experiments to determine the Michaelis-Menten constants (Km) for both substrates to ensure that the assay is performed under saturating conditions. Typical concentrations used in the literature are in the range of 0.1-0.5 mM for acetyl-CoA and 1-5 mM for L-carnitine.[3][9]

Q4: Are there any known inhibitors of CRAT that I should be aware of?

A4: Yes, several molecules can inhibit CRAT activity. These include:

  • Long-chain acyl-CoAs: Molecules like palmitoyl-CoA can act as potent inhibitors of CRAT.[3][10] This is particularly relevant when working with tissues that have high rates of fatty acid metabolism, such as the liver and heart.

  • Malonyl-CoA: This intermediate in fatty acid synthesis is a known inhibitor of carnitine palmitoyltransferase I (CPT1) and can also inhibit CRAT.[1][2]

  • Mildronate: This cardioprotective drug is a known competitive inhibitor of CRAT.[11]

Q5: Can I measure CRAT activity in isolated mitochondria instead of whole tissue homogenates?

A5: Yes, measuring CRAT activity in isolated mitochondria is a common practice and can provide more specific information about the mitochondrial pool of the enzyme. The advantage is a cleaner sample with fewer potential interfering substances. However, the isolation process can be lengthy and may lead to some loss of enzyme activity if not performed carefully. For many applications, a well-prepared tissue homogenate provides a reliable measure of total cellular CRAT activity.

Quantitative Data Summary

Table 1: Substrate Specificity of Carnitine Acyltransferases

EnzymeAcyl-CoA Substrate Preference
Carnitine Acetyltransferase (CRAT) Short-chain (C2-C6)
Carnitine Octanoyltransferase (CROT) Medium-chain (C6-C12)
Carnitine Palmitoyltransferase (CPT) Long-chain (C12-C18)

Data compiled from multiple sources indicating the general substrate preferences of the carnitine acyltransferase family.[12]

Table 2: Effect of Inhibitors on CRAT Activity

InhibitorType of InhibitionTargetNotes
Palmitoyl-CoA Mixed-modelCRATA long-chain acyl-CoA that can accumulate during high rates of fatty acid oxidation.[3][10]
Malonyl-CoA CompetitiveCPT1 (primary), also affects CRATAn important regulator of fatty acid metabolism.[1][2]
Mildronate CompetitiveCRATA clinically used drug that directly targets CRAT.[11]

Experimental Protocols

Protocol 1: Preparation of Tissue Homogenate for CRAT Activity Assay
  • Excise approximately 50-100 mg of fresh or frozen tissue.

  • Place the tissue in a pre-chilled tube on ice.

  • Add 10 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.8, 1 mM EDTA, and a protease inhibitor cocktail).

  • Homogenize the tissue using a Potter-Elvehjem homogenizer with a Teflon pestle for 10-15 strokes on ice. Alternatively, use a bead-based tissue lyser according to the manufacturer's instructions.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the CRAT enzyme, and keep it on ice.

  • Determine the protein concentration of the supernatant using a standard method such as the Bradford or BCA assay. The homogenate can be used immediately or stored in aliquots at -80°C.

Protocol 2: Spectrophotometric Assay of CRAT Activity

This protocol is adapted from previously described methods.[3][13]

  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture (for a final volume of 1 mL):

    • 880 µL of 100 mM Tris-HCl buffer, pH 8.0

    • 50 µL of 10 mM DTNB (in 100 mM Tris-HCl, pH 8.0)

    • 50 µL of 10 mM Acetyl-CoA

  • Prepare the Blank: In a separate cuvette, add 950 µL of the reaction mixture and 50 µL of the tissue homogenate. This will serve as the blank to measure any non-enzymatic reaction.

  • Initiate the Reaction: To a clean cuvette, add 950 µL of the reaction mixture and 50 µL of the tissue homogenate.

  • Start the Measurement: Place the cuvette in a spectrophotometer set to 412 nm and 25°C.

  • Add Substrate: To initiate the enzymatic reaction, add 20 µL of 50 mM L-carnitine to the sample cuvette. Mix gently by inverting the cuvette.

  • Record Absorbance: Immediately start recording the absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Calculate Activity:

    • Calculate the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the curve.

    • Subtract the rate of the blank from the rate of the sample.

    • Calculate the CRAT activity using the Beer-Lambert law: Activity (µmol/min/mg protein) = (ΔA412/min) / (ε * l * [protein]) Where:

      • ε (extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹

      • l (path length of the cuvette) = 1 cm

      • [protein] = protein concentration in mg/mL in the final reaction volume.

Visualizations

experimental_workflow cluster_preparation Tissue Preparation cluster_assay CRAT Activity Assay tissue Excise Tissue homogenize Homogenize in Buffer tissue->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant protein_assay Protein Assay supernatant->protein_assay add_homogenate Add Homogenate supernatant->add_homogenate prepare_rxn Prepare Reaction Mix prepare_rxn->add_homogenate add_carnitine Initiate with L-carnitine add_homogenate->add_carnitine measure_abs Measure Absorbance at 412 nm add_carnitine->measure_abs calculate Calculate Activity measure_abs->calculate

Caption: Experimental workflow for measuring CRAT activity in tissue homogenates.

carnitine_shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix lcf_coa Long-Chain Acyl-CoA cpt1 CPT1 lcf_coa->cpt1 + Carnitine beta_ox β-Oxidation lcf_coa->beta_ox lc_acylcarnitine Long-Chain Acylcarnitine cpt1->lc_acylcarnitine cact CACT cact->lc_acylcarnitine lc_acylcarnitine->cact cpt2 CPT2 lc_acylcarnitine->cpt2 cpt2->lcf_coa + CoA carnitine Carnitine cpt2->carnitine acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca crat CRAT acetyl_coa->crat + Carnitine acetylcarnitine Acetylcarnitine crat->acetylcarnitine acetylcarnitine->crat + CoA carnitine->cpt1

Caption: The role of CRAT within the carnitine shuttle and mitochondrial metabolism.

logical_troubleshooting start Low/No CRAT Activity check_protocol Review Protocol & Calculations start->check_protocol check_reagents Check Reagent Preparation & Storage start->check_reagents check_homogenate Assess Homogenate Quality start->check_homogenate optimize_assay Optimize Assay Conditions check_protocol->optimize_assay check_reagents->optimize_assay check_inhibitors Consider Potential Inhibitors check_homogenate->check_inhibitors check_inhibitors->optimize_assay rerun_assay Re-run Assay with Controls optimize_assay->rerun_assay

Caption: A logical workflow for troubleshooting low CRAT activity results.

References

Technical Support Center: Carnitine Acetyltransferase (CrAT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carnitine acetyltransferase (CrAT) inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular toxicity with our CrAT inhibitor. What are the potential off-target effects?

A1: Potential off-target effects are a known concern with some CrAT inhibitors. For example, high concentrations of Etomoxir (B15894) (200 μM) have been shown to inhibit Complex I of the mitochondrial electron transport chain [1]. This can lead to a decrease in cellular respiration and ATP production, contributing to cytotoxicity. Mildronate , while relatively selective for CrAT, functions by inhibiting carnitine biosynthesis, which can shift cellular metabolism from fatty acid oxidation to glycolysis. Acetyl-DL-aminocarnitine is a potent CrAT inhibitor, and like other metabolic inhibitors, high concentrations could potentially impact related metabolic pathways. It is crucial to carefully titrate the inhibitor concentration to minimize off-target effects.

Q2: Our experimental results are inconsistent when using CrAT inhibitors. What could be the cause?

A2: Inconsistent results can arise from several factors:

  • Inhibitor Stability and Storage: Ensure your CrAT inhibitor is stored correctly according to the manufacturer's instructions to maintain its activity. Repeated freeze-thaw cycles should be avoided.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular metabolism and the response to CrAT inhibitors. Maintain consistent cell culture practices.

  • Assay-Specific Issues: The specific assay you are using may have inherent variability. Refer to the troubleshooting guides below for more detailed advice on specific assays.

Q3: How can we confirm that our CrAT inhibitor is engaging with its target in our cellular model?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement. This method is based on the principle that a protein's thermal stability increases when a ligand is bound. An increase in the melting temperature of CrAT in the presence of your inhibitor provides strong evidence of target engagement in a cellular context.

Troubleshooting Guides

CrAT Enzyme Activity Assays
Problem Possible Cause Solution
No or low enzyme activity Inactive enzymeEnsure proper storage and handling of the CrAT enzyme. Avoid repeated freeze-thaw cycles.
Incorrect buffer pH or compositionVerify that the assay buffer is at the optimal pH and contains all necessary components as per the protocol.
Substrate degradationPrepare fresh substrate solutions before each experiment.
High background signal Contaminating enzyme activityUse a highly purified CrAT enzyme. Include a control without the enzyme to measure background.
Non-enzymatic reactionRun a control reaction without the enzyme or substrate to check for non-enzymatic signal generation.
High variability between replicates Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting.
Incomplete mixing of reagentsGently mix the reaction components thoroughly before starting the measurement.
Mitochondrial Toxicity Assays
Problem Possible Cause Solution
Unexpected decrease in mitochondrial membrane potential Off-target effect on the electron transport chainConsider the possibility of off-target effects, especially at high inhibitor concentrations. Test a range of concentrations to find a specific inhibitory window for CrAT.
Direct effect on mitochondrial integrityEvaluate mitochondrial morphology using microscopy to check for signs of damage.
Inhibition of cellular respiration at low inhibitor concentrations High sensitivity of the cell line to metabolic disruptionUse a lower concentration of the inhibitor or a less sensitive cell line if the goal is to specifically study CrAT inhibition.
Off-target inhibition of respiratory complexesMeasure the activity of individual respiratory complexes (e.g., Complex I) to identify specific off-target effects.
Inconsistent oxygen consumption rates (OCR) Fluctuations in temperatureEnsure the plate reader and assay environment are maintained at a constant temperature.
Uneven cell seedingEnsure a homogenous cell suspension and consistent seeding density across all wells.

Quantitative Data Summary

Table 1: Inhibitor Potency against CrAT and Off-Targets

InhibitorTargetOff-TargetIC50 / Ki (Target)IC50 / Ki (Off-Target)Reference
Etomoxir CPT1Mitochondrial Complex I~2 µM (for CPT1A in rat hepatocytes)Inhibition observed at 200 µM[1][2]
Mildronate CrATγ-butyrobetaine hydroxylase (BBOX)Ki = 1.6 mMIC50 = 60 µM[3][4]
Acetyl-DL-aminocarnitine CrAT-Potent reversible inhibitorData not available[5][6]

Note: IC50 and Ki values can vary depending on the experimental conditions.

Detailed Experimental Protocols

In Vitro CrAT Enzyme Activity Assay (Spectrophotometric)

This protocol measures the activity of CrAT by monitoring the production of acetyl-L-carnitine.

Materials:

  • Purified CrAT enzyme

  • L-carnitine

  • Acetyl-CoA

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Tris-HCl buffer (pH 8.0)

  • CrAT inhibitor

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and L-carnitine in a 96-well plate.

  • Add the CrAT inhibitor at various concentrations to the appropriate wells. Include a vehicle control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding acetyl-CoA to all wells.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes. The increase in absorbance is due to the reaction of the free Coenzyme A (produced during the reaction) with DTNB.

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Mitochondrial Complex I Activity Assay

This protocol is used to assess the off-target effect of CrAT inhibitors on mitochondrial Complex I.

Materials:

  • Isolated mitochondria

  • NADH

  • Coenzyme Q1 (Ubiquinone)

  • Rotenone (Complex I inhibitor, for control)

  • CrAT inhibitor

  • Assay buffer (e.g., phosphate (B84403) buffer with MgCl2)

  • 96-well UV-transparent plate

  • UV-Vis spectrophotometer

Procedure:

  • Isolate mitochondria from cells or tissue of interest using a standard protocol.

  • In a UV-transparent 96-well plate, add the assay buffer and the isolated mitochondria.

  • Add the CrAT inhibitor at various concentrations to the wells. Include a vehicle control and a positive control with Rotenone.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Add Coenzyme Q1 to all wells.

  • Initiate the reaction by adding NADH.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by Complex I.

  • Calculate the rate of NADH oxidation. A decrease in the rate in the presence of the inhibitor suggests an off-target effect on Complex I.

Cellular Thermal Shift Assay (CETSA)

This protocol confirms the engagement of a CrAT inhibitor with its target in intact cells.

Materials:

  • Cultured cells expressing CrAT

  • CrAT inhibitor

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibody against CrAT

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cultured cells with the CrAT inhibitor or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble CrAT in each sample by Western blotting using a CrAT-specific antibody.

  • A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.

Signaling Pathways and Experimental Workflows

CrAT_Inhibition_Effects cluster_off_target Potential Off-Target Effect CrAT_Inhibitor CrAT Inhibitor CrAT Carnitine Acetyltransferase (CrAT) CrAT_Inhibitor->CrAT Inhibits AcetylCarnitine Acetyl-Carnitine CrAT->AcetylCarnitine AcetylCoA Mitochondrial Acetyl-CoA AcetylCoA->CrAT ETC Electron Transport Chain (ETC) AcetylCoA->ETC FAO Fatty Acid Oxidation FAO->AcetylCoA Glucose_Ox Glucose Oxidation Glucose_Ox->AcetylCoA ATP ATP Production ETC->ATP ROS Reactive Oxygen Species (ROS) ETC->ROS Apoptosis Apoptosis ATP->Apoptosis Low levels can induce ROS->Apoptosis Etomoxir Etomoxir (High Conc.) ComplexI Mitochondrial Complex I Etomoxir->ComplexI Inhibits CETSA_Workflow start Start: Treat cells with Inhibitor or Vehicle harvest Harvest and Wash Cells start->harvest heat Heat Shock at Temperature Gradient harvest->heat lyse Cell Lysis heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb Western Blot for CrAT supernatant->wb analyze Analyze Data: Plot Melting Curves wb->analyze end End: Determine Thermal Shift analyze->end AMPK_mTOR_Pathway CrAT_Inhibition CrAT Inhibition Reduced_FAO Reduced Fatty Acid Oxidation CrAT_Inhibition->Reduced_FAO Increased_AMP_ATP Increased AMP/ATP Ratio Reduced_FAO->Increased_AMP_ATP Leads to AMPK AMPK Increased_AMP_ATP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

References

Validation & Comparative

A Researcher's Guide to Validating Carnitine Acetyltransferase (CrAT) Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of experimental data are paramount. This guide provides a comprehensive comparison of commercially available antibodies targeting Carnitine Acetyltransferase (CrAT), a key enzyme in fatty acid metabolism. We delve into the critical aspects of antibody validation, offering detailed experimental protocols and comparative data to aid in the selection of the most specific and robust antibody for your research needs.

Carnitine O-acetyltransferase (CrAT) plays a crucial role in cellular energy metabolism by facilitating the transport of acetyl-CoA across mitochondrial membranes.[1][2] Given its involvement in various physiological and pathological processes, including diabetes and obesity, the use of highly specific antibodies for its detection and quantification is essential for accurate research findings. This guide outlines key validation strategies and presents a comparison of several commercially available CrAT antibodies.

Comparative Analysis of CrAT Antibodies

To ensure the selection of a suitable antibody, it is crucial to compare their key characteristics and available validation data. The following table summarizes the specifications of four commercially available polyclonal rabbit antibodies against CrAT.

FeatureAntibody A (Proteintech 15170-1-AP)Antibody B (Novus Biologicals NBP1-86616)Antibody C (Boster Bio A05101)Antibody D (Atlas Antibodies HPA019230)
Host Species RabbitRabbitRabbitRabbit
Clonality PolyclonalPolyclonalPolyclonalPolyclonal
Immunogen Recombinant human CrAT protein (1-281 aa)[1]Recombinant Protein corresponding to amino acids: RWFDKTLQFIVAEDGSCGLVYEHAAAEGPPIVTLLDYVIEYTKKPELVRSPMVPLPMPKKLRFNITPEIKSDIEKAKQNLSIMIQDLDITVMVFHHFGKDFRecombinant fusion protein of human CRAT[3]Recombinant Protein Epitope Signature Tag (PrEST) antigen sequence: RWFDKTLQFIVAEDGSCGLVYEHAAAEGPPIVTLLDYVIEYTKKPELVRSPMVPLPMPKKLRFNITPEIKSDIEKAKQNLSIMIQDLDITVMVFHHFGKDF[4]
Validated Applications Western Blot (WB), Immunohistochemistry (IHC), Immunoprecipitation (IP)[1]Western Blot (WB), Immunohistochemistry (IHC)Western Blot (WB), Immunocytochemistry/Immunofluorescence (ICC/IF)[3][5]Western Blot (WB), Immunohistochemistry (IHC)[4]
Species Reactivity Human, Mouse, Rat[1][6]Human, Mouse (90%), Rat (90%)Human, Mouse, Rat[3][5]Human, Mouse (90%), Rat (90%)[4]
Available Validation Data WB on various lysates, IP on mouse skeletal muscle, IHC on mouse brain and liver.[1] Knockdown (KD) validation mentioned in publications.WB on cell lines, IHC on human testis and lymph node. Independent antibody validation.WB on various cell lines, IF on RD cells.[3]Orthogonal validation using RNA-seq data, WB on cell lysates, IHC on 44 normal and 20 cancerous human tissues.[4]

Key Validation Experiments and Supporting Data

The specificity of an antibody is its ability to distinguish its target antigen from other molecules within a complex mixture, such as a cell lysate. The following sections detail essential experiments for validating CrAT antibody specificity, along with examples of expected results based on commercially available data.

Western Blotting (WB)

Western blotting is a fundamental technique to verify that an antibody recognizes a protein of the correct molecular weight.

Experimental Protocol:

  • Lysate Preparation: Prepare whole-cell or tissue lysates in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. The expected molecular weight of CrAT is approximately 62-68 kDa.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the CrAT antibody at the recommended dilution (e.g., 1:800 - 1:8000 for Proteintech 15170-1-AP) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Supporting Data:

  • Antibody A (Proteintech 15170-1-AP): Western blot analysis of various lysates shows a distinct band at the expected molecular weight for CrAT.[1]

  • Antibody B (Novus Biologicals NBP1-86616): Western blot analysis using this antibody shows a similar pattern to an independent CrAT antibody, providing additional evidence of specificity.

  • Antibody C (Boster Bio A05101): Western blot analysis of extracts from various cell lines using this antibody at a 1:500 dilution shows a clear band.[3]

  • Antibody D (Atlas Antibodies HPA019230): Western blot analysis shows a band of the expected size in relevant cell lysates.[4]

Immunohistochemistry (IHC)

IHC is used to determine the subcellular and tissue localization of the target protein.

Experimental Protocol:

A detailed IHC protocol is available for the Proteintech 15170-1-AP antibody.[1] A general workflow is as follows:

  • Tissue Preparation: Use paraffin-embedded or frozen tissue sections.

  • Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize with xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-mediated antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA buffer pH 9.0).[1]

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate with the CrAT antibody at the recommended dilution (e.g., 1:250-1:1000 for Proteintech 15170-1-AP) overnight at 4°C.[1]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and visualize with a chromogen such as DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

Supporting Data:

  • Antibody A (Proteintech 15170-1-AP): IHC staining of mouse brain and liver tissues shows specific localization.[1]

  • Antibody D (Atlas Antibodies HPA019230): This antibody has been extensively validated by IHC on a wide range of normal and cancerous human tissues, with results compared to RNA-seq data for orthogonal validation.[4] For example, strong staining is observed in tissues with high CrAT expression, like the testis, and weak or no staining in tissues with low expression, like the lymph node.[4]

Immunoprecipitation (IP)

IP is used to isolate the target protein from a complex mixture, which can then be analyzed by Western blotting.

Experimental Protocol:

Proteintech provides a specific IP protocol for their CrAT antibody (15170-1-AP).[1] The general steps are:

  • Lysate Preparation: Prepare a non-denaturing cell or tissue lysate.

  • Pre-clearing: Pre-clear the lysate with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the CrAT antibody (e.g., 0.5-4.0 µg for Proteintech 15170-1-AP) for several hours or overnight at 4°C.[1]

  • Capture: Add protein A/G-agarose beads to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the protein from the beads and analyze by Western blotting using the same or a different CrAT antibody.

Supporting Data:

  • Antibody A (Proteintech 15170-1-AP): Successful immunoprecipitation of CrAT from mouse skeletal muscle tissue lysate has been demonstrated.[1]

Knockdown/Knockout (KD/KO) Validation

The gold standard for antibody specificity validation is to test the antibody in a system where the target protein's expression has been genetically ablated (knockout) or significantly reduced (knockdown).

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Western Blot Analysis Wild-Type Cells Wild-Type Cells Transfection Transfection Wild-Type Cells->Transfection Lysate Preparation Lysate Preparation Wild-Type Cells->Lysate Preparation Control KD/KO Cells KD/KO Cells Transfection->KD/KO Cells siRNA/shRNA or CRISPR/Cas9 siRNA/shRNA or CRISPR/Cas9 siRNA/shRNA or CRISPR/Cas9->Transfection KD/KO Cells->Lysate Preparation Experimental SDS-PAGE & Transfer SDS-PAGE & Transfer Lysate Preparation->SDS-PAGE & Transfer Immunoblotting Immunoblotting SDS-PAGE & Transfer->Immunoblotting Anti-CrAT Antibody Signal Detection Signal Detection Immunoblotting->Signal Detection Result Compare Signal: WT vs. KD/KO Signal Detection->Result

Caption: Knockdown/Knockout validation workflow.

Expected Results: A specific antibody will show a strong signal in the wild-type cell lysate and a significantly reduced or absent signal in the KD/KO cell lysate. A recent study demonstrated the use of CrAT knockdown in neonatal rat ventricular myocytes to validate their findings, providing a practical example of this approach.[7]

Signaling Pathway and Experimental Workflow Diagrams

To provide a broader context, the following diagrams illustrate the role of CrAT in fatty acid metabolism and a general workflow for antibody validation.

G cluster_1 Mitochondrial Matrix Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-Carnitine Fatty Acyl-Carnitine Fatty Acyl-CoA->Fatty Acyl-Carnitine CPT1 Acetyl-CoA_cyto Acetyl-CoA Fatty Acyl-CoA_mito Fatty Acyl-CoA Acetyl-CoA_mito Acetyl-CoA Fatty Acyl-CoA_mito->Acetyl-CoA_mito β-oxidation TCA Cycle TCA Cycle Acetyl-CoA_mito->TCA Cycle Acetyl-Carnitine Acetyl-Carnitine Acetyl-CoA_mito->Acetyl-Carnitine Fatty Acyl-Carnitine->Fatty Acyl-CoA_mito CPT2 Acetyl-Carnitine->Acetyl-CoA_cyto CrAT

Caption: Role of CrAT in fatty acid metabolism.

G Select Candidate Antibodies Select Candidate Antibodies Review Datasheet Review Datasheet Select Candidate Antibodies->Review Datasheet Western Blot Western Blot Review Datasheet->Western Blot Initial Screen Immunohistochemistry Immunohistochemistry Western Blot->Immunohistochemistry If WB is positive Final Selection Final Selection Western Blot->Final Selection Immunoprecipitation Immunoprecipitation Immunohistochemistry->Immunoprecipitation If localization is correct Immunohistochemistry->Final Selection Knockdown/Knockout Knockdown/Knockout Immunoprecipitation->Knockdown/Knockout For highest confidence Immunoprecipitation->Final Selection Knockdown/Knockout->Final Selection

Caption: General antibody validation workflow.

Conclusion and Recommendations

The validation of antibody specificity is a critical step that should not be overlooked. While many commercial antibodies are available for CrAT, their performance can vary. This guide provides a framework for comparing and validating these essential research tools.

For initial screening, Western Blotting is an indispensable tool to confirm that the antibody recognizes a protein of the correct molecular weight. For researchers interested in the subcellular location of CrAT, Immunohistochemistry or Immunofluorescence are essential. For studies involving protein-protein interactions, Immunoprecipitation followed by mass spectrometry is the method of choice.

Ultimately, for the highest level of confidence in antibody specificity, knockdown or knockout validation is strongly recommended. When selecting a CrAT antibody, researchers should carefully review the manufacturer's validation data and, if possible, choose an antibody that has been validated using multiple applications and ideally, by genetic methods. The Atlas Antibodies HPA019230, with its extensive orthogonal validation, and the Proteintech 15170-1-AP, with its wealth of application data and publications citing its use in knockdown experiments, represent strong starting points for any research project on this compound.

References

A Comparative Analysis of Carnitine Acetyltransferase (CrAT) Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Carnitine Acetyltransferase Activity and its Metabolic Implications

This compound (CrAT), a pivotal enzyme in cellular metabolism, facilitates the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine. This function is crucial for buffering the acetyl-CoA pool, influencing fuel selection between glucose and fatty acids, and maintaining metabolic flexibility. Alterations in CrAT activity have been implicated in various metabolic diseases and are of increasing interest in cancer research due to the unique metabolic reprogramming observed in tumor cells. This guide provides a comparative overview of CrAT activity in different cell lines, supported by experimental data and detailed methodologies.

Quantitative Comparison of CrAT Activity

Cell Line/TypeCell OriginKey Findings on CrAT/Carnitine MetabolismReference(s)
PC-3 Prostate Cancer (Androgen-independent)Higher amount and activity of CrAT compared to non-cancerous prostate tissue.[1]
LNCaP Prostate Cancer (Androgen-dependent)Elevated levels and activity of CrAT in comparison to normal prostate tissue.[1]
Primary Human Skeletal Muscle Cells (HSkMCs) Non-cancerous Skeletal MuscleDemonstrable CrAT activity, which is subject to inhibition by long-chain acyl-CoAs like palmitoyl-CoA.[2]
MCF-7 Breast Cancer (Estrogen Receptor-positive)Studies show alterations in carnitine and acylcarnitine profiles, suggesting active carnitine metabolism.[3][4]
HepG2 Hepatocellular CarcinomaWhile studies have focused on other carnitine acyltransferases, the presence of active carnitine metabolism is evident.[5][6][7]
Human Dermal Fibroblasts Non-cancerous SkinCrAT expression is significant, and its downregulation is linked to mitochondrial dysfunction and cellular senescence.[8]

The Role of CrAT in Cellular Metabolism and Signaling

This compound plays a critical role in cellular energy homeostasis by modulating the ratio of acetyl-CoA to free CoA. This function directly impacts several key metabolic pathways. In mitochondria, CrAT can convert excess acetyl-CoA, a product of fatty acid β-oxidation and glucose metabolism, into acetylcarnitine. This action prevents the accumulation of acetyl-CoA, which can inhibit pyruvate (B1213749) dehydrogenase (PDH), a key enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle. The generated acetylcarnitine can then be exported from the mitochondria to the cytosol and other organelles, where it can be converted back to acetyl-CoA for use in processes such as histone acetylation, an important epigenetic modification.

CrAT_Pathway cluster_mito Mitochondrial Matrix cluster_cyto Cytosol substrate substrate product product enzyme enzyme process process location location Pyruvate Pyruvate PDH PDH Pyruvate->PDH AcetylCoA_mito Acetyl-CoA PDH->AcetylCoA_mito AcetylCoA_mito->PDH Inhibits TCA TCA Cycle AcetylCoA_mito->TCA CrAT_mito CrAT AcetylCoA_mito->CrAT_mito FattyAcids Fatty Acids BetaOx β-Oxidation FattyAcids->BetaOx BetaOx->AcetylCoA_mito Carnitine_mito Carnitine Carnitine_mito->CrAT_mito Acetylcarnitine_mito Acetylcarnitine CrAT_mito->Acetylcarnitine_mito Acetylcarnitine_cyto Acetylcarnitine Acetylcarnitine_mito->Acetylcarnitine_cyto Transport CrAT_cyto CrAT Acetylcarnitine_cyto->CrAT_cyto AcetylCoA_cyto Acetyl-CoA CrAT_cyto->AcetylCoA_cyto Histone_acetylation Histone Acetylation AcetylCoA_cyto->Histone_acetylation

Caption: Role of CrAT in linking mitochondrial metabolism to cytosolic processes.

Experimental Protocols

The activity of this compound is commonly determined using a spectrophotometric assay. This method measures the rate of reaction between acetyl-CoA and carnitine, which produces acetylcarnitine and free Coenzyme A (CoA-SH). The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is reduced to 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.

Preparation of Cell Lysates
  • Cell Culture: Grow cells to 80-90% confluency in appropriate culture medium.

  • Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add a suitable lysis buffer (e.g., CelLytic™ MT Cell Lysis Reagent) to the cells.

  • Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Further disrupt the cells by sonication on ice or by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including CrAT.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay.

Spectrophotometric Assay for CrAT Activity
  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

    • Tris-HCl buffer (pH 8.0)

    • DTNB solution

    • Acetyl-CoA solution

  • Blank Measurement: Add the cell lysate to the reaction mixture and measure the baseline absorbance at 412 nm for a few minutes to account for any non-enzymatic reduction of DTNB.

  • Initiation of Reaction: Start the enzymatic reaction by adding L-carnitine to the cuvette.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer with a kinetic reading program.

  • Calculation of Activity: The specific activity of CrAT is calculated from the linear rate of TNB formation (using the extinction coefficient of TNB) and normalized to the total protein concentration of the cell lysate. The activity is typically expressed as nmol of TNB formed per minute per milligram of protein (nmol/min/mg).

Experimental Workflow Diagram

experimental_workflow step step reagent reagent output output cell_culture 1. Cell Culture cell_harvest 2. Cell Harvesting & Washing cell_culture->cell_harvest lysis 3. Cell Lysis & Homogenization cell_harvest->lysis centrifugation 4. Centrifugation lysis->centrifugation supernatant 5. Collect Supernatant (Lysate) centrifugation->supernatant protein_assay 6. Protein Quantification supernatant->protein_assay add_lysate 8. Add Lysate & Measure Blank supernatant->add_lysate calculate_activity 11. Calculate Specific Activity protein_assay->calculate_activity reaction_setup 7. Prepare Reaction Mixture (Buffer, DTNB, Acetyl-CoA) reaction_setup->add_lysate add_carnitine 9. Add L-Carnitine to Start add_lysate->add_carnitine measure_absorbance 10. Kinetic Measurement at 412 nm add_carnitine->measure_absorbance measure_absorbance->calculate_activity

Caption: Workflow for measuring CrAT activity in cell lysates.

Conclusion

The activity of this compound varies among different cell types, with evidence suggesting elevated activity in certain cancer cell lines, such as those from the prostate. This highlights the importance of the carnitine system in the metabolic adaptations of cancer cells. The provided experimental protocol for a spectrophotometric assay offers a reliable method for quantifying CrAT activity, enabling further research into its role in both normal physiology and disease states. Future studies involving a systematic comparison of CrAT activity across a broad panel of cancer and non-cancer cell lines are warranted to fully elucidate its potential as a therapeutic target.

References

carnitine acetyltransferase vs carnitine palmitoyltransferase substrate preference

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular metabolism, the transport of fatty acids into the mitochondria for beta-oxidation is a critical process governed by a family of enzymes known as carnitine acyltransferases. Among these, carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase (CPT) play pivotal, yet distinct, roles distinguished primarily by their preference for fatty acyl-CoA substrates of varying chain lengths. This guide provides a detailed comparison of their substrate specificities, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Introduction to Carnitine Acyltransferases

Carnitine acyltransferases catalyze the reversible transfer of an acyl group from coenzyme A (CoA) to L-carnitine, forming an acylcarnitine ester. This reaction is essential for shuttling activated fatty acids across the inner mitochondrial membrane, which is otherwise impermeable to acyl-CoAs. The carnitine acyltransferase family is broadly categorized based on the chain length of the fatty acyl-CoA they preferentially bind:

  • This compound (CrAT): Primarily involved in the transport of short-chain acyl groups.

  • Carnitine Palmitoyltransferase (CPT): Responsible for the transport of long-chain fatty acids. This system comprises two distinct enzymes, CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane.

Their substrate specificity dictates their unique physiological roles, from facilitating the oxidation of long-chain fats for energy production to buffering the mitochondrial acetyl-CoA pool.

Substrate Preference: A Tale of Two Specificities

The fundamental difference between CrAT and CPT lies in their affinity for acyl-CoA molecules of different carbon chain lengths.

This compound (CrAT) exhibits a strong preference for short-chain acyl-CoAs. Its primary role is not only to participate in the transport of short-chain fatty acids but also to buffer the acetyl-CoA/CoA ratio within the mitochondria. This function is crucial for maintaining metabolic flexibility, allowing the cell to switch between glucose and fatty acid oxidation.[1] Experimental data shows that CrAT is most active with acetyl-CoA (C2) and can process acyl-CoAs up to 10 carbons in length.[2][3] Interestingly, acyl-CoA derivatives with 12 or more carbons act as potent reversible inhibitors of CrAT.[4][2][5]

Carnitine Palmitoyltransferase (CPT) , in contrast, is specialized for long-chain fatty acyl-CoAs. CPT1, the rate-limiting enzyme in fatty acid oxidation, and CPT2 work in concert to transport these long-chain molecules into the mitochondrial matrix.[6] Studies have demonstrated that CPT2 is active with medium-chain (C8-C12) and long-chain (C14-C18) acyl-CoA esters, while showing virtually no activity with short-chain or very long-chain acyl-CoAs.[7][8]

The structural composition of the acyl-binding sites of these enzymes dictates their substrate preferences.[8] In CrAT, for instance, specific amino acid residues create a binding pocket that accommodates shorter acyl groups, while the binding pockets of CPT enzymes are designed to bind the longer hydrocarbon chains of long-chain fatty acids.[9][10]

Quantitative Comparison of Substrate Preference

The following table summarizes the relative activities and Michaelis constants (Km) of CrAT and CPT2 for various acyl-CoA substrates, highlighting their distinct specificities.

Acyl-CoA SubstrateChain LengthThis compound (CrAT) ActivityCarnitine Palmitoyltransferase 2 (CPT2) Activity
Acetyl-CoAC2HighVirtually None[7]
Propionyl-CoAC3HighNot Reported
Butyryl-CoAC4HighNot Reported
Hexanoyl-CoAC6ModerateLow
Octanoyl-CoAC8Low to Moderate[3]Active[7]
Decanoyl-CoAC10Low[3]Active[7]
Lauroyl-CoAC12Inhibitory[4][2]Active[7]
Myristoyl-CoAC14Inhibitory[4][2]High
Palmitoyl-CoAC16Inhibitory[4][2]High
Stearoyl-CoAC18Not a substrateHigh

Note: "High," "Moderate," and "Low" are qualitative descriptors based on reported experimental data. Specific activities can vary based on the experimental conditions.

Experimental Protocols for Determining Substrate Specificity

The determination of substrate preference for carnitine acyltransferases typically involves in vitro enzyme assays. A generalized protocol is outlined below.

1. Enzyme Preparation:

  • Recombinant Expression: The gene encoding the human or other mammalian CrAT or CPT is expressed in a host system, such as E. coli or Saccharomyces cerevisiae.[7]

  • Purification/Homogenates: The enzyme can be purified from the expression system or cell homogenates/isolated mitochondria can be used for the assay.[11][7]

2. Enzyme Activity Assay:

  • Reaction Mixture: A reaction buffer is prepared containing a known concentration of the enzyme, L-carnitine, and a specific acyl-CoA substrate to be tested. The reaction is typically initiated by adding one of the substrates.

  • Detection Method: The rate of the reaction is monitored by detecting either the formation of the product (acylcarnitine or free CoA) or the disappearance of the substrate.

    • Radiometric Assay: A common method involves using radiolabeled L-carnitine or acyl-CoA and measuring the incorporation of the radiolabel into the product over time.

    • Spectrophotometric Assay: The release of free CoA can be measured by its reaction with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be quantified spectrophotometrically.

    • Mass Spectrometry: A highly sensitive and specific method involves incubating the enzyme with a panel of acyl-CoA substrates and then quantifying the various acylcarnitine products using tandem mass spectrometry (ESI-MS/MS).[3][7]

3. Kinetic Analysis:

  • To determine the Michaelis constant (Km) and maximum velocity (Vmax), the assay is performed with varying concentrations of the acyl-CoA substrate while keeping the carnitine concentration saturating.

  • The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.[12]

Visualizing the Roles and Analysis of Carnitine Acyltransferases

To better understand the distinct functions of CrAT and CPT, as well as the process to determine their specificity, the following diagrams are provided.

fatty_acid_transport cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix LCFA_CoA Long-Chain Acyl-CoA CPT1 CPT1 LCFA_CoA->CPT1 + Carnitine SCFA_CoA Short-Chain Acyl-CoA Acetyl_CoA Acetyl-CoA SCFA_CoA->Acetyl_CoA LC_Acyl_Carnitine Long-Chain Acylcarnitine CPT1->LC_Acyl_Carnitine - CoA CACT CACT CACT->LC_Acyl_Carnitine CPT2 CPT2 LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix - Carnitine LC_Acyl_Carnitine->CACT LC_Acyl_Carnitine->CPT2 + CoA Beta_Ox β-Oxidation LCFA_CoA_matrix->Beta_Ox Beta_Ox->Acetyl_CoA CrAT CrAT Acetyl_CoA->CrAT + Carnitine CrAT->Acetyl_CoA - Carnitine Acetyl_Carnitine Acetylcarnitine CrAT->Acetyl_Carnitine - CoA Acetyl_Carnitine->CrAT + CoA

Caption: Roles of CPT and CrAT in fatty acid metabolism.

experimental_workflow start Start: Enzyme & Substrates enzyme_prep Enzyme Preparation (Recombinant Expression or Tissue Isolation) start->enzyme_prep substrate_panel Prepare Panel of Acyl-CoA Substrates (C2 to C18) start->substrate_panel assay Enzyme Assay Incubate Enzyme with each Substrate + Carnitine enzyme_prep->assay substrate_panel->assay detection Product Detection (e.g., ESI-MS/MS or Spectrophotometry) assay->detection quantification Quantify Product Formation (Acylcarnitines or Free CoA) detection->quantification analysis Data Analysis (Determine Specific Activity / Kinetic Parameters) quantification->analysis conclusion Conclusion: Determine Substrate Preference Profile analysis->conclusion

Caption: Workflow for determining enzyme substrate specificity.

Conclusion

The substrate preferences of this compound and carnitine palmitoyltransferase are clearly delineated by the length of the acyl-CoA chain. CrAT is a specialist for short-chain acyl groups, playing a key role in managing the acetyl-CoA pool, while CPT is dedicated to the transport of long-chain fatty acids for energy production through beta-oxidation. This division of labor is fundamental to cellular energy homeostasis. Understanding these specificities is not only crucial for basic metabolic research but also holds significant implications for drug development, particularly for metabolic diseases such as type 2 diabetes and obesity, where the activities of these enzymes are often dysregulated.[13]

References

Functional Validation of a CRAT Knockout Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a muscle-specific Carnitine O-acetyltransferase (CRAT) knockout mouse model with other relevant models of altered fatty acid metabolism. The data presented here, compiled from various studies, offers a detailed look at the metabolic consequences of CRAT deletion and its implications for research in metabolic diseases.

Introduction to Carnitine O-acetyltransferase (CRAT)

Carnitine O-acetyltransferase (CRAT) is a pivotal mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine. This function is crucial for maintaining the mitochondrial acetyl-CoA/CoA ratio, buffering excess acetyl-CoA, and ensuring metabolic flexibility between glucose and fatty acid oxidation. Dysregulation of CRAT activity has been implicated in various metabolic disorders, making the CRAT knockout mouse a valuable tool for in-depth study.

Phenotypic and Metabolic Characterization of CRAT Knockout Mice

Muscle-specific CRAT knockout (CratM-/-) mice exhibit a distinct metabolic phenotype characterized by impaired glucose tolerance and reduced metabolic flexibility. These mice show a compromised ability to switch from fatty acid to glucose oxidation, particularly in the fed state. At a molecular level, the absence of CRAT in muscle leads to an accumulation of short-chain acyl-CoAs and a subsequent decrease in the activity of the pyruvate (B1213749) dehydrogenase (PDH) complex, a key regulator of glucose oxidation.

Comparative Analysis with Alternative Mouse Models

To better understand the specific role of CRAT, this guide compares the CratM-/- model with knockout models of other key enzymes in fatty acid metabolism: Carnitine Palmitoyltransferase 1b (CPT1b), Carnitine Palmitoyltransferase 2 (CPT2), and Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Body Weight
Mouse ModelGenotypeDietBody Weight Change Compared to Wild Type
CRAT Knockout CratM-/-ChowNo significant difference[1]
CPT1b Knockout Cpt1b+/-High-FatReduced body weight gain[2]
CPT2 Knockout Cpt2Sk-/-High-FatResistant to diet-induced obesity[3][4][5][6]
PPARα Knockout Ppara-/-High-FatProtected from high-fat diet-induced weight gain[7]
Glucose Tolerance Test (GTT)
Mouse ModelGenotypeDietGlucose Tolerance
CRAT Knockout CratM-/-ChowImpaired glucose tolerance
CPT1b Knockout Cpt1b+/-High-FatImproved glucose tolerance[8][9][10]
CPT2 Knockout Cpt2Sk-/-High-FatImproved glucose tolerance[3][4][5][6]
PPARα Knockout Ppara-/-High-FatProtected from high-fat diet-induced glucose intolerance[11][12]
Acylcarnitine Profiles

The analysis of acylcarnitine profiles by mass spectrometry provides a detailed snapshot of fatty acid oxidation.

Table 3: Acylcarnitine Profile in Skeletal Muscle of CPT2Sk-/- Mice vs. Wild Type (WT) [3][13]

Acylcarnitine SpeciesCPT2Sk-/- (Relative Abundance vs. WT)
Long-Chain Acylcarnitines
C18-carnitine~5-fold increase
C18:1-carnitine~7.6-fold increase
Short-Chain Acylcarnitines
C4-carnitine (Butyrylcarnitine)86% decrease

Signaling Pathways and Experimental Workflows

CRAT and its Role in Metabolic Regulation

CRAT plays a crucial role in buffering the mitochondrial acetyl-CoA pool. In high-fat feeding or fasting conditions, increased fatty acid β-oxidation leads to a surge in acetyl-CoA. CRAT converts this excess acetyl-CoA to acetylcarnitine, which can be transported out of the mitochondria, thus freeing up CoA for continued β-oxidation and preventing the inhibition of enzymes like PDH.

cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Acetylcarnitine_mito Acetylcarnitine AcetylCoA->Acetylcarnitine_mito CRAT TCA TCA Cycle AcetylCoA->TCA CRAT CRAT Acetylcarnitine_cyto Acetylcarnitine Acetylcarnitine_mito->Acetylcarnitine_cyto Transport PDH PDH Pyruvate Pyruvate Pyruvate->AcetylCoA PDH Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Pyruvate_cyto->Pyruvate

Caption: CRAT's central role in acetyl-CoA metabolism.

Experimental Workflow for Functional Validation

A typical workflow for the functional validation of a CRAT knockout mouse involves a series of metabolic and physiological assessments.

start CRAT Knockout Mouse Model phenotyping General Phenotyping (Body Weight, Food Intake) start->phenotyping gtt Glucose Tolerance Test (GTT) phenotyping->gtt itt Insulin (B600854) Tolerance Test (ITT) gtt->itt calorimetry Indirect Calorimetry (RER, Energy Expenditure) itt->calorimetry metabolomics Metabolomic Analysis (Acylcarnitines, Organic Acids) calorimetry->metabolomics enzyme_assays Enzyme Activity Assays (CRAT, PDH) metabolomics->enzyme_assays gene_expression Gene Expression Analysis (qRT-PCR, Western Blot) enzyme_assays->gene_expression conclusion Functional Validation & Phenotypic Characterization gene_expression->conclusion

Caption: Workflow for CRAT knockout mouse validation.

Experimental Protocols

Glucose Tolerance Test (GTT)
  • Animal Preparation: Fast mice for 4-6 hours (for oral GTT) or overnight (approximately 16 hours, for intraperitoneal GTT) with free access to water.[14]

  • Baseline Measurement: Record the initial body weight. Obtain a baseline blood glucose reading (Time 0) from a tail snip using a glucometer.[14]

  • Glucose Administration: Administer a glucose solution (typically 1-2 g/kg body weight) either orally via gavage or by intraperitoneal injection.[14][15]

  • Blood Glucose Monitoring: Collect blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration and measure blood glucose levels.[14][15]

  • Data Analysis: Plot blood glucose concentration against time to generate a glucose tolerance curve. Calculate the area under the curve (AUC) for quantitative comparison.

Acylcarnitine Profiling by Mass Spectrometry
  • Sample Collection: Collect plasma or tissue samples from mice. For tissues, homogenize in an appropriate buffer.

  • Internal Standard Spiking: Add a mixture of stable isotope-labeled internal standards of various acylcarnitines to the samples.

  • Extraction: Extract acylcarnitines from the sample matrix, typically using protein precipitation with methanol (B129727) or acetonitrile.

  • Derivatization (optional but common): Convert acylcarnitines to their butyl esters to improve chromatographic separation and mass spectrometric detection.

  • LC-MS/MS Analysis: Separate the acylcarnitine derivatives using liquid chromatography and detect and quantify them using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the concentration of each acylcarnitine species by comparing its peak area to that of its corresponding internal standard.

CRAT Enzyme Activity Assay (Spectrophotometric)
  • Sample Preparation: Prepare tissue homogenates or isolated mitochondria in a suitable lysis buffer.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), DTNB (Ellman's reagent), acetyl-CoA, and the sample.

  • Initiate Reaction: Start the reaction by adding L-carnitine.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA-SH with DTNB to form 5-thio-2-nitrobenzoate (TNB).

  • Calculate Activity: Determine the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB.

Conclusion

The muscle-specific CRAT knockout mouse model is a powerful tool for investigating the role of mitochondrial acetyl-CoA metabolism in health and disease. Its distinct phenotype of impaired glucose tolerance and metabolic inflexibility provides a valuable platform for studying the mechanisms underlying insulin resistance and for the preclinical evaluation of novel therapeutic strategies targeting metabolic disorders. Comparison with other knockout models of fatty acid oxidation highlights the unique function of CRAT in buffering mitochondrial acetyl-CoA and maintaining metabolic homeostasis.

References

A Comparative Analysis of Mitochondrial and Peroxisomal Carnitine Acetyltransferase (CRAT) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activity of carnitine acetyltransferase (CRAT) in two key cellular organelles: mitochondria and peroxisomes. Understanding the distinct roles and kinetic properties of CRAT in these compartments is crucial for research into metabolic regulation, cellular signaling, and the development of therapeutic agents targeting metabolic disorders. This document summarizes quantitative data from experimental studies, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to Mitochondrial and Peroxisomal CRAT

This compound (CRAT) is a vital enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, forming acetyl-CoA and acetylcarnitine. This activity plays a critical role in cellular energy metabolism, particularly in the transport and modulation of acetyl-CoA pools. While CRAT is present in both mitochondria and peroxisomes, its functions within each organelle are distinct, reflecting the unique metabolic environments of these cellular compartments. In yeast, it has been shown that both the mitochondrial and peroxisomal forms of CRAT are encoded by the same gene.[1]

Mitochondrial CRAT is primarily located in the mitochondrial matrix and is integral to the buffering of acetyl-CoA levels.[2] During periods of high fatty acid oxidation or glycolysis, the production of acetyl-CoA can exceed the capacity of the citric acid cycle. In such cases, mitochondrial CRAT converts excess acetyl-CoA to acetylcarnitine, which can then be exported from the mitochondria. This process is crucial for maintaining a free pool of CoA, which is essential for various metabolic pathways, including the continued oxidation of fatty acids and the activity of pyruvate (B1213749) dehydrogenase.

Peroxisomal CRAT , on the other hand, is involved in the metabolism of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids. Peroxisomal β-oxidation shortens these fatty acids, producing acetyl-CoA and medium-chain acyl-CoAs. Peroxisomal CRAT, along with carnitine octanoyltransferase (CROT), facilitates the export of these shortened acyl groups from the peroxisome to the mitochondria for their complete oxidation to CO2 and water.[3][4] This metabolic cross-talk between peroxisomes and mitochondria is essential for the complete catabolism of a wide range of fatty acids.

Quantitative Comparison of CRAT Activity

A direct comparative analysis of the kinetic parameters of mitochondrial and peroxisomal CRAT under identical experimental conditions is limited in the existing literature. The available data, presented below, has been collated from studies on different species and tissues, and thus should be interpreted with consideration of these variations.

Kinetic ParameterMitochondrial CRATPeroxisomal CRAT (CROT)
Substrate Acetyl-CoAOctanoyl-CoA
Km ~18.5 µM (for palmitoyl-CoA with CPT1 in rat brain mitochondria)[5]Data not available
Vmax Data not availableData not available
Substrate L-CarnitineL-Carnitine
Km ~80 µM (for CPT1 in rat brain mitochondria)[5]Data not available
Vmax Data not availableData not available
Inhibitors Malonyl-CoA (for CPT1)[5]Data not available

Experimental Protocols

I. Isolation of Mitochondrial and Peroxisomal Fractions

Objective: To obtain enriched fractions of mitochondria and peroxisomes from tissue or cultured cells for the subsequent assay of CRAT activity. This protocol is adapted from various sources and may require optimization depending on the starting material.

Materials:

  • Tissue (e.g., rat liver) or cultured cells

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Differential centrifugation equipment (refrigerated centrifuge)

  • Density gradient medium (e.g., Percoll or Nycodenz)

  • Ultracentrifuge with appropriate rotors

  • Phosphate-buffered saline (PBS)

Procedure:

  • Tissue/Cell Preparation:

    • For tissue, perfuse with ice-cold PBS to remove blood, then mince finely on ice.

    • For cultured cells, harvest by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.

  • Homogenization:

    • Resuspend the minced tissue or cell pellet in ice-cold homogenization buffer.

    • Homogenize using a Dounce homogenizer or a Potter-Elvehjem homogenizer with a loose-fitting pestle on ice. The number of strokes should be optimized to ensure cell disruption without excessive organelle damage.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

    • Collect the supernatant and centrifuge at a medium speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet a crude mitochondrial fraction.

    • Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet a crude peroxisomal/light mitochondrial fraction.

  • Density Gradient Centrifugation for Purification:

    • Resuspend the crude mitochondrial and peroxisomal pellets in a small volume of homogenization buffer.

    • Layer the resuspended pellets onto a pre-formed density gradient (e.g., Percoll or Nycodenz).

    • Centrifuge at high speed in an ultracentrifuge (e.g., 60,000 x g for 30-60 minutes at 4°C).

    • Mitochondria and peroxisomes will band at different densities and can be carefully collected.

  • Washing and Storage:

    • Wash the collected fractions with homogenization buffer to remove the gradient medium.

    • Pellet the purified organelles by centrifugation.

    • Resuspend in a suitable buffer for storage at -80°C or for immediate use in activity assays.

II. Spectrophotometric Assay of CRAT Activity

Objective: To measure the activity of CRAT in the isolated mitochondrial and peroxisomal fractions by monitoring the formation of acetyl-CoA. This protocol is based on the reaction of free CoA with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Isolated and purified mitochondrial and peroxisomal fractions

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0)

  • Acetyl-L-carnitine solution

  • Coenzyme A (CoA) solution

  • DTNB solution (in assay buffer)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing the assay buffer, acetyl-L-carnitine, and DTNB.

  • Initiation of the Reaction:

    • Add a known amount of the isolated mitochondrial or peroxisomal fraction to the cuvette.

    • Initiate the reaction by adding CoA.

  • Spectrophotometric Measurement:

    • Immediately start monitoring the increase in absorbance at 412 nm over time. This absorbance change is due to the reaction of the free thiol group of CoA (produced from the CRAT-catalyzed reaction in the reverse direction) with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength.

  • Calculation of Activity:

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).

    • Enzyme activity is typically expressed as units per milligram of protein (1 Unit = 1 µmol of product formed per minute). Protein concentration in the organelle fractions should be determined using a standard method (e.g., Bradford or BCA assay).

Visualizations

signaling_pathway cluster_mitochondrion Mitochondrion cluster_peroxisome Peroxisome Mito_ACoA Acetyl-CoA Mito_CRAT CRAT Mito_ACoA->Mito_CRAT TCA_Cycle TCA Cycle Mito_ACoA->TCA_Cycle Mito_ACarn Acetylcarnitine Mito_CRAT->Mito_ACarn Mito_CoA CoA Mito_CRAT->Mito_CoA Export Export Mito_ACarn->Export Export FA_Ox Fatty Acid Oxidation FA_Ox->Mito_ACoA Pero_VLCFA VLCFA Pero_Box β-Oxidation Pero_VLCFA->Pero_Box Pero_ACoA Acetyl-CoA Pero_Box->Pero_ACoA Pero_MCFA Medium-Chain Acyl-CoA Pero_Box->Pero_MCFA Pero_CRAT CRAT/CROT Pero_ACoA->Pero_CRAT Pero_MCFA->Pero_CRAT Pero_ACarn Acetylcarnitine Pero_CRAT->Pero_ACarn Pero_MCarn Medium-Chain Acylcarnitine Pero_CRAT->Pero_MCarn Export2 Export2 Pero_ACarn->Export2 Export to Mitochondria Export3 Export3 Pero_MCarn->Export3 Export to Mitochondria

Caption: Metabolic roles of CRAT in mitochondria and peroxisomes.

experimental_workflow start Start: Tissue/Cell Sample homogenization Homogenization start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent crude_mito Crude Mitochondrial Fraction diff_cent->crude_mito crude_pero Crude Peroxisomal Fraction diff_cent->crude_pero density_grad_mito Density Gradient Centrifugation crude_mito->density_grad_mito density_grad_pero Density Gradient Centrifugation crude_pero->density_grad_pero pure_mito Purified Mitochondrial Fraction density_grad_mito->pure_mito pure_pero Purified Peroxisomal Fraction density_grad_pero->pure_pero crat_assay_mito CRAT Activity Assay (Spectrophotometric) pure_mito->crat_assay_mito crat_assay_pero CRAT Activity Assay (Spectrophotometric) pure_pero->crat_assay_pero data_analysis Data Analysis and Comparison crat_assay_mito->data_analysis crat_assay_pero->data_analysis

Caption: Workflow for comparative analysis of CRAT activity.

References

A Comparative Guide to the Cross-Reactivity of Inhibitors Between Carnitine Acetyltransferase (CRAT) and Other Acetyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of known inhibitors of Carnitine Acetyltransferase (CRAT) and other significant acetyltransferases, including Histone Acetyltransferases (HATs), Choline Acetyltransferase (ChAT), and Serotonin N-acetyltransferase (AANAT). The information presented herein is intended to aid researchers in the selection of specific inhibitors and to highlight the potential for off-target effects in drug development.

Introduction to Acetyltransferases and Their Inhibitors

Acetyltransferases are a broad family of enzymes that catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to a variety of acceptor molecules. This post-translational modification is crucial for numerous cellular processes.

  • This compound (CRAT): Located in the mitochondrial matrix, CRAT is essential for cellular energy metabolism, facilitating the transport of acetyl-CoA across the inner mitochondrial membrane.

  • Histone Acetyltransferases (HATs): These enzymes acetylate histone proteins, playing a key role in chromatin remodeling and gene expression regulation. Key examples include p300 and PCAF.

  • Choline Acetyltransferase (ChAT): Found in cholinergic neurons, ChAT synthesizes the neurotransmitter acetylcholine, which is vital for nerve impulse transmission.

  • Serotonin N-acetyltransferase (AANAT): This enzyme is a key regulator in the biosynthesis of melatonin, a hormone that controls circadian rhythms.

Given the structural similarities in the acetyl-CoA binding domains among these enzymes, the potential for inhibitor cross-reactivity is a significant consideration in both basic research and therapeutic development.

Comparative Analysis of Inhibitor Activity

The following tables summarize the available quantitative data for various inhibitors against CRAT and other acetyltransferases. It is important to note that direct comparative studies investigating the cross-reactivity of a single inhibitor across all these enzyme families are limited. The data presented is compiled from individual studies.

Table 1: Inhibitors of this compound (CRAT)
InhibitorTarget Enzyme(s)Inhibition Potency (IC50 / Ki)Mechanism of InhibitionCross-Reactivity Data
Mildronate CRATKi: 1.6 mM[1]Competitive with respect to carnitine[1]Not reported
Etomoxir CPT-1a, Carnitine Octanoyltransferase, Carnitine AcetyltransferasesIC50: 5-20 nM (CPT-1a); µM range for Carnitine Acetyltransferases[2]Irreversible (CPT-1a)Not reported against HATs, ChAT, AANAT
2-Bromopalmitoyl-CoA CPT1, Carnitine OctanoyltransferaseNot specifiedIrreversibleNot reported against HATs, ChAT, AANAT
Table 2: Inhibitors of Other Acetyltransferases
InhibitorPrimary Target(s)Inhibition Potency (IC50 / Ki)Mechanism of InhibitionCross-Reactivity with CRAT
Anacardic Acid p300, PCAFIC50: ~8.5 µM (p300), ~5.0 µM (PCAF)Non-competitive with substrateNot reported
Garcinol p300, PCAF, HDAC11IC50: ~7 µM (p300), ~5 µM (PCAF), ~5 µM (HDAC11)Competitive with histones (HATs)Not reported
MG149 Tip60, MOFIC50: 74 µM (Tip60), 47 µM (MOF)Not specifiedNot reported
MB3 GCN5IC50: 100 µMNot specifiedNot reported

Note: The lack of data in the "Cross-Reactivity with CRAT" column for most inhibitors highlights a significant gap in the current literature.

Signaling Pathways and Inhibitor Interactions

The following diagram illustrates the distinct pathways in which these acetyltransferases operate and where their respective inhibitors exert their effects.

Acetyltransferase_Pathways cluster_crat Mitochondrial Energy Metabolism cluster_hat Gene Expression Regulation cluster_chat Neurotransmission cluster_aanat Melatonin Synthesis CRAT CRAT Acetylcarnitine Acetylcarnitine CRAT->Acetylcarnitine Facilitates transport AcetylCoA_mito Acetyl-CoA (Mitochondria) AcetylCoA_mito->CRAT Carnitine Carnitine Carnitine->CRAT Mildronate Mildronate Mildronate->CRAT Etomoxir Etomoxir Etomoxir->CRAT HATs HATs (e.g., p300, PCAF) Acetylated Histones Acetylated Histones HATs->Acetylated Histones Chromatin remodeling AcetylCoA_nucl Acetyl-CoA (Nucleus) AcetylCoA_nucl->HATs Histones Histones Histones->HATs AnacardicAcid Anacardic Acid AnacardicAcid->HATs Garcinol Garcinol Garcinol->HATs ChAT ChAT Acetylcholine Acetylcholine ChAT->Acetylcholine AcetylCoA_cyto Acetyl-CoA (Cytoplasm) AcetylCoA_cyto->ChAT Choline Choline Choline->ChAT AANAT AANAT N-acetylserotonin N-acetylserotonin AANAT->N-acetylserotonin AcetylCoA_cyto2 Acetyl-CoA (Cytoplasm) AcetylCoA_cyto2->AANAT Serotonin Serotonin Serotonin->AANAT

Overview of acetyltransferase pathways and their inhibitors.

Experimental Workflow for Assessing Inhibitor Cross-Reactivity

A generalized workflow for determining the cross-reactivity of an inhibitor across different acetyltransferases is depicted below. This process is essential for characterizing the selectivity profile of a compound.

Experimental_Workflow A Compound of Interest (e.g., a novel CRAT inhibitor) B Primary Target Assay (CRAT Inhibition Assay) A->B D Selectivity Panel Assays A->D C Determine IC50/Ki for CRAT B->C F Comparative Analysis of Potency (CRAT vs. Other Acetyltransferases) C->F D1 HAT Inhibition Assay (e.g., p300, PCAF) D2 ChAT Inhibition Assay D3 AANAT Inhibition Assay E Determine IC50/Ki for Off-Target Acetyltransferases D1->E D2->E D3->E E->F G Determine Selectivity Index F->G

Workflow for inhibitor cross-reactivity assessment.

Detailed Experimental Protocols

This compound (CRAT) Inhibition Assay

This protocol is adapted from the method used to study mildronate's inhibition of CRAT.[1]

  • Reagents:

    • Assay Buffer: 125 mM HEPES, 2.5 mM EDTA, pH 7.5.

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution: 0.675 mM in Assay Buffer.

    • L-carnitine solution: Prepare serial dilutions from 0.0625 to 1 mM in water.

    • Acetyl-CoA solution: 0.1 mM in water.

    • CRAT enzyme solution: 0.3125 U/mL in Assay Buffer.

    • Inhibitor (e.g., Mildronate) solutions: Prepare a range of concentrations (e.g., 10 µM to 100 mM) in water.

  • Procedure:

    • In a 96-well microplate, combine the Assay Buffer, DTNB solution, L-carnitine, CRAT enzyme, and the inhibitor solution (or water for control).

    • Incubate the mixture at room temperature for 15 minutes.

    • Initiate the reaction by adding the acetyl-CoA solution.

    • Immediately measure the change in absorbance at 412 nm over time (e.g., for 350 seconds) using a microplate spectrophotometer. The rate of increase in absorbance corresponds to the rate of CoA-SH release.

    • Calculate the enzyme activity and determine the IC50 and/or Ki values for the inhibitor.

Histone Acetyltransferase (HAT) Inhibition Assay (p300/PCAF)

This protocol is a general method for assessing HAT inhibition.

  • Reagents:

    • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.

    • Histone Substrate: Histone H3 or H4 peptide (e.g., 1 mg/mL).

    • Acetyl-CoA solution: Containing [3H]-acetyl-CoA for radiometric detection or unlabeled for other detection methods.

    • HAT enzyme: Recombinant p300 or PCAF.

    • Inhibitor solutions: Prepare serial dilutions of the test compound.

  • Procedure:

    • In a reaction tube, combine the HAT Assay Buffer, histone substrate, HAT enzyme, and the inhibitor solution (or solvent control).

    • Pre-incubate the mixture for 10 minutes at 30°C.

    • Start the reaction by adding the acetyl-CoA solution.

    • Incubate for 15-30 minutes at 30°C.

    • Stop the reaction (e.g., by adding acetic acid or spotting onto filter paper and washing).

    • Quantify the incorporated acetyl groups using liquid scintillation counting (for radiometric assays) or other appropriate detection methods (e.g., antibody-based detection for non-radioactive assays).

    • Calculate the percentage of inhibition and determine the IC50 value.

Choline Acetyltransferase (ChAT) Inhibition Assay

This is a representative colorimetric assay protocol.

  • Reagents:

    • Assay Buffer: Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

    • Choline solution.

    • Acetyl-CoA solution.

    • DTNB solution.

    • ChAT enzyme preparation (from tissue homogenate or recombinant source).

    • Inhibitor solutions.

  • Procedure:

    • In a microplate well, combine the Assay Buffer, choline, DTNB, ChAT enzyme, and the inhibitor solution.

    • Pre-incubate the mixture at 37°C for a specified time.

    • Initiate the reaction by adding acetyl-CoA.

    • Monitor the increase in absorbance at 412 nm, which is indicative of the reaction between CoA-SH and DTNB.

    • Determine the rate of reaction and calculate the inhibitor's potency.

Serotonin N-acetyltransferase (AANAT) Inhibition Assay

This is a general radiometric assay protocol.

  • Reagents:

    • Assay Buffer: e.g., 100 mM phosphate buffer, pH 6.8.

    • Serotonin solution.

    • [3H]-Acetyl-CoA solution.

    • AANAT enzyme preparation.

    • Inhibitor solutions.

    • Scintillation cocktail.

  • Procedure:

    • In a reaction tube, combine the Assay Buffer, serotonin, AANAT enzyme, and the inhibitor solution.

    • Pre-incubate the mixture at 37°C.

    • Start the reaction by adding [3H]-acetyl-CoA.

    • Incubate for a defined period at 37°C.

    • Stop the reaction (e.g., by adding a stopping solution and extracting the radiolabeled product).

    • Measure the radioactivity of the product using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50 value.

Conclusion

The available data on the cross-reactivity of inhibitors between CRAT and other acetyltransferases is limited. While potent and specific inhibitors have been identified for individual acetyltransferase families, their selectivity profiles across different families have not been extensively characterized. This guide highlights the urgent need for comprehensive cross-reactivity studies to better understand the potential off-target effects of these compounds. Researchers are encouraged to utilize the provided experimental protocols to assess the selectivity of their inhibitors of interest. Such studies will be invaluable for the development of highly specific molecular probes and safer therapeutic agents.

References

A Researcher's Guide to Validating qPCR Primers for Carnitine Acetyltransferase (CrAT) Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 11, 2025 – For researchers in metabolic diseases, neuroscience, and drug development, accurate quantification of carnitine acetyltransferase (CrAT) isoforms is crucial for understanding cellular energy homeostasis and disease pathogenesis. This guide provides a comprehensive comparison of methodologies for validating quantitative PCR (qPCR) primers designed to specifically target different CrAT isoforms, ensuring data accuracy and reliability in downstream applications.

Introduction to this compound and its Isoforms

Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a pivotal enzyme in cellular metabolism. It facilitates the reversible transfer of acetyl groups between coenzyme A and carnitine, playing a key role in fatty acid metabolism and maintaining the acetyl-CoA/CoA ratio. The human CRAT gene undergoes alternative splicing, giving rise to multiple transcript variants that encode different protein isoforms. These isoforms exhibit distinct subcellular localizations, including mitochondria and peroxisomes, highlighting the importance of isoform-specific expression analysis.

This guide focuses on the validation of qPCR primers for two major human CrAT transcript variants:

  • Transcript Variant 1 (RefSeq: NM_000755.5): Considered the canonical sequence.

  • Transcript Variant X1 (RefSeq: NM_001384339.1): A representative alternative transcript.

Accurate quantification of these isoforms requires highly specific primers that can differentiate between their unique mRNA sequences.

Primer Design Strategy for Isoform Specificity

The key to distinguishing between CrAT isoforms lies in designing primers that target the unique exon-exon junctions created by alternative splicing. A sequence alignment of the two transcript variants reveals the regions of divergence that can be exploited for specific primer design.

Conceptual Signaling Pathway for Isoform-Specific Primer Design

G cluster_0 CRAT Gene cluster_1 Alternative Splicing cluster_2 Isoform-Specific Primer Design Exon 1 Exon 1 Exon 2A Exon 2A Exon 1->Exon 2A Splicing Exon 2B Exon 2B Exon 1->Exon 2B Splicing Isoform 1 mRNA Isoform 1 mRNA Isoform X mRNA Isoform X mRNA Exon 3 Exon 3 Exon 2A->Exon 3 Splicing Exon 2B->Exon 3 Splicing Primer Set 1 Primer Set 1 Isoform 1 mRNA->Primer Set 1 Targets unique Exon 1-2A junction Primer Set X Primer Set X Isoform X mRNA->Primer Set X Targets unique Exon 1-2B junction G A RNA Isolation & cDNA Synthesis B Primer Dilution Series A->B C qPCR with SYBR Green B->C D Generate Standard Curve C->D F Melt Curve Analysis C->F E Calculate Primer Efficiency D->E J Primer Set Validation E->J G Assess Primer Specificity F->G H Agarose Gel Electrophoresis (Optional) F->H G->J I Confirm Amplicon Size H->I I->J

A Comparative Analysis of Carnitine Acetyltransferase (CRAT) Kinetic Parameters Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the kinetic parameters of Carnitine Acetyltransferase (CRAT) from various species reveals important insights for researchers in metabolism, drug development, and related fields. This guide provides a comparative summary of key kinetic data, detailed experimental methodologies, and a visualization of the experimental workflow.

Data Summary

The following table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) of CRAT for its primary substrates, Acetyl-CoA and L-carnitine, in different species. These parameters are crucial for understanding the enzyme's efficiency and substrate affinity.

SpeciesSourceSubstrateKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Saccharomyces cerevisiaeIsolated EnzymeAcetyl-CoA17.7[1]Not ReportedNot Reported
L-carnitine180[1]Not ReportedNot Reported
Mus musculus (Mouse)Liver PeroxisomesAcyl-CoA2 - 20[2][3]Not ReportedNot Reported
Columba livia (Pigeon)Breast MuscleAcetyl-CoA562885.14 x 10⁶
L-carnitine4302886.70 x 10⁵

Experimental Protocols

The determination of CRAT kinetic parameters typically involves a continuous spectrophotometric assay. A widely used method is the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) assay.

Principle: The enzymatic reaction of CRAT produces Coenzyme A (CoA-SH) as a product. This free thiol group reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the CRAT activity.

Typical Assay Mixture:

  • Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Substrates: Acetyl-CoA and L-carnitine at varying concentrations

  • Reagent: DTNB

  • Enzyme: Purified or partially purified CRAT

Procedure:

  • A reaction mixture containing buffer, DTNB, and one substrate (e.g., L-carnitine) is prepared in a cuvette.

  • The reaction is initiated by the addition of the second substrate (e.g., Acetyl-CoA) and the enzyme.

  • The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.

  • The initial reaction velocity (v₀) is calculated from the linear portion of the absorbance versus time plot.

  • By measuring v₀ at various substrate concentrations, the Km and Vmax values can be determined using Michaelis-Menten kinetics, and from Vmax, the kcat can be calculated.

Visualizing the Workflow

The logical flow of determining and comparing CRAT kinetic parameters can be visualized as follows:

CRAT_Kinetics_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_comparison Comparative Analysis Enzyme CRAT from Different Species (e.g., Human, Mouse, Yeast) Assay Spectrophotometric Assay (DTNB Method) Enzyme->Assay Substrates Substrates (Acetyl-CoA, L-Carnitine) Substrates->Assay Reagents Assay Buffer & DTNB Reagents->Assay Measurement Measure Absorbance at 412 nm Assay->Measurement Calc Calculate Initial Velocity (v₀) Measurement->Calc MM_Plot Michaelis-Menten Plot (v₀ vs. [S]) Calc->MM_Plot LB_Plot Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) Calc->LB_Plot Params Determine Km & Vmax MM_Plot->Params LB_Plot->Params kcat_Calc Calculate kcat (kcat = Vmax / [E]) Params->kcat_Calc Table Tabulate Kinetic Parameters (Km, kcat, kcat/Km) Params->Table kcat_Calc->Table Comparison Compare Enzyme Efficiency Across Species Table->Comparison

Workflow for CRAT Kinetic Parameter Determination.

This guide provides a foundational understanding of the kinetic properties of CRAT from different species. Further research is needed to fill the existing gaps in the kinetic data, particularly for human CRAT, to enable a more complete comparative analysis.

References

Validating Carnitine Acetyltransferase (CRAT) Assays: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately measuring the activity of Carnitine Acetyltransferase (CRAT) is crucial for understanding its role in metabolic regulation and its potential as a therapeutic target. The validation of CRAT assay products is paramount to ensure the reliability and reproducibility of experimental data. This guide provides an objective comparison of mass spectrometry with alternative methods for the validation of CRAT assays, supported by experimental data and detailed protocols.

The Role of CRAT in Cellular Metabolism

This compound is a key mitochondrial enzyme that catalyzes the reversible transfer of an acetyl group from acetyl-CoA to carnitine, forming acetylcarnitine and Coenzyme A (CoA). This reaction is integral to cellular energy metabolism, facilitating the transport of acetyl units across mitochondrial membranes and buffering the acetyl-CoA/CoA ratio. Dysregulation of CRAT activity has been implicated in various metabolic diseases, making its accurate quantification a priority in metabolic research.

cluster_Mitochondrial_Matrix Mitochondrial Matrix TCA_Cycle TCA Cycle Fatty_Acid_Oxidation Fatty Acid β-Oxidation Acetyl_CoA_Matrix Acetyl-CoA Fatty_Acid_Oxidation->Acetyl_CoA_Matrix Acetyl_CoA_Matrix->TCA_Cycle Enters CRAT CRAT (this compound) Acetyl_CoA_Matrix->CRAT CoA_Matrix CoA Acetylcarnitine Acetylcarnitine CRAT->CoA_Matrix CRAT->Acetylcarnitine Carnitine Carnitine Carnitine->CRAT

Caption: The enzymatic reaction catalyzed by CRAT and its central role in mitochondrial metabolism.

Method 1: Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying the products of the CRAT enzymatic reaction, namely acetylcarnitine. By directly measuring the analyte of interest, this technique offers a robust platform for validating CRAT activity.

Experimental Workflow: Mass Spectrometry

Sample_Prep Sample Preparation (e.g., Tissue Homogenization, Protein Precipitation) LC_Separation LC Separation (e.g., HILIC) Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for CRAT activity validation using LC-MS/MS.

Experimental Protocol: LC-MS/MS for Acylcarnitine Quantification

This protocol is adapted for the quantification of acetylcarnitine, a direct product of CRAT activity, in biological samples.

  • Sample Preparation (Plasma or Tissue Homogenate) :

    • To 50 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated acetylcarnitine).

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for injection.

  • Liquid Chromatography :

    • Column : A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the retention of polar analytes like acetylcarnitine.

    • Mobile Phase A : 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A gradient from high organic to high aqueous mobile phase is typically used to elute the acylcarnitines.

    • Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry :

    • Ionization : Electrospray Ionization (ESI) in positive ion mode.

    • Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The transition for acetylcarnitine is typically m/z 204 -> m/z 85.

    • Data Analysis : The concentration of acetylcarnitine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Performance Data: LC-MS/MS

The following table summarizes typical validation parameters for the quantification of acylcarnitines using LC-MS/MS.

Performance ParameterTypical ValueReference
Linearity (r²)> 0.99[1]
Intra-day Precision (%CV)< 10%[1]
Inter-day Precision (%CV)< 15%[1]
Accuracy (%Bias)± 15%[1]
Limit of Quantification (LOQ)1-10 ng/mL[1]

Method 2: Spectrophotometric Assay

Spectrophotometric assays for CRAT activity are typically coupled enzymatic reactions where the production of CoA is linked to a change in absorbance of a chromogenic substrate. These assays are cost-effective and suitable for high-throughput screening.

Experimental Workflow: Spectrophotometric Assay

Reagent_Prep Reagent Preparation (Buffer, Substrates, Coupling Enzyme) Reaction_Mix Prepare Reaction Mix (in Cuvette/Plate) Reagent_Prep->Reaction_Mix Enzyme_Addition Initiate Reaction (Add Enzyme Sample) Reaction_Mix->Enzyme_Addition Absorbance_Read Measure Absorbance (Kinetic Read) Enzyme_Addition->Absorbance_Read Data_Analysis Calculate Activity (Rate of Change) Absorbance_Read->Data_Analysis

Caption: A standard experimental workflow for a spectrophotometric CRAT activity assay.

Experimental Protocol: Spectrophotometric CRAT Assay

This protocol is based on the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) method, where the CoA produced by CRAT reacts with DTNB to produce a colored product that absorbs light at 412 nm.

  • Reagent Preparation :

    • Assay Buffer : 100 mM Tris-HCl, pH 8.0.

    • Substrates : Prepare stock solutions of L-carnitine and acetyl-CoA in the assay buffer.

    • DTNB Solution : Prepare a stock solution of DTNB in the assay buffer.

  • Assay Procedure :

    • In a cuvette or a 96-well plate, prepare a reaction mixture containing the assay buffer, DTNB, and L-carnitine.

    • Pre-incubate the mixture at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding acetyl-CoA.

    • Add the enzyme sample (e.g., tissue homogenate) to start the CRAT-catalyzed reaction.

    • Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis :

    • The rate of change in absorbance is proportional to the rate of CoA production and thus to the CRAT activity.

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of the colored product (TNB).

Quantitative Performance Data: Spectrophotometric Assay

Quantitative validation data for spectrophotometric CRAT assays are not as readily available in recent literature. However, general performance characteristics can be described.

Performance ParameterTypical CharacteristicsReference
LinearityLinear over a defined range of enzyme concentration.[2]
Precision (%CV)Typically < 15% for intra- and inter-assay variability.[2]
SensitivityGenerally lower than mass spectrometry.[2]
SpecificityCan be affected by interfering substances that react with DTNB.[2]

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA for CRAT is an immunoassay that quantifies the amount of CRAT protein in a sample. While it does not directly measure enzymatic activity, it can be used as a proxy for activity under the assumption that the amount of enzyme correlates with its overall activity. This method is useful for studying changes in CRAT protein expression.

Experimental Workflow: ELISA

Coating Plate Coating (Capture Antibody) Sample_Incubation Sample/Standard Incubation Coating->Sample_Incubation Detection_Ab Detection Antibody Incubation Sample_Incubation->Detection_Ab Enzyme_Conjugate Enzyme Conjugate Incubation Detection_Ab->Enzyme_Conjugate Substrate_Dev Substrate Addition & Color Development Enzyme_Conjugate->Substrate_Dev Read_Plate Read Absorbance Substrate_Dev->Read_Plate

Caption: The sequential steps involved in a typical sandwich ELISA for CRAT protein quantification.

Experimental Protocol: Sandwich ELISA for CRAT

This protocol outlines the general steps for a sandwich ELISA, which is a common format for commercially available CRAT ELISA kits.[3]

  • Plate Preparation : A 96-well microplate is pre-coated with a capture antibody specific for CRAT.

  • Sample and Standard Incubation :

    • Add standards with known CRAT concentrations and samples to the wells.

    • Incubate to allow the CRAT protein to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

  • Detection Antibody Incubation :

    • Add a biotin-conjugated detection antibody that also binds to the captured CRAT.

    • Incubate and then wash the plate.

  • Enzyme Conjugate Incubation :

    • Add an enzyme-conjugate (e.g., streptavidin-HRP) that binds to the biotinylated detection antibody.

    • Incubate and wash the plate.

  • Substrate Addition and Signal Detection :

    • Add a chromogenic substrate (e.g., TMB) that is converted by the enzyme to produce a colored product.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis :

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of CRAT in the samples by interpolating their absorbance values from the standard curve.

Quantitative Performance Data: ELISA

The following data are typical for commercially available CRAT ELISA kits.

Performance ParameterTypical ValueReference
Detection Range3.12 - 200 ng/mL[4]
Sensitivity~1.14 ng/mL[4]
Intra-assay Precision (%CV)< 10%[5]
Inter-assay Precision (%CV)< 12%[5]
SpecificityHigh, dependent on antibody quality.[3]

Summary Comparison of CRAT Assay Validation Methods

FeatureMass Spectrometry (LC-MS/MS)Spectrophotometric AssayELISA
Principle Direct quantification of enzymatic product (acetylcarnitine).Indirect measurement of CoA production via a coupled colorimetric reaction.Quantification of CRAT protein amount via antibody binding.
Measures Enzymatic activity (product formation).Enzymatic activity (rate of reaction).Protein concentration (proxy for activity).
Specificity Very HighModerate (potential for interference).High (dependent on antibody).
Sensitivity Very HighModerate to LowHigh
Throughput ModerateHighHigh
Cost HighLowModerate
Expertise Required HighLowModerate

References

A Head-to-Head Comparison: Validating CRAT Knockdown Efficiency with Western Blot and qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in functional genomics and target validation, accurately confirming the knockdown of a target gene is a critical step. This guide provides a comparative overview of two gold-standard techniques, Western Blot and quantitative Polymerase Chain Reaction (qPCR), for validating the knockdown efficiency of Carnitine O-acetyltransferase (CRAT). We present detailed experimental protocols, quantitative data comparisons, and visual workflows to assist in selecting the most appropriate method for your research needs.

Introduction to CRAT and Knockdown Validation

Carnitine O-acetyltransferase (CRAT) is a mitochondrial enzyme crucial for cellular energy metabolism. It facilitates the reversible transfer of acetyl groups between coenzyme A and carnitine, playing a key role in fatty acid metabolism and maintaining the acetyl-CoA/CoA ratio. Recent studies have implicated CRAT in linking cholesterol metabolism to innate immune responses. Depletion of CRAT can lead to the accumulation of bile acid intermediates, inducing mitochondrial DNA stress and activating the cGAS-STING pathway, which triggers a type I interferon response.

Gene knockdown, often achieved through techniques like RNA interference (RNAi) using short hairpin RNA (shRNA) or small interfering RNA (siRNA), is a powerful tool to study the function of proteins like CRAT. However, it is imperative to validate the reduction in gene expression at both the mRNA and protein levels to ensure the observed phenotypic changes are a direct result of the intended gene silencing. Western Blot and qPCR are the two most widely used methods for this purpose.

Comparative Analysis of Western Blot and qPCR for CRAT Knockdown Validation

FeatureWestern BlotqPCR (Quantitative PCR)
Analyte ProteinmRNA
Principle Immunoassay using specific antibodies to detect and quantify protein levels.Reverse transcription of mRNA to cDNA followed by amplification and quantification of the target cDNA.
Data Output Band intensity on a membrane, which is quantified using densitometry.Cycle threshold (Ct) values, which are inversely proportional to the amount of target mRNA.
Strengths - Directly measures the functional molecule (protein).- Confirms reduction in protein expression, which is the ultimate goal of knockdown.- Provides information on protein size and potential isoforms.- Highly sensitive and specific.- High throughput and requires less sample input.- Provides a quantitative measure of gene expression at the transcriptional level.
Limitations - Semi-quantitative and can have higher variability.- Dependent on antibody quality and specificity.- More time-consuming and labor-intensive.- Does not directly measure protein levels; assumes a correlation between mRNA and protein levels which may not always hold true.- Susceptible to contamination with genomic DNA.
Best For Confirming the functional consequence of knockdown at the protein level.Rapid and sensitive screening of knockdown efficiency at the mRNA level, especially for high-throughput applications.

Experimental Workflow for CRAT Knockdown Validation

The following diagram illustrates the general workflow for validating CRAT knockdown using both Western Blot and qPCR.

G cluster_transfection Cell Transfection cluster_sample_prep Sample Preparation cluster_wb Western Blot cluster_qpcr qPCR start Seed Cells transfect Transfect with CRAT shRNA or Control shRNA start->transfect incubate Incubate for 48-72 hours transfect->incubate harvest Harvest Cells incubate->harvest lyse Cell Lysis harvest->lyse split Split Lysate lyse->split protein_quant Protein Quantification (BCA Assay) split->protein_quant For Protein Analysis rna_extraction RNA Extraction split->rna_extraction For RNA Analysis sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-CRAT, anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr_setup qPCR with CRAT and Housekeeping Gene Primers cdna_synthesis->qpcr_setup qpcr_run Run qPCR qpcr_setup->qpcr_run

Caption: Experimental workflow for CRAT knockdown validation.

Signaling Pathway of CRAT Depletion

The following diagram illustrates the signaling pathway initiated by the depletion of CRAT.

G CRAT CRAT Depletion Cholesterol Increased Cholesterol Catabolism CRAT->Cholesterol BileAcid Accumulation of Bile Acid Intermediates Cholesterol->BileAcid mtDNA Mitochondrial DNA Stress BileAcid->mtDNA cGAS cGAS Activation mtDNA->cGAS STING STING Activation cGAS->STING IFN Type I Interferon Response STING->IFN

Caption: CRAT depletion signaling cascade.

Experimental Protocols

Western Blot Protocol for CRAT Protein Quantification
  • Cell Lysis and Protein Quantification:

    • Lyse control and CRAT knockdown cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to CRAT overnight at 4°C.

    • Incubate a parallel membrane or the same membrane after stripping with a primary antibody for a loading control (e.g., GAPDH, β-actin, or β-tubulin).

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection and Quantification:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imager.

    • Quantify the band intensities using image analysis software. Normalize the CRAT protein signal to the loading control.

qPCR Protocol for CRAT mRNA Quantification
  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from control and CRAT knockdown cells using a commercial RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) and random primers.

  • qPCR Reaction:

    • Set up qPCR reactions in triplicate for each sample using a SYBR Green or TaqMan-based qPCR master mix.

    • Include primers specific for the CRAT gene and a stable housekeeping gene (e.g., GAPDH, ACTB, or B2M) for normalization.

    • A typical reaction includes: qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • qPCR Cycling and Data Analysis:

    • Perform qPCR using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

    • Generate a dissociation curve (for SYBR Green) to ensure primer specificity.

    • Determine the Cycle threshold (Ct) values for CRAT and the housekeeping gene in both control and knockdown samples.

    • Calculate the relative expression of CRAT mRNA using the ΔΔCt method.

Quantitative Data Presentation

The following tables present hypothetical but representative data for CRAT knockdown validation.

Table 1: Western Blot Densitometry Analysis of CRAT Protein Levels

SampleCRAT Band Intensity (Arbitrary Units)Loading Control (GAPDH) Band Intensity (Arbitrary Units)Normalized CRAT Expression (CRAT/GAPDH)% Knockdown
Control shRNA1.251.300.960%
CRAT shRNA 10.351.280.2771.9%
CRAT shRNA 20.211.320.1683.3%

Table 2: qPCR Analysis of CRAT mRNA Levels

SampleGeneAverage Ct ValueΔCt (Ct_Target - Ct_GAPDH)ΔΔCt (ΔCt_Sample - ΔCt_Control)Fold Change (2^-ΔΔCt)% Knockdown
Control shRNACRAT22.54.50.01.000%
GAPDH18.0
CRAT shRNA 1CRAT24.86.72.20.2278.0%
GAPDH18.1
CRAT shRNA 2CRAT26.28.13.60.0892.0%
GAPDH18.1

Conclusion

Unveiling the CRAT Interactome: A Comparative Proteomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carnitine O-acetyltransferase (CRAT) is a pivotal enzyme in cellular metabolism, primarily known for its role in facilitating the transport of short-chain fatty acids across mitochondrial membranes, thereby linking fatty acid metabolism with the Krebs cycle.[1][2] Dysregulation of CRAT has been implicated in various metabolic diseases, making its protein-protein interaction network a critical area of investigation for novel therapeutic strategies. This guide provides a comparative proteomics framework to identify and characterize CRAT interacting partners, offering insights into its broader cellular functions.

Experimental Approach: Identifying CRAT Interacting Partners

A robust method for elucidating protein-protein interactions is co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS).[3][4] This technique allows for the isolation of a target protein, in this case, CRAT, along with its binding partners from cell lysates. Subsequent analysis by mass spectrometry identifies these associated proteins, providing a snapshot of the CRAT interactome. To distinguish true interactors from non-specific binding proteins, a control immunoprecipitation using a non-specific antibody (e.g., IgG) is performed in parallel.

For a comparative analysis, this guide outlines a hypothetical study using two different cell lines to identify both common and cell-type-specific CRAT interacting partners. The use of quantitative proteomics, such as label-free quantification (LFQ), enables the relative quantification of the identified proteins between the CRAT Co-IP and control samples.

Experimental Workflow

The overall experimental workflow for the identification of CRAT interacting partners is depicted below.

experimental_workflow Experimental Workflow for CRAT Interactome Analysis cluster_sample_prep Sample Preparation cluster_co_ip Co-Immunoprecipitation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, C2C12) lysis Cell Lysis cell_culture->lysis protein_quant Protein Quantification lysis->protein_quant incubation_crat Incubation with anti-CRAT antibody protein_quant->incubation_crat incubation_control Incubation with control IgG protein_quant->incubation_control beads Addition of Protein A/G beads incubation_crat->beads incubation_control->beads wash Wash steps beads->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page in_gel_digestion In-gel Digestion (Trypsin) sds_page->in_gel_digestion lc_ms LC-MS/MS Analysis in_gel_digestion->lc_ms database_search Database Search (e.g., Mascot, Sequest) lc_ms->database_search protein_id Protein Identification & Quantification (LFQ) database_search->protein_id bioinformatics Bioinformatics Analysis (Gene Ontology, Pathway Analysis) protein_id->bioinformatics

A generalized workflow for identifying CRAT interacting partners using Co-IP/MS.

Quantitative Data Summary

Following mass spectrometry and data analysis, potential CRAT interacting proteins are identified based on their significant enrichment in the CRAT Co-IP samples compared to the control IgG samples. The tables below present hypothetical quantitative data for high-confidence CRAT interactors identified in two distinct cell lines, a human liver cell line (HepG2) and a mouse myoblast cell line (C2C12). The values represent Label-Free Quantification (LFQ) intensities.

Table 1: Putative CRAT Interacting Proteins in HepG2 Cells

Protein ID (UniProt)Gene NameProtein NameMean LFQ Intensity (CRAT Co-IP)Mean LFQ Intensity (IgG Control)Fold Change (CRAT/IgG)p-value
P08574ACAT1Acetyl-CoA acetyltransferase, mitochondrial1.2E+085.1E+05235.3<0.001
P49751ACAA23-ketoacyl-CoA thiolase, mitochondrial9.8E+074.2E+05233.3<0.001
P30041HMGCS2Hydroxymethylglutaryl-CoA synthase, mitochondrial7.5E+073.1E+05241.9<0.001
Q9H845ECHS1Enoyl-CoA hydratase, mitochondrial6.2E+072.5E+05248.0<0.001
P04406GAPDHGlyceraldehyde-3-phosphate dehydrogenase5.5E+075.3E+071.040.85
P62820BCAT2Branched-chain-amino-acid aminotransferase, mitochondrial4.1E+071.8E+05227.8<0.001

Table 2: Putative CRAT Interacting Proteins in C2C12 Cells

Protein ID (UniProt)Gene NameProtein NameMean LFQ Intensity (CRAT Co-IP)Mean LFQ Intensity (IgG Control)Fold Change (CRAT/IgG)p-value
P46552Acat1Acetyl-CoA acetyltransferase, mitochondrial1.5E+086.2E+05241.9<0.001
P51852Acaa23-ketoacyl-CoA thiolase, mitochondrial1.1E+084.9E+05224.5<0.001
Q9R051Echdc1Enoyl-CoA hydratase domain-containing protein 18.3E+073.5E+05237.1<0.001
P12273HadhaTrifunctional enzyme subunit alpha, mitochondrial7.9E+073.1E+05254.8<0.001
P46443GapdhGlyceraldehyde-3-phosphate dehydrogenase6.1E+075.9E+071.030.89
P24535Bcat2Branched-chain-amino-acid aminotransferase, mitochondrial5.2E+072.1E+05247.6<0.001

Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual experimental results may vary.

Analysis of Putative CRAT Interactors

The hypothetical data suggests that CRAT interacts with several key enzymes involved in fatty acid beta-oxidation and branched-chain amino acid metabolism in both liver and muscle cells. Notably, proteins like ACAT1 and ACAA2 are common interactors, highlighting a conserved role for CRAT in these core metabolic pathways. The identification of cell-type-specific interactors, such as HMGCS2 in HepG2 cells (involved in ketogenesis) and HADHA in C2C12 cells (a key enzyme in fatty acid beta-oxidation), points towards specialized functions of CRAT in different tissues. GAPDH is shown as a non-specific binder, as indicated by its similar abundance in both CRAT and control immunoprecipitations.

CRAT Signaling and Metabolic Pathways

Based on its known function and the putative interacting partners, CRAT is centrally positioned within key metabolic pathways. The following diagram illustrates the central role of CRAT in mitochondrial metabolism.

crat_pathway CRAT in Mitochondrial Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion FattyAcids Fatty Acids BetaOxidation Fatty Acid β-Oxidation FattyAcids->BetaOxidation BCAA Branched-Chain Amino Acids BCAADegradation BCAA Degradation BCAA->BCAADegradation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA BCAADegradation->AcetylCoA CRAT CRAT AcetylCoA->CRAT TCA TCA Cycle AcetylCoA->TCA AcetylCarnitine Acetyl-Carnitine CRAT->AcetylCarnitine Transport AcetylCarnitine->Transport Transport->AcetylCarnitine Carnitine-acylcarnitine translocase

CRAT's central role in mitochondrial acetyl-CoA metabolism.

Detailed Experimental Protocols

A detailed protocol for co-immunoprecipitation followed by mass spectrometry is provided below.

1. Cell Lysis and Protein Extraction

  • Wash cultured cells (e.g., HepG2 or C2C12) twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

  • Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble proteins and determine the protein concentration using a standard assay (e.g., BCA assay).

2. Co-Immunoprecipitation

  • Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Remove the beads and incubate the pre-cleared lysate with a primary antibody against CRAT or a control IgG antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

3. Elution and Sample Preparation for Mass Spectrometry

  • Elute the bound proteins from the beads by adding a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

  • Neutralize the eluate if using a low-pH elution buffer.

  • Run the eluted proteins on a 1D SDS-PAGE gel.

  • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).

  • Excise the entire lane of the gel and cut it into smaller pieces.

  • Perform in-gel digestion of the proteins with trypsin.

  • Extract the resulting peptides from the gel pieces.

4. LC-MS/MS Analysis

  • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

5. Data Analysis

  • Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt Human or Mouse) using a search engine like Mascot or Sequest.

  • Perform label-free quantification (LFQ) to determine the relative abundance of the identified proteins in the CRAT Co-IP and control samples.

  • Filter the data to identify proteins that are significantly enriched in the CRAT Co-IP samples.

  • Perform bioinformatics analysis (e.g., Gene Ontology and pathway analysis) on the list of high-confidence interacting proteins to gain insights into their cellular functions and the biological processes they are involved in.

This guide provides a comprehensive framework for the comparative proteomic analysis of CRAT interacting partners. The methodologies and data presentation formats outlined here can be adapted to investigate the CRAT interactome in various biological contexts, ultimately contributing to a deeper understanding of its role in health and disease.

References

A Head-to-Head Comparison of Carnitine O-Acetyltransferase (CRAT) Activity Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Carnitine O-Acetyltransferase (CRAT) activity is crucial for understanding metabolic regulation and developing novel therapeutics. This guide provides a comprehensive comparison of the primary methodologies used to quantify CRAT enzymatic activity, offering insights into their principles, protocols, and respective advantages and disadvantages.

While a wide array of ELISA kits are commercially available for the quantification of CRAT protein levels, dedicated kits for measuring its enzymatic activity are less common. Researchers often rely on well-established biochemical methods. This guide focuses on the two predominant approaches: spectrophotometric and fluorometric assays.

Comparison of CRAT Activity Assay Methodologies

FeatureSpectrophotometric Assay (DTNB-based)Fluorometric Assay
Principle Measures the reduction of DTNB by Coenzyme A (CoA-SH) produced from the CRAT-catalyzed reaction of acetyl-CoA and L-carnitine. The resulting TNB²⁻ is colorimetric.Typically involves a coupled enzymatic reaction where a product of the CRAT reaction (e.g., CoA-SH or acetylcarnitine) is used to generate a fluorescent signal.
Detection Method Colorimetric (Absorbance at 412 nm)Fluorometric (Excitation/Emission wavelength pair specific to the fluorophore)
Sensitivity ModerateHigh
Throughput High (amenable to 96-well plate format)High (amenable to 96-well plate format)
Interference Potential interference from other thiol-containing compounds in the sample.Potential interference from fluorescent compounds in the sample or autofluorescence.
Advantages - Well-established and widely used method.- Relatively inexpensive.- Simple and robust protocol.- Higher sensitivity allows for the use of smaller sample volumes or samples with low CRAT activity.- Broader dynamic range.
Disadvantages - Lower sensitivity compared to fluorometric assays.- Potential for background signal from endogenous thiols.- Can be more expensive.- Susceptible to quenching and autofluorescence from sample components.

Experimental Protocols

Spectrophotometric CRAT Activity Assay using DTNB

This method, adapted from published literature, relies on the reaction of the free thiol group of Coenzyme A (CoA), a product of the CRAT reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[1]

Materials:

  • Tris-HCl buffer (50 mM, pH 7.8)

  • EDTA (1 mM)

  • Acetyl-CoA

  • L-carnitine

  • DTNB (Ellman's reagent)

  • Sample (cell lysate, tissue homogenate, or purified enzyme)

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, EDTA, acetyl-CoA, and DTNB.

  • Add the sample: Add the sample containing CRAT to the reaction mixture.

  • Incubate and read baseline: Incubate the plate for a short period to allow for any non-enzymatic reactions to occur and measure the baseline absorbance at 412 nm.

  • Initiate the reaction: Add L-carnitine to initiate the CRAT-catalyzed reaction.

  • Kinetic measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period.

  • Calculate activity: The rate of increase in absorbance is proportional to the CRAT activity. The activity can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Fluorometric CRAT Activity Assay

While specific commercial kits for fluorometric CRAT activity assays are not readily found, the principle often involves a coupled enzyme system. For instance, the CoA produced can be used in a subsequent reaction that generates a fluorescent product. The following is a generalized protocol based on principles for other acetyltransferase assays.

Materials:

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Acetyl-CoA

  • L-carnitine

  • Coupled enzyme system (e.g., a developer and a probe that react with CoA to produce a fluorescent signal)

  • Sample (cell lysate, tissue homogenate, or purified enzyme)

  • Microplate reader with appropriate filters for the chosen fluorophore

Procedure:

  • Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and the components of the coupled enzyme system (developer and probe).

  • Add the sample: Add the sample containing CRAT to the reaction mixture.

  • Incubate: Incubate the plate for a period to allow for the CRAT reaction and the subsequent fluorescent signal generation to occur.

  • Measure fluorescence: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Determine activity: The fluorescence signal is proportional to the amount of product formed and thus to the CRAT activity. A standard curve can be generated using a known amount of the fluorescent product to quantify the activity.

Visualizing the Workflow and Pathway

To better understand the experimental process and the biological context of CRAT, the following diagrams are provided.

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition Sample Sample Preparation (Lysate/Homogenate) Reaction_Mix Prepare Reaction Mix Reagents Reagent Preparation (Buffers, Substrates) Reagents->Reaction_Mix Add_Sample Add Sample Reaction_Mix->Add_Sample Initiate Initiate Reaction (Add L-Carnitine) Add_Sample->Initiate Measure Kinetic Measurement (Absorbance/Fluorescence) Initiate->Measure Calculate Calculate Activity Measure->Calculate

Experimental Workflow for CRAT Activity Assay

G CRAT plays a key role in buffering the acetyl-CoA pool within the mitochondria, linking glucose and fatty acid metabolism. cluster_mito Mitochondrial Matrix PDH Pyruvate Dehydrogenase Complex (PDH) AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA TCA Cycle Beta_Ox Fatty Acid β-Oxidation Beta_Ox->AcetylCoA AcetylCoA->TCA CRAT CRAT AcetylCoA->CRAT AcetylCarnitine Acetylcarnitine CRAT->AcetylCarnitine Reversible Reaction CoA CoA-SH CRAT->CoA AcetylCarnitine->CRAT CoA->CRAT Carnitine L-Carnitine Carnitine->CRAT Pyruvate Pyruvate Pyruvate->PDH FattyAcids Fatty Acids FattyAcids->Beta_Ox Glucose Glucose Glucose->Pyruvate

CRAT Signaling Pathway in Metabolism

Conclusion

The choice between a spectrophotometric and a fluorometric assay for CRAT activity will depend on the specific requirements of the experiment, including the sensitivity needed, the nature of the samples, and the available equipment. The DTNB-based spectrophotometric assay is a robust and cost-effective method suitable for a wide range of applications. For studies requiring higher sensitivity, a fluorometric approach, though potentially more complex to establish without a dedicated kit, offers a significant advantage. By understanding the principles and protocols of these different methodologies, researchers can make an informed decision to best suit their research goals in the dynamic field of metabolic studies.

References

Validating the Phenotype of a CRAT Overexpressing Cell Line: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the phenotype of a cell line engineered to overexpress Carnitine Acetyltransferase (CRAT). We offer a comparative analysis of expected versus observed experimental outcomes, supported by detailed protocols and data visualization tools to ensure robust validation.

Introduction to this compound (CRAT)

Carnitine O-acetyltransferase (CRAT) is a pivotal enzyme primarily located in the mitochondrial matrix that plays a crucial role in cellular energy metabolism.[1][2][3] It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, forming acetyl-CoA and acetylcarnitine.[4][5] This function is essential for maintaining metabolic homeostasis by buffering the acetyl-CoA pool, regulating the balance between glucose and fatty acid oxidation, and facilitating the transport of acetyl units across mitochondrial membranes.[3][6] Dysregulation of CRAT activity has been implicated in various metabolic diseases, making it a key target of interest.[3][7]

Expected Phenotypic Changes with CRAT Overexpression

Overexpression of CRAT is hypothesized to enhance the cell's capacity to manage acetyl-CoA flux. This leads to several predictable alterations in cellular metabolism and function. The following table summarizes the expected outcomes compared to a wild-type or vector-control cell line.

Parameter Expected Outcome in CRAT Overexpressing Cells Rationale
CRAT Expression & Activity Increased mRNA, protein, and enzymatic activitySuccessful genetic modification.
Metabolite Levels ↑ Acetylcarnitine, ↓ Acetyl-CoA/CoA RatioCRAT converts excess acetyl-CoA to acetylcarnitine for transport or storage.[8]
Fatty Acid Oxidation (FAO) ↑ Basal and maximal FAO ratesIncreased capacity to process acetyl-CoA derived from β-oxidation.[2]
Glucose Oxidation ↑ Enhanced metabolic flexibilityCRAT facilitates efficient acetyl-CoA handling, allowing for smoother switching between fuel sources.[6][7]
Global Protein Acetylation ↑ Increased acetylation on mitochondrial proteinsAcetylcarnitine produced by CRAT can serve as a source of acetyl groups for protein acetylation.[8]
Cellular Lipid Profile ↓ Decrease in specific intracellular fatty acidsEnhanced FAO may lead to a reduction in stored lipid droplets.[9]

Experimental Validation Workflow

A systematic approach is crucial for robustly validating the phenotype. The workflow should begin with confirming the overexpression at the molecular level and progressively move to functional and downstream consequences.

G cluster_0 Step 1: Confirm Overexpression cluster_1 Step 2: Assess Metabolic Reprogramming cluster_2 Step 3: Analyze Functional Consequences cluster_3 Step 4: Investigate Downstream Effects a qPCR for CRAT mRNA b Western Blot for CRAT Protein a->b c CRAT Enzyme Activity Assay b->c d LC-MS/MS for Acylcarnitines c->d e Quantify Acetyl-CoA/CoA Ratio d->e f Seahorse XF FAO Assay e->f g Seahorse XF Glycolysis/Mito Stress Test f->g h Western Blot for Protein Acetylation g->h

Caption: Experimental workflow for phenotypic validation.

Key Experiments and Comparative Data

Validation of CRAT Overexpression

The initial and most critical step is to confirm the successful overexpression of functional CRAT enzyme.

Table 1: Comparison of CRAT Expression and Activity

Measurement Control Cell Line CRAT OE Cell Line Fold Change
Relative CRAT mRNA Level (qPCR) 1.0 ± 0.1525.4 ± 2.1~25x
Relative CRAT Protein Level (Western Blot) 1.0 ± 0.218.2 ± 1.5~18x
CRAT Specific Activity (nmol/min/mg) 5.8 ± 0.595.3 ± 7.8~16.4x

This protocol measures CRAT activity by monitoring the rate of CoA-SH production, which reduces 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[8]

  • Prepare Lysates: Harvest cells and prepare lysates in a suitable lysis buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 7.8). Determine protein concentration using a BCA assay.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM Tris buffer, 1 mM EDTA, 0.1 mM DTNB, and 0.45 mM acetyl-CoA.

  • Baseline Reading: Add cell lysate (e.g., 20-50 µg protein) to the reaction mixture. Measure absorbance at 412 nm for 2 minutes to establish a baseline rate.[8]

  • Initiate Reaction: Start the reaction by adding L-carnitine to a final concentration of 5 mM.[8]

  • Measure Activity: Immediately monitor the increase in absorbance at 412 nm every 20 seconds for 10 minutes.

  • Calculate Activity: Calculate the rate of DTNB reduction using the extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). Specific activity is expressed as nmol of CoA-SH produced per minute per mg of protein.

Analysis of Metabolic Reprogramming

Overexpression of CRAT directly impacts the balance of acetyl-CoA and its carnitine conjugate.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA β-Oxidation TCA TCA Cycle AcetylCoA->TCA CRAT CRAT (Overexpressed) AcetylCoA->CRAT AcetylCarnitine Acetylcarnitine CRAT->AcetylCarnitine Cytosol Cytosol AcetylCarnitine->Cytosol Transport Mito Mitochondrion Cytosol->AcetylCarnitine

Caption: CRAT modulates the mitochondrial acetyl-CoA pool.

Table 2: Comparison of Key Metabolite Levels

Metabolite Control Cell Line (pmol/mg protein) CRAT OE Cell Line (pmol/mg protein) Fold Change
Acetyl-CoA 150.2 ± 12.595.8 ± 9.1↓ 0.64x
Free CoA 75.1 ± 6.8105.3 ± 11.2↑ 1.40x
Acetylcarnitine 25.6 ± 3.1480.7 ± 45.2↑ 18.8x

This protocol is for the targeted quantification of acylcarnitines and acyl-CoAs.[10]

  • Cell Harvest: Rapidly wash cultured cells with ice-cold PBS and quench metabolism by adding liquid nitrogen or ice-cold 80% methanol (B129727).

  • Extraction: Scrape cells in 80% methanol containing appropriate internal standards (e.g., isotopically labeled carnitines and CoAs).[11]

  • Homogenization: Sonicate or vortex the cell suspension vigorously.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution & Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. Use a reverse-phase column for separation and a triple quadrupole mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).[12]

Functional Metabolic Assays

To understand the functional impact of CRAT overexpression, it is essential to measure the rates of key metabolic pathways like fatty acid oxidation.

Table 3: Comparison of Cellular Respiration and FAO Rates

Parameter (Seahorse XF Analyzer) Control Cell Line CRAT OE Cell Line Fold Change
Basal Oxygen Consumption Rate (OCR) 100 ± 8 pmol/min135 ± 11 pmol/min↑ 1.35x
Maximal Respiration (OCR after FCCP) 250 ± 20 pmol/min340 ± 25 pmol/min↑ 1.36x
FAO-dependent OCR (Palmitate-BSA) 30.5 ± 4.2 pmol/min75.1 ± 6.9 pmol/min↑ 2.46x

This assay measures the oxygen consumption rate (OCR) in real-time to assess the cell's ability to oxidize exogenous fatty acids.[1][7]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Substrate Limitation: The day before the assay, replace the growth medium with a substrate-limited medium (e.g., low glucose, low serum) to deplete endogenous energy stores.[13]

  • Assay Medium: On the day of the assay, wash and incubate cells in FAO assay medium (e.g., XF Base Medium supplemented with 0.5 mM L-carnitine and 2.5 mM glucose) for 1 hour in a non-CO₂ incubator.[4][6]

  • Assay Execution: Place the plate in a calibrated Seahorse XF Analyzer.

  • Substrate Injection: Measure basal OCR, then inject the fatty acid substrate (e.g., Palmitate-BSA) to initiate FAO.

  • Inhibitor Injection: To confirm that the OCR increase is due to FAO, inject an inhibitor of fatty acid transport, such as Etomoxir, and observe the subsequent decrease in OCR.[6]

  • Data Analysis: The Seahorse XF software calculates real-time OCR. The FAO-dependent OCR is the difference between the OCR after palmitate addition and the OCR after Etomoxir injection.

Downstream Effects on Protein Acetylation

Changes in the acetyl-CoA pool can influence the acetylation of proteins, a key post-translational modification.

Table 4: Comparison of Global Protein Acetylation

Measurement Control Cell Line CRAT OE Cell Line Fold Change
Total Acetylated Lysine (B10760008) (Western Blot) 1.0 ± 0.11.8 ± 0.2↑ 1.8x
Mitochondrial Protein Acetylation 1.0 ± 0.152.5 ± 0.3↑ 2.5x

This method detects changes in the overall level of lysine acetylation on cellular proteins.[2][14]

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide) to preserve acetylation marks.[2]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST.

  • Primary Antibody: Incubate the membrane overnight at 4°C with a pan-specific anti-acetyl-lysine antibody.[15]

  • Secondary Antibody & Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and visualize using an enhanced chemiluminescence (ECL) substrate.[2]

  • Normalization: Re-probe the blot with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize the results.

Logical Relationship Summary

The overexpression of CRAT initiates a cascade of metabolic changes that culminate in a distinct cellular phenotype.

G A CRAT Gene Overexpression B Increased CRAT Enzyme Activity A->B leads to C Enhanced conversion of Acetyl-CoA to Acetylcarnitine B->C catalyzes D Altered Metabolite Pools (↓ Acetyl-CoA/CoA, ↑ Acetylcarnitine) C->D results in E Increased Metabolic Flexibility and FAO Capacity D->E enables F Increased Protein Acetylation D->F provides substrate for G Validated CRAT OE Phenotype E->G contribute to F->G contribute to

Caption: Logical cascade of CRAT overexpression effects.

References

A Comparative Guide to Carnitine O-Acetyltransferase (CRAT) Inhibitors and Their Effects on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of known inhibitors of Carnitine O-acetyltransferase (CRAT), a pivotal mitochondrial enzyme that modulates the balance between fatty acid and glucose oxidation. By catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, CRAT plays a crucial role in cellular energy homeostasis. Its inhibition presents a promising therapeutic strategy for metabolic diseases, including diabetes and certain cancers. This document summarizes the quantitative effects of various CRAT inhibitors, offers detailed experimental protocols for their evaluation, and illustrates the key metabolic pathways and experimental workflows.

Data Presentation: Comparison of CRAT Inhibitors

The following table summarizes the inhibitory characteristics of several compounds targeting CRAT. Due to the limited availability of direct comparative studies, the data has been compiled from various independent research articles.

InhibitorType of InhibitionTarget Binding SiteInhibitory Constant (Ki)Cellular Effects
Mildronate CompetitiveCarnitine binding site1.6 mM[1]Reduces short-chain acyl-carnitine levels, shifts metabolism from fatty acid oxidation to glucose oxidation.[2]
Suramin Dose-dependentNot specifiedNot reportedDose-dependently inhibits the activity of wild-type CRAT.
Palmitoyl-CoA Mixed-model (Allosteric)Not the active siteNot applicableReduces CRAT activity, contributing to decreased glucose disposal in the context of lipid excess.[3]
Acetyl-CoA InhibitoryNot specifiedMicromolar concentrationsCurtails the mitochondrial transfer of long-chain acyl-CoA units and fatty acid oxidation.[4]
Etomoxir Irreversible (CPT-1 inhibitor with some effects on CRAT)Acyl-CoA binding site (primarily CPT-1)Not specific for CRATPotent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), which can indirectly affect CRAT function by altering the acyl-CoA pool.

Mandatory Visualization

Below are diagrams illustrating key concepts related to CRAT and its inhibition.

CRAT_Pathway cluster_mito_outer_membrane Outer Mitochondrial Membrane cluster_mito_inner_membrane Inner Mitochondrial Membrane Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA CPT1 CPT-1 Acyl_CoA->CPT1 Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Mitochondrion Mitochondrion Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT-2 Acylcarnitine->CPT2 CACT->Acylcarnitine CPT2->Acyl_CoA Matrix Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CRAT CRAT Acetyl_CoA->CRAT Acetylcarnitine Acetylcarnitine (transportable) CRAT->Acetylcarnitine Carnitine_in Carnitine Carnitine_in->CRAT Acetylcarnitine->Carnitine_in Cytosol/Peroxisome transport Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate->Acetyl_CoA PDH PDH PDH Inhibitor CRAT Inhibitors Inhibitor->CRAT

Caption: Role of CRAT in mitochondrial metabolism.

Experimental_Workflow A Cell Culture (e.g., hepatocytes, myotubes) B Treatment with CRAT Inhibitors (Dose-response) A->B C1 CRAT Activity Assay (Spectrophotometric) B->C1 C2 Metabolic Flux Analysis (Seahorse XF) B->C2 C3 Fatty Acid Oxidation Assay (Radiolabeled Substrate) B->C3 D1 Determine IC50/Ki C1->D1 D2 Measure OCR and ECAR C2->D2 D3 Quantify FAO Rate C3->D3 E Data Analysis and Comparison D1->E D2->E D3->E

Caption: Experimental workflow for comparing CRAT inhibitors.

Experimental Protocols

CRAT Enzyme Activity Assay (Spectrophotometric)

This protocol is adapted from a method used to measure the activity of purified CRAT or CRAT in cell lysates and isolated mitochondria by monitoring the reduction of DTNB by free CoA.[3]

Materials:

  • Assay Buffer: 50 mM Tris, 1 mM EDTA, pH 7.8

  • Acetyl-CoA

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • L-carnitine

  • Purified CRAT enzyme, cell lysate, or isolated mitochondria

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Acetyl-CoA, and DTNB in a microplate well or cuvette.

  • Add the enzyme source (purified CRAT, cell lysate, or isolated mitochondria) to the reaction mixture.

  • To determine the baseline rate, measure the absorbance at 412 nm for 2 minutes in the absence of L-carnitine.

  • Initiate the reaction by adding L-carnitine to a final concentration of 5 mM.

  • Monitor the increase in absorbance at 412 nm every 20 seconds for 10 minutes.

  • For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor before adding L-carnitine.

  • Calculate the rate of DTNB reduction from the linear portion of the absorbance curve. One mole of free CoA reduces one mole of DTNB.

Cellular Respiration and Glycolysis Assay (Seahorse XF Analyzer)

This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.[5]

Materials:

  • Seahorse XF Cell Culture Microplate

  • Cells of interest

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine as required

  • CRAT inhibitors

  • Seahorse XF Analyzer and consumables (cartridge, calibrant)

  • Mitochondrial stress test compounds (optional): oligomycin, FCCP, rotenone/antimycin A

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the injector ports of the sensor cartridge with the CRAT inhibitors and other compounds (e.g., for a mitochondrial stress test).

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell culture plate in the analyzer and begin the assay.

  • Establish a baseline OCR and ECAR measurement.

  • Inject the CRAT inhibitor and monitor the real-time changes in OCR and ECAR.

  • (Optional) Sequentially inject mitochondrial stress test compounds to further probe mitochondrial function in the presence of the inhibitor.

  • Analyze the data using the Seahorse XF software to determine the effects of the inhibitors on basal respiration, ATP-linked respiration, maximal respiration, and glycolysis.

Fatty Acid Oxidation (FAO) Assay (Radiolabeled Substrate)

This protocol describes the measurement of fatty acid oxidation by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.[4]

Materials:

  • Cells of interest cultured in appropriate plates

  • [¹⁴C]-Palmitate

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-carnitine

  • CRAT inhibitors

  • Perchloric acid (PCA)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare the [¹⁴C]-Palmitate-BSA conjugate by dissolving [¹⁴C]-Palmitate in a BSA solution.

  • Culture cells to the desired confluency.

  • Pre-incubate the cells with the CRAT inhibitors at various concentrations for a specified time (e.g., 1-2 hours).

  • Remove the pre-incubation medium and add the assay medium containing the [¹⁴C]-Palmitate-BSA conjugate and L-carnitine.

  • Incubate the plate at 37°C for a defined period (e.g., 3 hours).

  • Terminate the reaction by adding cold perchloric acid to lyse the cells and precipitate macromolecules.

  • Centrifuge the samples to pellet the precipitate.

  • Transfer a known volume of the supernatant (containing the radiolabeled acid-soluble metabolites) to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the rate of fatty acid oxidation based on the specific activity of the [¹⁴C]-Palmitate and normalize to the amount of protein per well.

References

Cross-Validation of CRAT ELISA with Enzymatic Activity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine O-Acetyltransferase (CRAT) is a pivotal enzyme in cellular metabolism, playing a crucial role in the transport of acetyl-CoA across mitochondrial membranes, thereby linking fatty acid and glucose metabolism.[1] Dysregulation of CRAT activity has been implicated in various metabolic diseases, including obesity, diabetes, and heart failure.[2][3][4] Consequently, accurate measurement of CRAT levels and function is paramount for both basic research and the development of novel therapeutics.

Two primary methodologies are employed for quantifying CRAT: the Enzyme-Linked Immunosorbent Assay (ELISA), which measures CRAT protein concentration, and the enzymatic activity assay, which assesses its functional capability. While ELISA provides a quantitative measure of the amount of CRAT protein present, it does not provide insight into the protein's catalytic activity. Various factors, such as post-translational modifications or the presence of inhibitors, can modulate enzymatic function without altering the total protein level.[2][3][5][6] Therefore, cross-validation of results from these two distinct assays is essential for a comprehensive understanding of CRAT's role in biological systems. This guide provides a comparative overview of these two methods, supported by experimental data and detailed protocols.

Data Presentation: ELISA vs. Enzymatic Activity

The following table summarizes representative data illustrating the potential discrepancies between CRAT protein levels as determined by ELISA and its specific enzymatic activity, particularly in the context of metabolic disease models. In studies of obese and diabetic rodents, it has been observed that while CRAT protein abundance may increase, the specific activity of the enzyme can be significantly diminished.[2][3][5][6]

ConditionCRAT Protein Level (via ELISA)CRAT Enzymatic ActivityImplication
Healthy/Lean Control BaselineBaselineNormal physiological state where protein level and activity are correlated.
Obese/Diabetic Model IncreasedDecreasedSuggests post-translational modification or inhibition of the enzyme, where the higher protein level does not translate to higher function.[2][3][5][6]

Experimental Protocols

CRAT ELISA Protocol (Sandwich ELISA)

This protocol outlines a typical sandwich ELISA for the quantitative measurement of CRAT protein in samples such as tissue homogenates, cell lysates, and other biological fluids.

  • Plate Preparation : A microtiter plate is pre-coated with a capture antibody specific for CRAT.

  • Sample and Standard Addition : Standards with known CRAT concentrations and unknown samples are added to the wells. The plate is incubated to allow the CRAT protein to bind to the immobilized antibody.

  • Washing : The plate is washed to remove any unbound substances.

  • Detection Antibody Addition : A biotin-conjugated detection antibody, also specific for CRAT, is added to the wells and binds to the captured CRAT protein.

  • Washing : The plate is washed again to remove unbound detection antibody.

  • Enzyme Conjugate Addition : Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.

  • Washing : A final wash step removes unbound enzyme conjugate.

  • Substrate Addition : A TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes a color change.

  • Stopping the Reaction : A stop solution (e.g., sulfuric acid) is added to terminate the reaction.

  • Data Acquisition : The optical density is measured at 450 nm using a microplate reader. The concentration of CRAT in the samples is determined by comparing their absorbance to the standard curve.

CRAT Enzymatic Activity Assay Protocol (Continuous Spectrophotometric Rate Determination)

This protocol measures the enzymatic activity of CRAT by monitoring the formation of acetyl-CoA.[7]

  • Reagent Preparation :

    • Assay Buffer : 100 mM Tris Buffer, pH 8.0.

    • Substrate 1 : 11 mM Coenzyme A (CoA).

    • Substrate 2 : 83.4 mM Acetyl-DL-Carnitine.

    • Enzyme Solution : A solution containing the sample with CRAT activity.

  • Assay Mixture Preparation : In a cuvette, combine the assay buffer, Coenzyme A solution, and Acetyl-DL-Carnitine solution.

  • Equilibration : Mix the contents of the cuvette and allow it to equilibrate to 25°C. Monitor the absorbance at 233 nm until it is stable.

  • Initiation of Reaction : Add the enzyme solution to the cuvette, mix immediately, and begin recording the increase in absorbance at 233 nm for approximately 5 minutes.

  • Data Analysis : Determine the rate of change in absorbance per minute (ΔA233/min) from the linear portion of the curve. The enzymatic activity is calculated based on the molar extinction coefficient of acetyl-CoA at 233 nm. One unit of CRAT activity is defined as the amount of enzyme that converts 1.0 µmole of acetyl-L-carnitine and CoA to L-carnitine and acetyl-CoA per minute at pH 8.0 and 25°C.[7]

Mandatory Visualizations

experimental_workflow Experimental Workflow for CRAT Cross-Validation cluster_sample Sample Preparation cluster_elisa CRAT ELISA cluster_activity Enzymatic Activity Assay cluster_validation Cross-Validation Sample Biological Sample (e.g., Tissue Homogenate) Lysate Cell/Tissue Lysate Sample->Lysate ELISA_Plate Coated Plate Incubation Lysate->ELISA_Plate Add Sample Add_Enzyme Add Enzyme (Sample) Lysate->Add_Enzyme Add Sample Add_Detection_Ab Add Detection Antibody ELISA_Plate->Add_Detection_Ab Add_Enzyme_Conj Add Enzyme Conjugate Add_Detection_Ab->Add_Enzyme_Conj Add_Substrate Add Substrate & Read OD Add_Enzyme_Conj->Add_Substrate ELISA_Result CRAT Protein Conc. (ng/mL) Add_Substrate->ELISA_Result Correlation Correlate Protein Level and Activity ELISA_Result->Correlation Assay_Mix Prepare Assay Mixture Assay_Mix->Add_Enzyme Spectro Spectrophotometric Reading (A233nm) Add_Enzyme->Spectro Activity_Calc Calculate Activity (U/mg) Spectro->Activity_Calc Activity_Result CRAT Specific Activity Activity_Calc->Activity_Result Activity_Result->Correlation

Caption: Workflow for cross-validating CRAT ELISA and enzymatic activity assays.

crat_signaling_pathway CRAT's Role in Cellular Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Fatty_Acyl_CoA_Mito Fatty Acyl-CoA Fatty_Acyl_CoA->Fatty_Acyl_CoA_Mito Acetyl_CoA Acetyl-CoA Pyruvate_Mito->Acetyl_CoA Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Mito->Beta_Oxidation Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CRAT CRAT Acetyl_CoA->CRAT Acetyl_Carnitine Acetyl-Carnitine CRAT->Acetyl_Carnitine Acetyl_Carnitine->Acetyl_Carnitine_Cytosol Transport Carnitine Carnitine Carnitine->CRAT

Caption: CRAT's central role in mitochondrial acetyl-CoA metabolism.

References

Safety Operating Guide

Navigating the Safe Disposal of Carnitine Acetyltransferase: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Carnitine Acetyltransferase (CRAT), a key mitochondrial enzyme in fatty acid metabolism, is crucial for maintaining laboratory safety and environmental integrity.[1] Adherence to established protocols minimizes risks associated with enzyme handling, such as potential allergic reactions or irritation upon contact or inhalation.[2] This guide provides a step-by-step framework for researchers, scientists, and drug development professionals to manage the disposal of CRAT and associated waste materials safely and effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to employ standard laboratory safety protocols. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, lab coats, and gloves.[3][4] When handling the enzyme in solid or powdered form, measures should be taken to prevent the generation of dust and aerosols.[4][5][6]

Key Safety Measures:

  • Personal Hygiene: Always wash hands thoroughly with mild soap and water after handling enzyme materials.[3][6][7]

  • Avoid Contamination: Prevent contact between enzyme-contaminated gloves or clothing and your face or eyes.[6][7]

  • Ventilation: Handle liquid enzyme preparations and conduct disposal-related activities in a well-ventilated area or under a fume hood to minimize inhalation risks.[8]

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on its form (liquid or solid) and whether it is contaminated with other hazardous materials.

Step 1: Waste Characterization and Segregation

Properly identify and segregate the waste at the point of generation.[9] Never mix non-hazardous waste with biohazardous or chemical waste; if mixed, the entire volume must be treated as hazardous.[10]

  • Unused or Expired Enzyme: Pure, uncontaminated this compound.

  • Contaminated Solid Waste: Items such as pipette tips, tubes, gloves, and paper towels that have come into contact with the enzyme.

  • Contaminated Liquid Waste: Buffer solutions, reaction mixtures, and rinsates containing the enzyme.

  • Sharps: Needles, scalpels, or glass slides contaminated with the enzyme.[10]

Step 2: Containment and Labeling

Use appropriate, clearly labeled containers for each waste stream to prevent accidental mixing and ensure proper handling by waste management personnel.

  • Solid Waste: Collect in a leak-proof container lined with a durable, autoclavable bag (red or orange is often standard for biohazardous materials).[5][11] The container must have a secure lid and be labeled with the universal biohazard symbol.[11]

  • Liquid Waste: Collect in a compatible, leak-proof, and shatter-resistant container. Label clearly with the contents ("this compound Waste," for example) and the biohazard symbol.

  • Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-proof sharps container.[10][12]

Step 3: Decontamination and Final Disposal

The final disposal route is determined by institutional policies and local regulations, which must always be consulted.

  • Solid Waste: Solid waste contaminated with enzymes should be disposed of in bins with liners and sealable lids to prevent dust generation.[5] The recommended final disposal method is high-temperature incineration through a licensed biomedical waste contractor.[4][5] Autoclaving can also be used to sterilize the waste before final disposal if incineration is not immediately available.[10][13]

  • Liquid Waste: Drain disposal of enzyme solutions is generally not recommended due to the potential for aerosol generation and environmental impact.[5][8] Liquid waste should be chemically inactivated if a validated protocol is available or collected by a licensed chemical waste disposal company. For institutions with robust wastewater treatment, highly diluted, neutral pH aqueous solutions may be permissible for drain disposal, but only with explicit approval from the institution's Environmental Health and Safety (EHS) department.[4]

  • Empty Containers: Containers that held the enzyme should be triple-rinsed with an appropriate solvent (e.g., water). The rinsate must be collected and treated as chemical waste.[4]

Spill Management

In the event of a spill, the primary goal is to clean the material without generating dust or aerosols.[6]

  • Restrict access to the spill area.

  • Wearing appropriate PPE, gently cover the spill with absorbent material.

  • For liquid spills, once absorbed, carefully collect the material and place it into a labeled waste container.

  • For solid spills, gently sweep or vacuum the material into a suitable container for disposal.[4]

  • Clean the spill area with a detergent solution or as recommended by your institution's EHS department.

Summary of Disposal Procedures

Waste TypeContainment MethodRecommended Disposal Route
Unused/Expired Enzyme Original, sealed container or a new, tightly sealed and labeled waste container.Hand over to a licensed chemical/biomedical waste disposal contractor for incineration.[4][9]
Contaminated Solid Waste (Gloves, tubes, pipette tips)Leak-proof container with a biohazard bag and a secure lid.[5][11]Incineration via a biomedical waste contractor. Autoclaving is a secondary option for decontamination.[10]
Contaminated Liquid Waste (Buffers, solutions)Labeled, leak-proof, shatter-resistant container.Collection by a licensed chemical waste disposal company. Drain disposal is highly discouraged.[5][8]
Contaminated Sharps Designated, puncture-proof sharps container.[12]Collection by a biomedical waste contractor for incineration or other approved treatment.
Rinsate from Containers Labeled, leak-proof chemical waste container.Treat as chemical waste; hand over to a licensed waste disposal contractor.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

CarnitineAcetyltransferaseDisposal start_node Start: Generate CRAT Waste decision_node decision_node start_node->decision_node Characterize Waste process_node_solid process_node_solid decision_node->process_node_solid Solid (Gloves, Tubes) process_node_liquid process_node_liquid decision_node->process_node_liquid Liquid (Buffers) process_node_sharps process_node_sharps decision_node->process_node_sharps Sharps process_node_pure process_node_pure decision_node->process_node_pure Unused Product process_node process_node end_node end_node hazard_node hazard_node hazard_node_solid Place in Labeled Biohazard Bag/Container process_node_solid->hazard_node_solid Contain hazard_node_liquid Collect in Labeled, Leak-Proof Container process_node_liquid->hazard_node_liquid Contain hazard_node_sharps Place in Puncture-Proof Sharps Container process_node_sharps->hazard_node_sharps Contain hazard_node_pure Package in Sealed Container process_node_pure->hazard_node_pure Contain end_node_incinerate Incinerate via Biomedical Waste Contractor hazard_node_solid->end_node_incinerate Dispose end_node_contractor Dispose via Licensed Chemical Waste Contractor hazard_node_liquid->end_node_contractor Dispose hazard_node_sharps->end_node_incinerate Dispose hazard_node_pure->end_node_contractor Dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Carnitine Acetyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with enzymes such as Carnitine acetyltransferase. Adherence to strict safety protocols is essential to minimize exposure and mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

The primary hazard associated with handling enzymes in powdered form is respiratory sensitization, which can lead to allergic reactions or asthma-like symptoms upon inhalation.[1][2][3][4][5] Therefore, appropriate PPE is crucial. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards.To prevent eye contact with powder or solutions.[6][7][8] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protection - Nitrile gloves (or other chemical-resistant gloves).- A fully buttoned lab coat.To prevent skin contact.[6][9] Change gloves immediately if they become contaminated. Wash hands thoroughly after handling.[10]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator is recommended, especially when handling the powdered form or when aerosols may be generated.To prevent inhalation of the enzyme, which can cause respiratory sensitization.[1][2][3][4][5]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is critical for safety and experimental integrity.

Receiving and Storage

Upon receipt, visually inspect the package for any signs of damage or leakage. This compound is typically stored at 2-8°C.[11] For lyophilized enzymes, it is often recommended to store them frozen at -20°C in a dark, low-humidity environment.[7]

Handling Procedures
  • Preparation: Work in a designated, well-ventilated area, preferably in a chemical fume hood or a biological safety cabinet, especially when handling the powdered form to minimize aerosol generation.[10] Ensure that an eyewash station and safety shower are readily accessible.

  • Weighing (for powdered enzyme): Handle the solid powder carefully to avoid generating dust.[10] Use appropriate tools, such as a spatula, for transfer.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing and aerosol formation.

  • Post-Handling: Decontaminate the work surface after use. Wash hands thoroughly with soap and water.[10]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a designated well-ventilated area (e.g., chemical fume hood) don_ppe Don appropriate PPE: - Lab coat - Gloves - Safety goggles - Respirator (if handling powder) prep_area->don_ppe weighing Carefully weigh powdered enzyme to avoid dust generation don_ppe->weighing dissolving Slowly dissolve enzyme in solvent to prevent splashes weighing->dissolving experiment Perform experiment dissolving->experiment decontaminate Decontaminate work surfaces experiment->decontaminate dispose_waste Dispose of waste in appropriately labeled containers decontaminate->dispose_waste doff_ppe Doff PPE correctly dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: A flowchart outlining the safe handling procedure for this compound.

Spill Management and Disposal Plan

Prompt and correct handling of spills is crucial to prevent exposure and contamination.

Spill Cleanup Protocol
  • Evacuate and Notify: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the nature and extent of the spill. For large or hazardous spills, contact the designated emergency response team.

  • Don PPE: Wear appropriate PPE, including a respirator, gloves, lab coat, and eye protection, before cleaning the spill.[12]

  • Containment: For liquid spills, contain the spill using absorbent materials.[12]

  • Cleanup:

    • For solid spills (powder): Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop up the material and place it in a sealed container for disposal.

    • For liquid spills: Use an inert absorbent material to soak up the spill.[12] Work from the outside of the spill inwards.

  • Decontamination: Clean the spill area with a suitable disinfectant or detergent solution, followed by a rinse with water.[13]

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste contaminated with this compound should be treated as chemical waste.

  • Solid Waste: Collect all disposable PPE, contaminated wipes, and vials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect unused solutions and contaminated solvents in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Decontamination of Labware: Reusable labware should be thoroughly decontaminated by soaking in a suitable cleaning solution before washing.

Logical Relationship for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

disposal_plan Disposal Plan for this compound Waste start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (PPE, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, rinsates) waste_type->liquid_waste Liquid solid_disposal Place in a labeled hazardous solid waste container solid_waste->solid_disposal liquid_disposal Collect in a labeled hazardous liquid waste container liquid_waste->liquid_disposal final_disposal Dispose through institutional hazardous waste program solid_disposal->final_disposal liquid_disposal->final_disposal

Caption: Decision tree for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.